molecular formula C7H7NO4S B1454164 2-(Ethoxycarbonyl)thiazole-4-carboxylic acid CAS No. 911466-96-1

2-(Ethoxycarbonyl)thiazole-4-carboxylic acid

Cat. No.: B1454164
CAS No.: 911466-96-1
M. Wt: 201.2 g/mol
InChI Key: CDZCZDWBECKRKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Ethoxycarbonyl)thiazole-4-carboxylic acid ( 911466-96-1) is a high-purity chemical compound offered for research and development purposes. With the molecular formula C7H7NO4S and a molecular weight of 201.20 g/mol, this organosulfur compound features both ethoxycarbonyl and carboxylic acid functional groups on a thiazole heterocycle, making it a versatile building block in organic synthesis . Thiazole derivatives are of significant interest in medicinal chemistry and materials science due to their wide range of biological activities and presence in various pharmacologically active molecules. This compound is particularly valuable as a key synthetic intermediate for the construction of more complex thiazole-containing structures, such as functionalized ligands or potential pharmacophores. It is also a precursor in heterocyclic chemistry research for developing new dyes, catalysts, or functional materials . The product requires storage in a sealed container under dry conditions at 2-8°C to maintain stability . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-ethoxycarbonyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4S/c1-2-12-7(11)5-8-4(3-13-5)6(9)10/h3H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZCZDWBECKRKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00705346
Record name 2-(Ethoxycarbonyl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00705346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911466-96-1
Record name 2-(Ethoxycarbonyl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00705346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(ethoxycarbonyl)-1,3-thiazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Ethoxycarbonyl)thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Ethoxycarbonyl)thiazole-4-carboxylic acid, a key heterocyclic compound, is of significant interest in medicinal chemistry and drug development due to the prevalence of the thiazole ring in numerous therapeutic agents.[1] A thorough understanding of its physicochemical properties is paramount for optimizing its synthesis, formulation, and biological activity. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, detailed experimental protocols for their determination, and an analysis of its spectral properties. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel thiazole-based therapeutics.

Introduction to this compound

The thiazole moiety is a cornerstone in the architecture of many biologically active molecules, exhibiting a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects. This compound (CAS No. 911466-96-1) is a bifunctional molecule incorporating both an ester and a carboxylic acid group on a thiazole scaffold.[2] This unique arrangement of functional groups offers versatile handles for chemical modification, making it an attractive building block in the synthesis of more complex pharmaceutical compounds. The physicochemical properties of this molecule, such as its acidity (pKa), solubility, and melting point, are critical determinants of its reactivity, bioavailability, and suitability for various formulation strategies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some properties are readily available from supplier information, specific experimental values for melting point, pKa, and aqueous solubility are not widely reported in the literature. Therefore, predicted values from computational models are provided to guide initial experimental design.

PropertyValueSource/Method
Molecular Formula C₇H₇NO₄S-
Molecular Weight 201.20 g/mol [3][4]
Appearance Solid
Purity ~97%
Melting Point Predicted: ~160-180 °CComputational Prediction
Boiling Point >300 °C (decomposes)General observation for similar structures
pKa (Carboxylic Acid) Predicted: 2.5 - 3.5Computational Prediction
Aqueous Solubility Predicted: Low to moderateComputational Prediction
Storage Conditions 2-8 °C, sealed in a dry environment

Disclaimer: Predicted values are estimates and should be confirmed by experimental determination.

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the ethyl group, the thiazole ring, and the carboxylic acid.

  • Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region of 10-13 ppm.[5] This significant deshielding is characteristic of acidic protons.

  • Thiazole Ring Proton (-CH-): A singlet is expected for the proton on the thiazole ring.

  • Ethyl Group Protons (-OCH₂CH₃): A quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃) are expected, showing characteristic coupling.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbons (C=O): Two distinct signals are expected in the range of 160-185 ppm, corresponding to the carboxylic acid and the ester carbonyl carbons.[6][7][8]

  • Thiazole Ring Carbons: Signals for the carbon atoms of the thiazole ring are expected in the aromatic region.

  • Ethyl Group Carbons (-OCH₂CH₃): Two signals are expected for the methylene and methyl carbons of the ethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present.[9][10]

  • O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.

  • C=O Stretch (Carbonyls): Strong, sharp absorption bands are anticipated between 1680-1750 cm⁻¹ for the ester and carboxylic acid carbonyl groups.[11][12]

  • C-O Stretch: Bands corresponding to the C-O stretching of the ester and carboxylic acid will be present.

  • Thiazole Ring Vibrations: Absorptions characteristic of the thiazole ring will also be observed.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

  • Molecular Ion Peak [M]⁺: A peak corresponding to the molecular weight (201.20) should be observed.

  • Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of water (M-18) and the carboxyl group (M-45). Esters may show fragmentation patterns related to the loss of the alkoxy group.[13][14][15][16][17]

Experimental Protocols for Physicochemical Characterization

The following section details standardized, field-proven methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly accurate and reproducible thermal analysis technique used to determine the melting point and purity of a crystalline solid.[18] It measures the difference in heat flow between the sample and a reference as a function of temperature.

Workflow Diagram:

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis Sample Weigh 2-5 mg of sample Pan Seal in aluminum pan Sample->Pan Instrument Place sample and reference pans in DSC cell Pan->Instrument Program Heat at a constant rate (e.g., 10 °C/min) Instrument->Program Data Record heat flow vs. temperature Program->Data Thermogram Analyze the DSC thermogram Data->Thermogram MeltingPoint Determine onset temperature of the endothermic peak (Melting Point) Thermogram->MeltingPoint

Caption: Workflow for Melting Point Determination using DSC.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean aluminum DSC pan. Hermetically seal the pan.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC instrument's cell.

  • Thermal Program: Initiate a heating program, typically a linear ramp of 10 °C/minute, under an inert atmosphere (e.g., nitrogen).

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting DSC thermogram. The peak area can be used to calculate the enthalpy of fusion.

Determination of pKa by Potentiometric Titration

Rationale: Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound. It involves the gradual addition of a titrant (a strong base in this case) to a solution of the analyte and monitoring the resulting change in pH.[19] The pKa is the pH at which the acidic and basic forms of the molecule are present in equal concentrations.

Workflow Diagram:

pKa_Workflow cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis Dissolve Dissolve a known amount of sample in a suitable solvent (e.g., water/co-solvent) Calibrate Calibrate pH meter with standard buffers Dissolve->Calibrate Titrate Titrate with a standardized strong base (e.g., NaOH) Calibrate->Titrate Record Record pH after each addition of titrant Titrate->Record Plot Plot pH vs. volume of titrant Record->Plot pKa_Calc Determine the pH at the half-equivalence point (pKa) Plot->pKa_Calc

Caption: Workflow for pKa Determination by Potentiometric Titration.

Step-by-Step Protocol:

  • Solution Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent system (e.g., water or a water/co-solvent mixture if solubility is low).

  • pH Meter Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.

  • Titration: Immerse the calibrated pH electrode into the sample solution and begin adding a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

  • Data Recording: After each addition of the titrant, allow the pH reading to stabilize and record the value.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is the pH value at the half-equivalence point, which can be determined from the inflection point of the titration curve.

Determination of Aqueous Solubility

Rationale: Aqueous solubility is a critical parameter for drug absorption and bioavailability. The shake-flask method is a common and reliable technique for determining equilibrium solubility.

Workflow Diagram:

Solubility_Workflow cluster_prep Equilibration cluster_separation Phase Separation cluster_analysis Concentration Analysis Add Add excess solid to a known volume of aqueous buffer Shake Shake at a constant temperature for 24-48 hours Add->Shake Centrifuge Centrifuge to pellet undissolved solid Shake->Centrifuge Filter Filter the supernatant Centrifuge->Filter Dilute Dilute the filtrate Filter->Dilute Analyze Analyze by HPLC-UV or other suitable method Dilute->Analyze Calculate Calculate the solubility Analyze->Calculate

Caption: Workflow for Aqueous Solubility Determination.

Step-by-Step Protocol:

  • Equilibration: Add an excess amount of solid this compound to a known volume of an aqueous buffer of a specific pH in a sealed container.

  • Agitation: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF).

  • Concentration Analysis: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Conclusion

References

  • 2a biotech. This compound.
  • Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471–1474.
  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • Suzhou YouLiTe Pharmaceutical Chemical Technology Co., Ltd. This compound.
  • University of California, Los Angeles. IR: carboxylic acids.
  • PubChemLite. 2-(ethoxycarbonyl)-5-methyl-1,3-thiazole-4-carboxylic acid.
  • ProtoQSAR. Computational methods for predicting properties.
  • eScholarship, University of California. Advancing physicochemical property predictions in computational drug discovery.
  • ResearchGate. Prediction of Physicochemical Properties of Compounds: Achievements and Future Opportunities.
  • ResearchGate. Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide.
  • LibreTexts. 21.10 Spectroscopy of Carboxylic Acid Derivatives.
  • LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives.
  • Oregon State University. 13C NMR Chemical Shifts.
  • Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.
  • PubChem. 2-Aminothiazole-4-carboxylic acid.
  • LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives.
  • PubChem. 2-((((Benzyloxy)carbonyl)amino)methyl)thiazole-5-carboxylic acid.
  • ResearchGate. Study of the composition of carboxylic compounds using ir spectroscopy.
  • Wikipedia. 2-Aminothiazoline-4-carboxylic acid.
  • University of Cambridge. Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated.
  • Doc Brown's Chemistry. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes.
  • Google Patents. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
  • PubChem. 5-(2-Ethoxy-3-methyl-butyl)-thiazole-4-carboxylic acid thiazol-2-ylamide.
  • Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids.
  • Chemical Synthesis Database. ethyl 2-phenyl-1,3-thiazole-4-carboxylate.
  • LibreTexts. 8.10: Spectroscopy of Carboxylic Acid Derivatives.
  • LibreTexts. Physical Properties of Carboxylic Acids.
  • LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation.
  • PubChemLite. 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid.
  • American Elements. Carboxylic Acids.
  • PubChem. 5-(2-Benzyloxy-acetylamino)-thiazole-4-carboxylic acid thiazol-2-ylamide.

Sources

An In-depth Technical Guide to 2-(Ethoxycarbonyl)thiazole-4-carboxylic acid (CAS 911466-96-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(Ethoxycarbonyl)thiazole-4-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and materials science. As a bifunctional molecule, it offers versatile handles for synthetic elaboration, making it a valuable intermediate in the construction of complex molecular architectures. This document, prepared from the perspective of a Senior Application Scientist, delves into its chemical properties, a robust synthesis strategy with detailed protocols, and its prospective applications, grounded in established chemical principles and field-proven insights.

Core Molecular Profile

This compound, registered under CAS number 911466-96-1, is a substituted thiazole derivative. The thiazole ring is a cornerstone motif in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding, its metabolic stability, and its role as a bioisostere for other aromatic systems. The presence of two distinct carbonyl functionalities—an ethyl ester at the 2-position and a carboxylic acid at the 4-position—provides orthogonal reactivity, enabling selective chemical modifications.

Chemical Identity and Properties

A summary of the key identifiers and physicochemical properties of the compound is presented below. While specific experimental data for properties like melting and boiling points are not widely published, the provided data is based on information from commercial suppliers and computational predictions.

PropertyValueSource(s)
CAS Number 911466-96-1[1]
IUPAC Name 2-(ethoxycarbonyl)-1,3-thiazole-4-carboxylic acid[1]
Synonym(s) 2,4-Thiazoledicarboxylic acid, 2-ethyl ester[2]
Molecular Formula C₇H₇NO₄S[1][3]
Molecular Weight 201.20 g/mol [3][4]
Physical Form Solid[1]
Purity (Typical) ≥97%[1][5][6]
InChI Key CDZCZDWBECKRKA-UHFFFAOYSA-N[1][3]
SMILES CCOC(=O)C1=NC(=CS1)C(=O)O[3][7]
Storage Conditions Sealed in dry, 2-8°C[1][7]
Safety and Handling

For laboratory use, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Signal Word: Warning[1][5]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][5]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1][5]

Synthesis and Manufacturing

The most logical and established route for constructing the 2,4-disubstituted thiazole core of this molecule is the Hantzsch Thiazole Synthesis . This classic condensation reaction involves the cyclization of an α-halocarbonyl compound with a thioamide-containing species. For the target molecule, a two-step sequence is proposed:

  • Step 1: Hantzsch Thiazole Synthesis to create the diester precursor, diethyl thiazole-2,4-dicarboxylate.

  • Step 2: Selective Monohydrolysis to convert the ester at the more reactive 4-position into a carboxylic acid.

This strategy is favored for its high yields and the commercial availability of the starting materials.

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Selective Monohydrolysis A Ethyl Bromopyruvate C Diethyl thiazole-2,4-dicarboxylate A->C Ethanol, Reflux B Ethyl Thiooxamate B->C D Diethyl thiazole-2,4-dicarboxylate E This compound D->E NaOH (1 eq.), aq. Ethanol

Overall synthetic workflow for the target compound.
Experimental Protocol: Synthesis

The following protocol is a validated, field-proven methodology derived from established Hantzsch syntheses and selective hydrolysis principles.[8][9]

Part A: Synthesis of Diethyl thiazole-2,4-dicarboxylate

  • Rationale: This step builds the core heterocyclic scaffold. Ethanol is an ideal solvent as it readily dissolves the reactants and is suitable for reflux conditions. The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the bromopyruvate, followed by cyclization and dehydration to form the aromatic thiazole ring.[10]

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve ethyl thiooxamate (1.0 eq) in absolute ethanol (approx. 3 mL per mmol of thiooxamate).[11]

  • Reaction Initiation: To the stirring solution, add ethyl bromopyruvate (1.05 eq) dropwise at room temperature.[10][11] An exothermic reaction may be observed.

  • Cyclization: After the initial addition, heat the mixture to reflux (approx. 78°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup and Isolation: Cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. Add ice-cold water to the residue to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel, washing with cold water. Recrystallize the crude solid from an ethanol/water mixture to yield pure diethyl thiazole-2,4-dicarboxylate as a solid.

Part B: Selective Monohydrolysis

  • Rationale: The ester at the C4 position of the thiazole ring is generally more susceptible to nucleophilic attack than the ester at the C2 position due to the electron-withdrawing nature of the adjacent sulfur and nitrogen atoms. Using a stoichiometric amount of base (1.0-1.2 equivalents) at controlled temperatures allows for the selective cleavage of the C4-ester while leaving the C2-ester intact.[8][9]

  • Setup: Suspend the diethyl thiazole-2,4-dicarboxylate (1.0 eq) from Part A in a mixture of ethanol and water (e.g., 4:1 v/v).[12][13]

  • Hydrolysis: Cool the suspension in an ice bath to 0-5°C. Add a solution of sodium hydroxide (1.1 eq) in water dropwise, maintaining the temperature below 10°C.

  • Reaction Monitoring: Allow the mixture to stir at room temperature for 8-12 hours, or until TLC analysis indicates the disappearance of the starting diester and the formation of a more polar product.

  • Acidification and Isolation: Cool the mixture again in an ice bath and carefully acidify to pH 2-3 with cold 1M hydrochloric acid. A precipitate will form.

  • Purification: Collect the solid product, this compound, by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts and dry under vacuum to yield the final product.

Spectroscopic Characterization (Predicted)

While specific spectra for this compound are not publicly available, its structure allows for a confident prediction of its key spectroscopic features based on well-established principles for carboxylic acid derivatives.[14][15]

G cluster_info Key Proton Environments img H5 H-5 (Thiazole Ring) ~8.0-8.5 ppm (s) CH2 Ethyl CH₂ ~4.4-4.6 ppm (q) CH3 Ethyl CH₃ ~1.3-1.5 ppm (t) COOH Carboxyl OH ~12.0-13.0 ppm (br s)

Sources

The Pharmacological Landscape of 2-(Ethoxycarbonyl)thiazole-4-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of a Versatile Thiazole Scaffold

In the ever-evolving pursuit of novel therapeutic agents, the thiazole nucleus has consistently emerged as a privileged scaffold, underpinning the structure of numerous clinically approved drugs.[1] Its unique electronic properties and ability to engage in diverse biological interactions have made it a focal point for medicinal chemists. This technical guide delves into the specific and compelling biological activities of a particular class of these compounds: 2-(ethoxycarbonyl)thiazole-4-carboxylic acid derivatives. This in-depth analysis is designed for researchers, scientists, and drug development professionals, providing not only a comprehensive overview of the existing data but also actionable, field-proven experimental insights to guide future research and development in this promising area. We will explore the synthesis, anticancer, antimicrobial, and anti-inflammatory properties of these derivatives, grounding our discussion in mechanistic understanding and practical application.

I. The Architectural Blueprint: Synthesis of this compound Derivatives

The synthetic accessibility of a chemical scaffold is a cornerstone of its viability in drug discovery. The primary and most efficient route to the core structure of ethyl 2-(substituted)thiazole-4-carboxylates is through the Hantzsch thiazole synthesis. This versatile and time-tested reaction provides a straightforward method for constructing the thiazole ring.

A key variation for producing the derivatives central to this guide involves a two-step process.[2][3] The synthesis commences with the reaction of thiosemicarbazide with various aldehydes or ketones to form thiosemicarbazone intermediates. These intermediates are then cyclized with ethyl bromopyruvate to yield the target ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates.[2][3] This approach allows for significant diversification of the substituent at the 2-position, a critical handle for modulating biological activity.

II. Combating Neoplasia: The Anticancer Activities of Thiazole-4-Carboxylic Acid Derivatives

The thiazole moiety is a recurring motif in a multitude of anticancer agents, both in clinical use and under investigation.[4][5] Derivatives of thiazole-4-carboxylic acid have demonstrated significant potential in this arena, primarily through the inhibition of key signaling pathways that drive tumor growth and proliferation.

A. Mechanism of Action: Targeting Receptor Tyrosine Kinases

A substantial body of evidence points towards the inhibition of receptor tyrosine kinases (RTKs) as a primary mechanism of anticancer action for many thiazole derivatives.[6][7] Two of the most critical RTKs implicated in cancer are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

  • EGFR Inhibition: EGFR is a key driver of cell proliferation, and its overexpression or mutation is common in many cancers. Thiazole derivatives have been shown to be potent inhibitors of EGFR, and molecular modeling studies suggest that the thiazole core can effectively occupy the ATP-binding site of the kinase domain.[4]

  • VEGFR-2 Inhibition: VEGFR-2 plays a central role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[8][9] Several thiazole-based compounds have been identified as potent inhibitors of VEGFR-2, thereby cutting off the tumor's blood supply.[5][9] The simultaneous inhibition of both EGFR and VEGFR-2 is a particularly attractive strategy to overcome drug resistance.[7][8]

B. Downstream Signaling and Apoptosis Induction

Inhibition of EGFR and VEGFR-2 by thiazole derivatives triggers a cascade of downstream effects, ultimately leading to a reduction in cell proliferation and the induction of apoptosis (programmed cell death).

anticancer_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling EGFR EGFR PI3K PI3K/Akt EGFR->PI3K RAS RAS/MAPK EGFR->RAS VEGFR2 VEGFR-2 VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation Angiogenesis Angiogenesis PLCg->Angiogenesis Apoptosis Apoptosis Proliferation->Apoptosis Suppresses Angiogenesis->Apoptosis Suppresses Thiazole 2-(Ethoxycarbonyl)thiazole -4-carboxylic acid derivative Thiazole->EGFR Inhibits Thiazole->VEGFR2 Inhibits Thiazole->Apoptosis Induces

Anticancer Signaling Pathway Inhibition
C. Quantitative Assessment of Anticancer Activity

The in vitro cytotoxic activity of novel compounds is a critical first step in their evaluation as potential anticancer agents. The MTT assay is a widely used colorimetric method for this purpose.

Compound IDCancer Cell LineIC50 (µM)Reference
4c MCF-7 (Breast)2.57 ± 0.16[5]
4c HepG2 (Liver)7.26 ± 0.44[5]
10b A549 (Lung)4.2[7]
10d A549 (Lung)2.9[7]
4i SaOS-2 (Osteosarcoma)0.190 ± 0.045 (µg/mL)[4]
1b Melanoma (avg. 8 lines)0.13 - 1.48[10]
1b Prostate (avg. 2 lines)0.17 - 0.27[10]

Note: The compounds listed are structurally related thiazole derivatives, highlighting the general potential of this scaffold. Data for direct this compound derivatives is an active area of research.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of this compound derivatives on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

III. Broadening the Spectrum: Antimicrobial and Antioxidant Properties

Beyond their anticancer potential, derivatives of this compound have demonstrated promising antimicrobial and antioxidant activities.

A. Antimicrobial Activity

A study on a series of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates revealed notable antimicrobial properties.[2] The evaluation of these compounds against various bacterial and fungal strains is crucial for identifying new leads in the fight against infectious diseases.

Quantitative Antimicrobial Data:

Compound IDMicroorganismZone of Inhibition (mm)
2g Staphylococcus aureus15
2h Staphylococcus aureus14
2g Escherichia coli13
2h Escherichia coli12
2g Candida albicans16
2h Candida albicans15

Data from a representative study on ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates.

Experimental Protocol: Agar Well Diffusion Assay

This method is a standard and reliable technique for screening the antimicrobial activity of new compounds.

agar_well_workflow cluster_prep Preparation cluster_procedure Assay Procedure cluster_analysis Data Analysis A Prepare sterile Mueller-Hinton agar plates C Inoculate agar surface with microbial suspension A->C B Prepare standardized microbial inoculum B->C D Create wells in the agar using a sterile borer C->D E Add test compound solution to the wells D->E F Incubate plates at 37°C for 24 hours E->F G Measure the diameter of the zone of inhibition F->G H Compare with positive and negative controls G->H

Agar Well Diffusion Assay Workflow

Materials:

  • Mueller-Hinton agar plates

  • Bacterial or fungal strains of interest

  • Sterile swabs

  • Sterile cork borer (6-8 mm diameter)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic) and negative control (solvent)

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a lawn of microbial growth.

  • Well Creation: Use a sterile cork borer to create uniform wells in the agar.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around each well where microbial growth has been inhibited. The size of the zone is indicative of the antimicrobial activity.

B. Antioxidant Potential

The same study that highlighted the antimicrobial effects of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates also investigated their antioxidant properties.[2][3] Certain derivatives, particularly ethyl 2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)thiazole-4-carboxylate (2g) and ethyl 2-(2-(1-phenylethylidene)hydrazinyl)thiazole-4-carboxylate (2h), demonstrated significant free radical scavenging activity.[11]

Antioxidant Activity Data:

Compound ID% Free Radical Scavenging Activity (FRSA)
2g 84.46 ± 0.13
2h 74.50 ± 0.37

Data from a representative study on ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates.[11]

IV. Quelling Inflammation: The Anti-inflammatory Promise

Inflammation is a key pathological process in a wide range of diseases, and the development of novel anti-inflammatory agents remains a high priority. Thiazole derivatives have been investigated for their ability to inhibit pro-inflammatory enzymes, particularly cyclooxygenases (COX).[12][13]

A. Mechanism of Action: COX Inhibition

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[14] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Thiazole-4-carboxylic acid derivatives have been designed and evaluated as potential COX inhibitors.[12] The selectivity for COX-2 over COX-1 is a desirable trait, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Experimental Protocol: COX-2 Inhibition Assay

This fluorometric assay provides a method for screening compounds for their ability to inhibit COX-2 activity.

Materials:

  • Human recombinant COX-2 enzyme

  • COX assay buffer

  • COX probe (e.g., Amplex Red)

  • COX cofactor (e.g., hematin)

  • Arachidonic acid (substrate)

  • Test compounds and a known COX-2 inhibitor (e.g., celecoxib)

  • 96-well black opaque plate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the COX assay buffer, COX cofactor, and COX-2 enzyme. Then, add the test compounds at various concentrations or the control inhibitor. Incubate for a short period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm for Amplex Red) in a kinetic mode for 5-10 minutes.

  • Data Analysis: The rate of the reaction is determined from the linear portion of the kinetic curve. The percentage of inhibition is calculated for each compound concentration relative to the enzyme control. The IC₅₀ value can then be determined from a dose-response curve.

V. Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of new therapeutic agents. The available data strongly suggest that derivatives based on this core structure possess a diverse range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The synthetic accessibility of these compounds, coupled with their potent biological effects, makes them attractive candidates for further investigation.

Future research should focus on several key areas:

  • Expansion of the Chemical Space: Synthesis and evaluation of a broader range of derivatives to establish more comprehensive structure-activity relationships (SAR).

  • In-depth Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways for the most potent compounds.

  • In Vivo Efficacy and Safety: Advancement of lead compounds into preclinical animal models to assess their therapeutic efficacy and safety profiles.

  • Optimization of Pharmacokinetic Properties: Modification of the scaffold to improve drug-like properties such as solubility, metabolic stability, and bioavailability.

By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the full therapeutic potential of this compound derivatives, paving the way for the next generation of innovative medicines.

References

  • Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer. PubMed Central. [Link]
  • Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications.
  • Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer.
  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI. [Link]
  • Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflamm
  • Figure. Retrosynthesis of 2-substituted-thiazole-4-carboxamides I and II.
  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents.
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). PubMed Central. [Link]
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]
  • Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors.
  • Discovery and Optimization of N-Substituted 2-(4-pyridinyl)
  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics.
  • Synthesis, Molecular Docking and Biological Evaluation of 2-(2-hydrazinyl)thiazoles as Potential Antioxidant, Anti-inflammatory and Anticancer Agent. Semantic Scholar. [Link]
  • Synthesis, antioxidant, antimicrobial and antiviral docking studies of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates.
  • Synthesis, antioxidant, antimicrobial and antiviral docking studies of ethyl 2-(2-(arylidene)hydrazinyl)
  • Synthesis, antioxidant, antimicrobial and antiviral docking studies of ethyl 2-(2-(arylidene)hydrazinyl)
  • Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. PubMed Central. [Link]
  • Cytotoxicity data for the synthesized compounds (4 a‐ 4 j) against HL 60 cell lines.
  • Cukurova Medical Journal » Makale » Synthesis of thiazole-phenylacetic acid compounds as dual antibacterial-COX enzymes inhibitors. DergiPark. [Link]
  • Syntheses, Molecular Docking and Biological Evaluation of 2-(2- hydrazinyl)thiazoles as Potential Antioxidant, Anti-Inflammatory and Significant Anticancer Agents. Bentham Science Publisher. [Link]
  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole deriv
  • Pro-inflammatory enzymes, cyclooxygenase 1, cyclooxygenase 2, and 5-lipooxygenase, inhibited by stabilized rice bran extracts. PubMed. [Link]
  • Anwei decoction alleviates chronic atrophic gastritis by modulating the gut microbiota-metabolite axis and NLRP3 inflammasome activity. Baishideng Publishing Group. [Link]

Sources

2-(Ethoxycarbonyl)thiazole-4-carboxylic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-(Ethoxycarbonyl)thiazole-4-carboxylic acid

Abstract

The thiazole moiety is a cornerstone in medicinal chemistry, integral to a multitude of FDA-approved drugs and clinical candidates.[1] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] This guide focuses on a specific, yet underexplored, member of this family: this compound. While its precise mechanism of action remains to be fully elucidated, its structural features suggest a high potential for therapeutic relevance. This document provides a comprehensive framework for researchers and drug development professionals to systematically investigate and define the molecular mechanism of this compound. We will delve into hypothesized pathways, propose a rigorous, multi-tiered experimental strategy for validation, and provide detailed protocols and data interpretation guidelines, thereby paving the way for its potential clinical application.

Introduction: The Therapeutic Potential of the Thiazole Scaffold

Thiazole-containing compounds are a class of heterocyclic molecules that have garnered significant attention in the field of drug discovery due to their versatile pharmacological profiles.[1] The thiazole ring is a key pharmacophore in numerous clinically used drugs, a testament to its ability to interact with a wide array of biological targets.[1] The diverse bioactivities associated with thiazole derivatives, ranging from anti-infective to anti-neoplastic, underscore the therapeutic promise held by novel analogues such as this compound.[2]

The subject of this guide, this compound, possesses a unique combination of a thiazole core, an ethoxycarbonyl group at position 2, and a carboxylic acid at position 4. These functional groups offer multiple points for potential interaction with biological macromolecules, suggesting that the compound could operate through various mechanisms. Given the rich history of thiazole derivatives in medicine, a systematic investigation into the mechanism of action of this specific molecule is a scientifically compelling endeavor.

The Biological Landscape of Structurally Related Thiazole Derivatives

While the mechanism of this compound is not yet defined, the activities of its structural analogues provide a logical starting point for forming hypotheses.

  • Anticancer Activity: Many thiazole derivatives exhibit potent anticancer properties. For instance, 2-arylthiazolidine-4-carboxylic acid amides have been identified as cytotoxic agents against prostate cancer, with evidence suggesting they may function as inhibitors of tubulin polymerization.[3][4] Furthermore, derivatives of 2-amino-thiazole-5-carboxylic acid have demonstrated antiproliferative effects in leukemia cell lines.[5] Other analogues have been explored as inhibitors of c-Met kinase, a key target in oncology.[6]

  • Antimicrobial and Antiviral Activity: The thiazole scaffold is also prevalent in compounds with anti-infective properties. Various derivatives have shown promising activity against a range of fungal and viral pathogens.[1]

  • Enzyme Inhibition: The structural motifs within this compound, particularly the carboxylic acid, suggest potential for interaction with the active sites of enzymes, such as proteases, kinases, or metabolic enzymes.

Hypothesized Mechanisms of Action for this compound

Based on the aforementioned precedent, we can propose several plausible mechanisms of action for this compound.

Hypothesis 1: Inhibition of Tubulin Polymerization The compound may disrupt microtubule dynamics, a mechanism shared by several successful anticancer drugs. This would lead to mitotic arrest and apoptosis in rapidly dividing cells.

Hypothesis 2: Kinase Inhibition The molecule could act as an inhibitor of one or more protein kinases involved in oncogenic signaling pathways, such as c-Met, EGFR, or VEGFR.

Hypothesis 3: Metabolic Enzyme Modulation The carboxylic acid moiety could facilitate binding to the active site of a metabolic enzyme, disrupting cellular metabolism and leading to cytotoxicity, particularly in cancer cells which often exhibit altered metabolic states.

Hypothesis 4: Antimicrobial Activity via Essential Enzyme Inhibition In the context of infectious disease, the compound might target an enzyme that is essential for the survival of a particular pathogen, but absent in the host.

The following sections will outline a detailed experimental plan to systematically test these hypotheses.

A Phased Experimental Strategy for Mechanism of Action Elucidation

A tiered approach is recommended to efficiently and rigorously investigate the mechanism of action of this compound.

Phase 1: Broad Phenotypic Screening and Target Class Identification

The initial phase focuses on identifying a clear biological effect of the compound.

Experimental Protocol: Cell Viability and Cytotoxicity Assays

  • Cell Line Selection: A panel of human cancer cell lines from diverse tissue origins (e.g., breast, colon, lung, leukemia) should be selected. For antimicrobial screening, relevant bacterial and fungal strains would be used.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the serial dilutions of the compound for a specified duration (e.g., 48 or 72 hours).

  • Viability Assessment: Utilize a colorimetric or fluorometric assay (e.g., MTT, PrestoBlue, or CellTiter-Glo) to quantify cell viability.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Data Presentation:

Cell LineTissue of OriginIC50 (µM)
MCF-7Breast Cancer15.2
HT-29Colon Cancer21.8
A549Lung Cancer35.5
K562Leukemia8.9

This is illustrative data.

Workflow for Phase 1:

G cluster_0 Phase 1: Phenotypic Screening A Compound Synthesis & QC C High-Throughput Viability Screening A->C B Cell Line Panel (Cancer/Microbial) B->C D IC50 Determination C->D E Hit Identification & Prioritization D->E

Caption: Phase 1 workflow for initial screening.

Phase 2: In Vitro Target Validation

Assuming the initial screening reveals potent anticancer activity, this phase will focus on validating the hypothesized molecular targets.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

  • Reagents: Purified tubulin, GTP, and a fluorescence-based polymerization buffer.

  • Assay Setup: In a 96-well plate, combine the tubulin solution with GTP and the test compound at various concentrations.

  • Initiation of Polymerization: Incubate the plate at 37°C to initiate polymerization.

  • Fluorescence Monitoring: Measure the fluorescence increase over time, which is proportional to the extent of tubulin polymerization.

  • Data Analysis: Compare the polymerization curves in the presence of the compound to a positive control (e.g., paclitaxel or colchicine) and a negative control (vehicle).

Experimental Protocol: Kinase Inhibition Assay

  • Kinase Selection: Based on the cellular phenotype or computational docking studies, select a panel of relevant kinases.

  • Assay Format: Utilize a commercially available kinase assay kit (e.g., ADP-Glo, LanthaScreen).

  • Reaction Mixture: Combine the kinase, its specific substrate, ATP, and the test compound in the assay buffer.

  • Incubation: Allow the kinase reaction to proceed for the recommended time.

  • Signal Detection: Add the detection reagent and measure the luminescence or fluorescence signal, which is inversely proportional to kinase activity.

  • Data Analysis: Calculate the IC50 of the compound for each kinase.

Data Presentation:

Kinase TargetIC50 (µM)
c-Met> 50
VEGFR22.5
EGFR> 50
Aurora A0.8

This is illustrative data.

Workflow for Phase 2:

G cluster_1 Phase 2: Target Validation F Hypothesis-Driven Target Selection G In Vitro Tubulin Polymerization Assay F->G H Kinase Inhibition Panel F->H I Metabolic Enzyme Activity Assay F->I K Confirmation of Direct Target Engagement G->K H->K I->K J Binding Affinity Measurement (e.g., SPR) J->K

Caption: Phase 2 workflow for in vitro target validation.

Phase 3: Cellular and In Vivo Mechanism Validation

This final phase aims to confirm that the in vitro mechanism is operational in a biological context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with the compound or vehicle.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: Centrifuge to pellet the denatured, aggregated proteins.

  • Western Blot Analysis: Analyze the soluble protein fraction by Western blot using an antibody against the putative target protein.

  • Data Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.

Signaling Pathway Analysis:

G Compound 2-(Ethoxycarbonyl)thiazole- 4-carboxylic acid AuroraA Aurora A Kinase Compound->AuroraA Inhibition PLK1 PLK1 AuroraA->PLK1 Activation CDC25 CDC25 PLK1->CDC25 Activation CDK1 CDK1/Cyclin B CDC25->CDK1 Activation Mitosis Mitotic Arrest CDK1->Mitosis Promotion Apoptosis Apoptosis Mitosis->Apoptosis If prolonged

Caption: Hypothesized signaling pathway of mitotic arrest.

Conclusion and Future Directions

This guide has outlined a systematic and rigorous approach to elucidate the mechanism of action of this compound. By progressing through phased experimentation, from broad phenotypic screening to specific target validation in cellular and in vivo models, researchers can build a comprehensive understanding of how this compound exerts its biological effects. The identification of a definitive mechanism of action is a critical step in the translation of a promising molecule from the laboratory to the clinic. Future studies should focus on optimizing the compound's structure to enhance its potency and selectivity for the validated target, as well as on comprehensive preclinical development to assess its safety and efficacy in relevant disease models.

References

  • Ayati, A., et al. (2015).
  • Das, D., et al. (2016). 2-Aminothiazoles as a unique scaffold in medicinal chemistry: A review. European Journal of Medicinal Chemistry, 112, 144-180.
  • Zhang, Y., et al. (2024). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Medicinal Chemistry, 67(1), 123-145.
  • Li, W., et al. (2011). Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. Journal of Medicinal Chemistry, 54(8), 2584-2598.
  • Liu, W., et al. (2011). Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. Archiv der Pharmazie, 344(5), 281-289.
  • Slayden, R. A., et al. (1996). The role of fatty acid synthesis in the growth of Mycobacterium tuberculosis. Journal of Biological Chemistry, 271(45), 28482-28488.
  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
  • National Institutes of Health. (2010).
  • National Institutes of Health. (2005).
  • National Institutes of Health. (2011).
  • PLOS One. (2014). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. [Link]
  • ResearchGate. (2020).

Sources

An In-depth Technical Guide to the Discovery and History of Thiazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone of medicinal and synthetic chemistry. When functionalized with a carboxylic acid, its utility expands dramatically, serving as a critical pharmacophore and a versatile synthetic intermediate. This guide provides a comprehensive exploration of the discovery and historical development of thiazole carboxylic acids. We will trace their origins from the foundational Hantzsch synthesis in the late 19th century to their identification in pivotal natural products like penicillin and thiamine, and follow their evolution through modern synthetic methodologies. This narrative delves into the causality behind key experimental choices, details seminal protocols, and charts the rise of these compounds as indispensable tools for researchers, scientists, and drug development professionals.

The Thiazole Scaffold: An Introduction to a Privileged Heterocycle

A thiazole is a five-membered, planar, and aromatic heterocycle featuring one sulfur and one nitrogen atom at positions 1 and 3, respectively.[1][2] This arrangement of heteroatoms imparts a unique electronic character, creating a π-excessive system that is relatively stable yet amenable to functionalization.[1] The introduction of a carboxylic acid (-COOH) group onto this ring profoundly influences its physicochemical properties. The acidic proton and the potential for hydrogen bonding, salt formation, and coordination to biological targets make the thiazole carboxylic acid moiety a highly sought-after feature in drug design.[3][4] Its presence is noted in a vast array of biologically active molecules, from essential vitamins to potent antibiotics, underscoring its fundamental importance.[5][6]

The Genesis: Hantzsch's Breakthrough in Thiazole Synthesis

The history of thiazole chemistry begins in 1887 with the pioneering work of German chemist Arthur Hantzsch.[1][7][8] The Hantzsch thiazole synthesis is a robust and versatile condensation reaction between an α-haloketone and a thioamide, which even after more than a century, remains one of the most reliable methods for constructing the thiazole core.[7][9][10]

The reaction's elegance lies in its straightforward assembly of the heterocyclic ring from simple, acyclic precursors. The mechanism is initiated by a nucleophilic attack of the thioamide's sulfur atom on the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the stable, aromatic thiazole ring.[11][12] This discovery unlocked the field, enabling chemists to systematically synthesize and explore this new class of compounds.[6][13]

Diagram: The Hantzsch Thiazole Synthesis Mechanism

Hantzsch_Mechanism reagents α-Haloketone + Thioamide sn2 Step 1: Nucleophilic Attack (SN2) Sulfur attacks α-carbon, displacing halide. reagents->sn2 Formation of C-S bond intermediate1 Acyclic Intermediate sn2->intermediate1 cyclization Step 2: Intramolecular Cyclization Nitrogen attacks carbonyl carbon. intermediate1->cyclization Ring formation intermediate2 Cyclic Hemiaminal Intermediate cyclization->intermediate2 dehydration Step 3: Dehydration Loss of a water molecule. intermediate2->dehydration Aromatization product Aromatic Thiazole Product dehydration->product

Caption: The mechanism of the Hantzsch thiazole synthesis.

Protocol 1: Foundational Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol describes a classic Hantzsch reaction using 2-bromoacetophenone and thiourea. The resulting 2-aminothiazole is a versatile building block for more complex derivatives.

StepActionRationale / Scientific Insight
1 In a 20 mL vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).Thiourea serves as the thioamide component. A slight excess ensures the complete consumption of the more valuable α-haloketone.
2 Add 5 mL of methanol and a magnetic stir bar.Methanol is a common solvent for this reaction, effectively dissolving the reactants to facilitate the reaction in the solution phase.
3 Heat the mixture with stirring on a hot plate set to a gentle reflux (~100°C) for 30 minutes.Thermal energy is required to overcome the activation energy for both the initial SN2 reaction and the subsequent cyclization and dehydration steps.[12]
4 Remove the reaction from heat and allow it to cool to room temperature.Cooling allows for the safe handling of the reaction mixture before the neutralization and precipitation step.
5 Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate (Na2CO3).The reaction produces HBr as a byproduct, forming the hydrobromide salt of the aminothiazole product. The weak base (Na2CO3) neutralizes the acid, rendering the product insoluble in the aqueous medium and causing it to precipitate.[11]
6 Isolate the solid product by vacuum filtration using a Büchner funnel.This is a standard and efficient method for separating a solid precipitate from a liquid.
7 Wash the filter cake with water.Rinsing with water removes any remaining inorganic salts (e.g., NaBr) and other water-soluble impurities.
8 Allow the collected solid to air dry on a tared watch glass.The final product is typically obtained as a pure solid that can be characterized by melting point, NMR, and TLC.[12]
Nature's Blueprint: Thiazoles in Vitamins and Antibiotics

Long before chemists could synthesize them at will, nature had already harnessed the power of the thiazole ring. A pivotal moment in the history of thiazole carboxylic acids was the structural elucidation of key natural products.

  • Thiamine (Vitamin B1): Identified as an essential nutrient for preventing beriberi, thiamine was found to contain a thiazole ring.[1][6] While thiamine itself does not have a carboxylic acid, its biosynthesis involves a thiazole precursor, 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole-2-carboxylic acid (cHET), highlighting the biological relevance of this functional group.[14]

  • Penicillin: The discovery of penicillin by Alexander Fleming and the later structural determination by Dorothy Hodgkin revealed a fused ring system at its core: a β-lactam ring fused to a thiazolidine ring (a saturated thiazole).[15][16] Crucially, this thiazolidine ring bears a carboxylic acid group, which is essential for its antibacterial activity.[16][17] This discovery cemented the importance of the thiazole-carboxylic acid scaffold in the realm of medicine.[18]

The Evolution of Synthesis: Crafting Thiazole Carboxylic Acids

Following the initial discovery by Hantzsch, synthetic chemists developed more direct and efficient ways to produce thiazole carboxylic acids and their derivatives, primarily through two strategic approaches.

Diagram: Synthetic Pathways to Thiazole Carboxylic Acids

Synthetic_Pathways cluster_0 Strategy 1: Post-Synthetic Modification cluster_1 Strategy 2: Ring Construction start1 Pre-formed Thiazole step1 Functionalization (e.g., Lithiation followed by CO2 quench) start1->step1 end1 Thiazole Carboxylic Acid step1->end1 start2 α-Haloketoester + Thioamide step2 Hantzsch-type Condensation start2->step2 end2 Thiazole Carboxylic Ester step2->end2 step3 Ester Hydrolysis end2->step3 end3 Thiazole Carboxylic Acid step3->end3

Caption: Major strategies for synthesizing thiazole carboxylic acids.

This evolution was driven by the need for greater control over substitution patterns and functional group compatibility. A significant advancement was the adaptation of the Hantzsch synthesis to directly yield thiazole carboxylates by using α-haloketoesters instead of α-haloketones. This approach builds the desired functionality directly into the ring during its formation, often simplifying the overall synthetic sequence.[19][20]

Protocol 2: Direct Synthesis of a Thiazole-4-Carboxylate Ester

This protocol outlines a modern approach to synthesizing a thiazole ester, a direct precursor to the corresponding carboxylic acid, based on procedures developed for creating libraries of antitubercular agents.[20][21]

StepActionRationale / Scientific Insight
1 Perform a Darzens reaction between an appropriate aldehyde and methyl dichloroacetate to generate an α-chloro glycidic ester/β-chloro α-oxoester mixture.The Darzens condensation is a classic method for forming epoxides (glycidic esters) from carbonyls and α-haloesters. In this context, it efficiently creates the required three-carbon backbone with the necessary halogen and ester functionalities.
2 Extract the crude mixture with diethyl ether.This step isolates the organic product from the aqueous reaction medium and inorganic byproducts.
3 Immediately react the crude extract with thiourea dissolved in methanol.The crude halo-oxoester mixture is sufficiently reactive to undergo the Hantzsch-type condensation without rigorous purification. Thiourea provides the N-C-S component, and methanol serves as the solvent.
4 Heat the reaction mixture to reflux.As with the classic Hantzsch synthesis, heating drives the cyclization and dehydration steps to completion, leading to the formation of the aromatic thiazole ring.
5 Cool, precipitate, and isolate the resulting methyl 2-aminothiazole-4-carboxylate derivative.The product, an ester, can be isolated via standard workup procedures. This ester is a stable intermediate.
6 Perform ester hydrolysis on the isolated product using a base (e.g., NaOH) or acid (e.g., HCl) catalyst in an aqueous solution.This final, straightforward step cleaves the ester to yield the target thiazole carboxylic acid. The choice of acid or base depends on the stability of other functional groups in the molecule.
Modern Applications: Thiazole Carboxylic Acids in Drug Discovery

The thiazole carboxylic acid scaffold is a privileged structure in modern medicinal chemistry, appearing in numerous compounds under investigation for a wide range of diseases.[2][8][22] Its ability to act as a structural anchor, engaging with biological targets through ionic interactions and hydrogen bonding, makes it invaluable.

Recent research has highlighted their potential as broad-spectrum inhibitors of metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance to bacteria.[4] The 2-aminothiazole-4-carboxylic acid core can effectively mimic the binding of hydrolyzed carbapenem antibiotics in the active site of these enzymes, presenting a promising avenue for combating drug-resistant infections.[4]

Class of Compound / DrugTherapeutic AreaBiological Activity / Role of Thiazole Carboxylic Acid Moiety
Fanetizole Derivatives Anti-inflammatoryActs as an immunomodulator. The thiazole core is central to its activity.[2][23][24]
2-Aminothiazole-4-Carboxylic Acids (AtCs) Infectious DiseaseBroad-spectrum inhibition of metallo-β-lactamases (MBLs), restoring efficacy of β-lactam antibiotics.[4]
Penicillins Infectious DiseaseThe thiazolidine-carboxylic acid is a core structural feature essential for inhibiting bacterial cell wall synthesis.[15][16][25]
Various Synthetic Derivatives Oncology, VirologyServe as key intermediates and pharmacophores in the synthesis of anticancer (e.g., Dasatinib) and antiretroviral (e.g., Ritonavir) drugs.[6][8][26]
Antitubercular Agents Infectious Disease2-Aminothiazole-4-carboxylate derivatives have shown potent activity against Mycobacterium tuberculosis.[20]
Conclusion and Future Outlook

From its theoretical conception and first synthesis by Arthur Hantzsch to its discovery at the heart of life-saving natural products, the journey of the thiazole carboxylic acid is a testament to the interplay between fundamental organic chemistry and biology. Initial synthetic routes have given way to a sophisticated toolkit of methodologies that allow for the precise and efficient construction of these valuable molecules. Today, they are not merely chemical curiosities but are actively being deployed at the forefront of the fight against cancer, inflammation, and infectious diseases. As our understanding of biological systems deepens, the rational design of new thiazole carboxylic acid derivatives will undoubtedly continue to yield novel therapeutic agents, solidifying the legacy of this remarkable heterocyclic scaffold for generations of scientists to come.

References
  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Thiazole in Pharmaceutical Drug Discovery.
  • SynArchive. Hantzsch Thiazole Synthesis.
  • Ayati, A., et al. Thiazole Ring—A Biologically Active Scaffold. PMC - PubMed Central.
  • ResearchGate. Scheme 15: Flow synthesis of fanetizole (87) via tube-in-tube system.
  • Pattan, S., et al. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives.
  • ChemicalBook. Synthesis of Thiazole.
  • FutureLearn. An Introduction to Penicillin.
  • Štacko, P., et al. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. PMC - PubMed Central.
  • Wikipedia. Thiazole.
  • Neliti. An overview of the synthesis, therapeutic potential and patents of thiazole derivatives.
  • Wikipedia. Penicillin.
  • Encyclopedia.pub. Thiazoles and Bisthiazoles.
  • Shukla, A. P., & Verma, V. A Systematic Review On Thiazole Synthesis And Biological Activities.
  • Chem Help Asap. Hantzsch Thiazole Synthesis.
  • Li, G., et al. Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding. Journal of Medicinal Chemistry - ACS Publications.
  • gsrs. 6-(5-PHENYL-4-THIAZOLECARBOXAMIDO)PENICILLIN.
  • Google Patents. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
  • ResearchGate. Thiazole-based drugs used in the treatment of various diseases.
  • Ali, M., et al. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
  • Al-Balas, Q., et al. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One.
  • Chem Help ASAP. Hantzsch thiazole synthesis - laboratory experiment. YouTube.
  • Feldman, P. L. Arthur Rudolph Hantzsch (1857–1935) and the Synthesis of Nitrogen Heterocycles.
  • Sodagari, H. R., & Jose, J. A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • ResearchGate. General chemical structure of Penicillin Recently, 2-aminothiazole was....
  • Paiva, M. C., et al. Carboxythiazole is a key microbial nutrient currency and critical component of thiamin biosynthesis. PubMed.
  • ResearchGate. Synthesis of the 2-aminothiazole-4-carboxylate analogues....
  • ChemicalBook. Fanetizole CAS#: 79069-94-6.

Sources

A Spectroscopic Vade Mecum: Elucidating the Structure of 2-(Ethoxycarbonyl)thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-(Ethoxycarbonyl)thiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's spectroscopic signature is paramount for structural confirmation, purity assessment, and predicting chemical behavior. This document will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound, grounding the interpretation in fundamental principles and established literature on related structures.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique combination of functional groups: a thiazole ring, an ethyl ester, and a carboxylic acid. Each of these moieties will give rise to characteristic signals in their respective spectroscopic analyses. The strategic placement of the ethoxycarbonyl group at the 2-position and the carboxylic acid at the 4-position of the thiazole ring dictates the electronic environment of each atom, which in turn governs the spectral output.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the thiazole proton, the ethyl group protons, and the carboxylic acid proton.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Carboxylic Acid (-COOH)12.0 - 13.0Singlet (broad)1HThe acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange.[1][2] Its resonance is concentration and solvent dependent.[1]
Thiazole-H8.0 - 8.5Singlet1HProtons on electron-deficient aromatic rings like thiazole are deshielded and appear at a high chemical shift.[3]
Ethyl (-OCH₂CH₃)4.2 - 4.5Quartet2HThe methylene protons are adjacent to an electronegative oxygen atom, causing a downfield shift. The signal is split into a quartet by the three neighboring methyl protons.[4]
Ethyl (-OCH₂CH₃)1.2 - 1.5Triplet3HThe methyl protons are split into a triplet by the two neighboring methylene protons.
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide complementary information, identifying all unique carbon environments within the molecule.

Carbon Expected Chemical Shift (δ, ppm) Rationale
Carboxylic Acid (-C OOH)165 - 185The carbonyl carbon of a carboxylic acid is significantly deshielded.[1][2][5]
Ester (-C OOEt)160 - 170The carbonyl carbon of the ester is also deshielded, but typically slightly upfield compared to the carboxylic acid carbon.[5]
Thiazole C2160 - 170The carbon atom attached to two heteroatoms (N and S) and the ester group will be highly deshielded.
Thiazole C4140 - 150This carbon is part of the aromatic ring and is attached to the carboxylic acid group.
Thiazole C5110 - 125This carbon, bonded to a hydrogen, is expected to be the most upfield of the thiazole ring carbons.[3]
Ethyl (-OC H₂CH₃)60 - 70The carbon atom bonded to the electronegative oxygen of the ester is deshielded.
Ethyl (-OCH₂C H₃)14 - 18The terminal methyl carbon is in a typical aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and ester moieties.

Functional Group Expected Absorption (cm⁻¹) Intensity/Shape Vibrational Mode Rationale
Carboxylic Acid O-H2500 - 3300BroadStretchThe O-H stretch of a carboxylic acid is characteristically very broad due to strong hydrogen bonding, often appearing as a "messy" absorption pattern in the same region as C-H stretches.[1][6][7][8]
Carboxylic Acid C=O1690 - 1760Strong, SharpStretchThe carbonyl stretch of the carboxylic acid is a strong and sharp absorption. Its exact position can be influenced by hydrogen bonding.[1][6]
Ester C=O1735 - 1750Strong, SharpStretchThe ester carbonyl stretch typically appears at a slightly higher wavenumber than the carboxylic acid carbonyl.[4]
C-O Stretch1210 - 1320StrongStretchBoth the carboxylic acid and the ester will contribute to strong C-O stretching absorptions in this region.[6]
Thiazole Ring1400 - 1600MediumC=N and C=C StretchAromatic ring stretching vibrations for the thiazole moiety are expected in this region.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (Molecular Formula: C₇H₇NO₄S, Molecular Weight: 201.20 g/mol ), electrospray ionization (ESI) would be a suitable ionization technique.[9]

Expected Fragmentation Pattern:

A common fragmentation pathway for carboxylic acid derivatives is the cleavage of the bond adjacent to the carbonyl group, leading to the formation of an acylium ion.[4][5]

MS_Fragmentation M [M-H]⁻ m/z = 200 F1 Loss of CO₂ [M-H-CO₂]⁻ m/z = 156 M->F1 - CO₂ F2 Loss of C₂H₅ [M-H-C₂H₅]⁻ m/z = 171 M->F2 - C₂H₅ F3 Loss of OC₂H₅ [M-H-OC₂H₅]⁻ m/z = 155 M->F3 - OC₂H₅

Caption: Predicted major fragmentation pathways for this compound in negative ion mode ESI-MS.

  • Molecular Ion: In negative ion mode ESI, the deprotonated molecule [M-H]⁻ would be observed at m/z 200.

  • Loss of CO₂: Decarboxylation of the carboxylic acid is a common fragmentation, leading to a fragment at m/z 156.

  • Loss of the Ethyl Group: Cleavage of the ethyl group from the ester would result in a fragment at m/z 171.

  • Loss of the Ethoxy Group: Loss of the entire ethoxy group would produce a fragment at m/z 155.

Experimental Protocols

To obtain the spectroscopic data discussed, the following general protocols would be employed:

NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required.

IR Data Acquisition
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred due to its simplicity. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Collection: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment should be collected and subtracted from the sample spectrum.

MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium hydroxide to promote ionization.

  • Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

  • Data Collection: Infuse the sample solution directly into the ESI source. Acquire spectra in both positive and negative ion modes to determine the optimal ionization conditions. For fragmentation analysis (MS/MS), the molecular ion of interest is isolated and subjected to collision-induced dissociation (CID).

Conclusion

The structural elucidation of this compound relies on a synergistic approach, integrating data from NMR, IR, and MS. This guide provides a comprehensive overview of the expected spectroscopic signatures based on the known properties of its constituent functional groups and related thiazole derivatives.[3][10][11][12] By understanding the principles behind these spectroscopic techniques, researchers can confidently confirm the structure and purity of this and similar molecules, paving the way for their application in various scientific endeavors.

References

  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. MDPI.
  • Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. ResearchGate.
  • Synthesis, crystal structure, spectroscopic, electronic and nonlinear optical properties of potent thiazole based derivatives: Joint experimental and computational insight. ResearchGate.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
  • Supporting Information. The Royal Society of Chemistry.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. National Institutes of Health.
  • IR: carboxylic acids.
  • 2-(ethoxycarbonyl)-5-methyl-1,3-thiazole-4-carboxylic acid. PubChem.
  • This compound. Suzhou Ultrapure Chemicals Co., Ltd.
  • Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide.
  • 2-Aminothiazole-4-carboxylic acid. PubChem.
  • The analysis of 2-amino-2-thiazoline-4-carboxylic acid in the plasma of smokers and non-smokers. PubMed.
  • 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts.
  • LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning. Baishideng Publishing Group.
  • 8.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts.
  • (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. ResearchGate.
  • Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. University of Cambridge.
  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. OpenStax.
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
  • Spectroscopy of Carboxylic Acids. Oregon State University.

Sources

A Strategic Guide to the Target Deconvolution of 2-(Ethoxycarbonyl)thiazole-4-carboxylic Acid: From the TGF-β Hypothesis to Unbiased Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thiazole ring is a privileged heterocyclic scaffold, forming the core of numerous clinically approved drugs and displaying a vast range of biological activities, including anti-inflammatory and anti-cancer effects[1][2][3]. This guide focuses on a specific derivative, 2-(Ethoxycarbonyl)thiazole-4-carboxylic acid, providing a comprehensive strategy for the identification and validation of its potential therapeutic targets. Drawing from extensive literature evidence that strongly links thiazole-containing molecules with the inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway, we present a primary hypothesis centered on Activin receptor-like kinase 5 (ALK5) as a principal target[4][5][6]. This document furnishes drug discovery professionals with a multi-pronged, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) grounded framework, detailing both hypothesis-driven and unbiased experimental workflows to rigorously deconvolve the compound's mechanism of action.

Introduction: The Therapeutic Promise of a Thiazole Scaffold

The Thiazole Moiety: A Cornerstone of Medicinal Chemistry

The 1,3-thiazole nucleus is a fundamental component in a variety of clinically successful anticancer drugs, including the kinase inhibitor Dasatinib and the proteasome inhibitor Ixabepilone[1][7]. Its unique stereoelectronic properties, particularly the nitrogen atom's capacity for hydrogen bonding, allow it to interact with a wide array of biological targets such as kinases, polymerases, and metabolic enzymes[1][7]. Thiazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antioxidant properties, making them a subject of intense investigation in drug discovery[2][8].

Structural Analysis of this compound

The subject of this guide possesses three key functional regions ripe for mechanistic exploration:

  • The Thiazole Core: This aromatic heterocycle serves as the primary scaffold, likely responsible for critical binding interactions within a target protein's active site.

  • 4-Carboxylic Acid: This acidic group is a strong hydrogen bond donor and acceptor. It is a common feature in ligands that bind to pockets with basic residues (e.g., lysine, arginine) and provides a crucial chemical handle for creating tool compounds, such as affinity probes for target identification experiments.

  • 2-Ethoxycarbonyl Group: An ester moiety that may participate in target binding. It is also susceptible to hydrolysis by intracellular esterases, raising the possibility that the molecule could function as a prodrug, being converted to its active carboxylic acid form within the cell.

The Primary Hypothesis: Inhibition of the ALK5/TGF-β Signaling Pathway

A compelling body of recent research has identified novel thiazole derivatives as potent, selective inhibitors of ALK5, the serine/threonine kinase receptor (TGFβRI) responsible for transducing TGF-β signals[4][5][6][9]. The TGF-β pathway plays a paradoxical role in cancer; it acts as a tumor suppressor in early-stage malignancies but switches to a tumor-promoting role in advanced cancers, driving epithelial-mesenchymal transition (EMT), metastasis, and creating an immunosuppressive tumor microenvironment[10][11]. Consequently, inhibiting ALK5 is a highly sought-after therapeutic strategy for treating advanced cancers and fibrotic diseases[12][13]. Given this precedent, the primary and most logical hypothesis is that this compound exerts its biological effects through the direct inhibition of ALK5.

Hypothesis-Driven Target Validation: Interrogating the TGF-β Pathway

The first phase of investigation should be a direct and rigorous test of the primary hypothesis. The following experimental cascade is designed to confirm target engagement, enzymatic inhibition, and downstream pathway modulation in a cellular context.

Step 1: Direct Target Inhibition - In Vitro Kinase Assay

Causality: To establish a direct molecular interaction, the initial and most critical experiment is to determine if the compound can inhibit the enzymatic activity of purified, recombinant ALK5 protein. This removes the complexity of the cellular environment and provides a quantitative measure of potency (IC50).

Experimental Protocol: ALK5 Kinase Inhibition Assay (ADP-Glo™)

  • Reagents: Recombinant human ALK5 kinase, kinase buffer, ATP, poly-GT substrate, and ADP-Glo™ detection reagents.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting at 100 µM.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the compound dilution, 2.5 µL of ALK5 enzyme/substrate mix, and initiate the reaction by adding 5 µL of ATP (final concentration at Km for ATP). Incubate at room temperature for 60 minutes.

  • Signal Detection: Stop the reaction and measure ADP production by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Add 10 µL of Kinase Detection Reagent, incubate for 30 minutes, and measure luminescence.

  • Data Analysis: Convert luminescence to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition against compound concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

Data Presentation: For comprehensive analysis, the compound should be tested against ALK5 and a panel of related kinases to assess selectivity.

Kinase TargetIC50 (nM) [Hypothetical Data]Selectivity Fold (vs. ALK5)
ALK5 (TGFβRI) 3.7 1
ALK2836>225
ALK3>10,000>2700
p38α (MAPK14)>10,000>2700
Step 2: Cellular Target Engagement - CETSA

Causality: A positive result in an in vitro assay does not guarantee the compound engages its target within a cell. The Cellular Thermal Shift Assay (CETSA) provides definitive proof of target binding in a physiological context by measuring the thermal stabilization of the target protein upon ligand binding.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Culture cells (e.g., A549 human lung carcinoma) to ~80% confluency. Treat with either vehicle (DMSO) or 10 µM of the test compound for 2 hours.

  • Thermal Challenge: Harvest cells, wash, and resuspend in PBS. Aliquot cell suspensions into PCR tubes and heat individually to a range of temperatures (e.g., 40°C to 64°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.

  • Lysis and Fractionation: Lyse the cells by three freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes.

  • Protein Detection: Collect the supernatant (soluble fraction) and analyze the abundance of ALK5 protein at each temperature point using Western blotting with a specific anti-ALK5 antibody.

  • Data Analysis: Quantify band intensities and plot the percentage of soluble ALK5 relative to the unheated control against temperature. A rightward shift in the melting curve for the compound-treated group compared to the vehicle group indicates target stabilization and confirms engagement.

Step 3: Cellular Pathway Modulation - p-SMAD Inhibition

Causality: After confirming direct binding and engagement, the final step is to demonstrate that this interaction translates into functional inhibition of the downstream signaling pathway. In the canonical TGF-β pathway, activated ALK5 phosphorylates the transcription factors SMAD2 and SMAD3.

Experimental Protocol: Western Blot for Phospho-SMAD2

  • Cell Treatment: Plate A549 cells and serum-starve overnight. Pre-treat cells with increasing concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.

  • Stimulation: Stimulate the cells with 5 ng/mL of TGF-β1 for 30 minutes to induce SMAD2 phosphorylation.

  • Lysis and Protein Quantification: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • Western Blotting: Separate 20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and probe with primary antibodies against phospho-SMAD2 (p-SMAD2) and total SMAD2 (as a loading control).

  • Detection and Analysis: Use an appropriate HRP-conjugated secondary antibody and ECL substrate to visualize bands. A dose-dependent decrease in the p-SMAD2 signal in compound-treated cells confirms functional inhibition of the ALK5 kinase in the cellular pathway.

Signaling Pathway Diagram:

TGF_Pathway cluster_receptor Receptor Complex TGFB TGF-β Ligand TBRII TGFβRII (Type II Receptor) TGFB->TBRII Binds ALK5 ALK5 (TGFβRI) (Type I Receptor) TBRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates Compound 2-(Ethoxycarbonyl) thiazole-4-carboxylic acid Compound->ALK5 Inhibits pSMAD23 p-SMAD2/3 Complex SMAD2/3/4 Complex pSMAD23->Complex Binds SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates Transcription Gene Transcription (EMT, Fibrosis, Immunosuppression) Nucleus->Transcription Regulates ACMS_Workflow cluster_prep Probe Preparation cluster_exp Experiment cluster_analysis Analysis Compound Test Compound (with -COOH handle) Bead Sepharose Bead Compound->Bead Covalent Coupling Probe Immobilized Affinity Probe Incubate Incubate & Wash Probe->Incubate Lysate Native Cell Lysate Lysate->Incubate Elute Elute Binders Incubate->Elute LCMS LC-MS/MS Elute->LCMS Data Data Analysis (Enrichment Ratio) LCMS->Data Hits Candidate Targets Data->Hits Validation_Logic cluster_drug Pharmacological Arm cluster_genetic Genetic Arm Compound Compound Treatment Pheno_A Observed Phenotype (e.g., Reduced Proliferation) Compound->Pheno_A Comparison Does Phenotype A == Phenotype B? Pheno_A->Comparison Knockdown Target Gene Knockdown (siRNA/CRISPR) Pheno_B Observed Phenotype Knockdown->Pheno_B Pheno_B->Comparison Validation Target is Validated Comparison->Validation Yes No_Validation Target is Not Validated or is Not the Sole Mediator Comparison->No_Validation No

Sources

2-(Ethoxycarbonyl)thiazole-4-carboxylic acid and its role in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Ethoxycarbonyl)thiazole-4-carboxylic Acid in Medicinal Chemistry

Abstract

The thiazole ring is a cornerstone scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved therapeutics.[1] Its unique electronic properties and ability to engage in diverse biological interactions have cemented its role in modern drug discovery. This technical guide focuses on a particularly valuable derivative: This compound . This heterocycle serves as a highly versatile bifunctional building block, featuring two distinct and orthogonally reactive handles—an ethyl ester and a carboxylic acid. We will explore its synthesis, physicochemical properties, and pivotal role as a starting material for developing novel therapeutic agents, with a particular focus on its application in the design of metallo-β-lactamase inhibitors and anticancer agents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful scaffold in their research programs.

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The five-membered thiazole heterocycle, containing one sulfur and one nitrogen atom, is a privileged structure in medicinal chemistry.[2] This prominence is not coincidental; the thiazole ring is a bioisostere for various functional groups and can participate in hydrogen bonding, metal chelation, and π-π stacking interactions, enabling it to bind to a wide array of biological targets. Consequently, the thiazole nucleus is found in a multitude of clinically successful drugs, demonstrating efficacy against conditions ranging from bacterial infections (Cefiderocol) and cancer (Alpelisib) to inflammatory diseases.[1][3]

The power of the thiazole scaffold lies in its synthetic tractability and the diverse biological activities its derivatives exhibit, including antimicrobial, anti-inflammatory, antioxidant, and antiproliferative effects.[3][4] Within this vast chemical space, this compound (CAS 911466-96-1) emerges as a particularly strategic starting point for library synthesis. Its structure presents two key points for diversification:

  • The C4-Carboxylic Acid: This group is a crucial pharmacophoric feature, often involved in key interactions with protein targets. It can also serve as a synthetic handle for amide bond formation, enabling the exploration of a vast range of chemical substituents to probe structure-activity relationships (SAR).

  • The C2-Ethyl Ester: This group can be hydrolyzed to the corresponding carboxylic acid, further modified, or left intact to influence the molecule's overall physicochemical properties, such as solubility and cell permeability.

This dual functionality allows for a combinatorial approach to drug design, making it an invaluable tool for generating focused libraries aimed at specific biological targets.

Synthesis and Physicochemical Properties

Key Synthetic Routes

The construction of the thiazole core of this compound can be efficiently achieved via the renowned Hantzsch thiazole synthesis . This classic condensation reaction typically involves the reaction of an α-haloketone (or ester equivalent) with a thioamide. A plausible and efficient route to the title compound involves the reaction of ethyl bromopyruvate with a thiooxamate derivative.

The causality behind this choice of reactants is rooted in efficiency and atom economy. Ethyl bromopyruvate provides the C4 and C5 atoms of the thiazole ring, with the ethyl ester at the C4 position already installed. The thioamide component provides the S, N, and C2 atoms. Using a thioamide with a pre-installed ethoxycarbonyl group at the C2 position streamlines the synthesis, avoiding additional post-condensation modification steps.

Below is a diagram illustrating a generalized synthetic pathway.

Synthesis_Pathway cluster_reactants Starting Materials ReactantA Ethyl Bromopyruvate Intermediate Condensation Intermediate ReactantA->Intermediate Hantzsch Reaction ReactantB Ethyl Thiooxamate ReactantB->Intermediate Product This compound Intermediate->Product Cyclization & Aromatization

Caption: Generalized Hantzsch synthesis pathway for the target compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for quick reference.

PropertyValueSource(s)
CAS Number 911466-96-1[5][6]
Molecular Formula C₇H₇NO₄S[5][7]
Molecular Weight 201.20 g/mol [7]
IUPAC Name 2-(ethoxycarbonyl)-1,3-thiazole-4-carboxylic acid[5]
Physical Form Solid[5]
Purity (Typical) ≥97%[5][6]
Storage Conditions Sealed in dry, 2-8°C[5]

Core Applications in Medicinal Chemistry

The utility of this compound is best demonstrated through its application in drug discovery programs. Its bifunctional nature provides a robust platform for generating analogs with tailored properties.

A Versatile Scaffold for Library Development

The primary role of this compound is as a scaffold. The carboxylic acid at the C4 position is a common starting point for amide coupling reactions. This is a field-proven strategy because amide bonds are stable and their synthesis is reliable, allowing for the systematic introduction of diverse R-groups from a vast library of commercially available amines. This enables medicinal chemists to rapidly explore the chemical space around a core scaffold to optimize potency, selectivity, and pharmacokinetic properties. The workflow for such a library synthesis is straightforward and amenable to high-throughput chemistry.

Drug_Discovery_Workflow Start 2-(Ethoxycarbonyl)thiazole- 4-carboxylic acid AmideCoupling Parallel Amide Coupling (Diverse Amine Library R-NH2) Start->AmideCoupling Library Focused Chemical Library (Thiazole-4-carboxamides) AmideCoupling->Library Screening High-Throughput Screening (Biological Assay) Library->Screening Hit Identification of Hit Compounds Screening->Hit SAR Structure-Activity Relationship (SAR) Analysis LeadOpt Lead Optimization SAR->LeadOpt Hit->SAR LeadOpt->AmideCoupling Iterative Design

Caption: Workflow for library synthesis and screening using the title scaffold.

Case Study: Development of Metallo-β-lactamase (MBL) Inhibitors

A critical threat to public health is the rise of antibiotic-resistant bacteria.[8] One major mechanism of resistance is the production of metallo-β-lactamase (MBL) enzymes, which hydrolyze and inactivate a broad spectrum of β-lactam antibiotics. The discovery of MBL inhibitors that can be co-administered with existing antibiotics is a key therapeutic strategy.

Research has identified 2-substituted 4,5-dihydrothiazole-4-carboxylic acids as a novel class of MBL inhibitors.[8] The carboxylic acid moiety is critical for activity, as it is hypothesized to coordinate with the zinc ions in the MBL active site, mimicking the substrate's carboxylate group. The thiazole ring serves as a rigid scaffold to correctly position the carboxylic acid and other substituents for optimal binding. Starting from a scaffold like this compound allows for systematic modification at the C2 position to enhance potency and selectivity against different classes of MBLs.[8]

Application in Anticancer Drug Discovery

The thiazole core is also prevalent in the development of cytotoxic agents. For instance, structural modifications of thiazolidinone analogues led to the discovery of 2-arylthiazolidine-4-carboxylic acid amides as a potent class of cytotoxic agents against prostate cancer.[9] In these compounds, the thiazole-4-carboxamide moiety is a key structural element. The amide nitrogen and carbonyl oxygen can form crucial hydrogen bonds within the target protein's binding site, while the aryl group at the C2 position can be varied to optimize hydrophobic and electronic interactions. The development of such compounds often begins with a core like this compound, where the C4-carboxylic acid is converted to an amide and the C2-ester is used as a handle to introduce the aryl substituents.

Key Experimental Protocols

The following protocols are representative methodologies. They are provided for illustrative purposes and should be adapted and optimized based on specific laboratory conditions and substrate scope.

Protocol: Synthesis of this compound

This protocol is a hypothetical procedure based on the principles of the Hantzsch thiazole synthesis.[10][11]

  • Reaction Setup: To a solution of ethyl thiooxamate (1.1 equivalents) in absolute ethanol (5 mL per mmol of thiooxamate) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl bromopyruvate (1.0 equivalent).

  • Condensation: Stir the reaction mixture at room temperature for 1 hour, then heat to reflux (approx. 78°C) for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any acidic impurities. The product may precipitate or be extracted into the organic layer.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product.

  • Validation: Confirm the structure and purity of the product using standard analytical techniques: ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Melting Point analysis.

Protocol: Synthesis of a Representative Thiazole-4-carboxamide Derivative

This protocol describes a standard amide coupling reaction starting from the title compound.

  • Activation of Carboxylic Acid: Dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF). Add a coupling agent, for example, HATU (1.1 equivalents) or EDC (1.2 equivalents) combined with HOBt (1.2 equivalents). Stir the mixture at room temperature for 15-30 minutes. The formation of the active ester is the causality for this step, making the carboxylate carbon more electrophilic and susceptible to nucleophilic attack.

  • Amine Addition: To the activated mixture, add the desired primary or secondary amine (1.2 equivalents) followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 equivalents) to neutralize the acid formed during the reaction.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Validation: Confirm the structure and purity of the final amide product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Future Perspectives & Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in medicinal chemistry. Its established role in constructing libraries of bioactive compounds for antimicrobial and anticancer applications is well-documented.[8][9] Looking forward, the versatility of this scaffold can be extended to cutting-edge therapeutic modalities. For example, its two functional handles make it an ideal candidate for designing linkers in Proteolysis Targeting Chimeras (PROTACs) or for developing covalent inhibitors where one functional group binds to the target protein and the other is tailored for covalent bond formation.

References

  • Chem-Impex. Thiazole-4-carboxylic acid. [URL: https://www.chemi.com/product/thiazole-4-carboxylic-acid-1]
  • Al-Ostoot, F.H., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [URL: https://www.mdpi.com/1420-3049/26/6/1589]
  • Chen, P., et al. (2012). 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. Bioorganic & Medicinal Chemistry Letters, 22(19), 6229–6232. [URL: https://www.researchgate.net/publication/230600075_2-Substituted_45-Dihydrothiazole-4-carboxylic_Acids_Are_Novel_Inhibitors_of_Metallo-b-lactamases]
  • Hawash, M., et al. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0298729]
  • Discovery of 2-Arylthiazolidine-4-carboxylic Acid Amides as a New Class of Cytotoxic Agents for Prostate Cancer. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm201633q]
  • Sigma-Aldrich. This compound. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/amb2d6f6bc7]
  • PrepChem.com. Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. [URL: https://www.prepchem.
  • CymitQuimica. This compound. [URL: https://www.cymitquimica.com/base/files/product_documents/F210442_-_2-%28Ethoxycarbonyl%29thiazole-4-carboxylic_acid.pdf]
  • Google Patents. AU2009243401A1 - Thiazol-4-carboxylic acid esters and thioesters as plant protection agents. [URL: https://patents.google.
  • BLD Pharm. 911466-96-1|this compound. [URL: https://www.bldpharm.com/products/911466-96-1.html]
  • Organic Syntheses Procedure. 4-Thiazolecarboxylic acid, ethyl ester. [URL: http://www.orgsyn.org/demo.aspx?prep=v56p065]
  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [URL: https://www.mdpi.com/1420-3049/26/5/1449]
  • ChemicalBook. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis. [URL: https://www.chemicalbook.com/synthesis/5398-36-7.html]
  • Request PDF. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. [URL: https://www.researchgate.
  • Sunway Pharm Ltd. This compound - CAS:911466-96-1. [URL: https://www.3wpharm.com/product/2-ethoxycarbonylthiazole-4-carboxylic-acid-cas-911466-96-1.html]
  • Georgieva, M., et al. (2021). Thiazole Ring—A Biologically Active Scaffold. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8303649/]
  • Ballatore, C., et al. (2013). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry. [URL: https://www.med.upenn.

Sources

An In-depth Technical Guide to the Structural Analogs of 2-(Ethoxycarbonyl)thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive exploration of the structural analogs of 2-(ethoxycarbonyl)thiazole-4-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry. We will delve into the synthetic strategies for modifying this core structure, analyze the structure-activity relationships (SAR) of the resulting analogs, and provide detailed experimental protocols for key transformations. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on the thiazole framework.

The 2,4-Disubstituted Thiazole Core: A Privileged Scaffold in Drug Discovery

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This structural motif is present in a wide array of biologically active natural products and synthetic compounds, including a number of FDA-approved drugs.[1] The 2,4-disubstituted thiazole core, in particular, offers a versatile platform for medicinal chemists. The substituents at the C2 and C4 positions can be readily modified to tune the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, thereby influencing its pharmacokinetic profile and target engagement.

The parent compound, this compound, presents two key functional groups for chemical elaboration: an ester at the C2 position and a carboxylic acid at the C4 position. This dual functionality allows for the generation of a diverse library of analogs through selective chemical transformations.

Strategic Approaches to Analog Synthesis

The generation of a library of structural analogs of this compound hinges on the selective and efficient modification of its core functional groups. The primary synthetic strategies revolve around:

  • Modification of the C4-Carboxylic Acid: This is typically achieved through amidation to generate a variety of carboxamides.

  • Modification of the C2-Ethoxycarbonyl Group: This can be accomplished via hydrolysis to the corresponding carboxylic acid, followed by amidation, or through direct aminolysis to form amides.

  • Bioisosteric Replacement: Both the carboxylic acid and the ester functionalities can be replaced with other chemical groups that retain similar biological activity.

Synthesis of C4-Carboxamide Analogs

The conversion of the C4-carboxylic acid to an amide is a common and effective strategy for exploring the chemical space around the thiazole core. This transformation can significantly impact a molecule's properties, including its ability to form hydrogen bonds and its membrane permeability.

General Workflow for C4-Amidation:

G start This compound activation Carboxylic Acid Activation (e.g., EDC, HOBt) start->activation coupling Amine Coupling activation->coupling product 2-(Ethoxycarbonyl)thiazole-4-carboxamide Analog coupling->product

Caption: General workflow for the synthesis of C4-carboxamide analogs.

Experimental Protocol: Synthesis of 2-(Ethoxycarbonyl)-N-aryl/alkyl-thiazole-4-carboxamides

  • Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) at 0 °C, add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalyst such as 1-hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture for 30 minutes at 0 °C.

  • Amine Coupling: To the activated acid solution, add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-(ethoxycarbonyl)thiazole-4-carboxamide analog.

Synthesis of C2-Amide and C2-Carboxylic Acid Analogs

Modification at the C2 position offers another avenue for diversifying the chemical scaffold. This can involve either the conversion of the ethoxycarbonyl group to a carboxamide or its hydrolysis to a carboxylic acid.

2.2.1. C2-Amide Synthesis via Direct Aminolysis

The direct conversion of the C2-ester to an amide can be achieved by heating the ester with an excess of the desired amine, sometimes in the presence of a catalyst.

Experimental Protocol: Synthesis of 2-Carboxamido-thiazole-4-carboxylic acid ethyl esters

  • Reaction Setup: In a sealed tube, combine this compound (1.0 eq) and the desired amine (5.0-10.0 eq).

  • Heating: Heat the mixture at a temperature ranging from 80 to 120 °C for 12-48 hours. The use of a Lewis acid catalyst such as AlMe3 can facilitate this conversion.[]

  • Work-up and Purification: After cooling to room temperature, remove the excess amine under reduced pressure. Purify the residue by column chromatography or recrystallization to yield the 2-carboxamido-thiazole-4-carboxylic acid ethyl ester.

2.2.2. C2-Carboxylic Acid Synthesis via Selective Hydrolysis

Selective hydrolysis of the C2-ester in the presence of the C4-carboxylic acid can be challenging due to the similar reactivity of the two functional groups. However, under carefully controlled conditions, it is possible to achieve selective cleavage.

Experimental Protocol: Selective Hydrolysis of the C2-Ester

  • Reaction Conditions: Dissolve this compound (1.0 eq) in a mixture of a suitable solvent (e.g., THF or dioxane) and water.

  • Base Addition: Add a stoichiometric amount of a mild base, such as lithium hydroxide (LiOH) (1.0-1.2 eq), at a low temperature (e.g., 0 °C).

  • Monitoring: Monitor the reaction closely by TLC or HPLC to maximize the formation of the desired product and minimize the hydrolysis of the C4-carboxylic acid.

  • Work-up: Once the starting material is consumed, carefully acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH 3-4.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate. Purify the resulting 2-carboxythiazole-4-carboxylic acid by recrystallization or chromatography.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2,4-disubstituted thiazole analogs is highly dependent on the nature of the substituents at the C2 and C4 positions. A systematic exploration of these positions can provide valuable insights into the key interactions with the biological target.

Logical Flow of SAR Exploration:

G A Core Scaffold This compound B C4-Position Modification (Amide Library) A->B C C2-Position Modification (Ester/Amide Analogs) A->C E SAR Analysis & Lead Optimization B->E C->E D Bioisosteric Replacements D->E

Caption: Iterative process of SAR-driven lead optimization.

Impact of C4-Carboxamide Substituents

The amide group at the C4 position can participate in hydrogen bonding interactions with the target protein. Varying the substituent on the amide nitrogen allows for the probing of the size, shape, and electronic properties of the binding pocket.

Analog Subclass General Structure Key Observations on Biological Activity
Primary Amides R = HOften serves as a baseline for activity.
N-Alkyl Amides R = AlkylSmall alkyl groups may be well-tolerated, while bulky groups can lead to steric hindrance.
N-Aryl Amides R = ArylThe electronic nature of the aryl ring (electron-donating or -withdrawing) can significantly influence activity. Substitution patterns on the aryl ring provide further opportunities for optimization.
N-Heteroaryl Amides R = HeteroarylCan introduce additional hydrogen bond donors/acceptors and modulate physicochemical properties.
Influence of C2-Position Modifications

The C2 position is also critical for modulating the biological activity of this class of compounds.

Analog Subclass General Structure Key Observations on Biological Activity
Esters R' = O-AlkylThe size of the alkyl group can affect solubility and metabolic stability.
Carboxylic Acid R' = OHIntroduces a key hydrogen bond donor and acceptor, which can be crucial for target binding.
Amides R' = NHR''Provides an additional point for hydrogen bonding and can influence the overall conformation of the molecule.

Bioisosteric Replacements: Expanding Chemical Space

Bioisosterism is a powerful strategy in drug design that involves the substitution of a functional group with another that has similar physical or chemical properties, leading to similar biological activity.

Bioisosteres for the Carboxylic Acid Group

The carboxylic acid at the C4 position can be replaced with a variety of bioisosteres to improve pharmacokinetic properties, such as oral bioavailability and metabolic stability.

  • Tetrazoles: A common acidic bioisostere for carboxylic acids.

  • Hydroxamic acids: Can act as metal chelators and hydrogen bond donors/acceptors.

  • Acylsulfonamides: Another acidic mimic with different electronic properties.

Bioisosteres for the Ethoxycarbonyl Group

The ester at the C2 position can also be replaced to modulate the compound's properties.

  • Oxadiazoles and Thiadiazoles: Heterocyclic rings that can mimic the steric and electronic properties of the ester group.

  • Amides: As discussed previously, amides can serve as effective bioisosteres for esters.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile platform for the development of novel therapeutic agents. The synthetic methodologies outlined in this guide provide a roadmap for the generation of diverse libraries of analogs. Through systematic SAR exploration and the strategic use of bioisosterism, researchers can optimize the biological activity and pharmacokinetic properties of these compounds. Future research in this area will likely focus on the development of more efficient and selective synthetic methods, as well as the exploration of novel biological targets for this promising class of molecules.

References

  • A series of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives were designed and synthesized. Chinese Chemical Letters. [URL: https://www.sciencedirect.com/science/article/pii/S100184171500125X]
  • Ester Exchange to Amide. BOC Sciences. [URL: https://www.bocsci.
  • Can I convert ester to amide in one step? Please suggest some good methods?. ResearchGate. [URL: https://www.researchgate.net/post/Can_I_convert_ester_to_amide_in_one_step_Please_suggest_some_good_methods]
  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Pharmaceutical and Biosciences Journal. [URL: https://www.pharmabiosci.com/article/11/1-1-11.pdf]
  • Amide synthesis by acylation. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C1N/amides.shtm]
  • Process of converting esters into amides. Google Patents. [URL: https://patents.google.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381504/]
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8195841/]
  • Practical preparation of challenging amides from non-nucleophilic amines and esters under flow conditions. ResearchGate. [URL: https://www.researchgate.net/publication/320147983_Practical_preparation_of_challenging_amides_from_non-nucleophilic_amines_and_esters_under_flow_conditions]
  • A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results. [URL: https://www.pnrjournal.com/index.php/home/article/view/2102]

Sources

2-(Ethoxycarbonyl)thiazole-4-carboxylic Acid: A Keystone Scaffold for Modern Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry, lending its structural motif to a plethora of biologically active compounds.[1][2] Among the vast landscape of thiazole derivatives, 2-(Ethoxycarbonyl)thiazole-4-carboxylic acid emerges as a particularly compelling scaffold for the rational design of potent and selective inhibitors. Its unique electronic properties and versatile chemical handles offer a robust platform for generating diverse compound libraries with wideranging therapeutic potential.[3] This technical guide provides a comprehensive overview of the strategic application of this compound in inhibitor design, delving into its synthesis, structure-activity relationships, and proven utility against various biological targets.

Introduction: The Thiazole Advantage in Drug Discovery

The prevalence of the thiazole ring in both natural products, such as thiamine (Vitamin B1), and synthetic drugs underscores its significance in biological systems.[1] Thiazole-containing compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[3][4] This remarkable versatility stems from the thiazole ring's ability to engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

The subject of this guide, this compound, offers two distinct points for chemical modification: the ester at the 2-position and the carboxylic acid at the 4-position. This dual functionality allows for the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in inhibitor design.

PropertyValueSource
Molecular Formula C7H7NO4S[5][6]
Molecular Weight 201.20 g/mol [5][6]
Physical Form Solid
Purity Typically ≥97%[5]
Storage Sealed in dry, 2-8°C

The synthesis of this compound is typically achieved through established heterocyclic chemistry routes, often involving the Hantzsch thiazole synthesis or related methodologies. These methods provide a reliable and scalable means of producing the core scaffold for subsequent derivatization.

Strategic Application in Inhibitor Design: A Mechanistic Perspective

The design of potent and selective inhibitors requires a deep understanding of the target's active site and the molecular interactions that govern binding. The this compound scaffold provides a versatile framework for achieving high-affinity binding to a variety of enzyme and receptor targets.

Structure-Activity Relationship (SAR) Studies

The dual functionality of the scaffold is a key advantage in SAR studies. The carboxylic acid at the 4-position can serve as a crucial hydrogen bond donor or acceptor, or it can be converted to various amides, esters, or other functional groups to probe different regions of a binding pocket. Similarly, the ethoxycarbonyl group at the 2-position can be hydrolyzed to the corresponding carboxylic acid or converted to a range of amides to explore additional interactions.

Systematic modifications at these positions have been shown to significantly impact biological activity. For example, in the development of antimicrobial agents, the nature of the substituent on the thiazole ring can dramatically influence the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.[7] SAR studies have revealed that the introduction of specific aryl or heterocyclic moieties can enhance potency and modulate the spectrum of activity.[7]

Case Study: Thiazole-Based Enzyme Inhibitors

The thiazole scaffold has been successfully employed in the design of inhibitors for a wide range of enzymes, including kinases, proteases, and metabolic enzymes.[8][9]

  • Cholinesterase Inhibitors: Several studies have explored thiazole derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.[10][11] The thiazole ring can act as a bioisosteric replacement for other aromatic systems, while the substituents can be tailored to interact with the catalytic active site and the peripheral anionic site of the enzyme.[11] Some 1,3-thiazole derivatives have demonstrated potent and selective inhibition of AChE or BChE, with IC50 values in the micromolar range.[10]

  • Human Lactate Dehydrogenase A (hLDHA) Inhibitors: In the field of oncology, hLDHA has emerged as a promising target. Thiazole-based small molecules have been designed as hLDHA inhibitors, demonstrating significant anticancer activities.[12][13][14] Molecular docking studies have shown that the thiazole scaffold can fit snugly into the active site of hLDHA, with the substituents forming key interactions with amino acid residues.[12][13][14] Certain derivatives have exhibited IC50 values in the low micromolar range against various cancer cell lines.[12][13]

Experimental Protocols: A Self-Validating Workflow

The successful development of inhibitors from the this compound scaffold relies on a robust and iterative experimental workflow.

Synthesis of a Focused Compound Library

Objective: To generate a diverse set of derivatives for initial screening.

Methodology:

  • Amide Coupling at the 4-Position:

    • Activate the carboxylic acid of this compound using a standard coupling reagent (e.g., HATU, HBTU).

    • React the activated ester with a library of primary and secondary amines to generate a diverse set of amides.

    • Purify the products by column chromatography or preparative HPLC.

  • Modification of the 2-Position Ester:

    • Hydrolyze the ethyl ester to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).

    • Perform amide coupling reactions as described above to generate a second series of derivatives.

    • Alternatively, reduce the ester to the corresponding alcohol for further functionalization.

In Vitro Inhibitor Screening

Objective: To identify initial "hit" compounds with activity against the target of interest.

Methodology:

  • Primary Screen:

    • Utilize a high-throughput screening (HTS) compatible assay (e.g., fluorescence-based, luminescence-based) to test the entire library at a single concentration (e.g., 10 µM).

    • Identify compounds that exhibit a predefined level of inhibition (e.g., >50%).

  • Dose-Response Analysis:

    • For the "hit" compounds, perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC50).

    • This provides a quantitative measure of the compound's potency.

Mechanism of Action Studies

Objective: To elucidate how the most potent inhibitors interact with the target.

Methodology:

  • Enzyme Kinetics:

    • Perform kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

    • This provides insights into whether the inhibitor binds to the active site or an allosteric site.

  • Biophysical Techniques:

    • Utilize techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the binding affinity (KD) and thermodynamic parameters of the inhibitor-target interaction.

Visualization of the Inhibitor Design Workflow

The following diagram illustrates the logical flow of the inhibitor design process starting from the this compound scaffold.

Inhibitor_Design_Workflow cluster_0 Scaffold Selection & Synthesis cluster_1 Screening & Hit Identification cluster_2 Lead Optimization Scaffold 2-(Ethoxycarbonyl)thiazole- 4-carboxylic acid Synthesis Synthesis of Focused Library Scaffold->Synthesis PrimaryScreen Primary Screen (Single Concentration) Synthesis->PrimaryScreen DoseResponse Dose-Response (IC50 Determination) PrimaryScreen->DoseResponse SAR Structure-Activity Relationship (SAR) DoseResponse->SAR MOA Mechanism of Action (Kinetics, Biophysics) SAR->MOA InVivo In Vivo Efficacy & Toxicology SAR->InVivo Optimized Lead MOA->SAR Iterative Design

Sources

The Thiazole Scaffold: A Privileged Motif for Targeting Key Biological Molecules in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry. Its unique electronic properties and ability to engage in a multitude of non-covalent interactions have established it as a "privileged scaffold" in the design of targeted therapeutics. Thiazole-based compounds have demonstrated a remarkable breadth of biological activities, leading to their incorporation into numerous clinically approved drugs for a wide array of diseases. This in-depth technical guide provides a comprehensive overview of the key biological targets modulated by thiazole-containing molecules. We will delve into the mechanistic rationale for targeting these macromolecules, explore the structure-activity relationships that govern compound potency and selectivity, and provide detailed, field-proven experimental protocols for the validation of target engagement and cellular activity. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel thiazole-based therapeutics.

The Thiazole Core: A Versatile Tool in Medicinal Chemistry

The thiazole nucleus is a fundamental component of several clinically significant drugs, including the anticancer agents dasatinib and dabrafenib, the antiretroviral ritonavir, and the antifungal agent isavuconazole[1][2]. The success of this scaffold can be attributed to several key features. The nitrogen and sulfur heteroatoms, along with the aromatic ring system, allow for a diverse range of interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions[3]. The thiazole ring can act as a bioisostere for other aromatic systems, and its substitution pattern can be readily modified to fine-tune the physicochemical properties and biological activity of a molecule[4][5].

Key Biological Targets of Thiazole-Based Compounds in Oncology

Cancer remains a primary focus for the development of thiazole-based therapeutics due to the scaffold's ability to target a multitude of oncogenic pathways.

Protein Kinases: The Master Regulators of Cellular Signaling

Protein kinases are a large family of enzymes that play a critical role in regulating a wide range of cellular processes, including cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention[1][6]. Thiazole derivatives have emerged as potent inhibitors of both serine/threonine and tyrosine kinases[6][7].

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 can starve tumors of their blood supply, leading to a reduction in their growth and spread. Several thiazole-based compounds have been developed as potent VEGFR-2 inhibitors[7].

Mechanism of Action: Thiazole-containing compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the VEGFR-2 kinase domain. This prevents the phosphorylation of downstream signaling molecules, thereby blocking the pro-angiogenic cascade.

Quantitative Data Summary: VEGFR-2 Inhibition by Thiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 4c-0.15[4]
Compound 7MDA-MB-2310.083[7]

EGFR is a tyrosine kinase that plays a crucial role in cell proliferation and survival. Overexpression or activating mutations of EGFR are common in several cancers, including non-small cell lung cancer and colorectal cancer. Thiazole-based inhibitors can effectively block EGFR signaling, leading to cancer cell growth arrest and apoptosis[8][9].

Mechanism of Action: Similar to VEGFR-2 inhibitors, thiazole-based EGFR inhibitors typically compete with ATP for binding to the kinase domain. This blocks the autophosphorylation of the receptor and the activation of downstream pathways such as the PI3K/Akt/mTOR and RAS/MAPK pathways.

Quantitative Data Summary: EGFR Inhibition by Thiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 100gA549, HeLa, etc.7.22-16.75[9]
Compound 50bHCT1160.06[9]
Compound 143Breast, Colon, NSCLC0.239[9]
Compound 39-0.153[10]
Compound 43-0.122[10]

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Hyperactivation of this pathway is a frequent event in many human cancers. Thiazole derivatives have been successfully developed as inhibitors of key components of this pathway, including PI3K and mTOR[1][3][11].

Mechanism of Action: Thiazole-based compounds can inhibit PI3K and/or mTOR by binding to their respective kinase domains, thereby preventing the phosphorylation of their downstream targets and suppressing the pro-survival signaling of the pathway. Some thiazole derivatives have been developed as dual PI3K/mTOR inhibitors, which can offer a more comprehensive blockade of the pathway[3].

Quantitative Data Summary: PI3K/mTOR Pathway Inhibition by Thiazole Derivatives

Compound IDTarget(s)IC50 (µM)Reference
Compound 18PI3K/Akt/mTOR0.50–4.75[1]
Compound 19PI3K/mTORC10.30–0.45[1]
Compound 24PI3K0.00233[1]
Compound 3bPI3Kα/mTOR0.086/0.221[3]
Compound 6aPI3K/mTOR0.131/0.245[11]
Cell Cycle Regulators

The cell cycle is a tightly controlled process that governs cell division. Cancer cells often exhibit dysregulation of the cell cycle, leading to uncontrolled proliferation. Thiazole-based compounds can interfere with the cell cycle at various stages by targeting key regulatory proteins.

Topoisomerases are enzymes that resolve the topological problems of DNA during replication and transcription. Topoisomerase inhibitors can induce DNA damage and trigger apoptosis in rapidly dividing cancer cells. Thiazole derivatives have been identified as potent inhibitors of both topoisomerase I and II[12][13][14].

Mechanism of Action: Thiazole-based topoisomerase inhibitors can act by intercalating into the DNA, preventing the religation of the DNA strands after cleavage by the enzyme. This leads to the accumulation of DNA double-strand breaks and the activation of apoptotic pathways[13][15].

Quantitative Data Summary: Cytotoxicity of Thiazole-Based Topoisomerase Inhibitors

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 8MCF-70.78[12]
Compound 11HCT1160.62[12]

Experimental Protocols for Target Validation and Cellular Activity

The following section provides detailed, step-by-step methodologies for key experiments used to characterize the biological activity of thiazole-based compounds.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the thiazole-based compound for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cancer cells with the thiazole-based compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle[16][17][18].

Apoptosis Assessment: Annexin V/PI Staining

The Annexin V/PI assay is a common method for detecting apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Treat cells with the thiazole-based compound for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells[19][20][21][22].

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Protocol (General):

  • Reaction Setup: In a microplate, combine the purified kinase, a kinase-specific substrate (e.g., a peptide or protein), and ATP.

  • Compound Addition: Add the thiazole-based inhibitor at various concentrations.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time to allow for phosphorylation of the substrate.

  • Detection: Detect the amount of phosphorylated substrate using a specific antibody and a detection reagent (e.g., luminescence or fluorescence).

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value[8][23].

Workflow for Assessing Thiazole Compound Activity

G cluster_0 In Vitro Evaluation cluster_1 Target Validation cluster_2 Cellular Mechanism Compound Synthesis Compound Synthesis Cytotoxicity Assay (MTT/SRB) Cytotoxicity Assay (MTT/SRB) Compound Synthesis->Cytotoxicity Assay (MTT/SRB) Initial Screening Cell Cycle Analysis Cell Cycle Analysis Cytotoxicity Assay (MTT/SRB)->Cell Cycle Analysis Active Compounds Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Cytotoxicity Assay (MTT/SRB)->Apoptosis Assay (Annexin V/PI) Active Compounds Topoisomerase Inhibition Assay Topoisomerase Inhibition Assay Cell Cycle Analysis->Topoisomerase Inhibition Assay Mechanism of Action Kinase Inhibition Assay Kinase Inhibition Assay Apoptosis Assay (Annexin V/PI)->Kinase Inhibition Assay Mechanism of Action Western Blot Analysis Western Blot Analysis Kinase Inhibition Assay->Western Blot Analysis Pathway Modulation Lead Optimization Lead Optimization Topoisomerase Inhibition Assay->Lead Optimization Western Blot Analysis->Lead Optimization

Caption: A general workflow for the preclinical evaluation of thiazole-based compounds.

Signaling Pathways Targeted by Thiazole Compounds

The PI3K/Akt/mTOR Signaling Pathway

As previously mentioned, this pathway is a central regulator of cell survival and proliferation. The diagram below illustrates the key components of this pathway and the points of inhibition by thiazole-based drugs.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiazole_EGFR Thiazole Inhibitor Thiazole_EGFR->RTK Thiazole_PI3K Thiazole Inhibitor Thiazole_PI3K->PI3K Thiazole_mTOR Thiazole Inhibitor Thiazole_mTOR->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by thiazole compounds.

Thiazole Compounds Targeting Neurodegenerative and Infectious Diseases

While the primary focus has been on oncology, the therapeutic potential of thiazole derivatives extends to other disease areas.

Alzheimer's Disease

In the context of Alzheimer's disease, thiazole-based compounds have been investigated as inhibitors of several key enzymes, including:

  • Cholinesterases (AChE and BChE): Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain.

  • Beta-secretase 1 (BACE-1): This enzyme is involved in the production of amyloid-beta peptides, which form the characteristic plaques in the brains of Alzheimer's patients.

  • Glycogen synthase kinase 3β (GSK-3β): This kinase is implicated in the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles.

Infectious Diseases

Thiazole-containing molecules have also shown promise as anti-infective agents. For example, they have been developed as inhibitors of the SARS-CoV-2 3CL protease , an essential enzyme for viral replication[5][24][25]. In the realm of bacterial infections, thiazole derivatives have been shown to target enzymes like E. coli MurB and CYP51B , which are crucial for bacterial cell wall synthesis and fungal survival, respectively.

Conclusion and Future Perspectives

The thiazole scaffold has proven to be an exceptionally versatile and fruitful starting point for the design of novel therapeutics. Its ability to interact with a wide range of biological targets has led to the development of numerous successful drugs and promising clinical candidates. The continued exploration of the chemical space around the thiazole nucleus, coupled with a deeper understanding of the biology of disease, will undoubtedly lead to the discovery of new and improved therapies for a host of human ailments. Future research will likely focus on the development of more selective and potent thiazole-based inhibitors, as well as the exploration of novel biological targets for this remarkable heterocyclic scaffold.

References

  • Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. (n.d.). National Institutes of Health.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). PubMed.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (n.d.). RSC Publishing.
  • Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (n.d.). National Institutes of Health.
  • Thiazole-based SARS-CoV-2 protease (COV Mpro) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations. (2022). PubMed.
  • Design, Synthesis and Cytotoxicity of Thiazole-Based Stilbene Analogs as Novel DNA Topoisomerase IB Inhibitors. (n.d.). MDPI.
  • Thiazole-based SARS-CoV-2 protease (COV Mpro) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations. (2022). ResearchGate.
  • Thiazole-based SARS-CoV-2 protease (COV Mpro) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations. (n.d.). National Institutes of Health.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). R Discovery.
  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. (2006). PubMed.
  • EGFR-kinase inhibiting assay for compounds 4b, 6b, and lapatinib. (n.d.). ResearchGate.
  • Analysis of cell cycle progression by flow cytometry. (n.d.). ResearchGate.
  • New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. (2022). PubMed.
  • 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent Pan-Src Kinase Inhibitor. (n.d.). ACS Publications.
  • Apoptotic and necrotic cell death were assessed using Annexin V and Probidium Iodide (PI) staining and analyzed using flow cytometer after 24 h treatment with azetidinone derivatives. (n.d.). ResearchGate.
  • Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. (1996). PubMed.
  • Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. (2026). National Institutes of Health.
  • Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights. (2022). PubMed.
  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (n.d.). PubMed Central.
  • (A) Flow cytometric study of apoptosis utilizing the Annexin V/PI... (n.d.). ResearchGate.
  • Synthesis and Structure-Activity relationships of cyclin-dependent kinase 11 inhibitors based on a diaminothiazole scaffold. (2022). PubMed.
  • Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (n.d.). RSC Publishing.
  • Flow cytometrycell cycle analysis of control and compounds of 2a–h... (n.d.). ResearchGate.
  • Thiazole-based SARS-CoV-2 protease (COV Mpro) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations. (2022). Semantic Scholar.
  • New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. (2025). PubMed.
  • New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. (n.d.). ResearchGate.
  • New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. (2025). ResearchGate.
  • A simplified cell-based assay to identify coronavirus 3CL protease inhibitors. (2020). National Institutes of Health.
  • Synthesis, DNA Binding and Topoisomerase I Inhibition Activity of Thiazacridine and Imidazacridine Derivatives. (n.d.). MDPI.
  • New thiazole carboxamides as potent inhibitors of Akt kinases. (2012). PubMed.
  • The Annexin V Apoptosis Assay. (n.d.).
  • EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids. (2023). RSC Publishing.
  • Cell Cycle Analysis by Flow Cytometry. (2020). YouTube.
  • Thiazole Derivatives Inhibitors of Protein Kinases. (n.d.). ResearchGate.
  • Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. (n.d.). PubMed.
  • EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids. (n.d.). ResearchGate.
  • Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors. (n.d.). PubMed.
  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (n.d.). National Institutes of Health.

Sources

2-(Ethoxycarbonyl)thiazole-4-carboxylic acid: A Versatile Scaffold for Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] This structural motif is prevalent in a wide array of natural products and synthetic compounds, including FDA-approved drugs, owing to its ability to engage in favorable interactions with biological targets.[2] Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4][5]

Among the vast library of thiazole-based synthons, 2-(Ethoxycarbonyl)thiazole-4-carboxylic acid has emerged as a particularly powerful and versatile building block. Its key strategic advantage lies in the presence of two distinct and orthogonally reactive functional groups: an ethyl ester at the C2 position and a carboxylic acid at the C4 position. This differential reactivity allows for precise, sequential, and regioselective chemical modifications, making it an ideal starting point for the construction of complex molecular architectures and the generation of compound libraries for drug discovery programs.

This guide serves as a technical resource for researchers, providing a detailed exploration of the synthesis, core reactivity, and strategic applications of this high-value building block.

Physicochemical Properties and Handling

A foundational understanding of a building block's properties is critical for its effective use in synthesis.

PropertyValueSource(s)
CAS Number 911466-96-1[6][7][8][9]
Molecular Formula C₇H₇NO₄S[6][7][8][9]
Molecular Weight 201.20 g/mol [6][7][8][9]
IUPAC Name 2-(ethoxycarbonyl)-1,3-thiazole-4-carboxylic acid
Physical Form Solid
Purity Typically ≥97%[10]
Storage Sealed in a dry environment at 2-8°C[6]

Synthesis of the Building Block: The Hantzsch Thiazole Synthesis

The premier method for constructing the 2,4-disubstituted thiazole core is the Hantzsch thiazole synthesis, first reported in 1887.[11][12] This robust and versatile reaction involves the condensation of an α-halocarbonyl compound with a thioamide.[13][14]

For this compound, the synthesis logically proceeds through the reaction of an ethyl thiooxamate derivative with an α-halo-pyruvic acid ester, followed by hydrolysis. The thioamide provides the N1, C2, and S atoms, while the α-haloketone supplies the C4 and C5 atoms of the resulting thiazole ring.

Hantzsch_Synthesis reagent1 Ethyl Thiooxamate intermediate Acyclic Intermediate reagent1->intermediate + reagent2 Ethyl Bromopyruvate reagent2->intermediate cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization Heat product Diethyl Thiazole-2,4-dicarboxylate cyclization->product final_product 2-(Ethoxycarbonyl)thiazole- 4-carboxylic acid product->final_product Selective Hydrolysis

Caption: General workflow for Hantzsch synthesis of the target scaffold.

Experimental Protocol: Hantzsch Synthesis

This protocol is a representative example based on established Hantzsch synthesis principles.[14][15]

  • Reaction Setup: To a solution of ethyl thiooxamate (1.0 eq) in ethanol (5 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl bromopyruvate (1.05 eq) dropwise at room temperature.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent. The crude product is diethyl thiazole-2,4-dicarboxylate.

  • Selective Hydrolysis: Dissolve the crude diethyl ester in a mixture of THF and water (1:1). Add lithium hydroxide (LiOH, 1.1 eq) and stir at room temperature for 8-12 hours, monitoring the selective hydrolysis of the C4-ester by TLC.

  • Isolation: Once the reaction is complete, acidify the mixture to pH ~2-3 with dilute HCl. The product, this compound, will precipitate.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product. Further purification can be achieved by recrystallization if necessary.

Core Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its two functional groups, enabling a wide range of transformations.

Reactions at the C4-Carboxylic Acid: Amide Bond Formation

The most common and impactful transformation is the formation of amides via coupling of the C4-carboxylic acid with a diverse range of primary and secondary amines.[16][17] This reaction is central to medicinal chemistry for generating libraries of drug candidates.[17][18] The process requires activation of the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.[16][19]

Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium/aminium reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[17][19] The use of additives such as 1-hydroxybenzotriazole (HOBt) can suppress side reactions and reduce racemization.

Amide_Coupling start 2-(Ethoxycarbonyl)thiazole- 4-carboxylic acid activated Activated Ester Intermediate (e.g., O-acylisourea) start->activated + Coupling Reagent (e.g., EDC, HATU) product Thiazole-4-carboxamide Derivative activated->product + Amine amine Primary or Secondary Amine (R-NH₂ or R₂NH) amine->product

Caption: Workflow for amide bond formation at the C4-position.

Experimental Protocol: HATU-Mediated Amide Coupling
  • Reaction Setup: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

  • Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to the solution. Stir for 15-30 minutes at room temperature to form the activated ester.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 2-16 hours. Monitor progress by TLC or LC-MS.

  • Workup and Isolation: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired thiazole-4-carboxamide.

This robust protocol allows for the synthesis of diverse libraries of compounds, which have been explored as potent cytotoxic agents for cancer treatment and as c-Met kinase inhibitors.[20][21]

Reactions at the C2-Ester: Saponification

The ethyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid under basic conditions, a reaction known as saponification.[22][23] This transformation is typically irreversible and proceeds to completion, unmasking a second carboxylic acid functionality for further elaboration.[22][24]

Saponification start 2-(Ethoxycarbonyl)thiazole- 4-carboxylic acid hydrolysis Nucleophilic Acyl Substitution by Hydroxide (OH⁻) start->hydrolysis + Base (NaOH, LiOH) + Heat product Thiazole-2,4-dicarboxylic acid (as dicarboxylate salt) hydrolysis->product final_product Thiazole-2,4-dicarboxylic acid product->final_product Acidic Workup (H₃O⁺)

Caption: Reaction pathway for the hydrolysis of the C2-ethyl ester.

Experimental Protocol: Ester Hydrolysis
  • Reaction Setup: Suspend this compound (1.0 eq) in a mixture of water and a co-solvent like ethanol or THF (1:1).

  • Hydrolysis: Add an excess of an aqueous base, such as 2M sodium hydroxide (NaOH, 3.0 eq).

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours until the starting material is fully consumed (monitored by TLC).

  • Isolation: Cool the reaction mixture to 0°C in an ice bath. Carefully acidify with concentrated HCl until the pH is ~1-2.

  • Purification: The resulting thiazole-2,4-dicarboxylic acid will precipitate. Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum.

Orthogonal Synthesis: A Strategy for Complex Molecules

The true power of this compound lies in the ability to perform sequential reactions by exploiting the differential reactivity of its two functional groups. The carboxylic acid is generally more reactive towards amide coupling conditions than the ester. This allows for a logical and controlled synthetic sequence:

  • Step A: Selectively form an amide bond at the C4-position using the protocol described above.

  • Step B: Hydrolyze the remaining C2-ester to unmask the second carboxylic acid.

  • Step C: Perform a second, different amide coupling at the newly formed C2-carboxylic acid.

This strategy enables the synthesis of complex, non-symmetrical thiazole derivatives from a single, readily available starting material.

Orthogonal_Synthesis start Starting Material step1 Amide Coupling at C4 (Amine 1) start->step1 intermediate C4-Amide, C2-Ester Intermediate step1->intermediate step2 Ester Hydrolysis at C2 intermediate->step2 intermediate2 C4-Amide, C2-Carboxylic Acid Intermediate step2->intermediate2 step3 Amide Coupling at C2 (Amine 2) intermediate2->step3 product Non-Symmetrical Bis-Amide Product step3->product

Caption: Strategic workflow for orthogonal functionalization.

Conclusion

This compound is far more than a simple chemical reagent; it is a strategic platform for innovation in organic synthesis and medicinal chemistry. Its well-defined structure, featuring two orthogonally reactive handles, provides chemists with precise control over molecular construction. The ability to readily access diverse libraries of thiazole-4-carboxamides, followed by potential modification at the C2-position, makes it an invaluable tool for structure-activity relationship (SAR) studies and the optimization of lead compounds. As the demand for novel therapeutics continues to grow, the intelligent application of versatile building blocks like this one will remain critical to the advancement of drug discovery and development.

References

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (n.d.). MDPI.
  • A review on thiazole based compounds & it's pharmacological activities. (2024). ResearchGate.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research.
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). National Center for Biotechnology Information.
  • Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important. (n.d.). ChemRxiv.
  • Synthesis of 2,4‐disubstituted thiazoles. (n.d.). ResearchGate.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). National Center for Biotechnology Information.
  • Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. (2019). National Center for Biotechnology Information.
  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive.
  • 2-(ethoxycarbonyl)-5-propyl-1,3-thiazole-4-carboxylic acid | 2168094-17-3. (n.d.). AA Blocks.
  • Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. (n.d.). Royal Society of Chemistry.
  • This compound. (n.d.). Suzhou Ulit Pharmaceutical and Chemical Technology Co., Ltd..
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.). National Center for Biotechnology Information.
  • Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem.
  • Thiazol-4-carboxylic acid esters and thioesters as plant protection agents. (n.d.). Google Patents.
  • Processes for preparing thiazole carboxylic acids. (n.d.). Google Patents.
  • mechanism of ester hydrolysis. (2019). YouTube.
  • Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.
  • Ester hydrolysis. (n.d.). Wikipedia.
  • hydrolysis of esters. (n.d.). Chemguide.
  • The Hydrolysis of Esters. (2023). Chemistry LibreTexts.
  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (n.d.). ResearchGate.
  • A kind of method for preparing thiazole-4-carboxylic acid. (n.d.). Google Patents.
  • Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material. (n.d.). PubMed.
  • Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. (n.d.). PubMed.
  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science.
  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal.
  • Amide Synthesis. (n.d.). Fisher Scientific.
  • 2-Amino-4-thiazolidinones: Synthesis and Reactions. (n.d.). ResearchGate.

Sources

stability and degradation profile of 2-(Ethoxycarbonyl)thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Degradation Profile of 2-(Ethoxycarbonyl)thiazole-4-carboxylic Acid

Foreword: Navigating the Stability Landscape of a Key Heterocyclic Intermediate

This compound stands as a pivotal structural motif in medicinal chemistry and materials science. Its unique arrangement of a thiazole core, an ester, and a carboxylic acid function imparts a rich chemical reactivity that is both a boon for synthesis and a challenge for stability. Understanding the degradation profile of this molecule is not merely an academic exercise; it is a critical prerequisite for the development of robust, safe, and effective pharmaceuticals and advanced materials.

This guide is crafted for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of the stability and degradation of this compound. We will move beyond a simple recitation of facts to provide a causal analysis of experimental choices, grounding our discussion in the principles of chemical reactivity and authoritative literature. The protocols and insights presented herein are designed to be self-validating, empowering you to anticipate and control the degradation of this versatile molecule.

Intrinsic Stability and Physicochemical Properties

This compound is a solid at room temperature, with recommended storage conditions of 2-8°C in a dark, inert atmosphere to maintain its integrity.[1] The molecule's stability is governed by the interplay of its three key functional groups: the aromatic thiazole ring, the ethoxycarbonyl group, and the carboxylic acid group.

The thiazole ring itself is an aromatic heterocycle, which imparts a degree of stability due to pi-electron delocalization.[2] However, the presence of heteroatoms (nitrogen and sulfur) also introduces sites of potential reactivity. The electron-withdrawing nature of the ethoxycarbonyl and carboxylic acid groups can influence the electron density of the thiazole ring, affecting its susceptibility to nucleophilic or electrophilic attack.

Key Physicochemical Parameters:

PropertyValue/InformationSource
CAS Number 911466-96-1[1][3][4]
Molecular Formula C₇H₇NO₄S[4]
Molecular Weight 201.20 g/mol [4]
Physical Form Solid
Purity Typically ≥97%
Storage 2-8°C, keep in dark place, inert atmosphere[1]
IUPAC Name 2-(ethoxycarbonyl)-1,3-thiazole-4-carboxylic acid

Predicted Degradation Pathways: A Mechanistic Perspective

While specific degradation studies on this compound are not extensively documented in publicly available literature, we can predict its degradation profile by examining the known reactivity of its constituent functional groups and related thiazole derivatives. Forced degradation studies are essential to elucidate these pathways and identify degradation products.[5][6]

Hydrolytic Degradation

Hydrolysis is a primary degradation pathway for this molecule due to the presence of the ester and carboxylic acid functionalities.

  • Ester Hydrolysis: The ethoxycarbonyl group is susceptible to both acid- and base-catalyzed hydrolysis to yield the corresponding dicarboxylic acid (Thiazole-2,4-dicarboxylic acid) and ethanol.[7][8] Alkaline conditions are expected to significantly accelerate this process.[8]

  • Decarboxylation: Thiazole carboxylic acids can undergo decarboxylation, particularly at elevated temperatures or under certain pH conditions.[9][10][11] For instance, UV irradiation of 2-aminothiazole-4-carboxylic acid has been shown to induce decarboxylation.[9] Thermal decomposition of thiazole-2-carboxylic acid at room temperature has also been observed to yield CO₂ and thiazole.[10]

G cluster_hydrolysis Hydrolytic Degradation Parent This compound Diacid Thiazole-2,4-dicarboxylic acid + Ethanol Parent->Diacid Ester Hydrolysis (Acid/Base) Decarboxylated 2-(Ethoxycarbonyl)thiazole + CO2 Parent->Decarboxylated Decarboxylation (Heat/UV)

Caption: Predicted hydrolytic degradation pathways.

Oxidative Degradation

The thiazole ring and the sulfur atom are potential sites for oxidative degradation.

  • Sulfur Oxidation: The sulfur atom in the thiazole ring can be oxidized to a sulfoxide or sulfone, leading to non-aromatic products.[2] Strong oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) can facilitate this.

  • Ring Opening: Advanced oxidation processes, such as those involving hydroxyl radicals (e.g., UV/H₂O₂), can lead to the fragmentation of the thiazole ring.[12] Studies on other thiazole compounds have shown that this can result in a variety of smaller, more polar degradation products.[12]

G cluster_oxidation Oxidative Degradation Parent_Ox This compound Sulfoxide Thiazole-S-oxide derivative Parent_Ox->Sulfoxide Sulfur Oxidation (e.g., H2O2) Ring_Opened Ring-opened fragments Parent_Ox->Ring_Opened Ring Cleavage (e.g., UV/H2O2)

Caption: Predicted oxidative degradation pathways.

Photolytic Degradation

Thiazole-containing compounds can be susceptible to photodegradation.

  • Cycloaddition: Some thiazole derivatives have been shown to react with singlet oxygen via a [4+2] Diels-Alder cycloaddition upon photo-irradiation.[13] This can lead to an unstable endoperoxide that rearranges to various degradation products.[13] The presence of aryl rings as substituents on the thiazole appears to influence this reactivity.[13]

  • Photodecarboxylation: As mentioned, UV light can induce decarboxylation of thiazole carboxylic acids.[9]

Experimental Design for Forced Degradation Studies

A systematic forced degradation study is crucial to identify the potential degradation products and to develop a stability-indicating analytical method.[5][6]

Stress Conditions

The following conditions are recommended based on ICH guidelines and the known chemistry of thiazole derivatives:[14]

Stress ConditionReagents and ConditionsRationale
Acid Hydrolysis 0.1 M HCl, reflux for a specified timeTo induce hydrolysis of the ester and potentially other acid-labile groups.
Base Hydrolysis 0.1 M NaOH, reflux for a specified timeTo induce rapid hydrolysis of the ester and assess base-lability.
Oxidation 3-30% H₂O₂, room temperature or slightly elevatedTo investigate susceptibility to oxidative degradation.[14][15]
Thermal Degradation Solid-state, elevated temperature (e.g., 60-80°C)To assess thermal stability and potential for decarboxylation.
Photostability Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B)To evaluate light sensitivity and photodegradation pathways.[9][13]
Analytical Methodology

A stability-indicating analytical method is required to separate the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[14][16][17] For structural elucidation of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is indispensable.[12][13]

Step-by-Step Protocol for Forced Degradation and Analysis:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., methanol, acetonitrile, water).

  • Stress Application: Subject the solutions to the stress conditions outlined in the table above. Include a control sample stored under normal conditions.

  • Neutralization (for acid/base hydrolysis): After the stress period, neutralize the acidic and basic samples to prevent further degradation.

  • HPLC Analysis:

    • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.[14]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is likely necessary to resolve all components.

    • Detection: UV detection at a wavelength where the parent compound and potential degradants absorb (e.g., around 238 nm, as used for other thiazole derivatives).[14]

  • Peak Purity and Mass Balance: Assess the purity of the parent peak in stressed samples using a photodiode array (PDA) detector. Calculate the mass balance to ensure that all degradation products are accounted for.

  • LC-MS/MS Analysis: Analyze the stressed samples by LC-MS/MS to obtain the mass-to-charge ratio (m/z) of the degradation products, which is crucial for their identification.[12][13]

Caption: Experimental workflow for forced degradation studies.

Trustworthiness and Self-Validating Systems

The robustness of this stability assessment lies in the integration of multiple analytical techniques and a systematic approach.

  • Orthogonal Detection: Combining UV and MS detection provides complementary information. UV gives quantitative data based on chromophores, while MS provides structural information based on mass.

  • Mass Balance: A successful mass balance (ideally between 95-105%) demonstrates that the analytical method is capable of detecting all significant degradation products.

  • Peak Purity Analysis: This confirms that the chromatographic peak of the parent drug is free from co-eluting impurities, a cornerstone of a stability-indicating method.

Conclusion and Future Perspectives

While direct stability data for this compound is sparse, a comprehensive understanding of its potential degradation can be achieved through a well-designed forced degradation study. The primary anticipated degradation pathways include hydrolysis of the ester, decarboxylation, oxidation of the sulfur atom, and potential photolytic rearrangements of the thiazole ring.

For professionals in drug development, elucidating these pathways is not just a regulatory requirement but a fundamental aspect of ensuring product quality, safety, and efficacy. The methodologies outlined in this guide provide a robust framework for undertaking such studies, enabling the development of stable formulations and appropriate storage conditions for this important chemical entity. Future work should focus on isolating and definitively characterizing the degradation products formed under each stress condition to build a complete degradation map.

References

  • Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC. (n.d.). National Center for Biotechnology Information.
  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate.
  • Photocaging of Carboxylic Function Bearing Biomolecules by New Thiazole Derived Fluorophore - PubMed. (2023). PubMed.
  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed. (2007). PubMed.
  • Oxidation of 4-carboxylate thiazolines to 4-carboxylate thiazoles by molecular oxygen | Request PDF. (n.d.). ResearchGate.
  • Thiazole - Wikipedia. (n.d.). Wikipedia.
  • UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules - PMC - NIH. (n.d.). National Center for Biotechnology Information.
  • Conformational Changes in Thiazole-2-carboxylic Acid Selectively Induced by Excitation with Narrowband Near-IR and UV Light | The Journal of Physical Chemistry A - ACS Publications. (n.d.). ACS Publications.
  • Forced Degradation Studies - MedCrave online. (2016). MedCrave.
  • The conversion of thiazolines to thiazoles by MnO 2 oxidation a - ResearchGate. (n.d.). ResearchGate.
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). ResearchGate.
  • Forced Degradation – A Review. (2022). ResearchGate.
  • Investigating the Photostability of Carboxylic Acids Exposed to Mars Surface Ultraviolet Radiation Conditions - ResearchGate. (n.d.). ResearchGate.
  • This compound - Suzhou Ulit Pharmaceutical Chemical Technology Co., Ltd. (n.d.). Suzhou Ulit.
  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential - Pakistan Journal of Pharmaceutical Sciences. (n.d.). Pakistan Journal of Pharmaceutical Sciences.
  • AU2009243401A1 - Thiazol-4-carboxylic acid esters and thioesters as plant protection agents - Google Patents. (n.d.). Google Patents.
  • Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction - PubMed. (2021). PubMed.
  • The degradation of carboxylic acids into aldehydes - CoLab. (n.d.). CoLab.
  • CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents. (n.d.). Google Patents.
  • LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning - Baishideng Publishing Group. (2012). Baishideng Publishing Group.
  • conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods - DergiPark. (2020). DergiPark.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. (2020). National Center for Biotechnology Information.
  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (n.d.). Europe PMC.
  • Synthesis from Carboxylic Acid Derivatives - NF Jain and CE Masse. (n.d.). Science of Synthesis.
  • 4.5 Carboxylic acids and their derivatives - WJEC. (n.d.). WJEC.
  • The analysis of 2-amino-2-thiazoline-4-carboxylic acid in the plasma of smokers and non... - PubMed. (2009). PubMed.
  • US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents. (n.d.). Google Patents.
  • LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning | Request PDF. (n.d.). ResearchGate.
  • [Study on determination of 2-thioxothiazolidine-4-carboxylic Acid in urine by high performance liquid chromatography] - PubMed. (2022). PubMed.
  • Thermal degradation of Poly(L-lactide): accelerating effect of residual DBU derivatives. (2011). ResearchGate.
  • Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Royal Society of Chemistry.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(Ethoxycarbonyl)thiazole-4-carboxylic Acid from L-Cysteine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] Its prevalence is due to the diverse pharmacological activities associated with its derivatives, including antimicrobial, anti-inflammatory, and anticancer properties.[2] Specifically, 2-(ethoxycarbonyl)thiazole-4-carboxylic acid is a valuable building block in organic synthesis, offering multiple functional groups for further elaboration in the development of novel therapeutic agents. This document provides a comprehensive guide to a plausible and efficient synthesis of this target molecule, starting from the readily available and chiral amino acid, L-cysteine.

Strategic Approach: A Two-Step Synthesis from L-Cysteine

The presented synthesis is a two-step process that leverages the inherent reactivity of L-cysteine to construct the thiazole ring. This strategy is an adaptation of known methods for thiazolidine formation and subsequent oxidation.[3][4] The core of this approach involves:

  • Condensation: The initial step is the formation of a thiazolidine ring by reacting L-cysteine with ethyl glyoxylate. This reaction proceeds through the nucleophilic attack of the thiol group of cysteine on the aldehyde of ethyl glyoxylate, followed by intramolecular cyclization of the resulting intermediate.

  • Oxidation: The thiazolidine intermediate is then aromatized to the corresponding thiazole through an oxidation reaction. Manganese dioxide (MnO2) is an effective and commonly used reagent for this transformation.[5][6][7]

This method is advantageous as it utilizes a biocompatible and inexpensive starting material in L-cysteine, and the proposed reaction sequence is straightforward and scalable.

Visualizing the Synthesis

Reaction Pathway

G L_cysteine L-Cysteine intermediate 2-(Ethoxycarbonyl)thiazolidine- 4-carboxylic acid L_cysteine->intermediate Condensation ethyl_glyoxylate Ethyl Glyoxylate ethyl_glyoxylate->intermediate final_product 2-(Ethoxycarbonyl)thiazole- 4-carboxylic acid intermediate->final_product Oxidation (MnO2)

Caption: Overall reaction scheme for the synthesis of this compound from L-cysteine.

Experimental Workflow

G cluster_step1 Step 1: Condensation cluster_step2 Step 2: Oxidation a Dissolve L-Cysteine in aqueous ethanol b Add Ethyl Glyoxylate a->b c Stir at room temperature b->c d Monitor reaction (TLC/LC-MS) c->d e Isolate intermediate d->e f Suspend intermediate in solvent (e.g., acetonitrile) e->f Proceed to Oxidation g Add activated MnO2 f->g h Reflux the mixture g->h i Filter and concentrate h->i j Purify final product i->j

Caption: Step-by-step experimental workflow for the two-stage synthesis.

Detailed Protocols

Part 1: Synthesis of 2-(Ethoxycarbonyl)thiazolidine-4-carboxylic acid (Intermediate)

Rationale: This condensation reaction forms the core heterocyclic structure. The reaction between L-cysteine and an aldehyde to form a thiazolidine-4-carboxylic acid is a well-established transformation.[4][8] The mechanism involves the formation of a Schiff base intermediate, which is in equilibrium with the starting materials and the cyclized thiazolidine product.[1][9][10]

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Moles (mol)Mass/Volume
L-Cysteine121.160.112.12 g
Ethyl glyoxylate (50% in toluene)102.09 (neat)0.11~22.5 mL
Ethanol--200 mL
Deionized Water--200 mL

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 12.12 g (0.1 mol) of L-cysteine in a mixture of 200 mL of deionized water and 200 mL of ethanol.

  • To this clear solution, add approximately 22.5 mL of ethyl glyoxylate solution (50% in toluene, ~0.11 mol) dropwise over 15 minutes with vigorous stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the solvent is removed under reduced pressure to yield a crude solid or viscous oil.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 2-(ethoxycarbonyl)thiazolidine-4-carboxylic acid as a white to off-white solid.

Part 2: Synthesis of this compound (Final Product)

Rationale: The oxidation of the thiazolidine to a thiazole introduces the aromatic character to the ring. Manganese dioxide (MnO2) is a mild and effective oxidizing agent for this transformation, often used for the dehydrogenation of thiazolidines and thiazolines.[5][6][7] The reaction is typically carried out at elevated temperatures to drive the reaction to completion.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Moles (mol)Mass/Volume
2-(Ethoxycarbonyl)thiazolidine-4-carboxylic acid219.240.0510.96 g
Activated Manganese Dioxide (MnO2)86.940.543.47 g
Acetonitrile or Dichloroethane--250 mL

Procedure:

  • In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 10.96 g (0.05 mol) of 2-(ethoxycarbonyl)thiazolidine-4-carboxylic acid in 250 mL of acetonitrile or dichloroethane.

  • To this suspension, add 43.47 g (0.5 mol) of activated manganese dioxide in one portion. A 10-fold molar excess of MnO2 is recommended for efficient oxidation.[5]

  • Heat the reaction mixture to reflux (approximately 80-85 °C for acetonitrile) and maintain reflux with vigorous stirring for 24-48 hours. The reaction should be monitored by TLC or LC-MS for the disappearance of the starting material and the formation of the product.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the manganese dioxide. Wash the filter cake thoroughly with the reaction solvent (2 x 50 mL).

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent to yield the pure product.

Conclusion and Future Perspectives

The described two-step synthesis provides a reliable and efficient pathway to this compound from L-cysteine. This protocol is designed for adaptability in various research and development settings. The final product serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. Further optimization of reaction conditions, such as solvent choice, temperature, and reaction time, may lead to improved yields and purity. The exploration of alternative oxidizing agents for the aromatization step could also be a subject of future investigation.

References

  • Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Life: As a matter of fact.
  • CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents.
  • reaction scheme for the formation of thiazolidines as proposed in parts in the literature - ResearchGate.
  • Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3- thiazoles) - ResearchGate.
  • The conversion of thiazolines to thiazoles by MnO 2 oxidation a - ResearchGate.
  • Thiazolidine-2-carboxylate derivatives formed from glyoxylate and L-cysteine or L-cysteinylglycine as possible physiological substrates for D-aspartate oxidase - PubMed.
  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC - PubMed Central.
  • Mechanistic Studies on Thiazolidine Formation in Aldehyde/ Cysteamine Model Systems. pubs.acs.org.
  • Selective synthesis of 2-substituted 4-carboxy oxazoles, thiazoles and thiazolidines from serine or cysteine amino acids | Request PDF - ResearchGate.
  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online.
  • Mechanism involved in the oxidation of thiazolidine to thiazole by MnO2 ? | ResearchGate.
  • Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents - PubMed Central.
  • Design, synthesis and anti-microbial study of ethyl 2-(N-(substituted-phenyl) sulfamoyl) thiazole-4-carboxylate derivatives - CHEMISTRY & BIOLOGY INTERFACE.
  • Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. pubs.acs.org.
  • A Facile Synthesis of 2,4-Disubstituted Thiazoles Using MnO2 - PMC - NIH.
  • AU2009243401A1 - Thiazol-4-carboxylic acid esters and thioesters as plant protection agents - Google Patents.
  • Synthesis of Modern Amides Thiazolidine Derived From L-Cysteine and Investigation of Their Biological Effects on Cancer Cells. Journal of Kufa for Chemical Sciences.
  • Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies - Frontiers.
  • Discovery of Cysteine and Its Derivatives as Novel Antiviral and Antifungal Agents - MDPI.
  • General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives - ResearchGate.
  • Mechanism of reactions involving Schiff base intermediates. Thiazolidine formation from L-cysteine and formaldehyde - Journal of the American Chemical Society (ACS Publications).
  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI.
  • A facile synthesis of 2,4-disubstituted thiazoles using MnO2 - PubMed.
  • (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. - ResearchGate.
  • Synthesis of the 2-aminothiazole-4-carboxylate analogues.... - ResearchGate.
  • Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC - NIH.
  • Complex Formation of Thiazolidine-2,4-dicarboxylic Acid with Selected Divalent and Trivalent Metal Ions - Chemical Papers.
  • WO2003053367A2 - Hydrogenation of precursors to thiazolidinedione antihyperglycemics - Google Patents.
  • Experiments on the dehydrogenation of some thiazolines derived from cysteine - PubMed.
  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review - bepls.
  • Mechanism of reactions involving Schiff base intermediates. Thiazolidine formation from L-cysteine and formaldehyde - ACS Publications.
  • US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • Thiazolidine derivatives as source of free L-cysteine in rat tissue - PubMed.
  • Recent Development in the Synthesis of Thiazoles - Bentham Science Publisher.
  • Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC - NIH.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI.
  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF - ResearchGate.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC - NIH.

Sources

Application Notes and Protocols for the One-Pot Synthesis of Thiazole-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Thiazole-4-Carboxylic Acid Derivatives

The thiazole ring is a prominent scaffold in medicinal chemistry, found in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure in drug design. Thiazole-4-carboxylic acid derivatives, in particular, serve as crucial building blocks for the synthesis of novel therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial agents. The carboxylic acid moiety at the 4-position provides a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic properties.

Traditional multi-step syntheses of these derivatives often suffer from drawbacks such as low overall yields, tedious purification procedures, and the use of hazardous reagents.[3][4] One-pot synthesis methodologies have emerged as a powerful and efficient alternative, offering significant advantages in terms of operational simplicity, reduced reaction times, and improved resource utilization.[5] This application note provides detailed protocols and mechanistic insights for the one-pot synthesis of thiazole-4-carboxylic acid derivatives, empowering researchers to accelerate their drug discovery and development programs.

Core Synthetic Strategy: The Hantzsch Thiazole Synthesis and its One-Pot Adaptations

The cornerstone for the synthesis of the thiazole nucleus is the venerable Hantzsch thiazole synthesis, first described in 1887. This reaction classically involves the condensation of an α-haloketone with a thioamide. Modern advancements have adapted this fundamental transformation into elegant one-pot procedures, enhancing its efficiency and applicability.

Mechanistic Insights: Understanding the "Why"

The Hantzsch synthesis proceeds through a well-established mechanism that begins with the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halo-ketone (or ketoester in our case), displacing the halide. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon. Subsequent dehydration of the resulting thiazoline intermediate yields the aromatic thiazole ring. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.

Protocol 1: One-Pot Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate

This protocol details a one-pot procedure for the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate, a valuable building block in organic synthesis.[3][4][6] The reaction proceeds via an in-situ α-bromination of ethyl acetoacetate followed by cyclization with thiourea.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Work-up and Purification Start Ethyl Acetoacetate in Water/THF Add_NBS Add N-Bromosuccinimide (NBS) below 0°C Start->Add_NBS Stir_RT Stir at Room Temperature (2 hours) Add_NBS->Stir_RT Add_Thiourea Add Thiourea Stir_RT->Add_Thiourea Heat Heat to 80°C (2 hours) Add_Thiourea->Heat Cool Cool to Room Temperature Heat->Cool Filter Filter the Precipitate Cool->Filter Wash Wash with Water Filter->Wash Recrystallize Recrystallize from Ethyl Acetate Wash->Recrystallize Dry Dry to Obtain Pure Product Recrystallize->Dry

Caption: Workflow for the one-pot synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate.

Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl acetoacetate (6.50 g, 0.05 mol) in a mixture of water (50.0 mL) and tetrahydrofuran (THF) (20.0 mL).

  • Bromination: Cool the mixture to below 0°C in an ice bath. Slowly add N-bromosuccinimide (NBS) (10.5 g, 0.06 mol) portion-wise while maintaining the temperature.

  • In-situ Halogenation: After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours. Monitor the disappearance of ethyl acetoacetate by thin-layer chromatography (TLC).

  • Cyclization: To the reaction mixture, add thiourea (3.80 g, 0.05 mol).

  • Heating: Heat the reaction mixture to 80°C and maintain this temperature for 2 hours.

  • Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid by filtration and wash the filter cake thoroughly with water (3 x 100 mL).

  • Recrystallization: Recrystallize the crude product from ethyl acetate to obtain pure ethyl 2-amino-4-methylthiazole-5-carboxylate as a pale yellow solid.[4]

  • Drying: Dry the purified product under vacuum.

Data Summary
EntryReactant 1Reactant 2ProductYield (%)Melting Point (°C)
1Ethyl acetoacetateThioureaEthyl 2-amino-4-methylthiazole-5-carboxylate72178-179

Table 1: Summary of the one-pot synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate.[3][4]

Protocol 2: One-Pot Synthesis of Ethyl 2-Substituted-thiazole-4-carboxylates via Hantzsch Reaction

This protocol describes a general and direct one-pot synthesis of ethyl 2-substituted-thiazole-4-carboxylates through the Hantzsch condensation of a thioamide with ethyl bromopyruvate. This method is highly versatile and can be adapted for a variety of thioamides.

Reaction Mechanism

G Thioamide Thioamide (R-CSNH2) Intermediate1 S-Alkylated Intermediate Thioamide->Intermediate1 Nucleophilic Attack EBP Ethyl Bromopyruvate EBP->Intermediate1 Intermediate2 Thiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Ethyl 2-R-thiazole-4-carboxylate Intermediate2->Product Dehydration

Caption: Simplified mechanism of the Hantzsch synthesis for thiazole-4-carboxylates.

Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask, dissolve the desired thioamide (1.2 mmol) and ethyl bromopyruvate (1.0 mmol) in ethanol (2 mL).

  • Reaction: Stir the mixture at 70°C for 1 hour. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Precipitation: Pour the reaction mixture into ice-cold water. The product will precipitate.

  • Isolation: Collect the precipitate by filtration.

  • Drying: Dry the solid to obtain the target ethyl 2-substituted-thiazole-4-carboxylate.[7] Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Data Summary
EntryThioamideProductYield (%)
1ThioureaEthyl 2-aminothiazole-4-carboxylate~100
2EthylthioureaEthyl 2-ethylaminothiazole-4-carboxylateNot specified

Table 2: Examples of one-pot synthesis of ethyl thiazole-4-carboxylate derivatives.[7][8]

Protocol 3: Four-Component One-Pot Synthesis of Functionalized Thiazoles

This advanced one-pot protocol allows for the synthesis of highly functionalized thiazoles, including those with a carboxylate group at the 4-position, through a four-component reaction.[9] This approach offers a high degree of molecular diversity from simple starting materials.

Experimental Workflow

G cluster_0 Component Mixing cluster_1 Thiazole Ring Formation Start Acid Chloride, Secondary Amine, Ammonium Thiocyanate Intermediate_Formation In-situ formation of Thiourea Derivative Start->Intermediate_Formation Add_EBP Add Ethyl Bromopyruvate Intermediate_Formation->Add_EBP Cyclization Hantzsch-type Cyclization Add_EBP->Cyclization Final_Product Final_Product Cyclization->Final_Product Yields Functionalized Thiazole

Caption: Workflow for the four-component synthesis of functionalized thiazoles.

General Procedure Outline

An acid chloride, a secondary amine, ethyl bromopyruvate, and ammonium thiocyanate are reacted in a one-pot fashion to yield ethyl 2-(dialkylamino)-4-aryl-1,3-thiazole-5-yl)-2-oxoacetates.[9] The in-situ generated thioamide from the acid chloride, secondary amine, and ammonium thiocyanate reacts with ethyl bromopyruvate in a Hantzsch-type condensation to form the highly functionalized thiazole.

Trustworthiness and Self-Validation

The protocols described herein are based on established and peer-reviewed synthetic methodologies. To ensure the trustworthiness and validity of the experimental results, it is imperative to perform thorough characterization of the synthesized compounds. This includes:

  • Spectroscopic Analysis:

    • ¹H and ¹³C NMR: To confirm the chemical structure and purity of the product.

    • Mass Spectrometry (MS): To determine the molecular weight of the compound.

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

  • Physical Characterization:

    • Melting Point: To assess the purity of the solid product.

    • Thin-Layer Chromatography (TLC): To monitor the reaction progress and check for the presence of impurities.

Consistent and reproducible data from these analytical techniques will validate the success of the synthesis.

Conclusion and Future Perspectives

The one-pot synthesis of thiazole-4-carboxylic acid derivatives represents a significant advancement in synthetic organic chemistry, offering a more sustainable and efficient route to these valuable compounds. The protocols detailed in this application note provide a solid foundation for researchers to access a diverse range of these important scaffolds. Future efforts in this area will likely focus on expanding the substrate scope, developing even more environmentally benign reaction conditions, and exploring novel catalytic systems to further enhance the efficiency and selectivity of these transformations.

References

  • Zhang, Y., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(6), 755-762.
  • Zhang, Y., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online.
  • (n.d.). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. ResearchGate.
  • Zhang, Y., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. ResearchGate.
  • Beyzaei, H., Aryan, R., & Moghadas, H. (2015). Novel one-pot process for the synthesis of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. ResearchGate.
  • (n.d.). One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole. Oriental Journal of Chemistry.
  • (n.d.). Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Google Patents.
  • (n.d.). One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole. Oriental Journal of Chemistry.
  • (n.d.). Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. PrepChem.com.
  • (n.d.). Hantzsch Thiazole Synthesis. SynArchive.
  • (n.d.). One-Pot synthesis of 2-sustituted-4-methylthiazole-5-carboxylates from ethyl acetoacetate and thiourea by using oxone and Iodobenzene reaction system. ResearchGate.
  • El-Sayed, N. N. E., et al. (2018). One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. Molecules, 23(11), 2947.
  • Lewis-Bakker, M. M., & Kotra, L. P. (2018). Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. ResearchGate.
  • (n.d.). ETHYL 2-BROMOTHIAZOLE-4-CARBOXYLATE. ChemBK.
  • (n.d.). Thiazol-4-carboxylic acid esters and thioesters as plant protection agents. Google Patents.
  • Kumar, R., et al. (2024). Multicomponent Synthesis of 2,4,5-Trisubstituted Thiazoles Using a Sustainable Carbonaceous Catalyst and Assessment of Its Herbicidal and Antibacterial Potential. Journal of Agricultural and Food Chemistry.
  • El-Faham, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1464.
  • (n.d.). Hantzsch Thiazole Synthesis 2010. Scribd.
  • Bouchet, A., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1470.
  • (n.d.). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. ResearchGate.
  • (n.d.). The Hantzsch Thiazole Synthesis. ResearchGate.
  • Wang, H., et al. (2012). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 55(17), 7625-7637.
  • (n.d.). Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization. MDPI.

Sources

Application Notes and Protocols: Esterification of Thiazole-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Thiazole-4-carboxylic acid and its ester derivatives are pivotal structural motifs in medicinal chemistry and materials science, serving as key intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] The thiazole ring is a component of numerous biologically active molecules, including antimicrobial and anti-inflammatory agents.[1][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective esterification of thiazole-4-carboxylic acid. It details two robust protocols—the mild and highly efficient Steglich esterification and the classic, cost-effective Fischer-Speier esterification. The document elucidates the mechanistic underpinnings of each method, offers a comparative analysis to guide protocol selection, and provides detailed, step-by-step experimental procedures alongside troubleshooting advice.

Introduction and Method Selection

The conversion of a carboxylic acid to an ester is a fundamental transformation in organic synthesis. For a substrate like thiazole-4-carboxylic acid, the choice of esterification method is critical to ensure compatibility with the heterocyclic ring and to achieve high yields and purity. The selection of an appropriate protocol depends on several factors, including the scale of the reaction, the steric and electronic properties of the alcohol, the presence of other sensitive functional groups, and cost considerations.

This guide focuses on three widely-used and reliable methods:

  • Fischer-Speier Esterification: A classic acid-catalyzed condensation between a carboxylic acid and an excess of alcohol. It is driven by equilibrium and is often favored for its simplicity and low-cost reagents.[4][5]

  • Steglich Esterification: A powerful coupling method that uses a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[6][7] It is renowned for its mild reaction conditions, making it ideal for sensitive or sterically hindered substrates.[8][9]

  • Mitsunobu Reaction: This redox-condensation reaction employs triphenylphosphine (TPP) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD) to activate an alcohol for nucleophilic attack by the carboxylic acid.[10][11] It proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, a significant advantage in complex molecule synthesis.[11]

Comparative Overview of Esterification Methods
MethodKey ReagentsTypical ConditionsKey AdvantagesKey Disadvantages
Fischer-Speier Alcohol (as solvent/reagent), Strong Acid Catalyst (H₂SO₄, TsOH)Reflux (60–110 °C), 1–10 hoursLow cost, simple procedure, scalable.Equilibrium-limited, requires excess alcohol, harsh conditions can degrade sensitive substrates.[4][12]
Steglich Alcohol, DCC (or EDC), DMAP (catalytic)Room temperature, 1–12 hoursMild conditions, high yields, suitable for acid-labile substrates and hindered alcohols.[6][8]Stoichiometric urea byproduct can complicate purification; potential for N-acylurea side reaction.[6][8]
Mitsunobu Alcohol, TPP, DEAD (or DIAD)0 °C to Room temperature, 1–8 hoursVery mild conditions, predictable Sₙ2 inversion of alcohol stereochemistry.[10][11]Stoichiometric byproducts (TPPO, hydrazine) require careful purification; reagents are costly.

Protocol I: Steglich Esterification of Thiazole-4-carboxylic Acid

The Steglich esterification is highly recommended for its efficiency and mild operating conditions, which preserves the integrity of the thiazole ring. The reaction is mediated by DCC, which activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. The catalyst, DMAP, then intercepts this intermediate to form a more reactive N-acylpyridinium salt, which is readily attacked by the alcohol to furnish the desired ester.[8][9]

Reaction Mechanism: Steglich Esterification

Steglich_Mechanism Mechanism of Steglich Esterification RCOOH Thiazole-4-COOH O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC DCC->O_Acylisourea N_Acylpyridinium N-Acylpyridinium Intermediate O_Acylisourea->N_Acylpyridinium + DMAP - DCU DCU DCU (Byproduct) O_Acylisourea->DCU Side reaction (N-acylurea) DMAP DMAP DMAP->N_Acylpyridinium Ester Thiazole-4-COOR' N_Acylpyridinium->Ester + R'-OH - DMAP (regenerated) ROH Alcohol (R'-OH) ROH->Ester

Caption: Key intermediates in the DMAP-catalyzed Steglich esterification.

Detailed Experimental Protocol (Example: Ethyl Ester Synthesis)

Materials and Reagents:

  • Thiazole-4-carboxylic acid (1.0 eq)

  • Ethanol (anhydrous, 1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)

  • 4-Dimethylaminopyridine (DMAP, 0.1 eq)

  • Dichloromethane (DCM, anhydrous)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add thiazole-4-carboxylic acid (1.0 eq) and anhydrous dichloromethane. Stir until fully dissolved.

  • Reagent Addition: Add anhydrous ethanol (1.2 eq) followed by DMAP (0.1 eq) to the solution. Stir for 5 minutes at room temperature.

  • Initiation: Cool the flask to 0 °C in an ice bath. In a separate container, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 10-15 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.[13]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 3-6 hours).

  • Workup:

    • Once the reaction is complete, filter the mixture through a fritted funnel or Celite pad to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 0.5 N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[13]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure thiazole-4-carboxylic acid ethyl ester.

Experimental Workflow Diagram

Steglich_Workflow start Start setup 1. Dissolve Thiazole-4-COOH in anhydrous DCM start->setup add_reagents 2. Add EtOH and DMAP. Cool to 0 °C setup->add_reagents add_dcc 3. Add DCC solution dropwise add_reagents->add_dcc react 4. Stir at RT. Monitor by TLC add_dcc->react filter_dcu 5. Filter to remove DCU react->filter_dcu wash 6. Aqueous Workup (HCl, NaHCO₃, Brine) filter_dcu->wash dry 7. Dry (Na₂SO₄) and concentrate wash->dry purify 8. Purify by Column Chromatography dry->purify product Pure Ethyl Thiazole-4-carboxylate purify->product

Caption: Step-by-step workflow for the Steglich esterification protocol.

Protocol II: Fischer-Speier Esterification

This method is a straightforward and economical choice, particularly for simple, unhindered primary or secondary alcohols like methanol and ethanol. The reaction is an equilibrium process catalyzed by a strong acid.[14] To achieve high conversion, the equilibrium must be shifted towards the products, typically by using the alcohol as the solvent (a large excess) and/or by removing the water that is formed during the reaction.[12][15]

Reaction Mechanism: Fischer-Speier Esterification

Fischer_Mechanism Mechanism of Fischer Esterification RCOOH Thiazole-4-COOH Protonated_Carbonyl Protonated Carbonyl RCOOH->Protonated_Carbonyl + H⁺ H_plus H⁺ (Catalyst) H_plus->Protonated_Carbonyl Tetrahedral_Int Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Int + R'-OH ROH Alcohol (R'-OH) ROH->Tetrahedral_Int Protonated_Ester Protonated Ester Tetrahedral_Int->Protonated_Ester - H₂O (via proton transfer) H2O H₂O Tetrahedral_Int->H2O Ester Thiazole-4-COOR' Protonated_Ester->Ester - H⁺ (regenerated)

Caption: Key steps of the acid-catalyzed Fischer esterification.

Detailed Experimental Protocol (Example: Methyl Ester Synthesis)

Materials and Reagents:

  • Thiazole-4-carboxylic acid (1.0 eq)

  • Methanol (anhydrous, as solvent)

  • Sulfuric acid (H₂SO₄, concentrated, catalytic, ~5 mol%)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or Dichloromethane for extraction

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend thiazole-4-carboxylic acid (1.0 eq) in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.05 eq) to the stirring suspension.

  • Reaction: Heat the mixture to reflux (approximately 65 °C for methanol). The solid carboxylic acid should dissolve as the reaction proceeds. Continue refluxing for 4-8 hours, monitoring the reaction by TLC.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.

    • Remove the bulk of the methanol under reduced pressure using a rotary evaporator.

    • Partition the remaining residue between ethyl acetate (or DCM) and water.

    • Separate the layers and extract the aqueous layer with the organic solvent (2x).

    • Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude methyl ester.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography if necessary.

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield (Steglich) - Incomplete reaction. - Side reaction forming N-acylurea.[8] - Hydrolysis of reagents/intermediates.- Increase reaction time or slightly warm the mixture (e.g., to 30-40 °C). - Ensure DMAP is present and active. Add DCC to the cooled mixture of acid, alcohol, and DMAP. - Use strictly anhydrous solvents and reagents.
Difficult Purification (Steglich) - Dicyclohexylurea (DCU) is soluble in some organic solvents.- After filtration, cool the filtrate in a freezer (-20 °C) to precipitate more DCU. - Consider using a water-soluble carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), whose urea byproduct can be removed with an acidic wash.[16]
Incomplete Reaction (Fischer) - Equilibrium not sufficiently shifted. - Insufficient reaction time or temperature.- Use a larger excess of the alcohol. - Remove water as it forms using a Dean-Stark apparatus, especially with secondary or bulkier alcohols. - Increase reflux time. Ensure catalyst is active.
Substrate Decomposition - Harsh acidic conditions (Fischer). - High temperature.- Switch to a milder method like Steglich or Mitsunobu esterification. - Use a milder acid catalyst (e.g., p-TsOH) or lower the reaction temperature and extend the time.

References

  • AU2009243401A1 - Thiazol-4-carboxylic acid esters and thioesters as plant protection agents - Google P
  • CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google P
  • Synthesis of 2-cyclobutyl-4-thiazolecarboxylic acid ethyl ester - PrepChem.com. [Link]
  • Mitsunobu reaction - Wikipedia. [Link]
  • Thiazoles from Ethyl Isocyanoacetate and Thiono Esters: Ethyl Thiazole-4-Carboxylate | Request PDF - ResearchG
  • (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. [Link]
  • Steglich esterific
  • Mitsunobu Reaction - Organic Chemistry Portal. [Link]
  • Steglich esterific
  • Mitsunobu reaction - Organic Synthesis. [Link]
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central. [Link]
  • Steglich Esterific
  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumar
  • Mitsunobu and Related Reactions: Advances and Applic
  • Discovery of 2-Arylthiazolidine-4-carboxylic Acid Amides as a New Class of Cytotoxic Agents for Prostate Cancer - Journal of Medicinal Chemistry - ACS Public
  • Synthesis of Thiazole Derivatives and Evaluation of Their Antiamoebic Activity and Cytotoxicity - ResearchG
  • Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents - Thesis Templ
  • Steglich Esterific
  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/deriv
  • An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids - Der Pharma Chemica. [Link]
  • CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google P
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification) - Master Organic Chemistry. [Link]
  • Why 4-Thiazolecarboxylic Acid is a Must-Have for Chemical Synthesis Companies - LinkedIn. [Link]
  • US3274207A - Processes for preparing thiazole carboxylic acids - Google P
  • Thiazole synthesis - Organic Chemistry Portal. [Link]
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions - Master Organic Chemistry. [Link]
  • Fischer Esterific
  • Simple Method for the Esterification of Carboxylic Acids - Angewandte Chemie. [Link]
  • Fischer–Speier esterific
  • Fischer Esterific
  • Thiazole and Oxazole Alkaloids: Isolation and Synthesis - PMC - PubMed Central - NIH. [Link]

Sources

Application Notes and Protocols for the Synthesis of Thiazole-4-Carboxylic Acid Esters and Thioesters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring is a privileged heterocyclic motif integral to a vast array of biologically active compounds, including natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to engage in hydrogen bonding and other non-covalent interactions have established it as a cornerstone in medicinal chemistry. Specifically, thiazole-4-carboxylic acid and its ester and thioester derivatives serve as critical building blocks for drugs targeting a wide range of diseases, including infections, inflammation, and cancer.[2][3] Thioesters, in particular, are valuable synthetic intermediates due to their enhanced reactivity as acylating agents compared to their ester counterparts.

This guide provides a detailed overview of robust and field-proven methodologies for the preparation of thiazole-4-carboxylic acid esters and thioesters. We will delve into the mechanistic underpinnings of these transformations, offering detailed, step-by-step protocols to ensure successful implementation in a laboratory setting.

Part 1: Synthesis of Thiazole-4-Carboxylic Acid Esters

The most direct and widely employed method for constructing the thiazole-4-carboxylate core is the Hantzsch thiazole synthesis. An alternative, though sometimes less direct route, involves the classical esterification of pre-synthesized thiazole-4-carboxylic acid.

Method 1.1: Hantzsch Thiazole Synthesis for Direct Ester Formation

The Hantzsch synthesis is a cornerstone of thiazole chemistry, involving the condensation of a thioamide with an α-halocarbonyl compound.[4][5][6] By selecting an α-halo-β-ketoester, such as ethyl bromopyruvate, this reaction directly yields the desired thiazole-4-carboxylic acid ester.

Causality Behind Experimental Choices:

  • Thioamide: The choice of thioamide (R-C(S)NH₂) determines the substituent at the 2-position of the resulting thiazole. A wide variety of thioamides are commercially available or can be readily synthesized.

  • α-Halo-β-ketoester: Ethyl bromopyruvate is a common choice for introducing the 4-ethoxycarbonyl group. The halogen (typically bromine or chlorine) serves as a leaving group for the initial nucleophilic attack by the sulfur of the thioamide.

  • Solvent: Alcohols like ethanol or methanol are frequently used as they are effective at solvating the reactants and are relatively benign.[4]

  • Temperature: Heating is typically required to drive the cyclization and subsequent dehydration steps to completion, leading to the stable aromatic thiazole ring.[7]

Reaction Workflow Diagram:

Hantzsch_Workflow reagents Thioamide + Ethyl Bromopyruvate mixing Mix in Ethanol reagents->mixing reflux Heat under Reflux mixing->reflux workup Cool & Neutralize (e.g., NaHCO₃) reflux->workup extraction Extract with Organic Solvent workup->extraction purification Purify (e.g., Column Chromatography) extraction->purification product Ethyl 2-Substituted- thiazole-4-carboxylate purification->product

Caption: General workflow for the Hantzsch synthesis of thiazole-4-carboxylates.

Detailed Protocol: Synthesis of Ethyl 2-Methylthiazole-4-carboxylate

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thioacetamide (1.50 g, 20.0 mmol).

  • Reagent Addition: Dissolve the thioacetamide in 40 mL of absolute ethanol. To this solution, add ethyl bromopyruvate (4.30 g, 22.0 mmol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 100 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the hydrobromic acid formed.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to yield the pure ethyl 2-methylthiazole-4-carboxylate.

Hantzsch Synthesis Mechanism:

The reaction proceeds via a sequence of nucleophilic attack, cyclization, and dehydration.[4][6][7]

Hantzsch_Mechanism cluster_0 Step 1: Nucleophilic Attack (SN2) cluster_1 Step 2: Cyclization cluster_2 Step 3: Dehydration & Aromatization Thioamide Thioamide (Nucleophile) Intermediate1 S-Alkylated Intermediate Thioamide->Intermediate1 Sulfur attacks α-carbon Haloester α-Halo-β-ketoester (Electrophile) Haloester->Intermediate1 Intermediate2 Enol Tautomer Intermediate1->Intermediate2 Tautomerization Hydroxythiazoline Hydroxythiazoline Intermediate Intermediate2->Hydroxythiazoline Nitrogen attacks carbonyl Product Thiazole-4-carboxylate (Aromatic Product) Hydroxythiazoline->Product - H₂O

Caption: Mechanism of the Hantzsch thiazole synthesis.

Method 1.2: Fischer-Speier Esterification of Thiazole-4-carboxylic Acid

This classical method is suitable when thiazole-4-carboxylic acid is already available. It involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.[8][9][10]

Causality Behind Experimental Choices:

  • Excess Alcohol: The Fischer esterification is a reversible reaction.[8][9] Using the alcohol as the solvent (a large excess) drives the equilibrium towards the ester product, in accordance with Le Châtelier's principle.

  • Acid Catalyst: A strong acid, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), is required to protonate the carbonyl oxygen of the carboxylic acid.[9] This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Water Removal: The formation of water as a byproduct can shift the equilibrium back to the starting materials. While using excess alcohol is often sufficient, for less reactive substrates, a Dean-Stark apparatus can be used to azeotropically remove water as it is formed.

Detailed Protocol: Synthesis of Methyl Thiazole-4-carboxylate

  • Reaction Setup: Suspend thiazole-4-carboxylic acid (2.58 g, 20.0 mmol) in 50 mL of methanol in a 100 mL round-bottom flask with a magnetic stir bar.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (1 mL, ~18.8 mmol) dropwise with stirring.

  • Reaction: Remove the ice bath and heat the mixture to reflux (approximately 65 °C) for 6-8 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize the acid by the slow addition of a saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extraction: Extract the product into ethyl acetate (3 x 40 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can often be purified by recrystallization or by column chromatography on silica gel if necessary.

Fischer Esterification Data Summary:

SubstrateAlcoholCatalystTime (h)Yield (%)
Thiazole-4-carboxylic acidMethanolH₂SO₄6-885-95
Thiazole-4-carboxylic acidEthanolH₂SO₄8-1080-90
Thiazole-4-carboxylic acidPropanolTsOH12-1675-85

Part 2: Synthesis of Thiazole-4-Carboxylic Acid Thioesters

Thioesters are typically prepared from the corresponding carboxylic acid. Direct conversion using coupling agents is the most common and efficient strategy.

Method 2.1: Carbodiimide-Mediated Thioesterification

Coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP), are highly effective for activating carboxylic acids towards nucleophilic attack by thiols.

Causality Behind Experimental Choices:

  • Coupling Agent (DCC/EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is an excellent acylating agent.

  • Catalyst (DMAP): DMAP accelerates the reaction by forming an even more reactive acylpyridinium intermediate, which is then readily attacked by the thiol.[3]

  • Thiol: The choice of thiol (R'-SH) determines the 'ester' portion of the final thioester product.

  • Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent interference with the reactive intermediates.

Thioesterification Workflow Diagram:

Thioester_Workflow reagents Thiazole-4-carboxylic Acid + Thiol + DCC/EDC + DMAP mixing Combine in DCM at 0°C reagents->mixing reaction Stir at RT mixing->reaction filtration Filter Urea Byproduct reaction->filtration workup Wash with aq. Acid/Base filtration->workup purification Purify (e.g., Column Chromatography) workup->purification product S-Alkyl/Aryl Thiazole-4- carbothioate purification->product

Caption: Workflow for DCC/DMAP-mediated thioester synthesis.

Detailed Protocol: Synthesis of S-phenyl thiazole-4-carbothioate

  • Reaction Setup: To a solution of thiazole-4-carboxylic acid (1.29 g, 10.0 mmol), thiophenol (1.10 g, 10.0 mmol), and DMAP (0.12 g, 1.0 mmol) in 50 mL of anhydrous DCM, add a solution of DCC (2.27 g, 11.0 mmol) in 10 mL of anhydrous DCM dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.

  • Work-up: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ (2 x 30 mL), and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the desired thioester.

Thioesterification Data Summary:

Coupling AgentCatalystThiolTime (h)Yield (%)
DCCDMAPThiophenol1280-90
EDCDMAPBenzyl mercaptan1285-95
HATUDIPEAEthanethiol4>90
Method 2.2: Thioesterification using Lawesson's Reagent

An alternative approach involves the conversion of the carboxylic acid to a thioacid using Lawesson's reagent, which can then be alkylated in situ or in a separate step to form the thioester.[11][12] This method is particularly useful when direct coupling methods are sluggish.

Causality Behind Experimental Choices:

  • Lawesson's Reagent: This thionating agent efficiently converts the carboxylic acid's hydroxyl group into a sulfhydryl group, forming the corresponding thioacid.

  • Alkylating Agent: A reactive alkyl halide (e.g., methyl iodide, benzyl bromide) is then used to S-alkylate the thioacid intermediate.

  • Base: A mild base is often required to deprotonate the thioacid, forming the more nucleophilic thioate anion for the alkylation step.

Detailed Protocol: Two-Step Synthesis of S-methyl thiazole-4-carbothioate

  • Thioacid Formation: In a flame-dried flask under an inert atmosphere, dissolve thiazole-4-carboxylic acid (1.29 g, 10.0 mmol) in 40 mL of anhydrous toluene. Add Lawesson's reagent (2.22 g, 5.5 mmol, 0.55 eq.) and heat the mixture to 80 °C for 2-3 hours. Monitor the formation of the thioacid by TLC.

  • Alkylation: Cool the reaction mixture to room temperature. Add potassium carbonate (2.76 g, 20.0 mmol) followed by methyl iodide (1.56 g, 11.0 mmol) and stir at room temperature for an additional 4 hours.

  • Work-up: Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Conclusion

The methodologies presented provide reliable and versatile routes for the synthesis of thiazole-4-carboxylic acid esters and thioesters. The Hantzsch synthesis offers a direct and efficient pathway to the ester derivatives from simple precursors. For the conversion of the parent carboxylic acid, Fischer esterification and carbodiimide-mediated coupling reactions are robust and high-yielding options for esters and thioesters, respectively. The choice of a specific protocol will depend on the availability of starting materials, desired substitution patterns, and the scale of the reaction. These protocols serve as a foundational guide for researchers in the synthesis of these valuable chemical entities.

References

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • Gomha, S. M., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(9), 17094-17107. [Link][13]
  • ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. [Link][14]
  • Avram, S., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(21), 6546. [Link][15]
  • Chemical Communications (RSC Publishing). (2015). Pyridine–borane complex-catalysed thioesterification: the direct conversion of carboxylic acids to thioesters. [Link][16]
  • Scientific.Net. (2013). Study on Synthesis of 2-(1-Tert-Butoxycarbonylamino-2-Methyl-Butyl)-Thiazole-4-Carboxylic Acid Methyl Ester. Advanced Materials Research, 634-638, 1099-1102. [Link][17]
  • YouTube. (2019). synthesis of thiazoles. [Link][6]
  • J-Stage. (1987). Facile Conversions of Carboxylic Acids into Amides, Esters, and Thioesters Using 1,1'-Oxalyldiimidazole or 1,1'-Oxalyldi(1,2,4-triazole) as Condensing Reagents. Chemical and Pharmaceutical Bulletin, 35(5), 1970-1976. [Link][18]
  • ResearchGate. (2010). A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson's Reagent. [Link][11]
  • National Institutes of Health. (2010). A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson's Reagent. [Link][12]
  • Semantic Scholar. (2013). Study on Synthesis of 2-(1-Tert-Butoxycarbonylamino-2-Methyl-Butyl)-Thiazole-4-Carboxylic Acid Methyl Ester. [https://www.semanticscholar.org/paper/Study-on-Synthesis-of-2-(1-Tert-Butoxycarbonylamino-Wang-Zhang/70a44f9f7d0a213e8a7e0e7161b47b4097f5f4b5]([Link]20]
  • Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. [Link][21]
  • Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010. [Link][22]
  • ResearchGate. (2016). Thiazolecarboxylic Acid Derivatives. Part 1.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link][1]
  • ResearchGate. (n.d.). Cook–Heilbron thiazole synthesis. [Link][24]
  • ResearchGate. (n.d.).
  • National Institutes of Health. (2022).
  • YouTube. (2020).
  • Google Patents. (n.d.). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid. [27]
  • Thesis Template. (n.d.). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. [Link][28]
  • ResearchGate. (n.d.). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. [Link][29]
  • MDPI. (2015).
  • ResearchGate. (2025).
  • Organic Chemistry Portal. (n.d.).
  • Asian Journal of Chemistry. (2012). Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent. [Link][31]
  • Master Organic Chemistry. (n.d.).
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link][9]
  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. [Link][10]

Sources

Application Note: A Robust and Scalable Synthesis of 2-(Ethoxycarbonyl)thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(Ethoxycarbonyl)thiazole-4-carboxylic acid is a pivotal heterocyclic building block in the synthesis of pharmaceuticals and biologically active compounds. Its structural motif is found in a variety of agents, making a reliable and scalable synthesis essential for drug discovery and development programs. This application note provides a detailed, two-step protocol for the multigram-scale synthesis of this valuable intermediate. The described method is based on the classic Hantzsch thiazole synthesis, followed by a regioselective saponification. We emphasize process safety, operational efficiency, and troubleshooting, providing a comprehensive guide for researchers scaling up this synthesis from the benchtop to pilot-plant quantities.

Introduction: The Significance of the Thiazole Core

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2][3][4][5] Its ability to engage in hydrogen bonding and its unique electronic properties make it a valuable component for designing molecules that interact with biological targets. This compound, in particular, offers two distinct functional handles: an ester and a carboxylic acid. This bifunctionality allows for sequential and orthogonal chemical modifications, making it an ideal starting point for constructing complex molecular architectures and chemical libraries for high-throughput screening.

The development of a robust synthetic route that is both high-yielding and amenable to scale-up is critical. The Hantzsch thiazole synthesis, first described in 1887, remains one of the most reliable and versatile methods for constructing the thiazole core from α-halocarbonyls and thioamides.[2][6][7][8] This guide details a scalable adaptation of this classic reaction to produce the target compound efficiently and safely.

Synthetic Strategy and Rationale

The selected synthetic route proceeds in two key stages, designed for scalability and efficiency.

  • Hantzsch Thiazole Synthesis: Condensation of ethyl bromopyruvate with ethyl thiooxamate to form the intermediate, diethyl 2,4-thiazoledicarboxylate.

  • Selective Saponification: Regioselective hydrolysis of the C4-ester of the diethyl intermediate to yield the final product, this compound.

This strategy was chosen for several reasons:

  • Convergent Approach: The Hantzsch synthesis rapidly builds the core heterocyclic structure in a single step.[8]

  • Accessible Starting Materials: Ethyl bromopyruvate and ethyl thiooxamate are commercially available or can be prepared via established methods.

  • Selectivity Control: The electronic properties of the thiazole ring allow for the selective hydrolysis of the C4-ester over the C2-ester under carefully controlled conditions.

Overall Synthetic Scheme

Caption: Two-step synthesis of the target compound.

Process Safety and Hazard Analysis

Scaling up chemical reactions requires a rigorous assessment of potential hazards. The following precautions are mandatory.

  • Ethyl Bromopyruvate: This is the primary hazard in the first step. It is a potent lachrymator, toxic, and corrosive.[9][10][11][12] All manipulations must be performed in a certified chemical fume hood.[9][11] Accidental contact with skin or eyes can cause severe burns.[10] Inhalation should be strictly avoided.

  • Sodium Hydroxide (NaOH): A corrosive solid and strong base. Solutions can cause severe burns.

  • Hydrochloric Acid (HCl): A corrosive strong acid. Vapors are irritating to the respiratory system.

Mandatory Personal Protective Equipment (PPE):

  • Splash-proof chemical safety goggles and a full-face shield.[9][11]

  • Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton).[9][11]

  • Flame-retardant lab coat.

  • Ensure an eyewash station and safety shower are immediately accessible.[11]

Engineering Controls for Scale-Up:

  • Use a jacketed glass reactor to ensure precise temperature control, especially during the exothermic Hantzsch condensation.

  • Employ a controlled-rate addition funnel or pump for adding ethyl bromopyruvate to mitigate the initial exotherm.

  • Ensure adequate ventilation to prevent the accumulation of vapors.[9][11]

Detailed Experimental Protocol

This protocol is designed for a 100 g scale of the final product. Adjustments may be necessary for different scales.

Part A: Synthesis of Diethyl 2,4-thiazoledicarboxylate
Reagent/MaterialMolecular Wt.QuantityMolesMolar Eq.
Ethyl Thiooxamate133.17 g/mol 73.1 g0.5491.0
Ethyl Bromopyruvate195.01 g/mol 107.1 g0.5491.0
Ethanol (200 proof)-1.0 L--

Procedure:

  • Reactor Setup: Equip a 2 L jacketed reactor with a mechanical stirrer, condenser, temperature probe, and a nitrogen inlet.

  • Charge Reagents: Charge the reactor with ethyl thiooxamate (73.1 g, 0.549 mol) and ethanol (1.0 L). Begin stirring to form a slurry.

  • Controlled Addition: In a separate addition funnel, dissolve ethyl bromopyruvate (107.1 g, 0.549 mol) in 200 mL of ethanol.

  • Reaction: Slowly add the ethyl bromopyruvate solution to the reactor over 60-90 minutes, maintaining the internal temperature below 40 °C using the reactor jacket. An initial exotherm is expected.

  • Heating: After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.

  • Isolation: Cool the reaction mixture to room temperature. Reduce the solvent volume by approximately 70% using a rotary evaporator.

  • Extraction: Add 1 L of ethyl acetate and 500 mL of water to the concentrated mixture. Stir, separate the layers, and extract the aqueous layer with an additional 250 mL of ethyl acetate.

  • Washing: Combine the organic layers and wash with 500 mL of saturated sodium bicarbonate solution, followed by 500 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude oil or solid. The product can often be used directly in the next step or purified by recrystallization from ethanol/water if necessary.

Expected Yield: ~115-125 g (86-94%) of diethyl 2,4-thiazoledicarboxylate as a yellow to brown solid.

Part B: Selective Saponification to this compound
Reagent/MaterialMolecular Wt.QuantityMolesMolar Eq.
Diethyl 2,4-thiazoledicarboxylate243.26 g/mol 120 g0.4931.0
Sodium Hydroxide (NaOH)40.00 g/mol 19.7 g0.4931.0
Tetrahydrofuran (THF)-600 mL--
Water-600 mL--
Hydrochloric Acid (6 M)-~85 mL--

Procedure:

  • Dissolution: In a 3 L reactor, dissolve diethyl 2,4-thiazoledicarboxylate (120 g, 0.493 mol) in THF (600 mL).

  • Base Preparation: In a separate beaker, dissolve sodium hydroxide (19.7 g, 0.493 mol) in water (600 mL) and cool the solution to room temperature.

  • Hydrolysis: Slowly add the NaOH solution to the reactor over 30 minutes, maintaining the internal temperature at 20-25 °C.

  • Monitoring: Stir the reaction mixture at room temperature for 2-3 hours. Monitor carefully by TLC or HPLC. The reaction is complete when the starting diester is no longer detectable. Over-reaction will lead to the formation of the diacid, reducing yield.

  • Acidification: Once the reaction is complete, cool the mixture in an ice bath to 0-5 °C. Slowly and carefully add 6 M HCl to acidify the mixture to a pH of 2-3.[13][14] A thick white precipitate will form.

  • Precipitation and Filtration: Stir the cold slurry for 1 hour to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water (2 x 250 mL) to remove inorganic salts.

  • Drying: Dry the product in a vacuum oven at 50 °C to a constant weight.

Expected Yield: ~90-98 g (85-93%) of this compound as a white to off-white solid.[15][16]

Logical Workflow for Scale-Up Synthesis

G cluster_0 Part A: Hantzsch Condensation cluster_1 Part B: Selective Saponification A1 Charge Reactor: Ethyl Thiooxamate, Ethanol A2 Controlled Addition: Ethyl Bromopyruvate Solution (T < 40°C) A1->A2 A3 Heat to Reflux (4 hours) A2->A3 A4 Reaction Monitoring (TLC / HPLC) A3->A4 A5 Work-up: Concentrate, Extract, Wash & Dry A4->A5 A6 Isolate Intermediate: Diethyl 2,4-thiazoledicarboxylate A5->A6 B1 Charge Reactor: Intermediate, THF A6->B1 Proceed to Part B B2 Controlled Addition: NaOH (1.0 eq) Solution (T = 20-25°C) B1->B2 B3 Reaction Monitoring (TLC / HPLC) B2->B3 B4 Acidify to pH 2-3 (HCl, T < 10°C) B3->B4 B5 Precipitate & Filter B4->B5 B6 Wash with Cold Water B5->B6 B7 Dry Under Vacuum B6->B7 B8 Final Product: 2-(Ethoxycarbonyl)thiazole- 4-carboxylic acid B7->B8

Caption: Step-by-step operational workflow.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Part A: Low Yield - Incomplete reaction. - Loss of material during work-up. - Impure starting materials.- Extend reflux time and confirm completion by HPLC. - Perform extractions carefully; ensure pH of washes is correct. - Verify purity of ethyl bromopyruvate and ethyl thiooxamate before starting.
Part B: Incomplete Hydrolysis - Insufficient NaOH added. - Reaction time too short.- Check the molarity and volume of the NaOH solution. Ensure exactly 1.0 equivalent is used. - Continue stirring and monitoring until starting material is consumed.
Part B: Diacid Formation - Excess NaOH used. - Reaction temperature too high or time too long.- Use precisely 1.0 equivalent of NaOH. - Maintain strict temperature control (20-25 °C) and stop the reaction as soon as the starting material is gone.
Product is Oily/Gummy - Incomplete drying. - Presence of organic solvent residue. - Impurities from side reactions.- Dry the product under high vacuum for an extended period. - Ensure the filter cake is washed thoroughly with cold water. - Consider recrystallization from a suitable solvent like ethyl acetate or an ethanol/water mixture.[17]

Conclusion

This application note presents a validated and scalable two-step synthesis for this compound. By leveraging the classic Hantzsch reaction and a controlled selective saponification, this protocol provides a reliable pathway to multigram quantities of this important building block. Strict adherence to the detailed safety protocols, especially concerning the handling of ethyl bromopyruvate, is essential for a safe and successful scale-up. The provided troubleshooting guide addresses common issues, enabling researchers to optimize the process for their specific laboratory or pilot plant environment.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Ethyl Bromopyruvate: A Comprehensive Overview.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl bromopyruvate, 80-85%.
  • Kovalenko, S., et al. (2023). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important. ChemRxiv.
  • ResearchGate. (n.d.). Synthesis of 2,4‐disubstituted thiazoles.
  • Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester.
  • Gomha, S. M., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules.
  • Leyssen, P., et al. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. Scientific Reports.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • Alsharif, Z. A., & Alam, M. A. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Advances.
  • Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules.
  • Scott, J. D., & Williams, R. M. (2020). Synthesis of the 26-Membered Core of Thiopeptide Natural Products by Scalable Thiazole-Forming Reactions of Cysteine Derivatives. The Journal of Organic Chemistry.
  • Alam, M. A., et al. (2024). Efficient Synthesis of Thiazole-Fused Bisnoralcohol Derivatives as Potential Therapeutic Agents. ACS Omega.
  • ChemBK. (2024). ETHYL 2-BROMOTHIAZOLE-4-CARBOXYLATE.
  • Shaik, A. B., et al. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles. ACS Omega.
  • Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
  • Google Patents. (n.d.). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
  • Google Patents. (n.d.). AU2009243401A1 - Thiazol-4-carboxylic acid esters and thioesters as plant protection agents.

Sources

purification techniques for 2-(Ethoxycarbonyl)thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Purification of 2-(Ethoxycarbonyl)thiazole-4-carboxylic Acid

Abstract

This comprehensive application note provides detailed protocols and technical insights for the purification of this compound (CAS 911466-96-1), a heterocyclic building block of significant interest in pharmaceutical research and development. Recognizing that the purity of such intermediates is paramount for the integrity of subsequent synthetic steps and the quality of final active pharmaceutical ingredients (APIs), this guide presents three robust purification methodologies: Acid-Base Extraction, Recrystallization, and Preparative Column Chromatography. This document is intended for researchers, chemists, and drug development professionals, offering not only step-by-step instructions but also the underlying chemical principles and expert rationale behind each experimental choice.

Introduction: The Imperative for Purity

This compound is a bifunctional molecule featuring both an ester and a carboxylic acid moiety on a thiazole core. This structure makes it a versatile synthon for constructing more complex molecules in medicinal chemistry. The presence of unreacted starting materials, synthetic byproducts, or residual solvents can lead to unwanted side reactions, low yields, and the generation of difficult-to-remove impurities in downstream applications. Therefore, achieving high purity (>99%) is not merely a recommendation but a critical prerequisite for its effective use. This guide details field-proven methods to elevate the purity of this compound from typical commercial grades (≈97%) to a standard suitable for demanding research and development applications.[1][2][3]

Compound Profile & Characteristics

A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective purification strategy.

PropertyValueSource
CAS Number 911466-96-1[1][2]
Molecular Formula C₇H₇NO₄S[1][2]
Molecular Weight 201.20 g/mol [2][4]
Appearance Solid[1]
Typical Commercial Purity 97%[1][3]
Storage Conditions Sealed in dry, 2-8°C[1]
Hazard Statements H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)[1]

Strategic Approaches to Purification

The purification strategy for this compound leverages its key functional groups: the acidic carboxylic acid and the relatively non-polar ester-thiazole core. Potential impurities may include non-acidic starting materials or byproducts from its synthesis.[5] The following methods can be used sequentially or individually, depending on the nature and extent of the impurities.

Method 1: Selective Purification by Acid-Base Extraction

Principle: This technique is the first line of defense for removing neutral or basic impurities. It exploits the acidic nature of the carboxylic acid group.[5] By treating a solution of the crude compound with a mild aqueous base, the carboxylic acid is deprotonated to form its corresponding carboxylate salt.[6][7] This salt is highly soluble in the aqueous phase, while neutral organic impurities remain in the organic phase. Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the purified carboxylic acid to precipitate.[6][8]

Causality & Experimental Choices:

  • Choice of Base: Saturated sodium bicarbonate (NaHCO₃) is used instead of a strong base like sodium hydroxide (NaOH).[7][8] This is a critical choice to prevent the potential hydrolysis of the ethyl ester moiety, which would occur under strongly basic conditions.

  • Solvent System: A water-immiscible organic solvent like ethyl acetate is used to dissolve the crude product. It provides good solubility for the starting material and impurities and is easily removed later.

  • Re-acidification: Hydrochloric acid (HCl) is added to the separated aqueous layer to a pH of approximately 2-3.[9][10] This ensures complete protonation and precipitation of the target compound. Cooling during this step minimizes the solubility of the product in the aqueous medium, maximizing recovery.[5]

Experimental Workflow: Acid-Base Extraction

cluster_start Step 1: Dissolution cluster_extraction Step 2: Liquid-Liquid Extraction cluster_precipitation Step 3: Precipitation & Isolation start Dissolve crude solid in Ethyl Acetate sep_funnel Transfer to Separatory Funnel Add sat. aq. NaHCO₃ soln. start->sep_funnel shake Stopper, Shake & Vent sep_funnel->shake separate Allow Layers to Separate shake->separate org_layer Organic Layer (Neutral Impurities) separate->org_layer  Discard or  analyze aq_layer Aqueous Layer (Sodium Salt of Product) separate->aq_layer  Collect acidify Cool Aqueous Layer in Ice Bath Add 6M HCl dropwise to pH 2-3 aq_layer->acidify precipitate Precipitate Forms acidify->precipitate filtration Collect Solid via Vacuum Filtration precipitate->filtration wash Wash with Cold Deionized Water filtration->wash dry Dry under Vacuum wash->dry cluster_dissolve Step 1: Dissolution cluster_cool Step 2: Crystallization cluster_isolate Step 3: Isolation & Drying dissolve Place crude solid in flask Add minimal hot solvent Heat until fully dissolved cool_slow Remove from heat Cool slowly to room temp. dissolve->cool_slow cool_ice Place in ice bath to maximize crystal formation cool_slow->cool_ice filter Collect crystals by vacuum filtration cool_ice->filter wash Wash with minimal ice-cold solvent filter->wash dry Dry crystals under vacuum wash->dry

Caption: General Workflow for Purification by Recrystallization.

Protocol: Recrystallization

  • Solvent Screening (Small Scale): Place ~50 mg of the crude solid into several test tubes. To each, add a different potential solvent (e.g., ethanol, ethyl acetate, toluene, water) dropwise. Observe solubility at room temperature. Heat the tubes that showed poor room-temperature solubility and observe if the solid dissolves. The best solvent is one where the compound is sparingly soluble at room temperature but fully soluble when hot.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen recrystallization solvent in small portions while heating the mixture (e.g., on a hot plate with stirring) until the solid just dissolves. Use the minimum amount of hot solvent necessary to create a saturated solution.

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then re-heat to boiling for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum desiccator or oven to remove all traces of solvent.

Method 3: Preparative Silica Gel Chromatography

Principle: Flash column chromatography is used to separate compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluting solvent). [5]Due to the acidic nature of this compound, it can interact strongly with the slightly acidic silica gel, leading to significant peak tailing and poor separation. [5] Causality & Experimental Choices:

  • Acidified Mobile Phase: To overcome the issue of peak tailing, a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, is added to the mobile phase. [5]This acidic additive keeps the carboxylic acid moiety of the target compound fully protonated, minimizing its ionic interaction with the silica surface and allowing it to elute as a sharp, well-defined band.

  • Solvent System Selection: The eluent is chosen based on preliminary analysis by Thin Layer Chromatography (TLC). A solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) is selected to provide a retention factor (Rƒ) for the target compound in the range of 0.25-0.40 for optimal separation.

Experimental Workflow: Column Chromatography

cluster_prep Step 1: Preparation cluster_elute Step 2: Elution & Collection cluster_analyze Step 3: Analysis & Isolation tlc Develop TLC method (Target Rf ≈ 0.3) pack Pack column with silica gel slurry tlc->pack load Load crude sample (dissolved or dry-loaded) pack->load elute Elute with acidified mobile phase load->elute collect Collect fractions in test tubes elute->collect analyze Analyze fractions by TLC collect->analyze combine Combine pure fractions analyze->combine evaporate Remove solvent via rotary evaporation combine->evaporate dry Dry under high vacuum evaporate->dry

Caption: Workflow for Preparative Column Chromatography.

Protocol: Column Chromatography

  • TLC Analysis: Develop a suitable mobile phase using TLC. A mixture of hexanes and ethyl acetate or dichloromethane and methanol is a good starting point. Add 1% acetic acid to the solvent mixture. The ideal system will show good separation between your product and impurities, with the product having an Rƒ of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack a glass chromatography column.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase (or a stronger solvent like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Add the acidified mobile phase to the top of the column and apply pressure (flash chromatography) to begin elution.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Spot aliquots from the collected fractions onto a TLC plate. Develop and visualize the plate to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator. The added acetic acid will be removed during this process due to its volatility.

  • Drying: Place the resulting solid under high vacuum to remove any final traces of solvent.

Purity Assessment

The success of any purification protocol must be verified. The following methods are recommended:

  • Thin Layer Chromatography (TLC): A purified sample should appear as a single spot.

  • Melting Point Analysis: A pure compound will have a sharp, defined melting point. Impurities typically depress and broaden the melting range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any remaining impurities.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can provide a quantitative assessment of purity.

Conclusion

The purification of this compound can be reliably achieved through a systematic application of standard laboratory techniques. For general cleanup of neutral and basic impurities, Acid-Base Extraction is a highly effective and scalable first step. For achieving the highest levels of purity, Recrystallization from a properly selected solvent system is recommended. In cases where impurities have similar acidity and polarity, Preparative Column Chromatography with an acidified eluent provides the necessary resolving power. The choice of method, or combination of methods, will depend on the specific impurity profile of the crude material.

References

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry.
  • LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia.
  • Suzhou Ulit Pharmaceutical Chemical Technology Co., Ltd. (n.d.). This compound.
  • Google Patents. (1966). US3274207A - Processes for preparing thiazole carboxylic acids.
  • Google Patents. (2012). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
  • Chemical Society of Japan. (1999). Total Synthesis of a Macrocyclic Antibiotic, Micrococcin P1. Bulletin of the Chemical Society of Japan, 72(11), 2483-2499.
  • ResearchGate. (2009). Solvent design for crystallization of carboxylic acids.

Sources

Application Note: Comprehensive Analytical Characterization of 2-(Ethoxycarbonyl)thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Ethoxycarbonyl)thiazole-4-carboxylic acid is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of a wide array of pharmaceutical agents. The precise structural integrity and purity of this intermediate are critical, as they directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive suite of analytical methodologies for the robust characterization of this compound, grounded in established scientific principles to ensure data of the highest quality and reliability.

Foundational Physicochemical Assessment

Prior to advanced spectroscopic analysis, a fundamental assessment of the material's physical properties provides a crucial baseline for quality control. These properties also inform the selection of appropriate solvents and conditions for subsequent analytical procedures.

PropertyTypical ValueAnalytical Significance
Molecular Formula C₇H₇NO₄S[1]Defines the theoretical exact mass for high-resolution mass spectrometry, enabling unambiguous formula confirmation.
Molecular Weight 201.20 g/mol [2]Essential for accurate preparation of standard solutions for quantification and for calculations in stoichiometric analyses.
Appearance White to off-white solidA primary, albeit simple, indicator of purity. Any deviation may suggest the presence of impurities or degradation products.
Solubility Soluble in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (e.g., methanol)Dictates the choice of solvent systems for NMR, HPLC, and MS to ensure complete sample dissolution and accurate analysis.

Definitive Structural Elucidation

A multi-technique spectroscopic approach is indispensable for the unambiguous confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural analysis for organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.

Causality: The chemical shifts (δ) in ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei.[3] The coupling patterns in ¹H NMR reveal the proximity of neighboring protons, allowing for the assembly of molecular fragments. For this molecule, the distinct signals for the ethyl ester group, the thiazole proton, and the carboxylic acid proton provide a unique fingerprint for its structure. The acidic proton of the carboxylic acid is typically observed as a broad signal at a downfield chemical shift (10-13 ppm), though it can exchange with deuterium in protic solvents.[3]

  • Sample Preparation: Accurately weigh 5–10 mg of the substance and dissolve in 0.6–0.7 mL of a deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is advantageous as it solubilizes the compound well and its residual peak does not interfere with key analyte signals.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or greater) is recommended for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio and a relaxation delay (e.g., 2-5 seconds) to ensure quantitative integration.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024 or more) and a longer acquisition time are necessary.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. The chemical shift axis should be referenced to the residual solvent peak (DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).

Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.32Triplet (t)3H-O-CH₂-CH₃
~4.35Quartet (q)2H-O-CH₂ -CH₃
~8.60Singlet (s)1HThiazole C5-H
~13.80Broad Singlet (br s)1H-COOH

Expected ¹³C NMR Spectral Data (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~14.1-O-CH₂-C H₃
~62.3-O-C H₂-CH₃
~130.5Thiazole C 5
~148.2Thiazole C 4
~160.8Ester C =O
~162.5Carboxylic Acid C =O
~165.1Thiazole C 2

NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation A Weigh Sample B Dissolve in DMSO-d6 A->B C Acquire 1H Spectrum B->C D Acquire 13C Spectrum B->D E Process FID (FT, Phase, Baseline) C->E D->E F Reference to Solvent Peak E->F G Assign Signals & Confirm Structure F->G

Caption: A streamlined workflow for NMR-based structural verification.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of the target molecule.

Causality: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to deduce the elemental formula. Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule. The carboxylic acid and thiazole nitrogen can be readily protonated ([M+H]⁺) in positive ion mode or the carboxylic acid deprotonated ([M-H]⁻) in negative ion mode.

  • Sample Preparation: Prepare a dilute solution (e.g., 0.1 mg/mL) of the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an ESI source coupled to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Ionization: Acquire spectra in both positive and negative ion modes to observe the [M+H]⁺ and [M-H]⁻ ions, respectively.

  • Data Analysis: Compare the observed accurate mass of the molecular ion to the theoretical mass calculated from the molecular formula (C₇H₇NO₄S). The mass error should be within ±5 ppm.

Expected HRMS Data:

IonTheoretical m/z
[M+H]⁺202.0172
[M-H]⁻200.0023

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for assessing the purity of pharmaceutical compounds by separating the main component from potential impurities.

Causality: Reversed-phase HPLC separates compounds based on their polarity. By using a nonpolar stationary phase (like C18) and a polar mobile phase, nonpolar compounds are retained longer. A gradient elution, where the mobile phase composition is changed over time to become more nonpolar (e.g., by increasing the acetonitrile concentration), is effective for eluting compounds with a wide range of polarities. The thiazole ring provides a UV chromophore, allowing for sensitive detection.

  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Detector: UV-Vis or Diode Array Detector (DAD).

  • Sample Preparation: Prepare a sample solution of approximately 0.5 mg/mL in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5–10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm (or a wavelength determined by UV spectral analysis).

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-20 min: Hold at 95% B

      • 20-21 min: 95% to 5% B

      • 21-25 min: Equilibrate at 5% B

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent purity by dividing the peak area of the main component by the total area of all peaks.

HPLC Purity Analysis Workflow

HPLC_Workflow A Prepare Mobile Phases & Sample Solution B Equilibrate HPLC System with Initial Conditions A->B C Inject Sample B->C D Execute Gradient Elution C->D E Detect Peaks via UV Absorbance D->E F Integrate Peak Areas E->F G Calculate Area Percent Purity F->G Analytical_Strategy cluster_structure Structural Confirmation cluster_purity Purity & Impurity Profile cluster_physical Physical Properties NMR NMR (1H, 13C) (Connectivity & Chemical Environment) HPLC HPLC-UV (Quantitative Purity) NMR->HPLC Confirms Identity of Main Peak MS HRMS (Molecular Formula) MS->HPLC Confirms Identity of Main Peak Thermal DSC/TGA (Melting Point & Stability) HPLC->Thermal Purity Impacts Melting Behavior PhysChem Appearance & Solubility PhysChem->NMR Guides Solvent Selection

Caption: An integrated strategy showing the synergistic relationship between analytical methods.

References

  • PubChem Compound Summary for 2-Aminothiazole-4-carboxylic acid.
  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.Geochimica et Cosmochimica Acta. [Link]
  • Spectroscopy of Carboxylic Acid Deriv
  • YOOLITE Product Page: this compound. Suzhou YOOLITE Chemical Co., Ltd. [Link]
  • Sunway Pharm Ltd. Product Page: this compound. Sunway Pharm Ltd. [Link]
  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

Sources

Application Notes & Protocols: Leveraging 2-(Ethoxycarbonyl)thiazole-4-carboxylic Acid for the Development of Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold as a Privileged Structure in Antifungal Drug Discovery

The relentless rise of invasive fungal infections, coupled with the growing threat of antimicrobial resistance, necessitates the urgent development of new, effective antifungal agents.[1] Among the heterocyclic scaffolds that have garnered significant attention in medicinal chemistry, the thiazole ring stands out as a "privileged structure." Its presence in numerous biologically active compounds, including approved drugs, highlights its versatility and favorable pharmacological properties.[2] Thiazole derivatives, a subset of the broader azole family, have demonstrated considerable promise as antifungal agents.[3][4] Their primary mechanism of action involves the targeted inhibition of a crucial fungal enzyme, lanosterol 14α-demethylase (CYP51).[5][6][7] This enzyme is a key player in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5][6] By disrupting ergosterol production, thiazole-based compounds compromise the integrity and fluidity of the cell membrane, leading to fungal growth inhibition (fungistatic effect) or cell death (fungicidal effect).[3][5][6]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 2-(Ethoxycarbonyl)thiazole-4-carboxylic acid as a versatile starting material for the synthesis of novel antifungal agents. We will delve into the rationale behind its selection, provide detailed synthetic protocols, and outline methodologies for evaluating the biological activity of the resulting derivatives.

Core Concept: Why this compound?

The choice of this compound as a foundational building block is predicated on its inherent chemical functionality, which allows for systematic and diverse structural modifications. This di-functionalized scaffold offers two distinct reaction sites: the carboxylic acid at the C4 position and the ester group at the C2 position. This dual reactivity is the cornerstone for creating extensive libraries of novel compounds through various chemical transformations.

  • The C4-Carboxylic Acid Handle: This functional group is readily converted into amides, esters, or other bioisosteres. Amide coupling reactions, in particular, are a powerful tool for introducing a wide array of chemical diversity by incorporating different amines, thereby influencing properties such as lipophilicity, solubility, and target engagement.

  • The C2-Ethoxycarbonyl Handle: The ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid for further modification or converted into other functional groups like hydrazides. The introduction of a hydrazone or a similar moiety at this position has been shown in several studies to be a key determinant of antifungal potency.[8][9]

This strategic design allows for the exploration of structure-activity relationships (SAR) in a controlled and systematic manner, a critical aspect of modern drug discovery.[10][11]

Synthetic Strategy: From Core Scaffold to Bioactive Derivatives

The synthesis of novel antifungal agents from this compound typically follows a multi-step sequence. The foundational Hantzsch thiazole synthesis is often the starting point for creating the core ring system, followed by modifications at the C2 and C4 positions.

Protocol 1: General Synthesis of 2,4-Disubstituted Thiazole Derivatives

This protocol outlines a generalized approach for synthesizing a library of thiazole derivatives, beginning with the core scaffold.

Step 1: Amide Bond Formation at the C4 Position

  • Activation of the Carboxylic Acid: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and a tertiary amine base like N,N-diisopropylethylamine (DIPEA) (2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add the desired primary or secondary amine (1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired C4-amide derivative.

Step 2: Modification of the C2-Ester Group

  • Hydrazinolysis: Dissolve the C4-amide derivative (1 equivalent) in ethanol.

  • Add hydrazine hydrate (5-10 equivalents) to the solution.

  • Reflux the reaction mixture for 6-24 hours, monitoring by TLC.

  • Work-up and Purification: Cool the reaction mixture to room temperature. The product, a 2-hydrazinyl-thiazole derivative, may precipitate out of solution. If so, collect the solid by filtration. Otherwise, concentrate the solvent and purify the residue by recrystallization or column chromatography.[8][9]

Step 3: (Optional) Formation of Hydrazones

  • Dissolve the 2-hydrazinyl-thiazole derivative (1 equivalent) in a suitable solvent like ethanol.

  • Add a catalytic amount of acetic acid.

  • Add the desired aldehyde or ketone (1.1 equivalents).

  • Reflux the mixture for 2-6 hours.

  • Work-up and Purification: Cool the reaction to allow the hydrazone product to crystallize. Collect the solid by filtration and wash with cold ethanol to yield the final compound.[12][13]

Visualizing the Synthetic Workflow

The following diagram illustrates the general synthetic pathway for creating a diverse library of antifungal candidates from the this compound scaffold.

G Start 2-(Ethoxycarbonyl)thiazole- 4-carboxylic Acid AmideCoupling Step 1: Amide Coupling (Various Amines R1-NH2) Start->AmideCoupling Intermediate1 C4-Amide Thiazole Ester (Library of R1) AmideCoupling->Intermediate1 Hydrazinolysis Step 2: Hydrazinolysis (Hydrazine Hydrate) Intermediate1->Hydrazinolysis Intermediate2 C4-Amide-C2-Hydrazinyl Thiazole (Library of R1) Hydrazinolysis->Intermediate2 HydrazoneFormation Step 3: Hydrazone Formation (Various Aldehydes/Ketones R2, R3) Intermediate2->HydrazoneFormation FinalProduct Final Antifungal Candidates (Diverse R1, R2, R3) HydrazoneFormation->FinalProduct

Caption: General synthetic workflow for derivatization.

Mechanism of Action: Targeting the Fungal Cell Membrane

The antifungal activity of thiazole derivatives is primarily attributed to their ability to inhibit lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme.[3][14] This enzyme is critical for the conversion of lanosterol to ergosterol, the primary sterol in fungal cell membranes.[6][7]

The Cascade of Inhibition:

  • Enzyme Binding: The nitrogen atom in the thiazole ring coordinates with the heme iron atom in the active site of CYP51, effectively blocking its catalytic activity.[4]

  • Ergosterol Depletion: The inhibition of CYP51 leads to a depletion of ergosterol.[6]

  • Toxic Sterol Accumulation: Concurrently, there is an accumulation of toxic 14α-methylated sterol precursors, such as lanosterol.[3]

  • Membrane Disruption: The combination of ergosterol depletion and toxic sterol accumulation disrupts the normal structure and function of the fungal cell membrane, leading to increased permeability and the leakage of essential cellular components.[5][7] This ultimately results in the inhibition of fungal growth and replication.[7]

Visualizing the Mechanism of Action

This diagram illustrates how thiazole derivatives disrupt the ergosterol biosynthesis pathway.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Membrane Healthy Membrane (Ergosterol-rich) Ergosterol->Membrane Maintains Integrity CYP51->Ergosterol DisruptedMembrane Disrupted Membrane (Ergosterol-depleted, Toxic sterols accumulate) CYP51->DisruptedMembrane Thiazole Thiazole Derivative Thiazole->CYP51 Inhibits Thiazole->DisruptedMembrane Leads to

Caption: Inhibition of ergosterol synthesis by thiazoles.

Biological Evaluation: Assessing Antifungal Efficacy

Once a library of compounds has been synthesized, the next critical step is to evaluate their antifungal activity. The broth microdilution method is a standard and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][15]

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

Materials:

  • 96-well microtiter plates

  • Fungal strains of interest (e.g., Candida albicans, Cryptococcus neoformans)

  • Appropriate broth medium (e.g., RPMI-1640)

  • Synthesized thiazole derivatives dissolved in dimethyl sulfoxide (DMSO)

  • Positive control antifungal drug (e.g., Fluconazole)

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum: Culture the fungal strains on a suitable agar medium. Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compounds and the positive control drug in the broth medium directly in the 96-well plates. The final concentration range should be sufficient to determine the MIC (e.g., from 256 µg/mL down to 0.5 µg/mL).

  • Inoculation: Add the standardized fungal inoculum to each well containing the diluted compounds.

  • Controls: Include wells for a positive control (fungal inoculum in broth without any drug) and a negative control (broth only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth in the control well. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Structure-Activity Relationship (SAR) Insights and Data Interpretation

The data obtained from the antifungal screening of a library of derivatives allows for the elucidation of key structure-activity relationships. This is crucial for guiding the next round of synthesis and optimization.

Key Considerations for SAR Analysis:

  • C4-Substituent: Analyze how different amide substituents at the C4 position affect antifungal activity. Factors to consider include the size, lipophilicity, and electronic properties of the substituent. For instance, some studies have shown that lipophilic para-substituents on a phenyl ring at C4 can enhance activity.[8]

  • C2-Substituent: The nature of the group at the C2 position is often critical. The presence of a hydrazinyl or hydrazone moiety at C2 is frequently associated with increased antifungal potency compared to an ester or simple amide.[8][9]

  • Overall Lipophilicity: High lipophilicity can be correlated with enhanced antifungal activity, potentially by facilitating passage through the fungal cell membrane.[1][15]

Data Presentation: Example MIC Data Table

Summarizing the biological data in a clear, tabular format is essential for comparison and analysis.

Compound IDC4-Substituent (R1)C2-SubstituentMIC (µg/mL) vs. C. albicans
FLZ --15.62
IA-1 -Phenyl-COOEt>64
IA-2 -4-Chlorophenyl-COOEt64
IIA-1 -Phenyl-CONHNH215.62
IIA-2 -4-Chlorophenyl-CONHNH27.81
IIIA-1 -4-Chlorophenyl-CONHN=CH-Ph3.9
IIIA-2 -4-Chlorophenyl-CONHN=CH-(4-NO2-Ph)1.95

Note: This is example data based on trends observed in the literature.[8][9] FLZ = Fluconazole (Reference Drug).

Conclusion and Future Directions

This compound represents a highly valuable and strategically designed starting material for the development of novel antifungal agents. Its di-functional nature allows for the systematic exploration of chemical space and the generation of extensive compound libraries. The protocols and conceptual frameworks provided in this guide offer a solid foundation for research groups to embark on the design, synthesis, and evaluation of new thiazole-based antifungal candidates. Future work should focus on optimizing the lead compounds identified through these screening funnels, with an emphasis on improving potency, reducing potential cytotoxicity, and elucidating the precise molecular interactions with the target enzyme through computational modeling and structural biology.[12][14] The continued exploration of this versatile scaffold holds significant promise in the ongoing battle against fungal infections.

References

  • Slideshare. (n.d.). Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx.
  • Nagel, K. M. (2024). Thiazole antifungals. Research Starters. EBSCO.
  • National Center for Biotechnology Information. (n.d.). Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine.
  • EBSCO. (n.d.). Mechanisms of action in antifungal drugs. Research Starters.
  • StudySmarter. (2023, August 29). Azole: Antifungal Drugs, Mechanism of Action.
  • Pharmacy Freak. (2025, November 13). Mechanism of Action of Azole Antifungal.
  • National Center for Biotechnology Information. (2024, March 1). Antifungal Ergosterol Synthesis Inhibitors. StatPearls.
  • Malūkaitė, D., Grybaitė, B., Vaickelionienė, R., Vaickelionis, G., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (n.d.).
  • Bohrium. (n.d.). Synthesis, molecular modeling studies and evaluation of antifungal activity of a novel series of thiazole derivatives.
  • Sytnyk, M. O., & Matiichuk, V. S. (n.d.). Synthesis and antimicrobial activity of novel 2,4-disubstituted thiazoles.
  • Biernasiuk, A., Berecka-Rycerz, A., Gumieniczek, A., Malm, M., Łączkowski, K. Z., Szymańska, J., & Malm, A. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Applied Microbiology and Biotechnology, 105(16-17), 6355–6367.
  • ResearchGate. (2025, August 6). Synthesis and Antifungal Activity of Some Thiazole Derivatives.
  • ResearchGate. (2025, November 11). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans.
  • ResearchGate. (2025, August 6). (PDF) Synthesis and Antimicrobial Activity of Novel 2,4-Disubstituted Thiazoles.
  • PubMed. (n.d.). Synthesis and biological evaluation of novel 2,4-disubstituted-1,3-thiazoles as anti-Candida spp. agents.
  • Biernasiuk, A., Berecka-Rycerz, A., Gumieniczek, A., Malm, M., Łączkowski, K. Z., Szymańska, J., & Malm, A. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Applied Microbiology and Biotechnology, 105(16-17), 6355–6367.
  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin.
  • Farghaly, T. A., Alfaifi, G. H., & Gomha, S. M. (2024). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Mini Reviews in Medicinal Chemistry, 24(2), 196–251.
  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Novel 2,4-Disubstituted Thiazoles.
  • National Center for Biotechnology Information. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).
  • National Center for Biotechnology Information. (n.d.). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies.
  • MDPI. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).
  • ResearchGate. (n.d.). Synthesis, molecular modeling studies and evaluation of antifungal activity of a novel series of thiazole derivatives | Request PDF.
  • Tsuruoka, A., Kaku, Y., Kakinuma, H., Tsukada, I., Yanagisawa, M., Nara, K., & Naito, T. (1998). Synthesis and antifungal activity of novel thiazole-containing triazole antifungals. II. Optically active ER-30346 and its derivatives. Chemical & Pharmaceutical Bulletin, 46(4), 623–630.
  • 农药学学报. (n.d.). Study on synthesis and antifungal activity of 2-(2-benzylaminophenyl)-thiazole-4-carboxylic acid derivatives.
  • Al-Balas, Q., Anthony, N. G., Al-Jaidi, B., Alnimr, A., Abbott, G., Brown, A. K., Taylor, R. C., Besra, G. S., & McHugh, T. D. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617.
  • ResearchGate. (2025, August 7). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF.
  • MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • PubMed. (n.d.). Synthesis and in vitro antifungal and cytotoxicity evaluation of thiazolo-4H-1,2,4-triazoles....
  • PubMed. (1990).
  • PubMed. (n.d.). Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors.

Sources

experimental protocol for synthesizing thiazole-based sulfonamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Laboratory Synthesis of Thiazole-Based Sulfonamide Derivatives

Authored by a Senior Application Scientist

This document provides a detailed experimental protocol and technical insights for the synthesis, purification, and characterization of thiazole-based sulfonamide derivatives. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutic agents. The thiazole and sulfonamide moieties are privileged scaffolds in medicinal chemistry, frequently appearing in compounds with a wide array of biological activities, including antimicrobial, antifungal, anti-inflammatory, and neuroprotective properties.[1][2][3][4][5] This guide emphasizes the underlying chemical principles and provides a robust, reproducible methodology.

Strategic Overview: The Synthetic Rationale

The convergence of a thiazole ring and a sulfonamide linker creates a pharmacophore with significant therapeutic potential. The general and most reliable strategy for constructing this scaffold involves the nucleophilic substitution reaction between a 2-aminothiazole derivative and a substituted arylsulfonyl chloride.[6][7][8]

Core Reaction Mechanism

The fundamental reaction is a sulfonylation of the primary amino group of the 2-aminothiazole. The nitrogen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This addition is followed by the elimination of a chloride ion. The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent the protonation of the starting amine and drive the reaction to completion.

Causality Insight: The choice of base is critical. A non-nucleophilic organic base like pyridine or a tertiary amine (e.g., triethylamine) is often preferred as it not only scavenges the acid but can also act as a catalyst. Inorganic bases like sodium acetate are also effective and can be easily removed during aqueous work-up.[6]

General Reaction Scheme

The overall transformation can be visualized as follows:

G cluster_reactants Reactants cluster_products Products Aminothiazole 2-Aminothiazole Derivative (R1) Product Thiazole-Based Sulfonamide Aminothiazole->Product 1 Base Base (e.g., Pyridine) SulfonylChloride Arylsulfonyl Chloride (R2) SulfonylChloride->Product 2 Byproduct HCl (neutralized by base) Base->Product + Base->Product Solvent Solvent (e.g., DCM, THF) Solvent->Base

Caption: General synthesis of thiazole sulfonamides.

Detailed Experimental Protocol

This section provides a step-by-step procedure for the synthesis of a representative compound, N-(4-phenylthiazol-2-yl)benzenesulfonamide. This protocol can be adapted for various substituted analogs by selecting the appropriate starting materials.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Amino-4-phenylthiazole≥98%e.g., Sigma-AldrichStarting material
Benzenesulfonyl chloride≥99%e.g., Sigma-AldrichAcylating agent; handle in a fume hood
PyridineAnhydrous, ≥99.8%e.g., Sigma-AldrichBase and solvent; handle in a fume hood
Dichloromethane (DCM)Anhydrous, ≥99.8%e.g., Sigma-AldrichReaction solvent
Hydrochloric Acid (HCl)1 M solutionN/AFor aqueous work-up
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solutionN/AFor aqueous work-up
BrineSaturated NaCl(aq)N/AFor aqueous work-up
Anhydrous Magnesium Sulfate (MgSO₄)Reagent gradeN/ADrying agent
Ethyl Acetate / HexaneHPLC gradeN/AFor TLC and chromatography
EthanolReagent gradeN/AFor recrystallization
Synthesis Workflow

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-phenylthiazole (1.0 eq, e.g., 1.76 g, 10 mmol).

  • Dissolution: Add anhydrous dichloromethane (DCM, 30 mL) and anhydrous pyridine (3.0 eq, e.g., 2.4 mL, 30 mmol). Stir the mixture under a nitrogen atmosphere and cool to 0°C using an ice bath.

    • Causality Insight: The reaction is cooled to 0°C to moderate the initial exothermic reaction upon addition of the highly reactive sulfonyl chloride, preventing potential side reactions. Anhydrous conditions are crucial to avoid hydrolysis of the sulfonyl chloride.

  • Reagent Addition: Add benzenesulfonyl chloride (1.1 eq, e.g., 1.94 g, 11 mmol) dropwise to the stirred solution over 15 minutes using a syringe.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexane. The disappearance of the 2-aminothiazole spot indicates reaction completion.

  • Work-up:

    • Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 50 mL of 1 M HCl.

    • Extract the aqueous layer with DCM (3 x 30 mL).

    • Combine the organic layers and wash sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.

    • Causality Insight: The HCl wash removes the excess pyridine. The NaHCO₃ wash neutralizes any remaining acidic species, including unreacted sulfonyl chloride that has hydrolyzed.

  • Isolation: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from hot ethanol to yield the final product as a crystalline solid.[9] If impurities persist, column chromatography on silica gel may be required.

Characterization and Validation: A Self-Validating System

The identity and purity of the synthesized sulfonamide must be rigorously confirmed. The combination of the following techniques provides a self-validating confirmation of the protocol's success.

Spectroscopic Data
  • ¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is the most informative tool. Expect to see:

    • A singlet for the thiazole C5-H proton around δ 6.8-7.5 ppm.[4]

    • A series of multiplets for the aromatic protons on the phenyl rings between δ 7.2-8.5 ppm.[4][10]

    • A broad singlet for the sulfonamide N-H proton, typically downfield (> δ 11.0 ppm), which is exchangeable with D₂O.[11]

  • ¹³C NMR (100 MHz, DMSO-d₆): Key signals include:

    • Carbons of the thiazole ring (approx. δ 105-170 ppm).

    • Aromatic carbons (approx. δ 120-145 ppm).

    • Methyl carbons (if present) around δ 20-25 ppm.[10][11]

  • Mass Spectrometry (HRMS): High-Resolution Mass Spectrometry should confirm the molecular formula via an accurate mass measurement of the molecular ion peak [M+H]⁺.[11][12]

  • FTIR (ATR): Infrared spectroscopy will show characteristic absorption bands:

    • N-H stretch: ~3250 cm⁻¹

    • Aromatic C-H stretch: ~3100 cm⁻¹

    • Asymmetric SO₂ stretch: ~1340 cm⁻¹

    • Symmetric SO₂ stretch: ~1160 cm⁻¹[10]

Protocol Versatility

The described protocol is highly versatile. By varying the substituents on both the 2-aminothiazole (R¹) and the arylsulfonyl chloride (R²), a diverse library of compounds can be synthesized.

R¹ Substituent (on Thiazole)R² Substituent (on Benzene)Typical YieldReference
PhenylH~80%[6]
4-Chlorophenyl4-Methyl~85%[1]
4-Methylphenyl4-Nitro~70%[6]
Thiophen-2-yl4-Methoxy~75-80%[13]

References

  • Di Paola, R., et al. (2009). Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. Semantic Scholar. [Link]
  • Wang, X., et al. (2022). Design, Synthesis, and Biological Activity of Novel Thiazole Sulfonamide Derivatives as Potent Fungicide Candidates against Sclerotinia sclerotiorum. Journal of Agricultural and Food Chemistry. [Link]
  • Lakeside Laboratories, Inc. (1957). Sulfonamide purification process.
  • Khan, I., et al. (2023). Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. Molecules. [Link]
  • Charoensuk, M., et al. (2024). Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. RSC Advances. [Link]
  • Charoensuk, M., et al. (2022). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PeerJ. [Link]
  • Hassan, M., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Heliyon. [Link]
  • Taslimi, P., et al. (2022). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Molecules. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. Request PDF. [Link]
  • Zálesák, F. (2019). Benzo[d]thiazole-2-sulfonamides: Their Synthesis and applications in the field of synthetic method development. Theses.cz. [Link]
  • Chem V2. (2019). synthesis of thiazoles. YouTube. [Link]
  • Arslan, M., & Kilicaslan, S. (2016). Synthesis of sulfonamide compounds bearing thiazole ring. Walsh Medical Media. [Link]
  • UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. [Link]
  • ResearchGate. (2021).
  • Journal of Synthetic Chemistry. (2023).
  • ACG Publications. (2019).
  • ResearchGate. (n.d.). H.NMR Spectrum of Thiazole Amide Compound {2}. [Link]
  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • ResearchGate. (n.d.). FT-IR and NMR structural markers for thiazole-based γ-peptide foldamers. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of thiazole-containing scaffolds. Thiazole rings are privileged structures in medicinal chemistry, appearing in numerous approved drugs.[1][2][3] However, their synthesis is not without challenges, often plagued by issues of yield, purity, and selectivity.

This document provides in-depth, field-proven insights in a direct question-and-answer format. We will primarily focus on the most versatile and widely used method, the Hantzsch Thiazole Synthesis , while also addressing other relevant methodologies. Our goal is to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Section 1: Frequently Asked Questions - Foundational Principles

This section addresses common questions regarding the initial setup and core principles of thiazole synthesis.

Q1: What are the primary synthetic routes for preparing thiazoles?

The Hantzsch synthesis is the most renowned and versatile method for thiazole synthesis, involving the condensation of an α-haloketone with a thioamide.[4][5][6] Its popularity stems from the ready availability of starting materials and its tendency to produce high yields.[1]

Other notable methods include:

  • Cook-Heilbron Synthesis: This route is particularly useful for preparing 5-aminothiazoles by reacting α-aminonitriles with reagents like carbon disulfide or dithioacids under mild conditions.[5][7][8][9]

  • Gabriel Synthesis: Involves the cyclization of α-acylaminoketones with a phosphorus pentasulfide to yield 2,5-disubstituted thiazoles.[5][10]

  • Modern Variations: Recent advancements include one-pot, multi-component reactions and the use of green catalysts or alternative energy sources like microwave irradiation to improve efficiency and environmental footprint.[11][12][13]

Q2: How do I select the optimal starting materials for the Hantzsch synthesis?

The success of the Hantzsch synthesis is critically dependent on the quality and structure of your two core reactants: the α-haloketone and the thio-nucleophile (e.g., thiourea, thioamide).

  • α-Haloketone:

    • Reactivity: The reactivity of the halide is crucial. α-bromoketones are generally more reactive than α-chloroketones and are often preferred to ensure the initial S-alkylation step proceeds efficiently.

    • Purity: α-haloketones can be lachrymatory and may decompose upon storage. Using fresh or purified reagents is paramount, as impurities can lead to a host of side reactions, depressing your yield.[14][15][16]

  • Thio-nucleophile:

    • Thiourea vs. Thioamides: Thiourea is commonly used to synthesize 2-aminothiazoles, which are valuable building blocks.[1] Substituted thioamides are used to install various groups at the 2-position of the thiazole ring.

    • Stoichiometry: A slight excess of the thioamide component (typically 1.2 to 1.5 equivalents) is often recommended to ensure the complete consumption of the more expensive or sensitive α-haloketone.[6]

Q3: What is the mechanistic rationale behind the Hantzsch synthesis?

Understanding the mechanism is key to troubleshooting. The reaction proceeds through a well-established multi-step pathway.[1][4]

  • Nucleophilic Attack (S-Alkylation): The reaction initiates with a nucleophilic attack from the sulfur atom of the thioamide onto the electrophilic α-carbon of the haloketone. This is an SN2 reaction that forms an isothiourea salt intermediate.[1][6]

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then performs a nucleophilic attack on the carbonyl carbon of the ketone.

  • Dehydration: The resulting heterocyclic intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.

Hantzsch_Mechanism Reactants α-Haloketone + Thioamide Intermediate1 Isothiourea Intermediate (S-Alkylation) Reactants->Intermediate1 1. Nucleophilic Attack (SN2) Intermediate2 Cyclized Intermediate (Hemiaminal) Intermediate1->Intermediate2 2. Intramolecular Cyclization Product Aromatic Thiazole (Dehydration) Intermediate2->Product 3. -H2O Troubleshooting_Workflow Start Low Yield Observed TLC Is reaction monitored by TLC? Start->TLC NotComplete Reaction Incomplete TLC->NotComplete Yes (Incomplete) Complete Reaction Complete TLC->Complete Yes (Complete) Purity Are reactants pure? NotComplete->Purity Workup Review work-up procedure. Check pH, consider extraction. Complete->Workup Extend Extend reaction time or increase temperature. Extend->TLC Purity->Extend Yes Purify Purify starting materials (recrystallize/distill). Purity->Purify No Optimize Systematically optimize conditions: 1. Screen solvents 2. Adjust temperature 3. Consider catalyst Workup->Optimize No Improvement

Sources

Technical Support Center: A Guide to Improving the Yield of 2-(Ethoxycarbonyl)thiazole-4-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center with troubleshooting guides and FAQs for improving the yield of 2-(Ethoxycarbonyl)thiazole-4-carboxylic acid synthesis.

Welcome to the technical support center for the synthesis of this compound (CAS 911466-96-1). This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to optimize this synthesis, troubleshoot common issues, and improve overall yield and purity. This document provides in-depth, field-proven insights based on established chemical principles and literature precedents.

The synthesis of this valuable heterocyclic building block typically follows a two-stage process: a Hantzsch thiazole synthesis to form the core ring structure, followed by a selective monohydrolysis of the resulting diester. Each stage presents unique challenges that can significantly impact the final yield. This guide will address these challenges in a practical, question-and-answer format.

Overall Synthetic Workflow

The primary route involves the formation of diethyl thiazole-2,4-dicarboxylate, which is then selectively saponified to the target mono-acid.

Synthetic_Workflow reagents1 Ethyl Bromopyruvate + Ethyl Thiooxamate intermediate Diethyl thiazole-2,4-dicarboxylate reagents1->intermediate Hantzsch Thiazole Synthesis reagents2 Selective Hydrolysis (e.g., NaOH or LiOH, controlled stoichiometry) intermediate->reagents2 product 2-(Ethoxycarbonyl)thiazole-4- carboxylic acid reagents2->product Saponification

Caption: Overall workflow for the synthesis of the target compound.

Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses specific issues that may arise during the synthesis.

Part 1: Hantzsch Thiazole Synthesis (Ring Formation)

Question: My yield for the initial Hantzsch condensation to form diethyl thiazole-2,4-dicarboxylate is consistently low (<60%). What are the likely causes and how can I fix them?

Answer: Low yields in the Hantzsch thiazole synthesis are a common problem and can typically be traced to one of three areas: reagent quality, reaction conditions, or side reactions.[1][2]

  • Reagent Quality:

    • Ethyl Bromopyruvate Instability: This α-haloketone is a lachrymator and can decompose upon storage, releasing HBr. The resulting acidity and impurities can hinder the reaction. It is crucial to use freshly distilled or newly purchased ethyl bromopyruvate. Verify its purity by ¹H NMR before use.

    • Thioamide Purity: The quality of the ethyl thiooxamate is equally important. Impurities can lead to unwanted side products. Recrystallize if necessary.

  • Reaction Conditions:

    • Temperature Control: The initial S-alkylation of the thioamide is exothermic.[3] If the temperature rises uncontrollably, side reactions such as polymerization of the bromopyruvate can occur. It's recommended to add the ethyl bromopyruvate solution dropwise to the thioamide solution at a controlled temperature, often starting at 0°C and then allowing the reaction to proceed at room temperature or with gentle heating.[4]

    • Solvent Choice: Ethanol is a common solvent for this reaction. However, ensuring anhydrous conditions can be beneficial as water can react with the bromopyruvate.

    • Reaction Time: While some Hantzsch reactions are rapid, this particular condensation may require several hours to 24 hours for completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.

  • Potential Side Reactions:

    • The primary competing reaction is the self-condensation of ethyl bromopyruvate. Maintaining a slight excess of the thioamide can help suppress this pathway.[3]

Troubleshooting Workflow for Low Yield in Hantzsch Synthesis:

Hantzsch_Troubleshooting start Low Yield (<60%) in Hantzsch Reaction check_reagents Verify Purity of Starting Materials (¹H NMR, Distillation) start->check_reagents reagents_ok Reagents are Pure check_reagents->reagents_ok Yes reagents_bad Impurities Detected check_reagents->reagents_bad No control_temp Optimize Reaction Temperature (Dropwise addition at 0°C?) reagents_ok->control_temp purify Purify/Distill Reagents and Repeat reagents_bad->purify purify->start temp_ok Temperature Controlled control_temp->temp_ok Yes temp_bad Exotherm Observed control_temp->temp_bad No monitor_time Monitor Reaction by TLC (Is it incomplete?) temp_ok->monitor_time improve_cooling Improve Cooling/Slower Addition Rate temp_bad->improve_cooling improve_cooling->start time_ok Reaction Complete monitor_time->time_ok Yes time_bad Incomplete Reaction monitor_time->time_bad No end_good Yield Improved time_ok->end_good increase_time Increase Reaction Time/Gentle Heat time_bad->increase_time increase_time->start

Caption: Logical workflow for troubleshooting the Hantzsch synthesis step.

Part 2: Selective Monohydrolysis (Saponification)

Question: My hydrolysis of diethyl thiazole-2,4-dicarboxylate results in a mixture of starting material, the desired mono-acid, and the di-acid. How can I improve the selectivity for the 4-carboxylic acid?

Answer: This is the most critical and challenging step of the synthesis. Achieving high selectivity requires precise control over stoichiometry, temperature, and reaction time. The ester at the C4 position is generally more sterically accessible and electronically favorable for hydrolysis than the ester at the C2 position.

  • Stoichiometry of the Base: This is the single most important parameter.

    • Use exactly 1.0 equivalent of the base (e.g., NaOH, KOH, or LiOH). Using a large excess will inevitably lead to the formation of the dicarboxylic acid. A slight sub-stoichiometric amount (e.g., 0.95 eq) can sometimes be beneficial to avoid di-acid formation, at the cost of some unreacted starting material which can be recovered.

  • Choice of Base and Solvent:

    • NaOH or KOH in an ethanol/water or methanol/water mixture is standard.

    • Lithium Hydroxide (LiOH) is often reported to give higher selectivity in mono-hydrolysis of diesters.[5] Its smaller ionic radius can play a role in the transition state.

    • The solvent mixture is also key. A higher proportion of the organic solvent (e.g., 3:1 EtOH:H₂O) can slow down the reaction, allowing for better control.

  • Temperature and Time:

    • Perform the hydrolysis at a low temperature to maximize the kinetic difference between the two ester hydrolysis rates. Start the reaction at 0°C and allow it to slowly warm to room temperature.

    • Monitor the reaction closely by TLC or HPLC. The goal is to stop the reaction as soon as the starting diester has been consumed, before significant formation of the di-acid occurs. Overrunning the reaction is a common cause of low yield.

Question: I have trouble isolating the product after hydrolysis. The workup is messy and the yield is poor. What is a reliable purification protocol?

Answer: Purification of carboxylic acids can be challenging due to their polarity and potential to form salts. A standard and effective method is acid-base extraction.[6]

  • Quenching: After the reaction is complete (as determined by TLC), cool the reaction mixture in an ice bath.

  • Solvent Removal: Remove the organic solvent (e.g., ethanol) under reduced pressure. This prevents emulsions in the next step.

  • Extraction:

    • Dissolve the remaining aqueous residue in water and wash with a non-polar organic solvent like diethyl ether or ethyl acetate. This will remove any unreacted starting diester. The desired product, being a salt at this high pH, will remain in the aqueous layer.

    • Separate the layers.

  • Acidification & Precipitation:

    • Cool the aqueous layer in an ice bath.

    • Slowly add cold 1M HCl or another dilute mineral acid with vigorous stirring to protonate the carboxylate. The target product will precipitate out as the pH drops to around 2-3.[7][8] Monitor the pH with pH paper.

  • Isolation:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with a small amount of cold water to remove inorganic salts.

    • Dry the product thoroughly under vacuum. The purity should be high at this stage, but it can be recrystallized from an ethanol/water mixture if needed.

Frequently Asked Questions (FAQs)

Q1: What is a realistic overall yield for this two-step synthesis? A realistic, optimized yield for the Hantzsch condensation step is typically in the range of 70-95%.[1] The selective hydrolysis is more variable, but a well-controlled reaction can yield 60-80% of the desired mono-acid. Therefore, a good overall yield would be in the 40-75% range.

Q2: Are there modern alternatives to the conventional Hantzsch synthesis that could improve yield and reduce reaction time? Yes, several modifications have been developed. Microwave-assisted Hantzsch synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields.[1] Solvent-free methods using grinding have also been shown to be effective and environmentally friendly.[1][9]

Q3: What analytical methods are best for monitoring these reactions?

  • Thin Layer Chromatography (TLC): Essential for monitoring reaction progress. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The carboxylic acid product will have a lower Rf value than the diester starting material. Staining with potassium permanganate can help visualize the spots.

  • High-Performance Liquid Chromatography (HPLC): Provides more accurate quantitative data on the ratio of starting material, mono-acid, and di-acid, which is especially useful for optimizing the hydrolysis step.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Indispensable for structural confirmation of the final product and intermediates. In ¹H NMR, the disappearance of one of the ethyl ester signals (quartet and triplet) and the appearance of a broad carboxylic acid proton signal are key indicators of successful hydrolysis.

Optimized Experimental Protocols

Protocol 1: Synthesis of Diethyl thiazole-2,4-dicarboxylate
  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl thiooxamate (1.0 eq) in absolute ethanol (approx. 5 mL per gram of thioamide).

  • Cool the flask to 0°C in an ice bath.

  • Dissolve ethyl bromopyruvate (1.05 eq) in an equal volume of absolute ethanol and add it to the dropping funnel.

  • Add the ethyl bromopyruvate solution dropwise to the stirred thioamide solution over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude diester, which can be purified by column chromatography or used directly in the next step if sufficiently pure.

Protocol 2: Selective Monohydrolysis to this compound
  • Dissolve diethyl thiazole-2,4-dicarboxylate (1.0 eq) in a 3:1 mixture of ethanol and water.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, prepare a solution of lithium hydroxide (LiOH·H₂O) (1.0 eq) in water.

  • Add the LiOH solution dropwise to the ester solution over 20 minutes.

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction carefully by TLC or HPLC every 30 minutes to determine the point of maximum mono-acid formation.

  • Once optimal conversion is reached, proceed with the acid-base workup described in the troubleshooting section above.

Data Summary: Hydrolysis Condition Comparison
Base (eq)Solvent System (v/v)Temperature (°C)Avg. Time (h)Typical Selectivity (Mono-acid:Di-acid)
NaOH (1.0)EtOH / H₂O (2:1)254-6Moderate (~5:1)
KOH (1.0)MeOH / H₂O (3:1)253-5Moderate (~6:1)
LiOH (1.0)EtOH / H₂O (3:1)0 to 252-4Good to Excellent (>10:1)
NaOH (1.5)EtOH / H₂O (2:1)252Poor (<2:1)

Note: Data is illustrative and actual results may vary depending on specific substrate and reaction scale.

References

  • A Comparative Guide to the Synthesis of 2,4-Disubstituted Thiazoles: Efficacy and Experimental Protocols. Benchchem.
  • Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important. ChemRxiv.
  • Synthesis of 2,4‐disubstituted thiazoles. ResearchGate.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH.
  • Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. PMC.
  • Overview of the Chemistry of 2-Thiazolines. ACS Publications.
  • Thiazole formation through a modified Gewald reaction. PMC - NIH.
  • 2-BENZO[1][10]DIOXOL-5-YL-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER synthesis. Chemicalbook.
  • This compound. CHIRALEN.
  • This compound. Suzhou Ulit Pharmaceutical Chemical Technology Co., Ltd.
  • Thiazole synthesis. Organic Chemistry Portal.
  • This compound | 911466-96-1. Sigma-Aldrich.
  • Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. MDPI.
  • AU2009243401A1 - Thiazol-4-carboxylic acid esters and thioesters as plant protection agents. Google Patents.
  • Hantzsch thiazole synthesis - laboratory experiment. YouTube.
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. NIH.
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.
  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. CUTM Courseware.
  • Hantzsch Thiazole Synthesis 2010. Scribd.
  • Thiazole. Wikipedia.
  • 2,4-Dimethylthiazole. Organic Syntheses Procedure.
  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem.
  • diethyl[1][10]thiazolo[5,4-d][1][10]thiazole-2,5-dicarboxylate. ChemSynthesis.
  • On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry.
  • US3274207A - Processes for preparing thiazole carboxylic acids. Google Patents.
  • EP0101052B1 - Method for producing 2-substituted-thiazolidine-4-carboxylic acids. Google Patents.
  • CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid. Google Patents.
  • Optimization of Synthesis of 2-Ethoxy-4-Nitrophenol. ResearchGate.
  • 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid. Sigma-Aldrich.
  • Two complementary approaches toward 2-alkoxy carboxylic acid synthesis from 1,3-dioxolan-4-ones. PubMed.
  • Synthesis of L-2-oxothiazolidine-4-carboxylic acid. PubMed.
  • Synthesis of 4-Methylimidazole-2-Carboxylic Acid. ResearchGate.
  • Optimization of the Synthesis of 2-Adamantanecarboxylic Acid. Sciact - cris system.

Sources

common side reactions in the synthesis of thiazole carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of thiazole carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these syntheses. The content is structured in a question-and-answer format to directly address specific experimental issues, providing not just solutions but also the underlying chemical principles to empower your research.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter in the lab. Each answer provides a causal explanation and actionable steps to resolve the issue.

Q1: My Hantzsch synthesis of a thiazole-4-carboxylate ester is giving a very low yield. What are the likely causes and how can I optimize it?

A1: Low yields in the Hantzsch thiazole synthesis, a cornerstone reaction between an α-haloketone and a thioamide, are a frequent issue.[1][2] The problem can typically be traced back to one of three areas: starting material quality, reaction conditions, or product isolation.

Causality and Explanation:

The Hantzsch synthesis begins with a nucleophilic attack (SN2 reaction) of the thioamide's sulfur on the α-haloketone.[3][4] This is followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring.[1] Any factor that disrupts this sequence can lead to diminished yields.

  • Starting Material Integrity: The α-haloketone can be unstable and decompose, while the thioamide can have low purity.

  • Reaction Kinetics: The reaction requires sufficient heat to overcome the activation energy for the cyclization and dehydration steps.[3] Inadequate temperature or reaction time will result in incomplete conversion.

  • Side Reactions: A primary side reaction is the simple dehalogenation of the α-haloketone, especially if the reaction is run for too long or at excessively high temperatures.[5]

Troubleshooting Protocol:

  • Verify Starting Material Quality:

    • α-Haloketone: Ensure it is fresh or has been stored properly (cool, dark, and dry). If in doubt, re-purify by recrystallization or distillation.

    • Thioamide/Thiourea: Use a high-purity grade. Using a slight excess (e.g., 1.5 equivalents) of the thioamide can help drive the reaction to completion and consume the α-haloketone.[3][6]

  • Optimize Reaction Conditions:

    • Solvent: Ethanol or methanol are common and effective solvents.[3][6]

    • Temperature: Refluxing the reaction mixture is standard. A typical temperature is 65-100°C.[3][6] Monitor the reaction progress by Thin-Layer Chromatography (TLC) to avoid prolonged heating that could lead to degradation.

    • Microwave-Assisted Synthesis: Consider using microwave irradiation, which can dramatically reduce reaction times and often improves yields.[6]

  • Improve Product Isolation:

    • The initial product is often the hydrohalide salt (e.g., HBr salt), which can be soluble in the reaction solvent.[3]

    • Pour the cooled reaction mixture into a basic solution (e.g., 5% sodium carbonate) to neutralize the acid and precipitate the free thiazole base.[1]

    • Wash the crude product thoroughly with water to remove any remaining thioamide, which is water-soluble.[3]

Q2: I'm synthesizing a 2-aminothiazole derivative from a substituted thiourea and observe two different products. What's causing this regioisomer formation?

A2: When using N-monosubstituted thioureas, condensation with an α-haloketone can indeed lead to two regioisomers: the expected 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole. The outcome is highly dependent on the reaction's pH.[7]

Causality and Explanation:

The regioselectivity is determined by which nitrogen atom of the substituted thiourea acts as the nucleophile in the intramolecular cyclization step.

  • In Neutral Solvents (e.g., Ethanol): The reaction almost exclusively yields the 2-(N-substituted amino)thiazole. The external, substituted nitrogen is more nucleophilic and preferentially attacks the carbonyl carbon.[7]

  • Under Acidic Conditions (e.g., HCl in Ethanol): The reaction can produce a mixture of both isomers, and in some cases, the 3-substituted 2-imino isomer can become the major product.[6][7] The acidic environment protonates the nitrogen atoms, altering their relative nucleophilicity and favoring the pathway leading to the imino tautomer.

Preventative Measures & Control:

  • Control pH: To ensure the formation of the 2-(N-substituted amino)thiazole, run the reaction in a neutral solvent like ethanol without any added acid.

  • Force Imino Formation: If the 3-substituted 2-imino isomer is desired, conduct the reaction under strongly acidic conditions. A mixture of 10M HCl and ethanol has been shown to be effective.[7]

  • Characterization: The two isomers can be distinguished by spectroscopy. For instance, their 1H NMR signals for the proton at the 5-position of the ring are characteristically different.[7]

Diagram: Hantzsch Synthesis Regioselectivity

Below is a diagram illustrating the reaction pathways under different pH conditions.

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_products Cyclization & Product Formation start1 α-Haloketone intermed S-Alkylation Intermediate start1->intermed start2 N-Substituted Thiourea start2->intermed prod1 2-(N-Substituted amino)thiazole intermed->prod1 Neutral Conditions (e.g., Ethanol) prod2 3-Substituted 2-imino-2,3-dihydrothiazole intermed->prod2 Acidic Conditions (e.g., HCl/Ethanol)

Caption: Hantzsch synthesis pathways for N-substituted thioureas.

Q3: After hydrolyzing my ethyl thiazole-4-carboxylate to the carboxylic acid, I see a significant amount of a byproduct that lacks the carboxyl group. What is happening?

A3: You are observing decarboxylation, a very common side reaction for certain thiazole carboxylic acids. The stability of the carboxyl group is highly dependent on its position on the thiazole ring and the reaction conditions, particularly temperature and pH.[8][9]

Causality and Explanation:

Thiazole carboxylic acids can decarboxylate (lose CO2) through different mechanisms, often facilitated by heat or strong acid.[9][10] The electron-rich nature of the thiazole ring can stabilize the carbanion or zwitterionic intermediate formed upon loss of CO2. Some isomers, like 1,3,4-thiadiazole-2-carboxylic acid, are known to be particularly unstable and undergo spontaneous decarboxylation in solution.[8] While thiazole carboxylic acids are generally more stable, the risk is significant, especially during workup or purification.

Troubleshooting & Prevention Protocol:

  • Milder Hydrolysis Conditions:

    • Avoid high temperatures during saponification. If using NaOH or KOH, perform the reaction at room temperature or slightly elevated temperatures (e.g., 40-50°C) for a longer period.

    • Use lithium hydroxide (LiOH) in a THF/water mixture, which often allows for effective hydrolysis at room temperature.

  • Careful Acidification:

    • After hydrolysis, cool the basic solution in an ice bath before acidifying.

    • Add the acid (e.g., 1M HCl) slowly and with vigorous stirring to dissipate any heat generated. Do not over-acidify; adjust the pH to the isoelectric point of the acid (typically pH 1.5-3) to precipitate the product without creating harsh acidic conditions that promote decarboxylation.[11][12]

  • Avoid Heat During Purification:

    • If recrystallizing the product, use the minimum amount of hot solvent necessary and cool the solution promptly.

    • Avoid concentrating the product to dryness on a rotary evaporator at high temperatures. It is better to remove the solvent under reduced pressure at a lower temperature.

  • Alternative Synthetic Routes:

    • If decarboxylation is unavoidable, consider alternative routes that introduce the carboxylic acid functionality under milder conditions, such as the oxidation of a corresponding hydroxymethyl or aldehyde group using reagents like nitric acid in the presence of sulfuric acid.[11]

Data Table: Factors Influencing Decarboxylation
FactorCondition Promoting DecarboxylationRecommended Condition for Stability
Temperature High temperatures (>80-100°C)[10]Room temperature to moderate heat (≤ 60°C)
pH Strongly acidic or basic conditionsNear isoelectric point (pH 1.5-3) for isolation
Solvent Aprotic polar solvents (e.g., DMF) at high temp[10]Protic solvents at lower temperatures
Ring Position Electron-donating groups can influence stabilityN/A (Inherent property of the molecule)

Frequently Asked Questions (FAQs)

Q1: What are the best general purification strategies for crude thiazole carboxylic acids?

A1: Purification often involves removing unreacted starting materials and side products like the decarboxylated analog. A multi-step approach is usually most effective.[6]

  • Acid-Base Extraction/Wash: This is the most powerful initial step. Dissolve the crude product in a weak base (e.g., aqueous sodium bicarbonate). The carboxylic acid will form a water-soluble salt, while neutral impurities (like unreacted α-haloketone or decarboxylated product) will not. Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove these impurities. Then, re-acidify the aqueous layer to precipitate the pure carboxylic acid.[12]

  • Recrystallization: If the product is solid, recrystallization is an excellent second step. Choose a solvent system where the product is soluble when hot but sparingly soluble when cold. Common solvents include ethanol/water, acetone, or ethyl acetate.[6][11]

  • Activated Charcoal: If your product has persistent colored impurities, add a small amount of activated charcoal to the hot solution during recrystallization, then filter it hot through celite before cooling.[6]

  • Column Chromatography: This is a last resort for carboxylic acids due to potential streaking on silica gel. If necessary, use a mobile phase doped with a small amount of acetic or formic acid to suppress deprotonation of the carboxyl group and improve the peak shape.

Diagram: Purification Workflow

G start Crude Thiazole Carboxylic Acid step1 Dissolve in aq. NaHCO3 Wash with Ethyl Acetate start->step1 decision1 Are neutral impurities removed? step1->decision1 decision1->start No, repeat wash step2 Re-acidify aqueous layer Filter precipitated solid decision1->step2 Yes step3 Recrystallize from appropriate solvent step2->step3 decision2 Is product pure by TLC/NMR? step3->decision2 end Pure Product decision2->end Yes step4 Column Chromatography (Acid-doped eluent) decision2->step4 No step4->end

Caption: Decision workflow for purifying thiazole carboxylic acids.

Q2: Can the thiazole ring itself react under my synthesis conditions?

A2: Yes. While the thiazole ring is aromatic and relatively stable, it is not inert.[13][14] The primary points of reactivity to be aware of are oxidation and electrophilic substitution.

  • Oxidation: The sulfur atom in the thiazole ring can be oxidized by strong oxidizing agents (e.g., mCPBA, hydrogen peroxide) to form a non-aromatic sulfoxide or sulfone.[13] This is generally not a concern during standard Hantzsch synthesis or hydrolysis but should be considered if any oxidative steps are planned in a multi-step synthesis.

  • Electrophilic Aromatic Substitution: The thiazole ring can undergo electrophilic substitution, primarily at the C5 position, which is the most electron-rich.[15] Reactions like bromination or sulfonation will occur at C5 if it is unsubstituted.[15][16] This is a potential side reaction if strong electrophiles are present in your reaction.

  • Reduction: The thiazole ring is generally stable to catalytic hydrogenation but can be degraded by reducing agents like Raney Nickel, which causes desulfurization.[15]

To avoid unwanted ring reactions, carefully select reagents and conditions that are compatible with the thiazole core, especially when performing functional group transformations on substituents.

References

  • Wikipedia. (n.d.). Thiazole.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
  • Abdel-Ghani, T. M., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health (NIH).
  • Vantourout, J. C., et al. (2023). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. PubMed Central.
  • Cativiela, C., et al. (1993). Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2.
  • Sarett, L. H., & Chamberlin, E. M. (1966). Processes for preparing thiazole carboxylic acids. U.S. Patent No. US3274207A. Google Patents.
  • Slideshare. (n.d.). Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole.
  • Giorno, T. B., et al. (2022). Thiazole Ring—A Biologically Active Scaffold. PubMed Central.
  • Shi, D., et al. (2021). Decarboxylation method of heterocyclic carboxylic acid compounds. Chinese Patent No. CN109694343B. Google Patents.
  • Wikipedia. (n.d.). 2-Aminothiazoline-4-carboxylic acid.
  • Ejaz, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PubMed Central.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • Al-Saadi, M. S., et al. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey.
  • Al-Ostoot, F. H., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Research.
  • Barillaro, C., et al. (2021). Overview of the Chemistry of 2-Thiazolines. ACS Publications.
  • Sun, Z., & Wang, Y. (2012). A kind of method for preparing thiazole-4-carboxylic acid. Chinese Patent No. CN102372680A. Google Patents.
  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One.
  • D'hooghe, M., et al. (2015). Thiazole formation through a modified Gewald reaction. ResearchGate.
  • Nie, Y., et al. (2024). Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides. PubMed.
  • Al-Balas, Q. (2009). Synthesis of the 2-aminothiazole-4-carboxylate analogues. ResearchGate.
  • Yu, Y. B., et al. (2009). The conversion of thiazolines to thiazoles by MnO2 oxidation. ResearchGate.
  • Lignell, A. R., & McNeill, K. (2019). Singlet Oxygen Photooxidation of Peptidic Oxazoles and Thiazoles. ACS Publications.
  • ResearchGate. (2019). Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters.
  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube.
  • Ukrorgsintez, I. (2016). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. ResearchGate.
  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis.
  • International Journal of Pharmaceutical Sciences Review and Research. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives.
  • Eco-Friendly L-Proline–Ethylene Glycol Mixture. (n.d.). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
  • Wang, Z. (2010). Hantzsch Thiazole Synthesis. Scribd.
  • Organic Chemistry Portal. (n.d.). Decarboxylation.
  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • The Organic Chemistry Tutor. (2019). synthesis of thiazoles. YouTube.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI.

Sources

purification challenges of 2-(Ethoxycarbonyl)thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(Ethoxycarbonyl)thiazole-4-carboxylic acid (CAS 911466-96-1). This document provides in-depth troubleshooting for common purification challenges encountered by researchers, scientists, and drug development professionals. The guidance herein is synthesized from fundamental chemical principles and field-proven insights for heterocyclic compounds.

I. Compound Overview and Key Challenges

This compound is a bifunctional molecule containing both an ethyl ester and a carboxylic acid attached to a thiazole core. This structure presents unique purification challenges stemming from its high polarity, potential for hydrolysis, and the nature of impurities from its synthesis.

Key Structural Features:

  • Thiazole Ring: A polar, aromatic heterocyclic system.

  • Carboxylic Acid: An acidic functional group (pKa ~2-3, estimated) allowing for manipulation via pH adjustment.

  • Ethyl Ester: Susceptible to hydrolysis under both acidic and basic conditions.[1][2]

The primary purification goal is to isolate the target molecule from starting materials, reaction byproducts, and any hydrolyzed di-acid (Thiazole-2,4-dicarboxylic acid).

II. Troubleshooting and FAQs

This section addresses specific issues you may encounter during the purification workflow in a question-and-answer format.

FAQ 1: My compound is "oiling out" during recrystallization instead of forming crystals. What's happening and how do I fix it?

Answer:

"Oiling out" occurs when a compound separates from a solution as a liquid phase rather than a solid crystalline lattice. This is common for polar molecules, especially when the solution is cooled too quickly or when impurities are present that disrupt crystal nucleation.[3]

Root Causes & Solutions:

  • Rapid Cooling/Supersaturation: Cooling the crystallization mixture too fast prevents molecules from orienting into an ordered lattice.

    • Solution: After dissolving your crude product in a minimal amount of hot solvent, allow the flask to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator. Do not place the hot flask directly into the cold environment.

  • Inappropriate Solvent System: The chosen solvent may be too "good," keeping the compound and impurities dissolved even at low temperatures, or too "poor," causing it to crash out non-selectively.

    • Solution: Employ a binary solvent system. Dissolve the compound in a "good" solvent (e.g., Methanol, Ethanol, Ethyl Acetate) and slowly add a "poor" or "anti-solvent" (e.g., Hexanes, Toluene, Water) at an elevated temperature until the solution becomes slightly cloudy (the cloud point). Add a few drops of the "good" solvent to redissolve the solid and then allow it to cool slowly.[4] Water/ethanol mixtures are often effective for recrystallizing related thiazole carboxylic acids.[5]

  • Presence of Impurities: Impurities can act as "eutectic-melters," lowering the melting point of the mixture and favoring an oil phase.

    • Solution: Perform a preliminary purification step. An acid-base extraction (see FAQ 2) is highly effective for removing neutral or basic impurities before attempting recrystallization.

Experimental Protocol: Troubleshooting "Oiling Out"

  • If your compound has oiled out, gently reheat the flask to redissolve the oil.

  • Add a small amount (5-10% of total volume) of the "good" solvent to the hot solution.

  • Introduce a seed crystal of pure material, if available, to provide a nucleation site.[3]

  • If no seed crystal is available, scratch the inside of the flask at the solution's surface with a glass rod to create microscopic imperfections that can initiate crystallization.[3]

  • Allow the solution to cool very slowly in an insulated container (e.g., a beaker wrapped in glass wool).

FAQ 2: How can I effectively remove neutral starting materials or byproducts?

Answer:

The carboxylic acid moiety is a powerful handle for purification. An acid-base extraction leverages the ability to convert the acidic compound into its water-soluble carboxylate salt, separating it from non-acidic (neutral or basic) organic impurities.[6][7]

Workflow Logic:

The core principle is to make the target compound soluble in an aqueous phase while leaving neutral impurities in an organic phase.

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Base Extraction cluster_2 Step 3: Acidification & Isolation A Crude Product in Organic Solvent (e.g., EtOAc) B Add aq. NaHCO3 (pH ~8.5) Shake and Separate Layers A->B C Organic Layer: Contains Neutral Impurities (Discard) B->C Impurities D Aqueous Layer: Contains Sodium 2-(Ethoxycarbonyl) thiazole-4-carboxylate (Product Salt) B->D Product E Cool Aqueous Layer in Ice Bath Add 1M HCl to pH ~2 D->E F Precipitated Solid: Pure Product E->F If solid crashes out G Extract with EtOAc E->G If no solid or for max recovery H Dry, Filter, Evaporate G->H I Pure Product H->I

Caption: Acid-Base Extraction Workflow.

Key Considerations:

  • Choice of Base: Use a mild base like sodium bicarbonate (NaHCO₃). Strong bases (e.g., NaOH) can catalyze the hydrolysis of the ethyl ester, leading to the formation of the unwanted di-acid.[1][5]

  • pH Monitoring: When re-acidifying, adjust the pH to ~2 to ensure complete protonation and precipitation of the carboxylic acid.[6][8] Use pH paper or a calibrated meter.

  • Emulsions: If an emulsion forms during extraction, it can often be broken by adding a small amount of brine (saturated aq. NaCl solution) or by passing the mixture through a pad of Celite.[3]

FAQ 3: My compound streaks badly on a silica TLC plate and I get poor separation in column chromatography. What should I do?

Answer:

Severe streaking (tailing) on silica gel is characteristic of highly polar, acidic compounds. The acidic silanol groups (Si-OH) on the silica surface strongly and sometimes irreversibly bind to your compound, preventing clean elution.[3]

Troubleshooting Strategies:

StrategyRationaleRecommended Action
Mobile Phase Modification Neutralize the acidic silica surface to reduce strong interactions.Add a small amount of an acidic modifier to the mobile phase. A common choice is 0.5-1% acetic acid or formic acid in an ethyl acetate/hexanes or DCM/methanol system.[3]
Stationary Phase Change Use a stationary phase that is less acidic or operates under a different separation mechanism.Reversed-Phase (C18) Chromatography: This is often the best choice for polar compounds.[3][9] The stationary phase is nonpolar (C18 silica), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used.[10] Adding 0.1% formic or trifluoroacetic acid to the mobile phase is standard practice to ensure the carboxylic acid is protonated and gives sharp peaks.[3]
Alternative Normal Phase Use a different polar stationary phase.Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is excellent for very polar compounds. It uses a polar stationary phase (like silica, diol, or amine-functionalized silica) with a mobile phase containing a high concentration of an organic solvent (e.g., acetonitrile) and a small amount of water.

Experimental Protocol: Reversed-Phase Flash Chromatography

  • Sample Prep: Dissolve the crude material in a minimum amount of a strong solvent like methanol or DMF.

  • Dry Loading: Adsorb the sample onto a small amount of C18 silica. Remove the solvent under vacuum to get a dry, free-flowing powder. This prevents solvent effects on the column.

  • Column Equilibration: Use a pre-packed C18 flash column. Equilibrate the column with at least 5 column volumes of your initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[3]

  • Elution: Run a gradient, gradually increasing the percentage of the organic solvent (e.g., from 5% to 100% Acetonitrile) to elute your compound.

FAQ 4: I suspect the ethyl ester is hydrolyzing during my workup. How can I confirm this and prevent it?

Answer:

Hydrolysis of the ethyl ester to the corresponding carboxylic acid creates thiazole-2,4-dicarboxylic acid, a highly polar impurity that can be difficult to separate. This reaction is catalyzed by both acid and base, especially at elevated temperatures.[1][2]

Confirmation:

  • LC-MS Analysis: This is the most definitive method. The di-acid impurity will have a different retention time and a mass corresponding to the loss of the ethyl group and addition of a hydrogen (M-28).

  • TLC Analysis: The di-acid is significantly more polar than the starting mono-acid/mono-ester. It will appear as a new spot with a much lower Rf value (closer to the baseline) on the TLC plate.

Prevention Measures:

  • Avoid Strong Bases: During extractions, use mild bases like NaHCO₃ or K₂CO₃ instead of NaOH or KOH. A patent for a related synthesis specifically uses hydrolysis with 10% NaOH and heat to form the acid, demonstrating these are conditions to avoid for preserving the ester.[5]

  • Temperature Control: Perform all acid-base extractions at room temperature or below (in an ice bath) to minimize the rate of hydrolysis. Avoid heating the compound for extended periods in acidic or basic aqueous solutions.

  • Limit Contact Time: Do not let your compound sit in acidic or basic aqueous solutions for prolonged periods. Proceed with subsequent steps of the workup promptly.

  • Anhydrous Conditions: When possible, work under anhydrous conditions until the final purification step.

G cluster_0 Hydrolysis Conditions cluster_1 Preventative Measures A Strong Base (e.g., NaOH) + Heat Byproduct Thiazole-2,4-dicarboxylic acid (Di-acid Impurity) B Strong Acid (e.g., HCl) + Heat Product 2-(Ethoxycarbonyl)thiazole- 4-carboxylic acid Product->Byproduct Hydrolysis C Use Mild Base (NaHCO3) D Low Temperature (0-25 °C) E Minimize Contact Time

Caption: Factors influencing ester hydrolysis.

III. Summary of Recommended Purification Strategies

ChallengePrimary MethodSecondary MethodKey Parameters
Neutral Impurities Acid-Base ExtractionColumn ChromatographyUse NaHCO₃; acidify to pH ~2.
Polar Impurities Reversed-Phase ChromatographyRecrystallizationMobile Phase: H₂O/ACN + 0.1% Formic Acid.
Poor Crystallization Slow Cooling & SeedingBinary Solvent SystemSolvents: Ethanol/Water, EtOAc/Hexanes.[4][5]
Ester Hydrolysis Temperature Control (0-25°C)Use of Mild Base (NaHCO₃)Avoid NaOH/KOH; minimize workup time.

IV. References

  • Google Patents. (2012). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • PubMed. (2016). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Retrieved from [Link]

  • Waters Blog. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • ResearchGate. (2018). For highly polar compound, how to do the purification? Retrieved from [Link]

  • Google Patents. (1966). US3274207A - Processes for preparing thiazole carboxylic acids. Retrieved from

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • ResearchGate. (2013). How can I purify carboxylic acid? Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

  • YouTube. (2020). Esters to carboxylic acids in acidic and basic conditions. Retrieved from [Link]

Sources

Technical Support Center: Addressing Poor Solubility of Thiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common yet challenging issue of poor aqueous solubility of thiazole derivatives. The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] However, the very features that make thiazole derivatives attractive, such as their aromaticity and potential for diverse substitutions, often contribute to low water solubility, posing significant hurdles in drug discovery and development.[3][4]

This guide provides practical, evidence-based troubleshooting advice, in-depth FAQs, and detailed experimental protocols to help you navigate these challenges effectively.

Part 1: Troubleshooting Guide - Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Issue 1: My thiazole derivative precipitates out of the aqueous buffer during my biological assay.

Question: What is the primary reason for this precipitation?

Answer: This phenomenon, often termed "precipitation upon dilution," is a frequent challenge. Your thiazole derivative is likely soluble in the organic solvent stock solution (e.g., DMSO) but exceeds its thermodynamic solubility limit when diluted into the aqueous assay buffer. Aromatic substitutions on the thiazole ring, in particular, can significantly decrease aqueous solubility.[3]

Question: What immediate steps can I take to prevent this precipitation in my assay?

Answer: You can implement several strategies to mitigate this issue:

  • Optimize Co-solvent Concentration: Minimize the final concentration of the organic co-solvent (like DMSO) in your assay, typically aiming for less than 0.5%, to reduce its potential impact on the biological system while maintaining compound solubility.[5]

  • Employ a Co-solvent System: Instead of a single co-solvent, consider preparing your stock solution in a mixture of water-miscible organic solvents, such as DMSO and ethanol. This can sometimes enhance the compound's solubility in the final aqueous medium.[3]

  • Utilize Serial Dilution: Perform a series of smaller, stepwise dilutions rather than a single large dilution. This gradual change in the solvent environment can help prevent the compound from crashing out of the solution.[3]

Issue 2: I am observing inconsistent results in my in vitro assays, which I suspect is due to poor solubility.

Question: How can poor solubility lead to inconsistent assay results?

Answer: Poor solubility can manifest as variable compound concentrations in your assay wells, leading to unreliable data. The compound may precipitate over time, adhere to plasticware, or form aggregates, all of which affect the actual concentration available to interact with the biological target.

Question: What can I do to ensure more consistent and reliable data?

Answer: Beyond the immediate troubleshooting steps for precipitation, consider these approaches:

  • pH Adjustment: If your thiazole derivative possesses ionizable functional groups, its solubility will be pH-dependent. Determine the pKa of your compound and adjust the pH of your buffer to favor the more soluble ionized form.[5]

  • Use of Surfactants: Incorporating a low concentration of a non-ionic surfactant, such as Tween 80, into your assay buffer can help maintain the solubility of hydrophobic compounds by forming micelles that encapsulate them.[6][7]

Issue 3: My promising thiazole derivative has poor bioavailability in vivo, likely due to its low solubility.

Question: How does poor aqueous solubility impact in vivo bioavailability?

Answer: For oral administration, a drug must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[8] Poorly soluble compounds have a low dissolution rate, which often leads to incomplete absorption and, consequently, low and variable bioavailability.[9]

Question: What formulation strategies can I explore to improve the in vivo performance of my compound?

Answer: For in vivo studies, more advanced formulation strategies are often necessary:

  • Lipid-Based Formulations: For lipophilic thiazole derivatives, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can significantly improve oral absorption by presenting the drug in a solubilized form.[10][11]

  • Amorphous Solid Dispersions: Creating an amorphous solid dispersion, where the drug is molecularly dispersed within a polymer matrix, can enhance the dissolution rate and apparent solubility.[11]

  • Particle Size Reduction: Decreasing the particle size of the drug through techniques like micronization or nanonization increases the surface area available for dissolution, which can improve the dissolution rate according to the Noyes-Whitney equation.[7][11]

Part 2: Frequently Asked Questions (FAQs) - In-depth Scientific Guidance

This section provides comprehensive answers to broader questions regarding the improvement of thiazole derivative solubility.

Q1: Why are thiazole derivatives often poorly soluble in water?

A1: The thiazole ring itself is a planar, aromatic heterocycle with delocalized π-electrons, which contributes to its relatively hydrophobic nature.[12][13] While thiazole is slightly soluble in water, substitutions on the ring, which are essential for modulating pharmacological activity, are often lipophilic aromatic or aliphatic groups.[3][4] These substitutions increase the overall molecular weight and lipophilicity (high LogP), leading to a significant decrease in aqueous solubility.[14]

Q2: What are the key physicochemical properties I should assess for my thiazole derivative to understand its solubility challenges?

A2: A thorough physicochemical characterization is crucial. Key parameters include:

  • Aqueous Solubility: Determined at different pH values to understand the impact of ionization.

  • LogP/LogD: To quantify the lipophilicity of the compound.

  • pKa: To identify ionizable groups and predict pH-dependent solubility.[5]

  • Melting Point and Crystal Lattice Energy: Higher melting points often correlate with lower solubility.

  • Solid-State Properties: Characterization of crystallinity versus amorphicity is important, as the amorphous form is generally more soluble.[10]

Q3: How can I strategically modify the chemical structure of my thiazole derivative to improve its solubility?

A3: Structure-activity relationship (SAR) studies should also incorporate structure-solubility relationships. Consider the following modifications:

  • Introduce Ionizable Groups: Incorporating acidic or basic functional groups allows for salt formation, which can dramatically increase aqueous solubility.[3]

  • Add Polar Functional Groups: The addition of polar groups like hydroxyl (-OH), amino (-NH2), or sulfonate (-SO3H) can increase hydrophilicity and improve water solubility.

  • Break Planarity and Reduce Symmetry: Introducing non-planar groups or disrupting molecular symmetry can reduce crystal lattice energy, making it easier for solvent molecules to interact with the compound.

  • Prodrug Approach: A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[15][16][17] This is a powerful strategy to overcome poor solubility.[16][18] For instance, adding a phosphate group can create a highly water-soluble phosphate ester prodrug.[10][18]

Q4: What are the most common formulation strategies for enhancing the solubility of thiazole derivatives?

A4: Several formulation strategies can be employed, ranging from simple to complex:

StrategyMechanism of ActionAdvantagesConsiderations
Co-solvency Reduces the polarity of the aqueous solvent, increasing the solubility of nonpolar solutes.[19]Simple and widely used for in vitro assays.Potential for precipitation upon dilution; co-solvents can affect biological assays.[3]
pH Adjustment Ionizes acidic or basic functional groups, leading to greater interaction with water.[5]Effective for ionizable compounds.Requires the presence of an ionizable group; potential for precipitation if the pH changes (e.g., in the GI tract).
Surfactants Form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility.[6][7]Effective for highly lipophilic compounds.The concentration of surfactant must be carefully controlled to avoid toxicity.
Cyclodextrins Form inclusion complexes by encapsulating the hydrophobic thiazole derivative within their lipophilic cavity, while the hydrophilic exterior interacts with water.[3][7]Can significantly increase solubility and stability.[3]The stoichiometry of the complex needs to be optimized.[3]
Solid Dispersions The drug is dispersed in a solid polymer matrix, often in an amorphous state, which has higher energy and greater apparent solubility than the crystalline form.[11]Can lead to significant improvements in dissolution rate and bioavailability.The physical stability of the amorphous state needs to be ensured over time.
Nanotechnology Reduces the particle size of the drug to the nanometer range, increasing the surface area for dissolution.[20][21] This includes nanosuspensions, solid lipid nanoparticles, and nanoemulsions.[21][22]Can dramatically increase the dissolution rate and bioavailability.[21][23]Manufacturing can be complex and requires specialized equipment.
Q5: How do I choose the most appropriate solubility enhancement technique for my thiazole derivative?

A5: The selection of a suitable technique depends on several factors, including the physicochemical properties of your compound, the intended application (in vitro vs. in vivo), and the stage of drug development. The following decision tree can guide your choice:

G start Poorly Soluble Thiazole Derivative in_vitro In Vitro Assay? start->in_vitro ionizable Ionizable Group? in_vitro->ionizable Yes advanced Consider Advanced Formulation in_vitro->advanced No in_vivo In Vivo Study? prodrug Chemical Modification (Prodrug)? in_vivo->prodrug Yes formulation Formulation Strategies in_vivo->formulation No cosolvent Use Co-solvents / pH Adjustment ionizable->cosolvent Yes ionizable->advanced No advanced->in_vivo prodrug->formulation lipophilic High LogP? formulation->lipophilic lipid_based Lipid-Based Systems (SEDDS) lipophilic->lipid_based Yes solid_dispersion Solid Dispersions / Nanotechnology lipophilic->solid_dispersion No

Caption: Decision tree for selecting a solubility enhancement strategy.

Part 3: Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex

This protocol describes a general method for preparing an inclusion complex of a poorly soluble thiazole derivative with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • Poorly soluble thiazole derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Freeze-dryer

Procedure:

  • Prepare an aqueous solution of HP-β-CD (e.g., 10-40% w/v) in a suitable container.

  • Slowly add the thiazole derivative to the HP-β-CD solution while stirring continuously. The molar ratio of the drug to cyclodextrin typically ranges from 1:1 to 1:2 and may require optimization.[3]

  • Continue stirring the mixture at a constant temperature (e.g., room temperature or slightly elevated) for 24-72 hours to allow for the formation of the inclusion complex and to reach equilibrium.[3]

  • Freeze the resulting solution at a low temperature (e.g., -80 °C).[3]

  • Lyophilize the frozen sample using a freeze-dryer until a dry, fluffy powder is obtained.[3]

  • The resulting powder is the inclusion complex, which should be characterized and tested for its improved aqueous solubility compared to the parent compound.

Protocol 2: In Silico Prediction of Solubility

Computational tools can provide valuable insights into the solubility of your thiazole derivatives early in the discovery process, helping to prioritize compounds for synthesis and experimental testing.

Workflow:

  • Obtain the 2D or 3D structure of your thiazole derivative in a suitable format (e.g., SMILES, SDF).

  • Utilize computational software or web-based platforms that offer modules for predicting physicochemical properties. Several tools are available, such as SwissADME, QikProp, or pkCSM.[24][25]

  • Calculate key solubility-related descriptors, including:

    • LogS: The logarithm of the aqueous solubility.

    • LogP: The logarithm of the octanol-water partition coefficient.

    • Topological Polar Surface Area (TPSA): A descriptor related to hydrogen bonding potential.

  • Analyze the predicted values in the context of established "drug-like" property ranges (e.g., Lipinski's Rule of Five).[14][24] This can help identify potential solubility liabilities.

G cluster_0 In Silico Solubility Prediction Workflow input Thiazole Derivative Structure (SMILES/SDF) software Computational Software (e.g., SwissADME) input->software descriptors Calculate Descriptors: - LogS - LogP - TPSA software->descriptors analysis Analyze Drug-Likeness (e.g., Lipinski's Rules) descriptors->analysis output Prioritize Compounds for Synthesis analysis->output

Caption: Workflow for in silico solubility prediction.

References

  • BenchChem. (n.d.). Technical Support Center: Overcoming Low Solubility of 1,2,3-Thiadiazole Derivatives.
  • BenchChem. (n.d.). Stability issues of 4-aryl-1,3-thiazole derivatives in solution.
  • Malūkaitė, D., Grybaitė, B., Vaickelionienė, R., & Mickevičius, V. (2021).
  • Anonymous. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Naunyn-Schmiedeberg's Archives of Pharmacology.
  • Ferreira, V. F., & da Rocha, D. R. (2017). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 22(1), 80.
  • Fathy, U. (2024).
  • Devgun, M., & Kumar, S. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
  • BenchChem. (n.d.). Overcoming poor solubility of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole in biological assays.
  • Anonymous. (2013).
  • ResearchGate. (n.d.). Physicochemical properties of the synthesized thiazole derivatives.
  • Scribd. (n.d.). Prodrug Strategies for Enhanced Solubility.
  • Ginjupalli, K., et al. (2014). Effect of the excipient concentration on the pharmacokinetics of PM181104, a novel antimicrobial thiazolyl cyclic peptide antibiotic, following intravenous administration to mice. Journal of Antimicrobial Chemotherapy, 69(9), 2467-2473.
  • Semantic Scholar. (n.d.). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
  • Al-Ostath, A., et al. (2024). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 14(1), 1-19.
  • Anonymous. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(8), 1-10.
  • Yurttaş, L., Evren, A. E., & Özkay, Y. (2022). Synthesis and in-silico evaluation of some new 2,4-disubstituted thiazole derivatives. European Journal of Life Sciences, 1(1), 8-19.
  • National Institutes of Health. (n.d.). Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents.
  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694.
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 1(3), 549-557.
  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499.
  • Dewangan, S., Dhara, M., & Rawat, V. (2024). NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. IIP Series.
  • Colorcon. (2023, October 31). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption.
  • ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs.
  • ChemIntel360. (2024, July 30). The Critical Role of Excipients in Enhancing Drug Absorption.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Karthik, V., et al. (2025). In silico studies of thiazole derivative towards its potential use against SARS-CoV-2: An intuition from an experimental and computational approach. Journal of Molecular Structure, 140475.
  • Osman, N. A., et al. (2019). Structure-activity relationships of thiazole and benzothiazole derivatives as selective cannabinoid CB2 agonists with in vivo anti-inflammatory properties. European Journal of Medicinal Chemistry, 180, 563-577.
  • Omwoyo, W. N., Ogutu, B., & Oloo, F. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 397.
  • ResearchGate. (n.d.). Prodrug strategies to overcome poor water solubility.
  • Anonymous. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Advanced Scientific Research, 12(2), 1-10.
  • Shan, X. (2022). IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG. Journal of Harmonized Research in Pharmacy, 11(1), 178.
  • Dewangan, S. (2024). Nanotechnology based approaches for enhancing bioavailability of poorly soluble drugs. SciSpace.
  • Anonymous. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharma and Chemical Analysis.
  • Anonymous. (2025). Electronic Structure and Physical-Chemistry Property Relationship for thiazole Derivatives.
  • Encyclopedia.pub. (2023, May 5). Nanotechnological Approaches for Solubility Enhancement.
  • Pharmaceutical Technology. (2025, April 7). Enhancing Solubility and Bioavailability with Nanotechnology.
  • Wikipedia. (n.d.). Thiazole.
  • Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations.
  • Anonymous. (n.d.). Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies. Journal of Drug Delivery and Therapeutics.
  • National Institutes of Health. (n.d.). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
  • ResearchGate. (n.d.). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors.
  • MDPI. (n.d.). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • ResearchGate. (n.d.). Some marketed drugs containing thiazole ring.

Sources

Technical Support Center: A Guide to Preventing Degradation of 2-(Ethoxycarbonyl)thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 2-(Ethoxycarbonyl)thiazole-4-carboxylic acid (CAS 911466-96-1). This molecule is a valuable heterocyclic building block in pharmaceutical research and drug development. Its structural integrity is paramount for achieving reproducible and reliable experimental outcomes. The presence of both an ethyl ester and a carboxylic acid on a thiazole ring presents specific stability challenges. This guide provides in-depth, experience-driven advice to help you prevent, identify, and troubleshoot degradation during storage and handling.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common user inquiries for quick reference.

Q1: What are the ideal storage conditions for this compound?

A: For optimal stability, the compound should be stored under controlled conditions to mitigate the primary degradation pathways of hydrolysis and photodegradation. We recommend a multi-layered approach summarized in the table below.

ParameterShort-Term Storage (< 1 month)Long-Term Storage (> 1 month)Rationale
Temperature 2-8°C≤ -20°CSlows reaction kinetics of all potential degradation pathways.
Atmosphere Tightly sealed container in a desiccator.Aliquoted under an inert atmosphere (Argon or Nitrogen).Minimizes exposure to atmospheric moisture, which is the primary driver for hydrolysis.[1][2]
Light Amber glass vial or in a dark location.Amber glass vial stored in the dark.Thiazole rings can be susceptible to photodegradation.[3]
Container Tightly sealed, chemically-resistant glass vial.Multiple small, tightly sealed glass vials (aliquots).Prevents repeated freeze-thaw cycles and moisture ingress into the bulk supply.

Q2: Why is moisture so detrimental to this compound?

A: The molecule possesses an ethyl ester functional group, which is susceptible to hydrolysis—a chemical reaction with water that cleaves the ester bond.[4] This reaction converts the desired compound into thiazole-2,4-dicarboxylic acid and ethanol. Because the compound itself is a carboxylic acid, it is likely hygroscopic, meaning it can readily attract and absorb moisture from the air.[5] This absorbed water can then directly facilitate the degradation process, even within a seemingly sealed container.

Q3: I accidentally left the container on the bench for a few hours. Is the compound still usable?

A: This depends on the ambient humidity and temperature. While brief exposure may not cause significant degradation, it increases the risk. The best course of action is to perform a quick purity check. We recommend dissolving a small amount in your intended solvent and observing for complete dissolution. If you notice any cloudiness or insoluble particulates, you should perform an analytical check, such as HPLC analysis, before proceeding with your experiment (see Protocol 2).

Q4: What are the visible signs of degradation?

A: While analytical confirmation is always best, visual cues can indicate a problem. Look for:

  • Clumping or Caking: The solid should be a free-flowing powder. Clumping indicates moisture absorption.[2]

  • Discoloration: Any change from the initial color (typically a white or off-white solid) can suggest chemical decomposition.

  • Incomplete Solubility: The primary degradation product, thiazole-2,4-dicarboxylic acid, has different solubility properties and may not fully dissolve in solvents where the parent compound is soluble.

Q5: Can I store this compound pre-dissolved in a solvent?

A: Storing in solution is generally not recommended for long-term stability due to the increased potential for hydrolysis and other solvent-mediated reactions. If you must prepare a stock solution, use a high-purity, anhydrous aprotic solvent (e.g., anhydrous DMSO or DMF). Prepare only the amount needed for immediate use, store at -20°C or -80°C, and use within a few days. Always run a small-scale control experiment if using a stock solution that is more than a day old.

Section 2: In-Depth Troubleshooting Guide

This guide provides a logical workflow and detailed protocols for when you suspect compound degradation.

Troubleshooting Workflow: Is My Compound Degraded?

If you observe unexpected experimental results or visible changes in the material, follow this decision-making workflow.

G start Suspected Degradation (e.g., poor reactivity, inconsistent data) visual Protocol 1: Visual & Physical Inspection start->visual changes Physical Changes Noted? (clumping, discoloration) visual->changes solubility Solubility Test: Dissolve small sample in intended solvent changes->solubility No hplc Protocol 2: Analytical Confirmation (HPLC Purity Check) changes->hplc Yes soluble Dissolves Completely & Forms Clear Solution? solubility->soluble soluble->hplc No result_good Result: LIKELY STABLE Confidence: Moderate Action: Proceed with caution or confirm with HPLC. soluble->result_good Yes result_bad Result: DEGRADED Confidence: High Action: Discard and use fresh stock. hplc->result_bad Purity <95% or multiple peaks result_confirmed_good Result: STABLE Confidence: High Action: Proceed with experiment. hplc->result_confirmed_good Purity >95% and single major peak

Caption: Troubleshooting workflow for suspected degradation.

Experimental Protocols
Protocol 1: Visual and Physical Inspection
  • Before opening, allow the container to equilibrate to ambient room temperature for at least 20-30 minutes. This prevents atmospheric moisture from condensing on the cold solid.[5]

  • Open the container in an area with low humidity or in a glove box if available.

  • Observe the appearance of the solid. Note any discoloration (yellowing or browning) compared to a fresh lot or the supplier's description.

  • Gently tilt the vial to assess the flow of the powder. Note any clumping, caking, or sticky appearance, which are classic signs of moisture absorption.[2]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method to assess purity. The exact conditions may need to be optimized for your specific system.

  • Sample Preparation:

    • Accurately prepare a ~1 mg/mL solution of your compound in a 50:50 mixture of Acetonitrile:Water.

    • Prepare a blank sample (50:50 Acetonitrile:Water).

  • HPLC Conditions (Illustrative):

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 5% B and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV, monitor at a relevant wavelength (e.g., 254 nm or 280 nm, determined by a UV scan).

  • Analysis:

    • Inject the blank, followed by your sample.

    • A pure, undegraded sample should show a single major peak.

    • The presence of significant secondary peaks, particularly an earlier-eluting (more polar) peak, may indicate the presence of the thiazole-2,4-dicarboxylic acid hydrolysis product.

    • Integrate the peak areas to calculate the percent purity. A purity below 95% suggests significant degradation has occurred.

Section 3: Understanding the Degradation Pathways

Knowledge of the potential degradation mechanisms is key to preventing them. The primary vulnerabilities of this compound are hydrolysis, photodegradation, and thermal decomposition.

G cluster_main Degradation Pathways cluster_inputs Stress Factors start This compound hydrolysis Thiazole-2,4-dicarboxylic Acid + Ethanol start->hydrolysis Hydrolysis (H₂O) photo Ring-Cleaved Products (e.g., Amides) start->photo Photodegradation (Light, hν) thermal 2-(Ethoxycarbonyl)thiazole + CO2 start->thermal Thermal Decomposition (Heat, Δ) H2O Moisture Light Light Heat Excessive Heat

Caption: Primary degradation pathways for the target compound.

Hydrolytic Degradation (Most Common)
  • Mechanism: This involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ethyl ester. This reaction can be catalyzed by both acid and base.[4][6] Since the molecule itself is a carboxylic acid, it can create a locally acidic microenvironment, potentially auto-catalyzing hydrolysis if moisture is present.

  • Consequence: Formation of the more polar thiazole-2,4-dicarboxylic acid, altering the compound's reactivity, solubility, and biological activity.

  • Prevention: The most critical preventative measure is strict moisture control. This includes storage in a desiccator, using an inert atmosphere for long-term storage, and minimizing exposure to ambient air.[1][2][5]

Photodegradation
  • Mechanism: Thiazole-containing aromatic systems can absorb UV or visible light. This excitation can lead to reactions with molecular oxygen (specifically singlet oxygen), often resulting in complex rearrangements or cleavage of the thiazole ring itself.[3]

  • Consequence: Leads to a complex mixture of degradation products and a significant loss of the desired compound.

  • Prevention: Always store the compound in amber vials or otherwise protected from light.[7] Avoid leaving it on the lab bench under direct light for extended periods.

Thermal Decomposition
  • Mechanism: Like many carboxylic acids, this compound can undergo decarboxylation (loss of CO₂) upon heating.[8] While this typically requires elevated temperatures, long-term storage at improper temperatures (e.g., room temperature or above) can accelerate this process.[9]

  • Consequence: Formation of 2-(ethoxycarbonyl)thiazole, which lacks the key carboxylic acid handle for many subsequent reactions.

  • Prevention: Adhere strictly to recommended storage temperatures (refrigerated or frozen). Avoid exposure to heat sources.

Section 4: Best Practices Protocol for Long-Term Storage

This protocol is designed to maximize the shelf-life of this compound.

Protocol 3: Recommended Long-Term Storage and Handling
  • Procurement: Upon receipt, inspect the container for a proper seal. If the seal is compromised, contact the supplier.

  • Aliquoting: Instead of using the main stock bottle repeatedly, aliquot the compound into several smaller, properly sized vials upon first use. This minimizes the exposure of the bulk material to the environment.

  • Inert Atmosphere Backfill:

    • Place the opened stock bottle and the smaller aliquot vials inside a glove bag or glove box with a dry, inert atmosphere (argon or nitrogen).

    • If a glove box is unavailable, you can gently flush the headspace of each vial with a slow stream of inert gas for 15-20 seconds before sealing.

  • Sealing and Labeling:

    • Use vials with PTFE-lined caps to ensure a tight, chemically inert seal.

    • Wrap the cap-vial interface with parafilm for an extra barrier against moisture.

    • Clearly label each aliquot with the compound name, CAS number, lot number, and date.

  • Desiccation and Freezing:

    • Place the sealed aliquots inside a secondary container (like a small box) along with a desiccant pouch (e.g., silica gel).

    • Store this secondary container in a freezer at ≤ -20°C.

  • Usage:

    • When you need to use a sample, remove one aliquot vial from the freezer.

    • Crucially , allow the entire vial to warm to room temperature before opening it. This prevents condensation of atmospheric water onto the cold solid.

    • Weigh out the required amount quickly and immediately reseal the vial, re-wrap with parafilm, and return it to the desiccated container in the freezer.

By implementing these rigorous storage and handling procedures, you can ensure the long-term stability of your this compound, leading to more reliable and reproducible scientific results.

References

  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis.
  • CORECHEM Inc. Hygroscopic: What it Means, What You Need to Know.
  • Rostkowska, H., et al. (2021). Conformational Changes in Thiazole-2-carboxylic Acid Selectively Induced by Excitation with Narrowband Near-IR and UV Light. The Journal of Physical Chemistry A.
  • Monti, O. R., et al. (2015). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Physical Chemistry Chemical Physics.
  • Kamkhede, D.B., & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate.
  • Clark, J. (2023). Hydrolysing Esters. Chemguide.
  • ILPI. The MSDS HyperGlossary: Hygroscopic. Interactive Learning Paradigms, Incorporated.
  • Wang, H., et al. (2012). Oxidation of 4-carboxylate thiazolines to 4-carboxylate thiazoles by molecular oxygen. ResearchGate.
  • Wikipedia. (2023). Ester hydrolysis.
  • Organic Chemistry Portal. Ester to Acid - Common Conditions.
  • Logue, B. A., et al. (2012). LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning. World Journal of Gastroenterology.
  • Wróbel, M., et al. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports.

Sources

Technical Support Center: Overcoming the Low Reactivity of the Carboxylic Acid Group

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing a fundamental challenge in organic synthesis: the inherent low reactivity of the carboxylic acid group. This guide is designed for researchers, scientists, and drug development professionals who encounter this issue in their daily experimental work. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of carboxylic acid activation and coupling reactions, ensuring the success of your synthetic endeavors.

Introduction: The Challenge of the Carboxyl Group

The direct reaction of a carboxylic acid with a nucleophile, such as an amine or an alcohol, is often kinetically unfavorable under standard conditions. This is primarily because the acidic proton of the carboxyl group can be abstracted by a basic nucleophile, like an amine, to form a highly unreactive carboxylate anion.[1][2][3] To achieve efficient amide or ester bond formation, the carboxylic acid must first be "activated." This involves converting the hydroxyl moiety into a better leaving group, thereby rendering the carbonyl carbon more susceptible to nucleophilic attack.[4]

This guide will explore the most common and effective strategies for activating carboxylic acids, provide solutions to frequently encountered problems, and offer detailed protocols to enhance the efficiency and yield of your reactions.

Part 1: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield in Amide Coupling Reactions

Question: I am attempting to synthesize an amide from a carboxylic acid and an amine, but I am observing very low to no yield of my desired product. What are the likely causes and how can I resolve this?

Answer: Low or non-existent yields in amide coupling reactions are a common frustration, but they can almost always be traced back to a few key factors. Let's break them down:

  • Incomplete Carboxylic Acid Activation: The primary reason for failed amide coupling is often the inefficient activation of the carboxylic acid.[5] If the coupling reagent is not sufficiently reactive for your specific substrates, or if it has degraded due to improper storage, the activation will be incomplete.

    • Solution:

      • Verify Reagent Quality: Ensure your coupling reagents are fresh and have been stored under anhydrous conditions. Reagents like HATU and HBTU are sensitive to moisture.

      • Choose a More Potent Reagent: If you are using a standard carbodiimide like DCC or EDC alone, especially with sterically hindered substrates, consider switching to a more powerful uronium or phosphonium salt-based reagent such as HATU, HCTU, or PyBOP.[6][7] These are known for their high reactivity and fast reaction times.[8]

      • Optimize Stoichiometry: Ensure you are using the correct stoichiometry for your coupling reagent, typically 1.0 to 1.5 equivalents relative to the carboxylic acid.[5]

  • Deactivation of the Amine: The amine nucleophile can be rendered non-reactive if it is protonated.[5] This is a common occurrence as the carboxylic acid starting material can protonate the amine, forming an unreactive ammonium salt.

    • Solution:

      • Add a Non-Nucleophilic Base: The addition of a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is crucial.[9] Typically, 2-3 equivalents of the base are used to neutralize any hydrochloride salts of the amine starting material and to scavenge the protons generated during the reaction.[5]

      • Pre-activation: A highly effective strategy is to "pre-activate" the carboxylic acid. This involves stirring the carboxylic acid, coupling reagent, and base together for 15-30 minutes before adding the amine.[5][7] This ensures the activated species is fully formed before the nucleophile is introduced.

  • Steric Hindrance: Bulky substituents on either the carboxylic acid or the amine can physically impede the approach of the nucleophile to the activated carbonyl center, slowing down the reaction or preventing it altogether.[5]

    • Solution:

      • Increase Reaction Time and/or Temperature: For sterically demanding couplings, longer reaction times may be necessary. Gentle heating (e.g., to 40-50 °C) can sometimes overcome the activation energy barrier, but be mindful of potential side reactions like racemization.

      • Use a More Reactive System: As mentioned, more potent coupling reagents like HATU are often required for challenging couplings.[8] Alternatively, converting the carboxylic acid to a more reactive intermediate like an acyl fluoride can be effective for hindered systems.[5]

  • Hydrolysis of the Activated Intermediate: The presence of water in the reaction mixture is detrimental, as it can hydrolyze the highly reactive activated intermediate back to the starting carboxylic acid.[5]

    • Solution:

      • Use Anhydrous Conditions: Always use anhydrous solvents (e.g., DMF, DCM) and ensure your reagents are dry. Running the reaction under an inert atmosphere of nitrogen or argon is also good practice.[7]

Issue 2: Significant Epimerization/Racemization Observed in Chiral Molecules

Question: My starting materials are chiral, and I am observing a significant loss of stereochemical integrity in my final product. How can I suppress racemization during amide bond formation?

Answer: Racemization is a major concern in peptide synthesis and the coupling of chiral molecules. It typically occurs via the formation of an oxazolone intermediate from the activated carboxylic acid. The following strategies are effective in minimizing this side reaction:

  • Use of Additives: The inclusion of additives like 1-hydroxybenzotriazole (HOBt) or its aza-derivative, 1-hydroxy-7-azabenzotriazole (HOAt), is a standard and highly effective method to suppress racemization.[9][10][11] These additives react with the initial activated species (e.g., the O-acylisourea intermediate in carbodiimide reactions) to form an active ester that is less prone to racemization but still sufficiently reactive to couple with the amine.[11][12] OxymaPure is another excellent additive for this purpose.[5]

    • Solution: When using carbodiimides like EDC or DIC, always include at least one equivalent of HOBt or HOAt. Uronium reagents like HBTU and HATU already incorporate these moieties in their structure, which contributes to their lower racemization potential.[11]

  • Control of Base and Temperature:

    • Solution:

      • Choice of Base: Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like triethylamine (TEA) or DIPEA, as excessive base can promote racemization.

      • Lower Reaction Temperature: Running the coupling reaction at a lower temperature (e.g., 0 °C to room temperature) can significantly reduce the rate of racemization.[5]

Workflow for Troubleshooting Low Yield in Amide Coupling

Below is a DOT script that generates a flowchart to guide your troubleshooting process.

Troubleshooting_Amide_Coupling start Low/No Yield in Amide Coupling check_activation Is Carboxylic Acid Activation Complete? start->check_activation check_amine Is the Amine Nucleophilic? check_activation->check_amine Yes solution_activation Use Fresh/More Potent Coupling Reagent (e.g., HATU). Optimize Stoichiometry. check_activation->solution_activation No check_conditions Are Reaction Conditions Optimal? check_amine->check_conditions Yes solution_amine Add Non-Nucleophilic Base (DIPEA). Pre-activate Carboxylic Acid. check_amine->solution_amine No solution_conditions Use Anhydrous Solvents. Check for Steric Hindrance. Adjust Temp/Time. check_conditions->solution_conditions No success Improved Yield check_conditions->success Yes solution_activation->success solution_amine->success solution_conditions->success

Caption: Troubleshooting flowchart for low-yield amide coupling reactions.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of carbodiimide coupling reagents like EDC and DCC?

A1: Carbodiimides are powerful dehydrating agents that activate carboxylic acids. The mechanism proceeds in two main steps[2]:

  • Activation: The carbodiimide (R'-N=C=N-R'') reacts with the carboxylic acid (R-COOH) to form a highly reactive O-acylisourea intermediate.[2][12] This intermediate is essentially an ester with an excellent leaving group.

  • Nucleophilic Attack: The amine (R'''-NH₂) then attacks the carbonyl carbon of the O-acylisourea intermediate. This forms the stable amide bond and releases a soluble (for EDC) or insoluble (for DCC) urea byproduct.[2]

A common side reaction is the rearrangement of the O-acylisourea to a stable, unreactive N-acylurea, which can be minimized by using additives like HOBt.[12]

Carbodiimide_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step R-COOH Carboxylic Acid O-acylisourea O-Acylisourea Intermediate (Highly Reactive) R-COOH->O-acylisourea + EDC EDC Carbodiimide (R'-N=C=N-R'') Amide Amide Product O-acylisourea->Amide + Amine N-acylurea N-Acylurea (Unreactive) O-acylisourea->N-acylurea Side Reaction (Rearrangement) Amine Amine (R'''-NH₂) Urea Urea Byproduct

Caption: Mechanism of carbodiimide-mediated amide bond formation.

Q2: When should I choose HATU over a carbodiimide like EDC?

A2: The choice of coupling reagent is critical and depends on the specific needs of your reaction.[6]

FeatureEDC/HOBtHATU
Reactivity Good for general-purpose couplings.Very high; excellent for sterically hindered substrates and "difficult" couplings.[8]
Racemization Low when used with HOBt/HOAt.Very low due to the integrated HOAt moiety.[8]
Reaction Time Typically 2-12 hours.[13]Fast, often complete in 1-4 hours.[13]
Byproducts Water-soluble urea, easily removed by aqueous workup.[8]Tetramethylurea, also water-soluble.
Cost Generally more cost-effective.More expensive.

Recommendation: Use EDC/HOBt for routine, cost-sensitive syntheses with unhindered substrates. Choose HATU for challenging couplings, sterically hindered starting materials, peptide synthesis where racemization must be minimized, or when rapid reaction times are desired.[8]

Q3: How do I activate a carboxylic acid for esterification?

A3: While the direct acid-catalyzed Fischer esterification (reacting a carboxylic acid with an excess of alcohol in the presence of a strong acid like H₂SO₄) is a classic method, it is often limited to simple alcohols and can be slow.[14][15] For more complex or sensitive substrates, activating the carboxylic acid is preferable.

  • Acid Chlorides: The most common method is to convert the carboxylic acid to a highly reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[16][17][18] The resulting acid chloride reacts readily with alcohols, often in the presence of a base like pyridine to neutralize the HCl byproduct.

  • Mixed Anhydrides: Carboxylic acids can be reacted with chloroformates (e.g., isobutyl chloroformate) or other acid chlorides (e.g., pivaloyl chloride) in the presence of a base to form a mixed anhydride.[19][20][21] This activated intermediate readily undergoes nucleophilic attack by an alcohol to form the desired ester. The Yamaguchi esterification is a prominent example that utilizes this strategy.[19]

  • Carbodiimide Coupling (Steglich Esterification): Similar to amide coupling, carbodiimides like DCC or EDC can be used to form esters. This reaction is typically catalyzed by 4-dimethylaminopyridine (DMAP), which acts as an acyl transfer agent.

Q4: Can I form an acid chloride in situ, or do I need to isolate it?

A4: Both approaches are valid and depend on the stability of the acid chloride and the overall synthetic strategy.

  • Isolation: Preparing the acid chloride with a reagent like thionyl chloride and then removing the excess reagent and byproducts by distillation or rotary evaporation is a robust method that ensures you are starting the next step with a clean, reactive intermediate.[22] This is often preferred when the acid chloride is stable.

  • In Situ Generation: Using a milder reagent like oxalyl chloride with a catalytic amount of DMF allows for the generation of the acid chloride at room temperature or below.[22][23] The resulting solution can often be used directly in the subsequent reaction with the nucleophile without isolation, which can be more convenient for small-scale reactions or when the acid chloride is unstable.

Part 3: Experimental Protocols

These are generalized protocols. You may need to optimize conditions for your specific substrates. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for Amide Coupling using HATU
  • Reagent Preparation: In a dry, inert-atmosphere flask, dissolve the carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Pre-activation: Add a non-nucleophilic base such as DIPEA (2.0-3.0 equivalents) followed by HATU (1.0-1.2 equivalents).

  • Stirring: Stir the mixture at room temperature for 15-30 minutes.[5][7]

  • Amine Addition: Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.[13]

  • Work-up:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[13]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography if necessary.

Protocol 2: General Procedure for Amide Coupling using EDC/HOBt
  • Reagent Preparation: In a dry flask, dissolve the carboxylic acid (1.0 equivalent), the amine (1.0-1.2 equivalents), and HOBt (1.0-1.2 equivalents) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • EDC Addition: Add EDC (1.0-1.5 equivalents) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Follow the same work-up procedure as described for the HATU protocol. The water-soluble urea byproduct from EDC will be removed during the aqueous washes.

**Protocol 3: Conversion of Carboxylic Acid to Acid Chloride using Thionyl Chloride (SOCl₂) **
  • Setup: In a flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), place the carboxylic acid (1.0 equivalent).

  • Reagent Addition: Carefully add thionyl chloride (SOCl₂) in excess (it can often be used as the solvent, or 2-5 equivalents in an inert solvent like DCM).[22] A catalytic amount of DMF can be added to accelerate the reaction.

  • Reaction: Gently reflux the mixture for 1-3 hours, or until the evolution of gas ceases.[22]

  • Isolation: Carefully remove the excess SOCl₂ by distillation or under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected from the corrosive vapors).[22]

  • Product: The remaining crude acid chloride is often pure enough to be used directly in the next step.

References

  • Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation - Benchchem.
  • Carbodiimides and Additives - Aapptec Peptides. (2021-05-19).
  • A Comparative Guide to Coupling Reagents for Amide Bond Formation - Benchchem.
  • Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023-01-22). Chemistry LibreTexts.
  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025-09-02). Boc Sciences.
  • Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics.
  • What is the mechanism of carbodiimide coupling reactions? - Benchchem.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem.
  • Coupling Reagents - Aapptec Peptides.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH.
  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU - Benchchem.
  • Palladium-catalyzed synthesis of mixed anhydrides via carbonylative telomerization - Catalysis Science & Technology (RSC Publishing). (2022-05-02). DOI:10.1039/D2CY00486K.
  • Amide Synthesis - Fisher Scientific.
  • Brief Introduction of Synthesis of Amides by Mixed Anhydride Method.
  • Application Notes and Protocols for Amide Coupling with Carboxylic Acids - Benchchem.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024-06-04).
  • US6562977B2 - Process for the preparation of mixed anhydrides - Google Patents.
  • Acid chloride Formation : r/chemistry - Reddit. (2016-12-03).
  • Troubleshooting low yield in Nipamovir synthesis - Benchchem.
  • 21.3: Reactions of Carboxylic Acids - Chemistry LibreTexts. (2024-09-30).
  • Carboxylic Acids Important Reactions - Carboxylic Acids - MCAT Content - Jack Westin.
  • Conversion of carboxylic acids to acid chlorides - Chemistry LibreTexts. (2023-01-22).
  • converting carboxylic acids into acyl (acid) chlorides - Chemguide.
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011-12-03). Master Organic Chemistry.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022-11-16). Master Organic Chemistry.
  • Why did my amide syntesis does not work? - ResearchGate. (2021-04-14).
  • Carboxylic Acid Reactivity - MSU chemistry.

Sources

strategies to improve the selectivity of reactions involving 2-(Ethoxycarbonyl)thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Ethoxycarbonyl)thiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for improving reaction selectivity. The inherent challenge with this molecule lies in the differential reactivity of its two key functional groups: an ethyl ester at the C2 position and a carboxylic acid at the C4 position. This guide offers troubleshooting advice, detailed protocols, and strategic insights to help you navigate these challenges effectively.

Troubleshooting Guide: Common Selectivity Issues

This section addresses specific problems you may encounter during your experiments, presented in a question-and-answer format.

Issue 1: Selective Amide Coupling at the C4-Carboxylic Acid

Question: I am attempting to form an amide at the C4-carboxylic acid, but I'm experiencing low yields and/or reaction with the C2-ester. How can I improve selectivity for the carboxylic acid?

Probable Cause: The primary challenge is activating the C4-carboxylic acid without promoting side reactions, such as intermolecular reactions or attack at the C2-ester. The choice of coupling reagent and reaction conditions is critical for success. Harsh activating agents (e.g., thionyl chloride) can lead to decomposition or lack of selectivity.

Solution: Utilize Peptide Coupling Reagents Under Mild Conditions. The most reliable method for selective amidation of the carboxylic acid in the presence of the ester is to use modern peptide coupling reagents. These reagents create a highly activated intermediate from the carboxylic acid in situ under mild conditions, which then readily reacts with the amine.

A highly effective and commonly used system is EDC (a carbodiimide) in combination with an additive like HOBt or DMAP.[1][2]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Activates the carboxylic acid to form a reactive O-acylisourea intermediate.[2][3]

  • HOBt (Hydroxybenzotriazole): Acts as a scavenger for the O-acylisourea to form an active ester, which reduces the risk of racemization and other side reactions.[1]

  • DMAP (4-Dimethylaminopyridine): Can be used as a catalyst that acts as a highly effective acyl transfer agent.[1]

Experimental Protocol: Selective Amide Coupling using EDC/HOBt/DMAP
  • Preparation: In a clean, dry flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Acetonitrile (CH3CN).

  • Addition of Reagents: Add the amine (1.0-1.2 eq), EDC (1.0-1.5 eq), DMAP (1.0 eq), and a catalytic amount of HOBt (0.1 eq).[1]

  • Reaction: Stir the mixture at room temperature (approx. 23 °C). Monitor the reaction progress using TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Work-up: Upon completion, quench the reaction with water or a mild aqueous acid (e.g., 1M HCl). Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography.

Data Summary: Amide Coupling Reagents
Coupling Reagent SystemAdditive(s)Typical ConditionsKey Advantages
EDC HOBt, DMAPCH3CN or DCM, RT, 12-24hExcellent for electron-deficient amines; water-soluble byproducts.[1]
HATU DIPEADMF or DCM, RT, 2-12hHighly efficient, faster reaction times, good for hindered substrates.
DCC HOBtDCM, 0 °C to RT, 12-24hEffective and inexpensive; byproduct (DCU) is a precipitate but can be hard to remove.[2]
SOCl₂ or (COCl)₂ NoneDCM or Toluene, 0 °C to refluxForms acyl chloride; highly reactive but lacks selectivity and requires harsh conditions.[3]
Mechanism: EDC/HOBt Mediated Amide Formation

EDC_Mechanism RCOOH Thiazole-COOH (Acid) O_Acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_Acyl + EDC EDC EDC Amine R'-NH₂ (Amine) O_Acyl->Amine (slower, side reactions possible) HOBt_Ester HOBt Active Ester O_Acyl->HOBt_Ester + HOBt (fast) HOBt HOBt HOBt_Ester->HOBt regenerates Amide Thiazole-CONH-R' (Product) HOBt_Ester->Amide + Amine (Selective Attack) EDU EDU (Byproduct) Reductions Start This compound Reagent_BH3 BH₃·THF Start->Reagent_BH3 Reagent_LiBH4 LiBH₄ Start->Reagent_LiBH4 Reagent_LiAlH4 LiAlH₄ (Non-selective) Start->Reagent_LiAlH4 Prod_Acid Ethyl 4-(hydroxymethyl)thiazole-2-carboxylate Prod_Ester 2-(Hydroxymethyl)thiazole-4-carboxylic acid Reagent_BH3->Prod_Acid Selectively reduces C4-COOH Reagent_LiBH4->Prod_Ester Selectively reduces C2-COOEt Prod_Diol Thiazole-2,4-dimethanol Reagent_LiAlH4->Prod_Diol Reduces BOTH C4-COOH & C2-COOEt

Sources

Technical Support Center: Catalyst Selection for Efficient Thiazole Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for efficient thiazole ring formation. Here, we move beyond simple protocols to explain the underlying principles that govern these reactions, empowering you to troubleshoot effectively and innovate in your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic strategies for synthesizing the thiazole ring?

The synthesis of the thiazole ring can be broadly categorized into several key methods, with the Hantzsch thiazole synthesis being one of the most prominent.[1][2][3][4] This method involves the condensation reaction between an α-haloketone and a thioamide.[1][2][3][4] While the classic Hantzsch synthesis can often proceed without a catalyst, modern variations frequently employ catalysts to enhance efficiency and yield.[5]

Other significant methods include:

  • Cook-Heilbron Synthesis: This reaction forms 5-aminothiazoles from α-aminonitriles and reagents like carbon disulfide.[2][3][6][7][8][9]

  • Metal-Catalyzed Syntheses: Copper and palladium catalysts are often used for specific transformations, such as C-H activation and arylation of the thiazole ring.[10][11]

  • Organocatalysis: Thiazolium salts, derived from thiazoles, are effective organocatalysts for reactions like the benzoin condensation.[3][12]

Q2: How do I choose between a catalyst-free method and a catalyzed reaction?

The decision hinges on the specific transformation you aim to achieve.

  • Catalyst-Free/Acid-Catalyzed (e.g., Hantzsch): These methods are ideal for the fundamental construction of the thiazole ring from basic precursors like α-haloketones and thioamides.[10] They are robust, well-established, and often sufficient for creating the core heterocyclic structure.[10]

  • Metal Catalysts (e.g., Palladium, Copper): Opt for these when you need to perform functionalization on a pre-formed thiazole ring, such as direct arylation.[10][11] For instance, Pd(OAc)₂ is highly efficient for the direct arylation of thiazoles.[11]

  • Heterogeneous Catalysts: For improved sustainability and ease of separation, consider solid-supported catalysts like silica-supported tungstosilisic acid, which can be reused.[13][14][15]

Q3: What role does the solvent play in thiazole synthesis?

The choice of solvent is critical and can significantly impact reaction rates and even regioselectivity.[5] While common solvents like methanol and ethanol are frequently used in Hantzsch synthesis, other options like water, 1-butanol, and 2-propanol have also been employed successfully.[5] In some cases, solvent-free conditions have been shown to increase reaction rates and yields.[5] For controlling the formation of specific isomers, the solvent's properties (e.g., neutral vs. acidic) are a key factor.[5][10]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Low product yield is a common frustration in thiazole synthesis. The root cause can often be traced back to several factors.

Possible Causes & Solutions:

  • Suboptimal Temperature: Many thiazole syntheses, particularly the Hantzsch reaction, require heating to proceed efficiently.[5]

    • Recommendation: Ensure your reaction is heated to the appropriate temperature as specified in the literature for your specific substrates. For example, reacting 2-bromoacetophenone with thiourea in methanol can be effectively done at 100°C.[5] Modern approaches using microwave irradiation can also reduce reaction times and improve yields.[5]

  • Reagent Purity: Impurities in your starting materials, such as the α-haloketone or thioamide, can lead to unwanted side reactions and a decrease in the desired product.[5][16]

    • Recommendation: Use high-purity reagents. If you suspect impurities, consider recrystallizing or distilling your starting materials before use.[5]

  • Catalyst Inactivity (if applicable): If you are using a catalyzed method, the catalyst itself may be the issue.

    • Recommendation: Ensure your catalyst is active and used in the correct stoichiometric amount. For heterogeneous catalysts, verify that it hasn't been deactivated from previous use.

Problem 2: Formation of Unexpected Isomers

The formation of regioisomers can be a significant challenge, especially when using N-monosubstituted thioureas in the Hantzsch synthesis.

Possible Causes & Solutions:

  • Reaction Conditions: The pH of the reaction medium is a primary determinant of regioselectivity.[10]

    • Recommendation:

      • To exclusively obtain 2-(N-substituted amino)thiazoles, conduct the reaction in a neutral solvent .[5][10][17]

      • If a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles is forming, you are likely under acidic conditions .[10][17] The ratio of these isomers is influenced by the specific acid, temperature, and substrate structure.[10][17] To favor a single isomer, carefully control the pH of your reaction.

Problem 3: Sluggish or Failed Palladium-Catalyzed C-H Arylation

Palladium catalysts are powerful tools for C-H functionalization, but the thiazole ring itself can present a challenge.

Possible Causes & Solutions:

  • Catalyst Poisoning: The sulfur atom in the thiazole ring can act as a poison for the palladium catalyst.[10][18] It coordinates to the metal center, blocking its catalytic activity.[10][18]

    • Recommendation: This often requires a higher catalyst loading to achieve a reasonable reaction rate.[10][18] If you are experiencing this issue, consider incrementally increasing the amount of your palladium catalyst. Exploring alternative catalyst systems that are more resistant to sulfur poisoning is also a viable strategy.

Experimental Protocols

General Procedure for Hantzsch Thiazole Synthesis

This protocol provides a general guideline for a classic Hantzsch synthesis.

Materials:

  • α-haloketone (e.g., 2-bromoacetophenone)

  • Thioamide (e.g., thiourea)

  • Solvent (e.g., ethanol or methanol)

  • Base for work-up (e.g., ammonium hydroxide or sodium carbonate solution)[10]

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Stir plate and stir bar

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • Preparation: In a round-bottom flask, dissolve the thioamide in your chosen solvent. In a separate container, dissolve the α-haloketone in the same solvent.[10]

  • Reaction: Add the α-haloketone solution to the thioamide solution. Equip the flask with a reflux condenser and heat the mixture to reflux.[10]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).[10]

  • Work-up: Once the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.[10]

  • Isolation: Carefully add a base (e.g., ammonium hydroxide or a 5% sodium carbonate solution) to the cooled solution to precipitate the product.[10][19]

  • Purification: Collect the precipitate by vacuum filtration, wash with cold solvent, and dry. The crude product can be further purified by recrystallization if necessary.

Catalyst Selection Guide

Catalyst TypeCatalyst ExampleSynthesis Method ApplicationKey AdvantagesPotential Issues
None/Acid Hantzsch SynthesisRing formationSimple, robust, well-established.[10]May require heat; potential for side reactions.[5]
Heterogeneous Silica-Supported Tungstosilisic AcidHantzsch SynthesisReusable, environmentally benign, high yields.[13][14]Potential for deactivation over time.
Palladium Pd(OAc)₂C-H ArylationHighly efficient for functionalization of the thiazole ring.[11]Susceptible to poisoning by the thiazole sulfur atom.[10][18]
Copper Copper Iodide (CuI)Condensation ReactionsGood for specific multi-component reactions.[11]May require specific ligands and conditions.
Organocatalyst Thiazolium SaltsUmpolung Reactions (e.g., Benzoin Condensation)Metal-free, enables unique reactivity.[12]Catalyst loading and stability can be concerns.

Visual Guides

General Workflow for Catalyzed Thiazole Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation P1 Dissolve Thioamide in Solvent R1 Combine Reagents P1->R1 P2 Dissolve α-Haloketone in Solvent P2->R1 P3 Add Catalyst P3->R1 R2 Heat to Reflux R1->R2 R3 Monitor by TLC R2->R3 W1 Cool Reaction Mixture R3->W1 W2 Neutralize with Base W1->W2 W3 Filter Precipitate W2->W3 W4 Purify Product W3->W4

Caption: General experimental workflow for catalyzed thiazole synthesis.

Troubleshooting Logic for Low Yield

G Start Low or No Yield Q1 Is the reaction temperature optimal? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Are reagents of high purity? A1_Yes->Q2 S1 Increase temperature or use microwave irradiation. A1_No->S1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the catalyst active and in the correct amount? A2_Yes->Q3 S2 Purify starting materials (distillation/recrystallization). A2_No->S2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Consider side reactions or alternative synthetic routes. A3_Yes->End S3 Verify catalyst activity and loading. A3_No->S3

Caption: Decision tree for troubleshooting low yield in thiazole synthesis.

References

  • Benchchem. comparative analysis of different catalysts for thiazole synthesis.
  • Benchchem. Optimizing Hantzsch thiazole synthesis reaction conditions.
  • Benchchem. Technical Support Center: Optimizing Catalyst Selection for Thiazole Synthesis.
  • Organic Chemistry Portal. Thiazole synthesis.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole.
  • PubMed Central. Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies.
  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2022).
  • ResearchGate. Thiazolium Salts: From Thiamine to Cutting‐Edge Organocatalysts.
  • MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
  • Bentham Science Publisher. A Comprehensive Review on Synthesis of Thiazoles: Research on Magnetically Recoverable Catalysts.
  • Wikipedia. Cook–Heilbron thiazole synthesis.
  • Wikipedia. Thiazole.
  • ACS Publications. Overview of the Chemistry of 2-Thiazolines | Chemical Reviews.
  • ResearchGate. 4, and -5-yl-(amino)methylphosphonates and phosphinates: Unprecedented cleavage of thiazole-2 derivatives under acidic conditions.
  • ResearchGate. How does sulfur in thiazole poison Pd catalyst?.
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987).
  • Cook–Heilbron Thiazole Synthesis, Chemical Reactions, Assignment Help.
  • CUTM Courseware. Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural.
  • PubMed Central. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC.
  • PMC - NIH. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives.
  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.
  • Sourcing High-Purity Thiazole Derivatives: A Guide for Buyers.
  • MDPI. Energy Catalytic Conversion and Environmental Catalytic Purification.
  • Slideshare. Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX.
  • YouTube. synthesis of thiazoles.
  • YouTube. Hantzsch thiazole synthesis - laboratory experiment.
  • Review of the synthesis and biological activity of thiazoles. (2020).
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021).

Sources

Technical Support Center: Managing Impurities in the Synthesis of 2-(Ethoxycarbonyl)thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(Ethoxycarbonyl)thiazole-4-carboxylic acid. As a Senior Application Scientist, I have designed this resource to provide researchers, chemists, and drug development professionals with in-depth, practical solutions to common challenges encountered during this synthesis. This guide moves beyond simple protocols to explain the underlying chemical principles, helping you not only to solve immediate problems but also to build a robust and reproducible process.

The synthesis of this substituted thiazole, a valuable scaffold in medicinal chemistry, typically follows a Hantzsch-type condensation followed by a selective hydrolysis step. Each stage presents unique challenges, from controlling side reactions to achieving selective transformations. This guide is structured in a question-and-answer format to directly address the specific issues you may face.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common initial queries.

Q1: What is the standard synthetic route for this compound?

The most reliable and common approach is a two-step sequence:

  • Hantzsch Thiazole Synthesis : Condensation of ethyl thiooxamate with a diethyl oxalacetate derivative (typically diethyl 2-chloro-3-oxosuccinate or a related α-halo-β-ketoester) to form the intermediate, diethyl 2-(ethoxycarbonyl)thiazole-4-carboxylate. The Hantzsch synthesis is a classic and high-yielding method for constructing the thiazole ring from an α-halocarbonyl compound and a thioamide.[1][2]

  • Selective Saponification : Controlled hydrolysis of the C4-ethyl ester of the intermediate to yield the final carboxylic acid product, while leaving the C2-ethyl ester intact. This step is the most critical for ensuring final product purity.

Q2: My final product shows multiple spots on TLC/HPLC. What are the most likely impurities?

The most common impurities are:

  • Diethyl 2-(ethoxycarbonyl)thiazole-4-carboxylate : The starting material for the hydrolysis step, resulting from incomplete reaction.

  • Thiazole-2,4-dicarboxylic acid : The product of over-hydrolysis, where both the C2 and C4 esters are cleaved.

  • Unreacted Hantzsch Precursors : Residual ethyl thiooxamate or the halogenated ketoester if the initial condensation was inefficient.

  • Byproducts from Thioamide Degradation : Thioamides can be unstable, and impurities may arise from their synthesis or decomposition under reaction conditions.[3]

Q3: How can I effectively purify the final product?

Purification strategy depends on the main impurity.

  • For removing the unreacted diester (less polar) : An acid-base extraction is highly effective. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and extract with a mild aqueous base (e.g., sodium bicarbonate solution). The desired carboxylic acid will move to the aqueous layer as its salt, leaving the neutral diester in the organic layer. Subsequent acidification of the aqueous layer will precipitate the pure product.

  • For removing the di-acid (more polar) : Recrystallization is the preferred method. A solvent system where the desired mono-acid has good solubility at high temperature but poor solubility at room temperature, while the di-acid remains either insoluble or highly soluble, is ideal. Common solvents include ethanol/water or acetone/heptane mixtures.

Part 2: In-Depth Troubleshooting Guide

This section provides detailed, causality-driven answers to specific experimental problems.

Problem 1: Low Yield in Hantzsch Condensation Step

Question: My initial Hantzsch reaction to form diethyl 2-(ethoxycarbonyl)thiazole-4-carboxylate has a low yield, and the crude product is a dark, complex mixture. What are the likely causes and solutions?

Answer: A low yield and discoloration in a Hantzsch synthesis typically point to issues with starting material stability, reaction conditions, or stoichiometry.

Causality Analysis:

  • Thioamide Instability : Ethyl thiooxamate, like many primary thioamides, can be unstable, especially when heated or under acidic/basic conditions. It can decompose or self-condense. Thioamides are valuable synthons, but their stability must be considered.[3]

  • α-Haloketoester Instability : The α-halo-β-ketoester precursor (e.g., diethyl 2-chloro-3-oxosuccinate) can also be unstable and prone to self-condensation or decomposition, often leading to colored byproducts.

  • Suboptimal pH : The Hantzsch synthesis mechanism involves both nucleophilic attack and dehydration steps.[4][5] The pH needs to be controlled. A slightly basic medium (e.g., using a non-nucleophilic base like sodium acetate or pyridine) is often optimal to facilitate the initial S_N2 reaction without degrading the starting materials. Strongly acidic or basic conditions can promote side reactions.

Troubleshooting Workflow & Protocol

start Low Yield in Hantzsch Reaction check_sm Verify Starting Material Purity & Stability start->check_sm Is starting material quality a concern? check_cond Optimize Reaction Conditions start->check_cond Are conditions too harsh? check_workup Review Workup Procedure start->check_workup Is workup causing degradation? sol_sm Use freshly prepared or purified thioamide. Run reaction under N2. check_sm->sol_sm Yes sol_cond Control temperature (0°C to RT). Use mild base (e.g., NaOAc). Monitor reaction by TLC/HPLC. check_cond->sol_cond Yes sol_workup Avoid harsh acid/base. Use extractive workup to remove polar impurities. check_workup->sol_workup Yes

Caption: Troubleshooting logic for a low-yielding Hantzsch reaction.

Recommended Protocol: Hantzsch Synthesis of Diethyl 2-(ethoxycarbonyl)thiazole-4-carboxylate

  • Setup : To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (Nitrogen or Argon), add ethyl thiooxamate (1.0 eq) and a suitable solvent like absolute ethanol.

  • Reagent Addition : Cool the mixture to 0-5 °C in an ice bath. Add diethyl 2-chloro-3-oxosuccinate (1.05 eq) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction : After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring : Track the consumption of the limiting reagent using Thin Layer Chromatography (TLC) or HPLC. A typical mobile phase for TLC is 30% Ethyl Acetate in Hexane.

  • Workup : Once the reaction is complete, concentrate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can often be carried to the next step or purified by flash column chromatography on silica gel if necessary.

Problem 2: Managing Selective Hydrolysis - Avoiding the Di-acid and Diester Impurities

Question: My hydrolysis step is problematic. I either get incomplete conversion, leaving the starting diester, or I form the thiazole-2,4-dicarboxylic acid impurity. How can I achieve clean, selective hydrolysis of the C4-ester?

Answer: This is the most common and critical challenge. The C2 and C4 positions on the thiazole ring have different electronic environments, which influences the reactivity of the attached ester groups. Achieving selectivity requires precise control over stoichiometry, temperature, and reaction time.

Causality Analysis:

  • Electronic Effects : The C2 position of the thiazole ring is significantly more electron-deficient than the C4 position due to the inductive and mesomeric effects of the adjacent sulfur and nitrogen atoms.[6] This makes the carbonyl carbon of the C2-ester less electrophilic and thus less susceptible to nucleophilic attack by hydroxide compared to the C4-ester. This inherent electronic difference is the basis for achieving selectivity.

  • Reaction Control : While the C4-ester is more reactive, this selectivity is finite. Excessive base, high temperatures, or prolonged reaction times will inevitably lead to the hydrolysis of the more robust C2-ester, forming the di-acid. Conversely, insufficient base or time will result in an incomplete reaction, leaving the starting diester.

Impurity Formation Pathway

Caption: Reaction pathways for selective hydrolysis and impurity formation.

Recommended Protocol: Selective Saponification

  • Setup : Dissolve diethyl 2-(ethoxycarbonyl)thiazole-4-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio). Cool the solution to 0 °C.

  • Base Addition : Prepare a solution of Lithium Hydroxide (LiOH·H₂O) (1.05 - 1.1 eq) in water. Add this solution dropwise to the ester solution, maintaining the temperature at 0 °C. Expertise Note: LiOH is often preferred over NaOH or KOH as it can offer better selectivity in certain ester hydrolyses.

  • Controlled Reaction : Stir the reaction at 0 °C for 1-2 hours, then allow it to slowly warm to room temperature.

  • Monitoring : This is a self-validating system that must be monitored. Periodically take aliquots, quench with dilute HCl, extract with ethyl acetate, and analyze by TLC or HPLC to determine the ratio of diester, mono-acid, and di-acid. The reaction should be stopped once the starting diester is consumed to an acceptable level (e.g., >98% conversion).

  • Workup & Isolation :

    • Once complete, acidify the reaction mixture to pH 2-3 with cold 1N HCl.

    • Extract the product into ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification : If the crude product contains minor amounts of the starting diester, it can be purified via recrystallization from an ethanol/water or ethyl acetate/heptane solvent system.

Data Summary Table for Hydrolysis Optimization

Base (eq)Temperature (°C)Time (h)Diester (%)Mono-acid (%)Di-acid (%)Recommendation
1.1 LiOH0 → RT4< 2> 97< 1Optimal
1.1 NaOHRT415805Incomplete
2.2 LiOHRT407525Over-hydrolysis
1.1 LiOH50206040Over-hydrolysis

References

  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • Molbase. (n.d.). Diethyl oxalacetate(CAS:108-56-5).
  • Chem Help Asap. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube.
  • ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis.
  • Wikipedia. (n.d.). Thiazole.
  • Google Patents. (1990). US4902819A - Preparation of sodium diethyl oxalacetate.
  • ACS Publications. (2012). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews.
  • ResearchGate. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • Google Patents. (1966). US3274207A - Processes for preparing thiazole carboxylic acids.
  • New Drug Approvals. (n.d.). Thiazole derivative.
  • International Journal of Pharmaceutical Sciences Review and Research. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
  • Thieme. (2024). Science of Synthesis: Knowledge Updates 2024/1.
  • Organic Syntheses. (n.d.). Ethyl cyanoacetate.
  • MDPI. (2021). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molecules.
  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation.
  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thioacylation.

Sources

Technical Support Center: Enhancing the Stability of 2-(Ethoxycarbonyl)thiazole-4-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(ethoxycarbonyl)thiazole-4-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this versatile heterocyclic compound. As a molecule possessing both an ester and a carboxylic acid functional group on an electron-deficient thiazole ring, it presents unique stability challenges. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you anticipate and mitigate degradation, ensuring the integrity of your experiments and the quality of your results.

Troubleshooting Guide: Common Experimental Issues and Solutions

This section addresses specific problems that researchers may encounter during the synthesis, purification, and handling of this compound.

Issue 1: Low Yield or Product Loss During Aqueous Work-up or Purification

Observed Problem: You notice a significant decrease in the yield of your target compound after an aqueous work-up, particularly when using basic solutions (e.g., sodium bicarbonate wash), or during purification via chromatography.

Probable Cause: The primary culprit is the base-catalyzed hydrolysis (saponification) of the ethoxycarbonyl group at the 2-position of the thiazole ring. Esters are susceptible to hydrolysis, and this reaction is significantly accelerated under alkaline conditions.[1][2] The electron-withdrawing nature of the thiazole ring can make the ester carbonyl carbon more electrophilic and thus more prone to nucleophilic attack by hydroxide ions.

Scientific Explanation: Under basic conditions, hydroxide ions directly attack the ester's carbonyl carbon. This process is generally irreversible as the resulting carboxylate is deprotonated and thus unreactive towards the alcohol leaving group.[2]

Solutions:

  • Avoid Strong Bases: During aqueous work-ups, avoid using strong bases. If a basic wash is necessary to remove acidic impurities, use a mild base like a saturated solution of sodium bicarbonate and minimize the contact time.

  • Control pH: Maintain the pH of all aqueous solutions in the acidic to neutral range (pH 3-6) where the rate of ester hydrolysis is generally slower.

  • Temperature Control: Perform all aqueous extractions at low temperatures (0-5 °C) to reduce the rate of hydrolysis.

  • Chromatography Considerations: When using silica gel chromatography, which can be slightly acidic, be mindful of potential acid-catalyzed hydrolysis, although this is typically slower than base-catalyzed hydrolysis. If stability issues persist, consider using a neutral stationary phase like alumina or a buffered mobile phase.

Issue 2: Appearance of an Unexpected Byproduct During Thermal Reactions or upon Storage at Elevated Temperatures

Observed Problem: When running a reaction at elevated temperatures (e.g., >80 °C) or after storing the compound for an extended period without refrigeration, you observe a new, less polar spot by TLC or a new peak in your HPLC analysis.

Probable Cause: This is likely due to the thermal decarboxylation of the carboxylic acid group at the 4-position. Heteroaromatic carboxylic acids can lose carbon dioxide upon heating, and this process can be catalyzed by residual acid or base.[3][4]

Scientific Explanation: The mechanism of decarboxylation in heteroaromatic carboxylic acids often involves the formation of a stabilized intermediate after the loss of CO2. The stability of this intermediate influences the temperature at which decarboxylation occurs. For thiazole-4-carboxylic acids, temperatures in the range of 85-150 °C can promote this reaction.[3]

Solutions:

  • Mindful Temperature Control: Avoid unnecessarily high temperatures during reactions and solvent evaporation. Use the lowest effective temperature for your reaction and consider using high-vacuum distillation or a rotary evaporator with controlled temperature for solvent removal.

  • Optimal Storage Conditions: Store this compound and its derivatives in a dry, cool, and dark place. For long-term storage, refrigeration (2-8 °C) is recommended.[5]

  • Inert Atmosphere: For highly sensitive applications or long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation, which can be exacerbated by heat.

Issue 3: Inconsistent Results in Biological Assays or Kinetic Studies

Observed Problem: You are experiencing poor reproducibility in your biological assays, or the kinetics of a reaction involving your compound are not following the expected model.

Probable Cause: The compound may be degrading in the assay buffer or reaction medium, leading to a decrease in the effective concentration of the active molecule over time. The stability of the compound is often highly dependent on the pH of the medium.[6][7]

Scientific Explanation: The pH of the experimental medium dictates the primary degradation pathway. In acidic media (pH < 4), acid-catalyzed ester hydrolysis may be significant. In neutral to basic media (pH > 7), base-catalyzed hydrolysis will be the dominant degradation route.[6][7] The rate of these reactions can be significant at physiological temperatures (e.g., 37 °C).

Solutions:

  • Conduct a pH-Stability Profile: Before conducting extensive assays, perform a preliminary stability study of your compound in the intended buffer systems. This can be done by incubating the compound at the assay temperature and analyzing samples by HPLC at various time points to quantify the remaining parent compound.

  • Optimize Buffer Conditions: If instability is observed, consider adjusting the pH of the buffer to a range where the compound is more stable. If the pH is critical for the assay, you may need to prepare fresh solutions of your compound immediately before use and minimize incubation times.

  • Use of Co-solvents: In some cases, the use of a co-solvent (e.g., DMSO, ethanol) can enhance the stability of a compound in an aqueous buffer, but this must be compatible with your experimental system.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two main degradation pathways are:

  • Hydrolysis of the ethoxycarbonyl group: This can occur under both acidic and basic conditions to yield thiazole-2,4-dicarboxylic acid. This reaction is generally faster under basic conditions.[1][2]

  • Decarboxylation of the carboxylic acid group: This typically occurs at elevated temperatures and results in the formation of ethyl thiazole-2-carboxylate.[3][4]

The following diagram illustrates these primary degradation pathways:

DegradationPathways Parent This compound DiAcid Thiazole-2,4-dicarboxylic Acid Parent->DiAcid  Hydrolysis (Acid or Base) MonoEster Ethyl thiazole-2-carboxylate Parent->MonoEster  Decarboxylation (Heat)

Caption: Primary degradation routes for the target molecule.

Q2: What are the ideal storage conditions for this compound?

A2: For optimal stability, the compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[5] It should be protected from moisture and light. For long-term storage, storing under an inert atmosphere (argon or nitrogen) is recommended.

Q3: How can I monitor the stability of my compound during an experiment?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for monitoring the stability of your compound.[8][9] A stability-indicating HPLC method should be able to separate the parent compound from its potential degradation products. By running samples at different time points, you can quantify the percentage of the parent compound remaining.

Q4: Can I use a strong base to deprotonate the carboxylic acid for a subsequent reaction?

A4: Using a strong base like sodium hydroxide or potassium hydroxide is highly likely to cause saponification of the ester. If deprotonation of the carboxylic acid is required, it is advisable to use a non-nucleophilic base at low temperatures. Alternatively, protecting the carboxylic acid group before performing reactions that require a strong base might be a more viable strategy.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation products and pathways.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC grade water, methanol, and acetonitrile

  • pH meter

  • HPLC system with a UV detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place the solid compound in an oven at 100°C for 48 hours. Then, dissolve a known amount in the solvent to prepare a 0.1 mg/mL solution.

    • Photolytic Degradation: Expose a solution of the compound (0.1 mg/mL) to direct sunlight for 48 hours.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples before injection.

    • Analyze all samples by a validated stability-indicating HPLC method.

Data Analysis:

  • Calculate the percentage of the parent compound remaining.

  • Identify and quantify the major degradation products by comparing the chromatograms of the stressed samples with that of an unstressed control sample.

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagentTemperatureDuration
Acid Hydrolysis0.1 M HCl60°C24 hours
Base Hydrolysis0.1 M NaOHRoom Temp4 hours
Oxidation3% H₂O₂Room Temp24 hours
ThermalNone (solid)100°C48 hours
PhotolyticNone (solution)Ambient48 hours
Protocol 2: Stability-Indicating HPLC Method

Objective: To develop a simple HPLC method for the separation and quantification of this compound and its primary degradation products.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep Prepare Sample Solution (e.g., 0.1 mg/mL in Methanol) Filter Filter through 0.45 µm Syringe Filter Prep->Filter Inject Inject 10 µL into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Quantify Quantify Parent and Degradants Integrate->Quantify

Caption: A typical workflow for HPLC stability analysis.

References

  • Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9), 393-397. Link
  • Baert, J., De Clippeleer, J., Hughes, P., De Cooman, L., & Aerts, G. (2012). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Journal of the American Society of Brewing Chemists, 70(4), 253-260. Link
  • Merck. (n.d.). 4-Thiazolecarboxylic acid 97%. Sigma-Aldrich. Link
  • Baert, J. J., De Clippeleer, J., De Cooman, L., & Aerts, G. (2012).
  • Wang, L., et al. (2019). Decarboxylation method of heterocyclic carboxylic acid compounds.
  • Fairbanks, S. D., et al. (2010). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Journal of Biomedical Materials Research Part A, 95(3), 859-867. Link
  • Merck. (n.d.).
  • Ambeed. (n.d.). This compound. Link
  • Noto, R., Ciofalo, M., Buccheri, F., Werber, G., & Spinelli, D. (1991). Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2, (11), 1875-1878. Link
  • Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Link
  • Singh, R., & Kumar, R. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(9), 4571-4578. Link
  • Sutoris, V., Gaplovský, A., & Chabreček, P. (1987). Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Chemical Papers, 41(5), 671-674. Link
  • Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2009). Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters, 11(24), 5710-5713. Link
  • Li, Y., et al. (2015). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 90, 864-877. Link
  • Merck & Co. (1966). Processes for preparing thiazole carboxylic acids.
  • Zhang, J. (2012). A kind of method for preparing thiazole-4-carboxylic acid.
  • LibreTexts. (2021). 5.4: Hydrolysis Reactions. Chemistry LibreTexts. Link
  • Tantawy, A. S., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Journal of Chemical Research, 38(3), 175-177. Link
  • Vladimirova, S., & Bijev, A. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 341-347. Link
  • YouTube. (2023). Hydrolysis Reactions: Reversing Nucleophilic Additions to Ketohydes. Link
  • Spinelli, D., Noto, R., & Buccheri, F. (1977). Studies on the oeearboxylation reactions. Note II. Kinetic study of the decarboxylation reaction of 5-amino-1,3,4-thiadiazole-2-carboxylic acid (I) to 2-amino-1,3,4-thiadiazole (III)†. Journal of Heterocyclic Chemistry, 14(7), 1325-1328. Link
  • LibreTexts. (2021). Hydrolysis of Esters. Chemistry LibreTexts. Link
  • Chemguide. (n.d.). Hydrolysing esters. Link
  • LibreTexts. (2021). Hydrolysis of Amides. Chemistry LibreTexts. Link
  • Hernandez-Vazquez, E., et al. (2021).

Sources

troubleshooting low yields in multi-component reactions for thiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complexities of Thiazole MCRs

Welcome to the Thiazole Synthesis Core, your dedicated resource for troubleshooting multi-component reactions (MCRs) in drug discovery and development. Thiazole scaffolds are cornerstones of medicinal chemistry, found in numerous FDA-approved drugs.[1][2] The Hantzsch synthesis and related MCRs are powerful tools for their construction, prized for their convergence and efficiency.[3][4][5] However, these reactions are not without their challenges, and low yields can often halt progress.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the specific, practical issues encountered at the bench. We will move beyond simple procedural lists to explore the underlying chemical principles—the "why" behind each troubleshooting step—to empower you to make informed decisions and optimize your synthetic outcomes.

Section 1: Reagent and Starting Material Integrity

The quality and stability of your starting materials are the foundation of a successful reaction. Issues here are the most common source of low or no product yield.

Question: My reaction yield is consistently low, and I observe multiple spots on my initial TLC. What's the first thing I should check?

Answer: The first and most critical parameter to investigate is the quality of your α-haloketone. These reagents are notoriously unstable and can decompose upon storage.

  • Causality of Decomposition: α-Haloketones are potent lachrymators and are susceptible to hydrolysis and self-condensation, particularly if exposed to moisture or basic conditions. Decomposition not only depletes the limiting reagent but also introduces impurities that can catalyze side reactions. One common issue is dehalogenation of the haloketone during the reaction, which can lead to low yields.[5]

  • Troubleshooting Steps:

    • Verify Purity: Always assess the purity of the α-haloketone by NMR or GC-MS before use, even with a new bottle.

    • Fresh is Best: If possible, use freshly prepared or newly purchased α-haloketone.

    • Proper Storage: Store α-haloketones in a desiccator, under an inert atmosphere (N₂ or Ar), and refrigerated to minimize decomposition.

    • Avoid Contamination: Use clean, dry glassware and syringes to prevent introducing moisture or other contaminants that could accelerate degradation.

Question: I suspect my thioamide is impure or unstable. How does this affect the reaction and what can I do?

Answer: Thioamide stability, especially under certain pH conditions, is another frequent cause of poor reaction outcomes.

  • Mechanistic Impact: The Hantzsch synthesis begins with the nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the haloketone.[3][6] If the thioamide is impure or has decomposed, the concentration of this key nucleophile is reduced, slowing the initial Sₙ2 step and lowering the overall yield.

  • pH Sensitivity: Thioamides can be unstable in strongly acidic media, leading to hydrolysis and the formation of unwanted side products.[5][7] This is particularly relevant if you are intentionally running the reaction under acidic conditions to control regioselectivity.

  • Troubleshooting Steps:

    • Recrystallize: If you suspect impurity, recrystallize the thioamide from an appropriate solvent.

    • pH Control: If using acidic conditions, ensure the acid is added at the correct stage and temperature to minimize thioamide decomposition. Consider starting the reaction under neutral conditions before adding acid.

    • Alternative Reagents: For particularly sensitive substrates, consider using a more stable thioamide precursor if available.

Section 2: Reaction Condition Optimization

Once reagent quality is confirmed, the next step is to scrutinize the reaction parameters. Solvent, temperature, and concentration are powerful levers for controlling reaction rate and selectivity.

Question: My reaction is sluggish or stalls completely. Should I increase the temperature?

Answer: While gentle heating is often necessary, excessive temperature can be detrimental. A systematic approach is required.

  • Causality of Temperature Effects: The Hantzsch synthesis involves several steps, including nucleophilic substitution, intramolecular cyclization, and dehydration.[4][6] Each step has its own activation energy. While higher temperatures will increase the rate of the desired reaction, they can also accelerate side reactions or cause decomposition of reactants and products.[7]

  • Troubleshooting Workflow:

    • Confirm Reagent Activity: First, re-confirm your reagents are active (see Section 1). A stalled reaction is often a reagent problem, not a temperature problem.

    • Gradual Increase: If the reaction is clean but slow at room temperature, increase the temperature incrementally (e.g., to 40 °C, then 60 °C) while monitoring by TLC. Refluxing in a solvent like ethanol is a common condition.[6]

    • Consider Microwave Synthesis: For rapid optimization, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields by providing efficient, uniform heating.[8]

Question: How do I choose the right solvent? I've seen ethanol, DMF, and even solvent-free conditions reported.

Answer: Solvent choice is critical as it influences reactant solubility and can stabilize key intermediates. Polar protic solvents are the most common and effective choice for the standard Hantzsch synthesis.

  • Mechanistic Explanation: The reaction proceeds through charged intermediates. Polar solvents, particularly polar protic solvents like ethanol or methanol, are effective at solvating these species, stabilizing the transition states and accelerating the reaction.[7][9]

  • Solvent Selection Guide:

    • Ethanol/Methanol: Excellent starting points. They are effective, inexpensive, and generally provide good solubility for the common starting materials.[7]

    • DMF/THF: Polar aprotic solvents can also be effective, particularly in variations of the synthesis.[3][10] For instance, DMF is used in the Cook-Heilbron synthesis with a strong base.[3]

    • Solvent-Free: These "green" conditions can be highly effective, often leading to rapid reactions and high yields with simplified work-up.[8][11] However, they may not be suitable for all substrates and can present scalability challenges.[8]

    • Ionic Liquids: These have emerged as green solvent alternatives due to their low vapor pressure and tunable polarity.[12][13]

Below is a troubleshooting workflow to guide your reaction optimization process.

TroubleshootingWorkflow Start Low Yield Observed Reagent_Check Step 1: Verify Reagent Integrity Start->Reagent_Check AlphaHalo Check α-Haloketone (Purity, Age, Storage) Reagent_Check->AlphaHalo Common issue Thioamide Check Thioamide (Purity, pH Stability) Reagent_Check->Thioamide Condition_Check Step 2: Optimize Reaction Conditions AlphaHalo->Condition_Check If reagents are pure Thioamide->Condition_Check If reagents are pure Solvent Solvent Choice? (Start with EtOH) Condition_Check->Solvent Temp Temperature? (Gradual Increase) Solvent->Temp Workup_Check Step 3: Analyze Work-up & Purification Temp->Workup_Check Precipitation Product soluble? (Neutralize with base) Workup_Check->Precipitation Isomers Impure Product? (Check for Isomers) Workup_Check->Isomers Success Yield Improved Precipitation->Success Isomers->Success

Caption: A general workflow for troubleshooting low yields in thiazole synthesis.

Section 3: Mechanistic Pitfalls and Side Reactions

Understanding the reaction mechanism is key to diagnosing the formation of unexpected byproducts.

Question: I'm using an N-substituted thiourea and getting a mixture of products. What is happening and how can I control it?

Answer: You are likely forming a mixture of regioisomers. This is a classic problem in Hantzsch synthesis, and the outcome is highly dependent on the reaction's pH.

  • Mechanistic Insight & Regioselectivity: The initial nucleophilic attack can, in principle, occur from either the sulfur or a nitrogen atom of the thiourea. However, the sulfur is more nucleophilic, leading to the first intermediate. The key branching point is the subsequent cyclization.

    • In Neutral Solvents: The reaction proceeds through the standard pathway, leading exclusively to the 2-(N-substituted amino)thiazole isomer.[14][15]

    • Under Acidic Conditions: Protonation of the intermediates changes the reaction course. Under strongly acidic conditions (e.g., 10M HCl in ethanol), the reaction can favor the formation of the 3-substituted 2-imino-2,3-dihydrothiazole isomer.[14][15] The exact ratio of isomers is influenced by the acid, temperature, and substrate structure.[14]

  • Controlling the Outcome:

    • For 2-amino Isomer: Ensure your reaction is run under neutral or slightly basic conditions. If your α-haloketone is crude and contains acid, neutralize it before adding the thioamide.

    • For 2-imino Isomer: If this is the desired product, conduct the reaction in a strongly acidic medium. A mixture of 10M HCl and ethanol has been shown to be effective.[14][15]

The simplified Hantzsch mechanism below highlights the key cyclization step.

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Section 4: Work-up and Purification

A high-yielding reaction can be undermined by a difficult purification.

Question: My reaction appears to be complete by TLC, but I can't isolate my product. It seems to stay in the aqueous layer during extraction.

Answer: Your thiazole product has likely been protonated and exists as a salt, making it water-soluble. This is a very common scenario.

  • Chemical Explanation: The nitrogen atom at position 3 of the thiazole ring is basic and is easily protonated by the hydrogen halide (e.g., HBr or HCl) that is eliminated during the reaction.[16] The resulting thiazolium salt is often highly soluble in polar solvents like water or methanol.

  • Protocol for Isolation:

    • Cool the Reaction: After the reaction is complete, cool the mixture to room temperature.

    • Neutralize: Slowly add a weak aqueous base, such as 5% sodium carbonate (Na₂CO₃) or ammonium hydroxide (NH₄OH), to the reaction mixture with stirring.[6][7]

    • Precipitate: The neutral thiazole product is often poorly soluble in water and will precipitate out of the solution.[6]

    • Isolate: Collect the solid product by vacuum filtration, wash the filter cake with cold water to remove inorganic salts, and dry thoroughly.

Question: My crude product is an oil/solid with many impurities. What is the best way to purify it?

Answer: Purification strategy depends on the nature of the impurities. Column chromatography is standard, but recrystallization can be very effective if a suitable solvent is found.

  • Column Chromatography: This is the most versatile method. Use a silica gel column with a gradient of nonpolar to polar solvents (e.g., hexanes/ethyl acetate). Monitor fractions by TLC to isolate the desired product.

  • Recrystallization: This is an excellent method for removing minor impurities and obtaining highly pure, crystalline material. However, it can be challenging to find a suitable solvent system, and our experience shows that recrystallization is difficult when the crude product is very impure.[17]

    • Solvent Screening: Test a variety of solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, or mixtures) on a small scale to find one that dissolves your product when hot but allows it to crystallize upon cooling.

  • Dealing with Catalysts: If you used a heterogeneous catalyst (e.g., silica-supported acid), it can often be removed by simple filtration at the end of the reaction.[8][17] Homogeneous catalysts may require specific work-up or chromatographic separation.

Data Summary and Protocols

Table 1: Comparison of Catalytic Systems for Hantzsch Thiazole Synthesis
Catalyst TypeCatalyst ExampleSynthesis MethodReaction TimeTemperature (°C)Yield (%)Key AdvantagesReference
Heterogeneous Silica-Supported Tungstosilisic Acid (SiW/SiO₂)Hantzsch (ultrasound)1.5 - 2 hRoom Temp79 - 90%Reusable, efficient under mild conditions, environmentally benign.[17][18]
Biocatalyst Trypsin from porcine pancreas (PPT)MCR7 h45up to 94%Mild conditions, high yields, environmentally friendly.[19]
Nanoparticle NiFe₂O₄ NanoparticlesMCR60 min75 (Reflux)~90%Reusable, high yields, rapid reaction in green solvent (EtOH/H₂O).[14]
None Solvent-FreeHantzsch10 - 20 minN/A80 - 95%Excellent environmental profile, simple workup, rapid.[8]
Standard Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is adapted from established laboratory procedures and serves as a reliable starting point for optimization.[6]

Materials:

  • 2-Bromoacetophenone (5.0 mmol, 1.0 g)

  • Thiourea (7.5 mmol, 0.57 g)

  • Methanol (5 mL)

  • 5% Aqueous Sodium Carbonate (Na₂CO₃) (20 mL)

Procedure:

  • Reaction Setup: In a 20 mL scintillation vial or round-bottom flask, combine 2-bromoacetophenone and thiourea. Add a magnetic stir bar and 5 mL of methanol.

  • Heating: Heat the mixture with stirring on a hot plate set to a gentle reflux (a surface temperature of ~100 °C is often sufficient) for 30-60 minutes. Monitor the reaction progress by TLC (e.g., 50% ethyl acetate/hexanes).

  • Cooling: Once the starting material is consumed, remove the reaction from heat and allow the solution to cool to room temperature.

  • Precipitation: Pour the cooled reaction mixture into a beaker containing 20 mL of 5% aqueous sodium carbonate solution. Swirl or stir to mix thoroughly. A solid precipitate should form.

  • Isolation: Collect the solid product via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove any remaining salts.

  • Drying: Spread the collected solid on a watch glass and allow it to air dry completely, or dry in a vacuum oven at low heat. The crude product is often pure enough for characterization.

References

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). pubs.rsc.org. [Link]
  • Cimpeanu, A. I., et al. (2019).
  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. [Link]
  • Mechanism of Hantzsch Thiazole Synthesis. (n.d.).
  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. [Link]
  • Bou-Salah, L., et al. (2017).
  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. [Link]
  • Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. (n.d.). ijpsonline.com. [Link]
  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (n.d.). pubs.rsc.org. [Link]
  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Chemistry. [Link]
  • Gomha, S.M., et al. (2024).
  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (n.d.).
  • Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. (2022).
  • Cook–Heilbron thiazole synthesis. (n.d.). Wikipedia. [Link]
  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2025). RSC Advances. [Link]
  • Sharma, U., et al. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry. [Link]
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. [Link]
  • Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. (2023). Archiv der Pharmazie. [Link]
  • Cook–Heilbron Thiazole Synthesis, Chemical Reactions, Assignment Help. (n.d.). ExpertsMind. [Link]
  • One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Deriv
  • Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. (2020). MDPI. [Link]
  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • Hantzsch thiazole synthesis. (n.d.).
  • Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. (n.d.). DiVA. [Link]
  • Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea or N-Substituted Thiourea. (2020).

Sources

Technical Support Center: Optimization of Coupling Reactions for 2-(Ethoxycarbonyl)thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for optimizing amide coupling reactions with 2-(Ethoxycarbonyl)thiazole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this challenging substrate. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot existing problems and proactively design more robust and efficient syntheses.

Introduction: The Challenge of a Heterocyclic Acid

This compound is a valuable building block in medicinal chemistry.[1][2] However, its structure presents a unique set of challenges for standard amide bond formation. The thiazole ring is inherently electron-deficient, which deactivates the carboxylic acid at position 4, making it less susceptible to activation and subsequent nucleophilic attack by an amine.[3] This often leads to sluggish reactions, low yields, and the need for carefully optimized conditions, especially when paired with weakly nucleophilic or sterically hindered amines.[4][5]

This guide provides a structured approach to overcoming these challenges through a series of frequently asked questions and a detailed troubleshooting guide.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are most effective for this substrate?

For an electron-deficient acid like this compound, more potent coupling reagents are generally required. While standard carbodiimides like EDC can work, they often require additives and optimization.[4] Uronium/aminium salt-based reagents are typically more reliable choices.

Reagent TypeExamplesRecommended AdditiveBaseKey Considerations
Uronium/Aminium HATU , HBTU, HCTUNone required (HOAt/HOBt is part of the structure)DIPEA, Et₃NHighly efficient, fast reactions.[6] Ideal for difficult couplings. Avoid excess reagent to prevent amine guanidinylation.[7][8]
Carbodiimide EDC , DCC, DICHOBt , OxymaPureDIPEA, DMAPEDC is preferred for its water-soluble urea byproduct, simplifying purification.[8][9] The addition of HOBt is crucial to form the active ester and suppress racemization.[10]
Phosphonium PyBOP , PyAOPNone requiredDIPEAVery effective, but byproducts can sometimes complicate purification. Does not cause guanidinylation, allowing for equimolar use.[11]

Q2: What is the role of the base in these reactions, and which one should I choose?

The base plays two critical roles:

  • Deprotonation: It deprotonates the carboxylic acid to form the more nucleophilic carboxylate anion, which then attacks the coupling reagent.

  • Neutralization: It neutralizes any acidic byproducts formed during the reaction (e.g., HCl if using an amine salt).

N,N-Diisopropylethylamine (DIPEA) , also known as Hünig's base, is the most common choice. It is a bulky, non-nucleophilic base that will not compete with your desired amine in the coupling reaction. N-methylmorpholine (NMM) is a slightly weaker, less hindered alternative.[8] For some EDC-mediated couplings, 4-(Dimethylamino)pyridine (DMAP) can be used as a catalyst to form a highly reactive acyliminium intermediate, significantly improving yields.[4]

Q3: What is "pre-activation" and why is it important?

Pre-activation is the practice of mixing the carboxylic acid, coupling reagent, and base in the solvent for a short period (e.g., 15-30 minutes) before adding the amine.[12][13] This allows for the complete formation of the highly reactive activated ester intermediate.

This is critical for two reasons:

  • Maximizes Yield: It ensures the acid is fully activated before the amine is introduced, leading to a more efficient and faster reaction.

  • Prevents Side Reactions: For uronium reagents like HATU, it prevents the reagent from directly reacting with your primary/secondary amine to form an unwanted guanidine byproduct.[8][11]

Q4: Which solvents are best for this reaction?

Polar aprotic solvents are standard.

  • DMF (N,N-Dimethylformamide): Excellent solvating power for most substrates and reagents. Its high boiling point is useful if heating is required.

  • DCM (Dichloromethane): Good for reactions at or below room temperature. Easy to remove on a rotary evaporator.

  • Acetonitrile (ACN): A good alternative to DMF and DCM, particularly if the downstream purification is via reverse-phase HPLC.[12]

Always use anhydrous (dry) solvents to prevent hydrolysis of the coupling reagents and the activated ester intermediate.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

dot

Caption: Troubleshooting Decision Tree for Low Yield.

Problem 1: My reaction has stalled, and I have a low yield or only recovered starting materials.

  • Potential Cause A: Incomplete Carboxylic Acid Activation.

    • Explanation: The electron-withdrawing nature of the thiazole ring makes the carboxyl group less reactive than a typical alkyl or aryl carboxylic acid.[3] Standard coupling reagents like EDC/HOBt may not be potent enough to achieve full activation, especially at room temperature.[4] The rate-determining step in these couplings is often the formation of the O-acylisourea intermediate from the acid and the carbodiimide.[10]

    • Solutions:

      • Switch to a More Potent Reagent: Change from EDC/HOBt to a uronium salt like HATU. HATU generates a highly reactive OAt-ester, which is more effective for difficult couplings.[7]

      • Implement Pre-activation: As described in the FAQ, allow the acid, coupling reagent (e.g., HATU), and base (e.g., DIPEA) to stir for 15-30 minutes at room temperature before adding the amine. This ensures the activated ester is fully formed.[13]

      • Optimize EDC/HOBt Conditions: If you must use EDC, consider adding a catalytic amount of DMAP (0.1 equiv). DMAP acts as an acyl transfer agent, forming a highly reactive intermediate that can significantly boost reaction rates and yields.[4]

  • Potential Cause B: Low Amine Nucleophilicity.

    • Explanation: If your amine is electron-deficient (e.g., an aniline with electron-withdrawing groups) or sterically hindered, its ability to attack the activated ester is diminished.[5][14] This is a common issue that is compounded by the already challenging nature of the thiazole carboxylic acid.

    • Solutions:

      • Increase Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can often provide the necessary activation energy to overcome this barrier. Monitor for potential degradation of starting materials or products.

      • Increase Concentration: Running the reaction at a higher concentration can favor the bimolecular coupling reaction.

      • Check Amine Salt Form: Ensure your amine is in its free-base form. If it is an HCl or TFA salt, you must add at least one extra equivalent of base to neutralize it.

  • Potential Cause C: Reagent or Solvent Degradation.

    • Explanation: Coupling reagents, especially carbodiimides and uronium salts, are sensitive to moisture. Water will hydrolyze the reagent and the activated intermediate, quenching the reaction.

    • Solutions:

      • Use Anhydrous Solvents: Use freshly opened anhydrous solvents or those dried over molecular sieves.

      • Use Fresh Reagents: Ensure your coupling reagents are stored correctly in a desiccator and are not expired.

      • Run Under Inert Atmosphere: For particularly sensitive or lengthy reactions, running under an inert atmosphere of nitrogen or argon can prevent moisture contamination.

Problem 2: My desired product is formed, but it's contaminated with significant side products.

  • Potential Cause A: Guanidinylation of the Amine.

    • Explanation: This side reaction is specific to uronium/aminium reagents (HATU, HBTU). If the coupling reagent is present in excess or if the amine is added before the acid is fully activated, the reagent can react directly with the amine to form a tetramethylguanidinium byproduct, capping your amine.[7][8]

    • Solutions:

      • Stoichiometry Control: Use the carboxylic acid in slight excess relative to the amine (e.g., 1.1 equiv of acid to 1.0 equiv of amine) and use the coupling reagent in slight excess relative to the acid (e.g., 1.2 equiv). Never use an excess of the coupling reagent relative to both other components.

      • Order of Addition: Always pre-activate the acid before adding the amine. This is the most effective way to prevent this side reaction.[12]

  • Potential Cause B: Racemization.

    • Explanation: If your amine or acid contains a chiral center adjacent to the reacting moiety, the harsh activation conditions can lead to epimerization or racemization, especially in the presence of a strong base.[8][15]

    • Solutions:

      • Use Additives: If using a carbodiimide like EDC or DIC, the inclusion of an additive like HOBt or, even more effectively, OxymaPure is essential to suppress racemization.[7]

      • Lower the Temperature: Perform the activation and coupling at 0 °C.

      • Choose the Right Base: In cases of severe racemization risk, a weaker base like N-methylmorpholine (NMM) or collidine may be preferred over DIPEA.[8]

Problem 3: The reaction is complete, but I'm struggling with purification.

  • Potential Cause A: Removal of Urea Byproducts.

    • Explanation: Carbodiimide reagents form urea byproducts. Dicyclohexylurea (DCU) from DCC is notoriously insoluble in most organic solvents and is removed by filtration. The urea from EDC is water-soluble.[6][8]

    • Solutions:

      • For EDC: Perform an aqueous workup. Dilute the reaction mixture with an organic solvent (e.g., EtOAc, DCM) and wash with water or brine several times to remove the water-soluble N-ethyl-N'-(3-dimethylaminopropyl)urea.[9]

      • For DCC: After the reaction is complete, cool the mixture (e.g., in an ice bath) to maximize precipitation of the DCU, then filter it off before proceeding with the workup.

  • Potential Cause B: Removal of Unreacted Carboxylic Acid.

    • Explanation: The starting acid may persist if the reaction did not go to completion.

    • Solutions:

      • Basic Wash: During the aqueous workup, wash the organic layer with a mild basic solution like saturated sodium bicarbonate (NaHCO₃) or 5% sodium carbonate (Na₂CO₃). This will deprotonate the carboxylic acid, making it soluble in the aqueous layer. Be cautious if your product has acid-labile functional groups.

  • Potential Cause C: Removal of HOBt/DIPEA.

    • Explanation: Additives like HOBt and the base (DIPEA) are common impurities.

    • Solutions:

      • Acidic Wash: A wash with a dilute acid like 1M HCl or 5% citric acid will protonate and extract the basic DIPEA into the aqueous layer.

      • Aqueous Washes: HOBt and its byproducts can often be removed with repeated water or brine washes.

      • Chromatography: If impurities persist, silica gel column chromatography is typically effective.

Recommended Experimental Protocols

dot

Sources

Validation & Comparative

Validating 2-(Ethoxycarbonyl)thiazole-4-carboxylic acid as a Novel c-Met Inhibitor: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the mesenchymal-epithelial transition (MET) receptor tyrosine kinase has emerged as a critical oncogenic driver in a variety of malignancies, including non-small cell lung cancer (NSCLC), gastric cancer, and renal cell carcinoma.[1][2][3] Dysregulation of the c-Met signaling pathway, through mechanisms such as gene amplification, mutations, or protein overexpression, can lead to enhanced tumor cell proliferation, survival, motility, and invasion.[2][4] This has spurred the development of several c-Met inhibitors, with notable examples like Crizotinib, Capmatinib, and Tepotinib receiving regulatory approval and demonstrating significant clinical benefit.[5][6][7]

This guide provides a comprehensive framework for the validation of a novel compound, 2-(Ethoxycarbonyl)thiazole-4-carboxylic acid, as a potential c-Met inhibitor. We will delineate a rigorous, multi-tiered experimental approach, from initial biochemical assays to preclinical in vivo studies. Throughout this guide, we will draw comparisons with established c-Met inhibitors to provide context and performance benchmarks for researchers in the field of drug development.

The c-Met Signaling Pathway: A Key Therapeutic Target

The c-Met receptor and its ligand, hepatocyte growth factor (HGF), form a signaling axis that is integral to normal physiological processes such as embryonic development and tissue regeneration.[2] However, in the context of cancer, aberrant activation of this pathway can drive tumorigenesis and metastasis.[1] Upon HGF binding, c-Met undergoes dimerization and autophosphorylation of key tyrosine residues within its kinase domain. This phosphorylation creates docking sites for various downstream signaling molecules, activating multiple intracellular cascades including the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively promote cancer cell growth, survival, and invasion.[1][4][8]

dot graph "c-Met_Signaling_Pathway" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes HGF [label="HGF", fillcolor="#FBBC05"]; cMet [label="c-Met Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; P1 [label="P", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF", width=0.3, height=0.3]; P2 [label="P", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF", width=0.3, height=0.3]; GAB1 [label="GAB1", fillcolor="#34A853", fontcolor="#FFFFFF"]; GRB2 [label="GRB2", fillcolor="#34A853", fontcolor="#FFFFFF"]; SOS [label="SOS", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05"]; AKT [label="AKT", fillcolor="#FBBC05"]; STAT3 [label="STAT3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#FFFFFF"]; Proliferation [label="Proliferation", shape=plaintext, fontcolor="#202124"]; Survival [label="Survival", shape=plaintext, fontcolor="#202124"]; Invasion [label="Invasion", shape=plaintext, fontcolor="#202124"];

// Edges HGF -> cMet [label="Binds"]; cMet -> P1 [arrowhead=none]; cMet -> P2 [arrowhead=none]; P1 -> GAB1 [label="Recruits"]; P2 -> GRB2 [label="Recruits"]; GAB1 -> PI3K; GRB2 -> SOS; SOS -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; PI3K -> AKT; cMet -> STAT3 [label="Directly phosphorylates"]; ERK -> Nucleus; AKT -> Nucleus; STAT3 -> Nucleus; Nucleus -> Proliferation; Nucleus -> Survival; Nucleus -> Invasion; } Caption: Simplified c-Met signaling pathway.

A Phased Approach to Inhibitor Validation

The validation of this compound as a c-Met inhibitor should follow a logical progression from in vitro biochemical and cellular assays to in vivo animal models. This phased approach ensures a thorough characterization of the compound's potency, selectivity, and anti-tumor efficacy.

dot graph "Validation_Workflow" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Phase1 [label="Phase 1: In Vitro Validation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; KinaseAssay [label="Biochemical Kinase Assay"]; CellularAssays [label="Cell-Based Assays"]; Phase2 [label="Phase 2: In Vivo Validation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Xenograft [label="Xenograft Tumor Models"]; PDX [label="Patient-Derived Xenograft (PDX) Models"]; Outcome [label="Candidate for IND-Enabling Studies", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Phase1 -> KinaseAssay; Phase1 -> CellularAssays; KinaseAssay -> Phase2; CellularAssays -> Phase2; Phase2 -> Xenograft; Phase2 -> PDX; Xenograft -> Outcome; PDX -> Outcome; } Caption: Phased validation workflow for a novel c-Met inhibitor.

Phase 1: In Vitro and Cellular Characterization

Biochemical Kinase Assay: The First Litmus Test

The initial step is to determine if this compound directly inhibits the enzymatic activity of the c-Met kinase. Commercially available c-Met kinase assay kits provide a streamlined and reliable method for this purpose.[9][10][11] These assays typically measure the amount of ATP consumed or ADP produced during the phosphorylation of a synthetic substrate by recombinant c-Met kinase.

Experimental Protocol: In Vitro c-Met Kinase Assay

  • Reagent Preparation: Prepare a master mix containing 5x kinase assay buffer, ATP, and a poly (Glu, Tyr) substrate.

  • Inhibitor Preparation: Prepare serial dilutions of this compound and known inhibitors (e.g., Crizotinib, Capmatinib) in a suitable solvent (e.g., DMSO).

  • Assay Plate Setup: Add the master mix to all wells of a 96-well plate. Add the diluted test compound, known inhibitors (positive controls), and solvent (negative control) to their respective wells.

  • Enzyme Addition: Add diluted, purified recombinant c-Met kinase to all wells except the "blank" control.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes to allow the kinase reaction to proceed.

  • Detection: Add a detection reagent (e.g., Kinase-Glo® Max) that measures the remaining ATP via a luminescent signal.

  • Data Analysis: Measure luminescence using a microplate reader. Calculate the half-maximal inhibitory concentration (IC50) value for each compound.

Comparative Benchmarks: IC50 Values of Known c-Met Inhibitors

InhibitorReported c-Met IC50 (nM)
Crizotinib~5-20
Capmatinib<1
Tepotinib~3
Cabozantinib~4

Note: IC50 values can vary depending on the specific assay conditions.

A promising result for this compound would be an IC50 value in the low nanomolar range, comparable to or better than the established inhibitors.

Cellular Assays: Assessing Target Engagement and Biological Effects

Positive results in the biochemical assay must be followed by cellular assays to confirm that the compound can penetrate the cell membrane, engage with c-Met in a cellular context, and elicit the desired biological response.

1.2.1 Western Blotting for Phospho-c-Met and Downstream Signaling

Western blotting is a crucial technique to visualize the inhibition of c-Met phosphorylation and its downstream signaling pathways.[12][13][14]

Experimental Protocol: Western Blot Analysis

  • Cell Culture and Treatment: Culture a c-Met-dependent cancer cell line (e.g., Hs746T gastric cancer cells with MET amplification). Treat the cells with varying concentrations of this compound for a specified time (e.g., 2-4 hours).

  • Cell Lysis and Protein Quantification: Lyse the cells to extract total protein and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phospho-c-Met (Tyr1234/1235), total c-Met, phospho-AKT, total AKT, phospho-ERK, and total ERK. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the extent of inhibition of phosphorylation.

A successful outcome would show a dose-dependent decrease in the phosphorylation of c-Met, AKT, and ERK, with minimal to no change in the total protein levels.

1.2.2 Cell Proliferation/Viability Assays

These assays determine the effect of the inhibitor on the growth and survival of cancer cells.[15][16]

Experimental Protocol: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

  • Cell Seeding: Seed c-Met-dependent and c-Met-independent cancer cell lines in 96-well plates.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and control inhibitors.

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Measurement: Add the appropriate reagent (e.g., MTT or CellTiter-Glo®) and measure the signal (absorbance or luminescence), which is proportional to the number of viable cells.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) or IC50 values.

Ideally, this compound should selectively inhibit the proliferation of c-Met-dependent cell lines with a potent GI50 value, while having a minimal effect on c-Met-independent lines.

Phase 2: In Vivo Efficacy Assessment

Promising in vitro and cellular data warrant the evaluation of the compound's anti-tumor activity in preclinical animal models.

Cell Line-Derived Xenograft (CDX) Models

CDX models, where human cancer cell lines are implanted into immunocompromised mice, are a standard initial in vivo test.[17]

Experimental Protocol: CDX Tumor Growth Inhibition Study

  • Tumor Implantation: Subcutaneously inject a c-Met-dependent cancer cell line (e.g., EBC-1 NSCLC cells with MET amplification) into the flank of immunodeficient mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Compound Administration: Administer this compound and a positive control inhibitor (e.g., Capmatinib) orally or via another appropriate route, once or twice daily. The control group receives the vehicle.

  • Tumor Measurement and Body Weight Monitoring: Measure the tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

  • Endpoint and Analysis: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group.

Comparative Benchmarks: In Vivo Efficacy of Known c-Met Inhibitors

InhibitorModelTGI (%) / Response
CapmatinibMET-driven tumor xenograft modelsEvidence of tumor growth inhibition[18]
Tepotinibc-Met-overexpressing liver cancer modelsEffective inhibition of tumor growth[19]
CabozantinibColorectal cancer xenograftSignificant reduction in tumor size[20]
Crizotinibc-Met dependent tumor modelsShowed antitumor efficacy[21]

Significant tumor growth inhibition with good tolerability (minimal body weight loss) would be a strong indicator of in vivo efficacy for this compound.

Patient-Derived Xenograft (PDX) Models

PDX models, which involve the implantation of patient tumor fragments into mice, are considered more clinically relevant as they better recapitulate the heterogeneity of human tumors.[22][23][24][25]

Experimental Protocol: PDX Model Efficacy Study

The protocol is similar to the CDX study, but with the implantation of patient-derived tumor tissue with known MET alterations (e.g., exon 14 skipping mutation or high-level amplification). This allows for the evaluation of the compound's efficacy in a more translationally relevant setting.

Comparative Benchmarks: Clinical Efficacy of Approved c-Met Inhibitors in Patients with MET Alterations

InhibitorIndication (NSCLC)Objective Response Rate (ORR)
CapmatinibMETex14 (Treatment-naïve)68%[18][26]
METex14 (Previously treated)41%[18][26]
High-level MET amplification (Treatment-naïve)40%[27]
TepotinibMETex14 (Treatment-naïve)57%[28][29]
METex14 (Previously treated)45%[28][29]
CrizotinibMET amplified33% (in a Phase 1 study)[30]

While direct comparison of preclinical TGI to clinical ORR is not straightforward, robust tumor regression in PDX models with specific MET alterations would provide strong evidence for the potential clinical utility of this compound.

Conclusion

The validation of this compound as a c-Met inhibitor requires a systematic and rigorous evaluation process. By following the outlined experimental workflow and using the performance of approved drugs as benchmarks, researchers can effectively assess the therapeutic potential of this novel compound. A successful candidate will exhibit potent and selective inhibition of c-Met in biochemical and cellular assays, leading to significant and well-tolerated anti-tumor efficacy in relevant preclinical models. Such a data package would provide a strong rationale for advancing the compound into investigational new drug (IND)-enabling studies, with the ultimate goal of developing a new therapeutic option for patients with c-Met-driven cancers.

References

  • An overview of the c-MET signaling pathway - PMC. NIH.
  • Targeting the c-Met Signaling Pathway in Cancer. AACR Journals.
  • Common c-MET signaling pathways The c-MET receptor tyrosine kinase is... ResearchGate.
  • c-Met inhibitors – Knowledge and References. Taylor & Francis.
  • c-MET. AbbVie Science.
  • c-Met inhibitor - Wikipedia. Wikipedia.
  • An overview of the c-MET signaling pathway. PubMed.
  • Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC. NIH.
  • Capmatinib for patients with non-small cell lung cancer with MET exon 14 skipping mutations: A review of preclinical and clinical studies. PubMed.
  • Efficacy and safety of crizotinib in patients with advanced c-MET-amplified non-small cell lung cancer (NSCLC). ASCO Publications.
  • Capmatinib (INC280) Is Active Against Models of Non–Small Cell Lung Cancer and Other Cancer Types with Defined Mechanisms of MET Activation. AACR Journals.
  • Cabozantinib, a Novel c-Met Inhibitor, Inhibits Colorectal Cancer Development in a Xenograft Model - PMC. NIH.
  • The selective c-Met inhibitor tepotinib can overcome epidermal growth factor receptor inhibitor resistance mediated by aberrant c-Met activation in NSCLC models. NIH.
  • Tepotinib in patients with advanced non-small cell lung cancer (NSCLC) harboring MET exon 14-skipping mutations: Phase II trial. ASCO Publications.
  • FDA Approves Tepotinib for Metastatic NSCLC Harboring MET Exon 14 Skipping Alterations. OncLive.
  • Capmatinib in MET exon 14-mutated non-small-cell lung cancer: final results from the open-label, phase 2 GEOMETRY mono-1 trial. PubMed.
  • FDA approves tepotinib for metastatic non-small cell lung cancer. U.S. Food and Drug Administration.
  • Capmatinib Shows Activity in MET-Amplified Non–Small-Cell Lung Cancer. Value-Based Cancer Care.
  • A Novel Kinase Inhibitor, INCB28060, Blocks c-MET–Dependent Signaling, Neoplastic Activities, and Cross-Talk with EGFR and HER-3. AACR Journals.
  • Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells. NIH.
  • Knockdown of c-Met inhibits cell proliferation and invasion and increases chemosensitivity to doxorubicin in human multiple myeloma U266 cells in vitro. PubMed.
  • Three patient-derived EGFR-mutant xenograft models show MET dependency.... ResearchGate.
  • Blockade of c-Met-Mediated Signaling Pathways by E7050 Suppresses Growth and Promotes Apoptosis in Multidrug-Resistant Human Uterine Sarcoma Cells. MDPI.
  • Western blot analysis on protein lysates and proliferation assays on... ResearchGate.
  • Abstract A231: Combination of MET and EGFR inhibitors in patient-derived tumor xenografts. AACR Journals.
  • c-Met Kinase Assay Kit. BPS Bioscience.
  • Chemi-Verse™ c-MET Kinase Assay Kit. BPS Bioscience.
  • MET Kinase Assay. ResearchGate.

Sources

A Comparative Analysis of Thiazole and Oxazole-Based Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic selection of heterocyclic scaffolds is a cornerstone of rational drug design. Among the plethora of five-membered aromatic rings, thiazoles and oxazoles have emerged as privileged structures, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Their utility stems from a combination of favorable physicochemical properties, metabolic stability, and the capacity to engage in diverse non-covalent interactions with biological targets.[3] This guide provides an in-depth comparative study of thiazole-based versus oxazole-based inhibitors, offering experimental data, mechanistic insights, and detailed protocols to inform the selection and optimization of these crucial pharmacophores.

The Bioisosteric Relationship: A Tale of Two Heterocycles

Thiazole and oxazole are considered bioisosteres, meaning they possess similar molecular shapes and volumes, and often elicit comparable biological responses.[4] The primary difference lies in the heteroatom at position 1: a sulfur atom in thiazole and an oxygen atom in oxazole. This seemingly subtle substitution can have profound effects on the electronic properties, lipophilicity, metabolic stability, and hydrogen bonding capacity of the resulting inhibitor, thereby influencing its potency, selectivity, and pharmacokinetic profile.[3]

The sulfur atom in the thiazole ring is larger and more polarizable than the oxygen in the oxazole ring, which can lead to distinct interactions with protein targets. For instance, the sulfur atom can participate in favorable interactions with specific amino acid residues, such as methionine or cysteine, which cannot be replicated by the oxygen atom of an oxazole. Conversely, the greater electronegativity of the oxygen atom in oxazoles can influence the hydrogen bond accepting capacity of the adjacent nitrogen atom at position 3.

Head-to-Head Comparison: Performance in Action

To truly understand the implications of choosing one scaffold over the other, it is essential to examine their performance in direct comparative studies. Below, we present data from two distinct therapeutic areas where thiazole and oxazole analogues have been evaluated against the same biological target.

Case Study 1: VEGFR-2 Kinase Inhibition in Oncology

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1] Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. A comparative study of thiazole versus oxazole isosteres as VEGFR-2 inhibitors provides a clear illustration of how the choice of heterocycle can impact potency.

ScaffoldCompoundTargetIC50 (nM)
Thiazole Thiazole AnalogVEGFR-251.09[5]
Oxazole Oxazole AnalogVEGFR-2(Data not available in direct comparison)
Table 1: Comparative inhibitory activity of a thiazole-based inhibitor against VEGFR-2. While a direct oxazole analog's IC50 was not provided in the same study, the potent activity of the thiazole derivative highlights its suitability for this target.[5]

The data indicates that the thiazole ring is a highly effective scaffold for VEGFR-2 inhibition, achieving a potent IC50 value of 51.09 nM.[5] Molecular modeling studies suggest that the thiazole moiety can form crucial hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the kinase.

Case Study 2: Antitubercular Activity

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the development of novel therapeutic agents. A study exploring various heterocyclic scaffolds as antitubercular agents provides a direct comparison of the minimum inhibitory concentrations (MIC) of oxazole and thiazole derivatives.[6]

ScaffoldCompoundTarget OrganismMIC (µM)
Oxazole Oxazole Analog (2)M. tuberculosis (clinical strains)1–9[6]
Thiazole Thiazole Analog (5)M. tuberculosis (clinical strains)4–34[6]
Table 2: Comparative antitubercular activity of oxazole and thiazole derivatives.[6]

In this instance, the oxazole-based inhibitor demonstrated superior potency against clinically relevant strains of M. tuberculosis, with MIC values in the low micromolar range.[6] The corresponding thiazole analog was significantly less potent.[6] This highlights that for certain biological targets, the oxazole scaffold may offer an advantage.

Structure-Activity Relationships in Kinase Inhibition

The subtle differences between thiazole and oxazole become particularly apparent in the context of kinase inhibition, where precise interactions within the ATP-binding site are paramount. Structure-activity relationship (SAR) studies on p38 MAP kinase inhibitors have revealed key insights. While direct head-to-head data is not always available, the general principles of bioisosteric replacement are informative. The choice between a thiazole or an oxazole can influence the orientation of substituent groups, which in turn affects their ability to form critical hydrogen bonds with the hinge region of the kinase and to occupy hydrophobic pockets.[7][8]

Experimental Protocols for Inhibitor Characterization

To ensure the scientific integrity of a comparative study, standardized and validated experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate and compare thiazole- and oxazole-based inhibitors.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay determines the concentration of an inhibitor required to block 50% of the VEGFR-2 kinase activity (IC50). A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Protocol:

  • Enzyme and Substrate Preparation: A solution of recombinant human VEGFR-2 kinase and a suitable substrate (e.g., poly(Glu,Tyr) 4:1) is prepared in a kinase buffer.

  • Inhibitor Dilution: A serial dilution of the test compound (thiazole or oxazole derivative) is prepared. A typical starting concentration range is 1 nM to 100 µM. A DMSO-only control is also prepared.

  • Reaction Initiation: The kinase, substrate, and ATP are combined in the wells of a 96-well plate. The inhibitor dilutions are then added to initiate the reaction.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow the kinase reaction to proceed.

  • Detection: A reagent such as ADP-Glo™ is added to stop the kinase reaction and measure the amount of ADP produced, which is then converted to a luminescent signal.

  • Data Analysis: The luminescence data is used to calculate the percent inhibition for each inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[4][9]

G cluster_workflow VEGFR-2 Kinase Inhibition Assay Workflow prep 1. Preparation (Enzyme, Substrate, Inhibitor) reaction 2. Kinase Reaction (Incubation with ATP) prep->reaction Initiate detection 3. Luminescence Detection (Quantify remaining ATP) reaction->detection Stop & Detect analysis 4. Data Analysis (Calculate IC50) detection->analysis Calculate

Caption: Workflow for VEGFR-2 Kinase Inhibition Assay.

Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The Microplate Alamar Blue Assay (MABA) is a commonly used colorimetric method for determining the MIC of compounds against M. tuberculosis.[10]

Protocol:

  • Inoculum Preparation: A culture of M. tuberculosis H37Rv is grown to the mid-log phase and then diluted to a standardized turbidity.

  • Drug Dilution: A serial two-fold dilution of the test inhibitor is prepared in a 96-well microplate containing Middlebrook 7H9 broth.

  • Inoculation: The standardized bacterial suspension is added to each well containing the diluted inhibitor.

  • Incubation: The microplate is incubated at 37°C for 7-10 days.

  • Alamar Blue Addition: Alamar Blue reagent is added to each well, and the plate is re-incubated for 24 hours.

  • Reading Results: A blue color indicates no bacterial growth (inhibition), while a pink color indicates growth. The MIC is the lowest concentration of the inhibitor that prevents the color change from blue to pink.[10][11][12]

G cluster_mic MIC Determination using MABA start Prepare Serial Dilutions of Inhibitor inoculate Inoculate with M. tuberculosis start->inoculate incubate Incubate for 7-10 days inoculate->incubate add_alamar Add Alamar Blue Reagent incubate->add_alamar reincubate Re-incubate for 24 hours add_alamar->reincubate read Read Results (Blue vs. Pink) reincubate->read

Caption: Workflow for MIC Determination against M. tuberculosis.

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an early indication of its likely in vivo clearance.

Protocol:

  • Incubation Mixture Preparation: A mixture containing liver microsomes (human, rat, or other species), a buffer (e.g., phosphate buffer, pH 7.4), and the test compound at a fixed concentration (e.g., 1 µM) is prepared.

  • Reaction Initiation: The metabolic reaction is initiated by adding a cofactor, typically NADPH.

  • Time-Course Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.

  • Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The half-life (t½) and intrinsic clearance (CLint) are then calculated.[13][14][15]

G cluster_metabolic In Vitro Metabolic Stability Assay Workflow incubate 1. Incubate Compound with Liver Microsomes & NADPH sample 2. Sample at Multiple Time Points incubate->sample quench 3. Quench Reaction & Precipitate Proteins sample->quench analyze 4. Analyze by LC-MS/MS (Quantify Parent Compound) quench->analyze calculate 5. Calculate t½ & Intrinsic Clearance analyze->calculate

Caption: Workflow for In Vitro Metabolic Stability Assay.

Caco-2 Permeability Assay

This assay is widely used to predict the intestinal absorption of orally administered drugs. It utilizes a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized epithelial layer with tight junctions, mimicking the intestinal barrier.

Protocol:

  • Cell Culture: Caco-2 cells are seeded on a semipermeable membrane in a Transwell™ insert and cultured for approximately 21 days to form a confluent monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement: The test compound is added to the apical (A) side of the monolayer, and the amount of compound that permeates to the basolateral (B) side is measured over time. The experiment is also performed in the reverse direction (B to A) to assess active efflux.

  • Sample Analysis: Samples from both the apical and basolateral compartments are collected at various time points and analyzed by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that the compound is a substrate for an efflux transporter.[16][][18]

G cluster_caco2 Caco-2 Permeability Assay Workflow culture 1. Culture Caco-2 Cells on Transwell Inserts integrity 2. Verify Monolayer Integrity (TEER) culture->integrity permeability 3. Measure Bidirectional Transport (Apical to Basolateral & vice versa) integrity->permeability analysis 4. Analyze Samples by LC-MS/MS permeability->analysis calculation 5. Calculate Papp & Efflux Ratio analysis->calculation

Caption: Workflow for Caco-2 Permeability Assay.

Conclusion: Making an Informed Choice

The decision to employ a thiazole or an oxazole scaffold in a drug discovery program is a nuanced one, with no single answer being universally correct. As demonstrated, the choice can significantly impact the biological activity of the resulting inhibitor. Thiazole-based inhibitors may offer advantages for certain targets like VEGFR-2, while oxazole-based compounds have shown superiority in antitubercular applications. A thorough understanding of the target's active site, coupled with a systematic evaluation of both scaffolds using robust and standardized in vitro assays, is crucial for making an informed decision. By leveraging the comparative data and detailed protocols presented in this guide, researchers and drug development professionals can better navigate the complexities of heterocyclic scaffold selection and accelerate the discovery of novel, effective therapeutics.

References

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]
  • Heifets, L. (1996). Measuring minimum inhibitory concentrations in mycobacteria. Methods in Molecular Medicine, 1, 233-246. [Link]
  • Wang, F., et al. (2013). Generation and exploration of new classes of antitubercular agents: The optimization of oxazolines, oxazoles, thiazolines, thiazoles to imidazo[1,2-a]pyridines and isomeric 5,6-fused scaffolds. Journal of medicinal chemistry, 56(19), 7748–7764. [Link]
  • Mercell. metabolic stability in liver microsomes. [Link]
  • Zhang, Z., et al. (2017). Determination of minimal inhibitory concentration (MIC). Bio-protocol, 7(17), e2534. [Link]
  • Cyprotex. Microsomal Stability. [Link]
  • Slideshare. caco-2 cell permeability assay for intestinal absorption .pptx. [Link]
  • Evotec. Caco-2 Permeability Assay. [Link]
  • protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
  • Springer Nature Experiments.
  • MTTlab. In vitro drug metabolism: for the selection of your lead compounds. [Link]
  • Microbe Investigations.
  • El-Sayed, M. A., et al. (2023). Development of New Thiadiazole Derivatives as VEGFR-2 Inhibitors With Anticancer and Proapoptotic Activities. Chemical biology & drug design. [Link]
  • BPS Bioscience. VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. [Link]
  • El-Naggar, A. M., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules (Basel, Switzerland), 27(17), 5649. [Link]
  • Kumar, A., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Drug development research, 83(5), 1058–1094. [Link]
  • Nishiguchi, N., et al. (2009). Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. Bioorganic & medicinal chemistry letters, 19(9), 2413–2416. [Link]
  • Dhar, T. G. M., et al. (2007). Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. Bioorganic & medicinal chemistry letters, 17(18), 5019–5024. [Link]
  • ResearchGate. (2025, August 5).
  • Costa, M., et al. (2022). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules (Basel, Switzerland), 27(19), 6566. [Link]
  • Loidl, G., et al. (2006). Substituted isoxazoles as potent inhibitors of p38 MAP kinase. ChemMedChem, 1(2), 197-207. [Link]
  • El-Gamal, M. I., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([10][16][17]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1083–1095. [Link]
  • ResearchGate.
  • ResearchGate. In vitro VEGFR-2 inhibitory assay. [Link]
  • Verma, S., et al. (2022). Thiazole - A promising scaffold for antituberculosis agents and structure-activity relationships studies. Bioorganic chemistry, 128, 106093. [Link]
  • Abbas, S. Y., et al. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Journal of the Iranian Chemical Society, 20(1), 1-18. [Link]
  • Sharma, P. C., et al. (2022). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC medicinal chemistry, 13(12), 1461–1485. [Link]
  • Al-Ostoot, F. H., et al. (2022). Thiazole–Chalcone Hybrids as Prospective Antitubercular and Antiproliferative Agents: Design, Synthesis, Biological, Molecular Docking Studies and In Silico ADME Evaluation. Molecules (Basel, Switzerland), 27(19), 6237. [Link]
  • ResearchGate. (2025, August 5). SAR of 2,6-Diamino-3,5-difluoropyridinyl Substituted Heterocycles as Novel p38 MAP Kinase Inhibitors. [Link]

Sources

A Comparative Guide to the In Vitro Efficacy of 2-(Ethoxycarbonyl)thiazole-4-carboxylic Acid Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds investigated for their pharmacological potential, thiazole derivatives have emerged as a particularly promising class of anticancer agents.[1][2] Their versatile scaffold allows for extensive chemical modifications, leading to a broad spectrum of biological activities. This guide provides a comprehensive assessment of the in vitro efficacy of a specific subclass, 2-(ethoxycarbonyl)thiazole-4-carboxylic acid derivatives, against various cancer cell lines. We will delve into a comparative analysis of their performance, supported by experimental data, and elucidate the mechanistic rationale behind their cytotoxic effects.

The Thiazole Scaffold: A Privileged Structure in Cancer Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[3] Its presence in clinically approved anticancer drugs such as Dasatinib and Ixazomib underscores its significance.[1] The unique electronic properties and the ability of the nitrogen atom to form hydrogen bonds contribute to the diverse pharmacological profiles of thiazole derivatives, which include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[2][4][5]

Comparative In Vitro Cytotoxicity of Thiazole Derivatives

The true measure of a potential anticancer agent's initial promise lies in its ability to selectively inhibit the growth of cancer cells. Here, we present a comparative analysis of the cytotoxic effects of various thiazole derivatives, with a focus on those bearing the this compound scaffold and its analogs. The data is collated from multiple studies to provide a broader perspective.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
Ethyl (4-methyl-thiazol-5-yl)carboxylate-acetamide derivative (3g) SH-SY5Y (Neuroblastoma)Significantly more effective than DoxorubicinDoxorubicin-[6][7]
Thiazolyl-indole-2-carboxamide derivative (6i) MCF-7 (Breast)6.10 ± 0.4Dasatinib46.83–60.84[8]
Thiazolyl-indole-2-carboxamide derivative (6v) MCF-7 (Breast)6.49 ± 0.3Dasatinib46.83–60.84[8]
2,4-disubstituted thiazole derivative (4c) MCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41[9]
2,4-disubstituted thiazole derivative (4c) HepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51[9]
Thiazole-2-imine derivative (4i) SaOS-2 (Osteosarcoma)0.190 ± 0.045 µg/mL--[10]
2-Arylthiazolidine-4-carboxylic acid amide (1b) A375 (Melanoma)GI50 = 0.13−1.48--[11]
2-Arylthiazolidine-4-carboxylic acid amide (15b) Prostate Cancer Cell LinesGood selectivity and potency--[11]
2,4-dioxothiazolidine derivative (22) MCF-7 (Breast)1.21 ± 0.04Sorafenib-[12]
2,4-dioxothiazolidine derivative (22) HepG2 (Liver)2.04 ± 0.06Sorafenib-[12]

Note: IC50 and GI50 values represent the concentration of a drug that is required for 50% inhibition of cell growth. A lower value indicates a more potent compound.

The data clearly indicates that thiazole derivatives, including those with an ethyl carboxylate moiety, exhibit potent cytotoxic activity against a range of cancer cell lines.[6][7] Notably, the combination of an ester group on the thiazole ring with other heterocyclic systems, such as thiazoline, has been shown to be significantly more effective than the standard chemotherapeutic agent doxorubicin in neuroblastoma cells.[6][7] This highlights the importance of the ethoxycarbonyl group in modulating the anticancer activity of the thiazole scaffold.

Mechanistic Insights: How Do These Derivatives Exert Their Effects?

Understanding the mechanism of action is critical for the rational design of more effective and targeted therapies. Studies on various thiazole derivatives suggest that their anticancer activity is often multifactorial, primarily involving the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.

Induction of Apoptosis

Apoptosis is a crucial process for eliminating damaged or cancerous cells. Many thiazole derivatives have been shown to induce apoptosis in cancer cells.[4] This is often characterized by:

  • Activation of Caspases: A family of proteases that execute the apoptotic program.

  • Disruption of Mitochondrial Membrane Potential: Leading to the release of pro-apoptotic factors.[2]

  • DNA Fragmentation: A hallmark of late-stage apoptosis.[2]

For instance, certain thiazolyl-indole-2-carboxamide derivatives have been demonstrated to promote apoptosis, contributing to their cytotoxic effects.[8]

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell proliferation. Cancer cells often exhibit dysregulated cell cycle control. Several thiazole derivatives have been found to induce cell cycle arrest, preventing cancer cells from dividing and proliferating.[5] A common observation is the arrest of cells in the G2/M phase of the cell cycle, which is a critical checkpoint before mitosis.[5][8] This effect is often mediated by the inhibition of key regulatory proteins such as cyclin-dependent kinases (CDKs).

Below is a diagram illustrating a generalized workflow for assessing the in vitro efficacy of these compounds.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Cytotoxicity Screening cluster_2 Mechanism of Action Studies cluster_3 Data Analysis & Interpretation synthesis Synthesis of this compound derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization treatment Treatment with Thiazole Derivatives characterization->treatment cell_culture Culturing of Cancer Cell Lines cell_culture->treatment mtt_srb MTT/SRB Assay for Cell Viability treatment->mtt_srb ic50 Determination of IC50 Values mtt_srb->ic50 apoptosis Apoptosis Assays (Annexin V/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle western_blot Western Blot for Apoptotic Markers apoptosis->western_blot data_analysis Comparative Analysis of Efficacy cell_cycle->data_analysis western_blot->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar

Caption: A generalized workflow for assessing the in vitro efficacy of novel anticancer compounds.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols are essential. The following are standardized, step-by-step methodologies for the key assays used to evaluate the in vitro efficacy of this compound derivatives.

Cell Viability Assays: MTT and SRB

The MTT and Sulforhodamine B (SRB) assays are colorimetric methods used to assess cell viability and proliferation.

MTT Assay Protocol

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the thiazole derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

SRB Assay Protocol

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compounds for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Seeding and Treatment: Seed and treat cells as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.

The following diagram illustrates the principles of cell sorting in apoptosis and cell cycle analysis using flow cytometry.

G cluster_0 Apoptosis Analysis cluster_1 Cell Cycle Analysis a Annexin V-/PI- (Viable) b Annexin V+/PI- (Early Apoptosis) c Annexin V+/PI+ (Late Apoptosis/Necrosis) d Annexin V-/PI+ (Necrosis) g1 G0/G1 Phase (2n DNA) s S Phase (2n-4n DNA) g2m G2/M Phase (4n DNA) subg1 Sub-G1 (Apoptotic Cells)

Caption: Distinct cell populations identified in apoptosis and cell cycle assays.

Conclusion and Future Directions

The in vitro evidence strongly suggests that this compound derivatives and their analogs are a promising class of anticancer agents. Their potent cytotoxicity against a variety of cancer cell lines, coupled with their ability to induce apoptosis and cell cycle arrest, warrants further investigation. Future research should focus on optimizing the lead compounds to enhance their efficacy and selectivity, as well as on conducting in vivo studies to validate their therapeutic potential in preclinical models. A deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their successful translation into clinical applications.

References

  • Bimoussa, et al. (2022). Investigation of the cytotoxic mechanisms of thiazole analogues, revealing common initiation of apoptosis via Caspase-3/7 activation, induction of G2/M phase arrest, and disruption of MMP in cancer cells.
  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega.
  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. [Link]
  • Synthesis, Anticancer and Antioxidant Activity of Novel 2,4-Disubstituted Thiazoles. (2014). Bulletin of the Korean Chemical Society.
  • Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. (2019). Molecules. [Link]
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). Molecules. [Link]
  • Novel thiazole/ethyl thiazole carboxylate-acetamide derivatives and their cytotoxic effect evaluation. (2024).
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]
  • Novel Thiazole/Ethyl Thiazole Carboxylate-Acetamide Derivatives and Their Cytotoxic Effect Evalu
  • Novel thiazole/ethyl thiazole carboxylate-acetamide derivatives and their cytotoxic effect evalu
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). (2023). PLOS ONE. [Link]
  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2023). Future Medicinal Chemistry. [Link]
  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents. (2023). PLOS ONE. [Link]
  • Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. (2018). European Journal of Medicinal Chemistry. [Link]
  • Synthesis, anticancer effect and molecular modeling of new thiazolylpyrazolyl coumarin derivatives targeting VEGFR-2 kinase and inducing cell cycle arrest and apoptosis. (2021). Bioorganic Chemistry. [Link]
  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (2010). Journal of Medicinal Chemistry. [Link]
  • Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. (2010). Bioorganic & Medicinal Chemistry. [Link]
  • Effects of compounds 2 and 14 on apoptosis induction in MCF-7 cells.
  • Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. (2023). Bioorganic Chemistry.
  • New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. (2023). Scientific Reports. [Link]
  • Synthesis of new 2-galactosylthiazolidine-4-carboxylic acid amides. Antitumor evaluation against melanoma and breast cancer cells. (2012).
  • Synthesis and anticancer activity in vitro of some 2-thioxo-4-thiazolidone deriv
  • Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. (2022). Semantic Scholar.
  • Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. (2005). Journal of Medicinal Chemistry. [Link]
  • Juglone-Bearing Thiopyrano[2,3-d]thiazoles Induce Apoptosis in Colorectal Adenocarcinoma Cells. (2023). International Journal of Molecular Sciences. [Link]

Sources

A Technical Guide to the Structure-Activity Relationships of 2-(Ethoxycarbonyl)thiazole-4-carboxylic Acid Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 2-(ethoxycarbonyl)thiazole-4-carboxylic acid scaffold is a versatile building block in medicinal chemistry, offering a unique combination of structural rigidity and functionality that has been exploited for the development of a wide range of therapeutic agents. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various analogs derived from this core structure, with a focus on their applications as anticancer, anti-inflammatory, and antimicrobial agents. The insights presented herein are supported by experimental data from peer-reviewed literature, offering researchers and drug development professionals a comprehensive resource to guide future discovery efforts.

Introduction: The Thiazole-4-Carboxylic Acid Core

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, a structure that is present in numerous FDA-approved drugs.[1] The this compound moiety, in particular, provides two key points for chemical modification: the ester at the 2-position and the carboxylic acid at the 4-position. These functional groups allow for the synthesis of diverse libraries of esters, amides, and other derivatives, enabling a thorough exploration of the chemical space around the core scaffold. The inherent properties of the thiazole ring, such as its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive starting point for drug design.[2]

Thiazole-4-Carboxamide Analogs as Anticancer Agents

A significant body of research has focused on the development of this compound analogs as potent and selective anticancer agents. These efforts have primarily involved the conversion of the 4-carboxylic acid to a variety of carboxamides, leading to the discovery of promising inhibitors of key oncogenic targets.

Targeting c-Met Kinase

The c-Met proto-oncogene, a receptor tyrosine kinase, is a well-validated target in oncology. Dysregulation of c-Met signaling is implicated in the proliferation, survival, and metastasis of various tumors. Several studies have explored thiazole-4-carboxamide derivatives as c-Met inhibitors.[2]

A key SAR finding in this area is the critical role of the amide functionality in forming hydrogen bond interactions with the hinge region of the c-Met kinase domain. The nature of the substituent on the amide nitrogen has a profound impact on inhibitory activity.

Table 1: SAR of Thiazole-4-Carboxamide Analogs as c-Met Inhibitors

Compound IDR1 (at 2-position of thiazole)R2 (Amide Substituent)c-Met IC50 (nM)Reference
51e Phenyl3-fluoro-4-(...)-aniline34.48[2]
51f 4-Fluorophenyl3-fluoro-4-(...)-aniline29.05[2]
51w 3-Fluorophenyl3-fluoro-4-(...)-aniline22.34[2]
51aj 2-Thienyl3-fluoro-4-(...)-aniline49.55[2]

As shown in Table 1, substitution on the phenyl ring at the 2-position of the thiazole core influences potency. A 3-fluoro substituent on the phenyl ring (compound 51w ) provided the most potent inhibition in this series. Replacing the phenyl ring with an electron-rich thienyl group (compound 51aj ) led to a decrease in activity, suggesting that an electron-deficient aromatic ring at this position is preferred for optimal c-Met inhibition.[2]

General Cytotoxic Agents

Other studies have focused on the development of 2-phenylthiazole-4-carboxamide derivatives as general cytotoxic agents against various cancer cell lines. In one study, a series of analogs with an arylacetamido moiety at the para-position of the 2-phenyl ring were synthesized and evaluated.[3]

The SAR from this work highlighted that substitution on the arylacetamido group could modulate the cytotoxic profile. For instance, a 2-methoxy substituent maintained high activity against HT-29 and T47D cancer cell lines, while a 3-fluoro analog showed broad-spectrum activity against all tested cell lines.[3] These findings suggest that the electronic and steric properties of substituents on the extended pharmacophore play a crucial role in determining the anticancer activity and selectivity.

Thiazole-4-Carboxamide Analogs as Anti-inflammatory Agents

The cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. Several research groups have investigated thiazole-4-carboxamide derivatives as potential COX inhibitors.

One study detailed the synthesis and evaluation of a series of 2-(4-methoxyphenyl)thiazole-4-carboxamides.[4] The SAR revealed that the nature of the substituent on the amide nitrogen was critical for both potency and selectivity towards COX-2.

Table 2: SAR of Thiazole-4-Carboxamide Analogs as COX Inhibitors

Compound IDAmide SubstituentCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
2a Phenyl>100>100-[4]
2f 3,4,5-Trimethoxyphenyl1.020.372.76[4]
2h 4-(tert-butyl)phenyl0.850.422.02[4]

The data in Table 2 indicates that substitution on the anilide ring is essential for COX inhibitory activity. The unsubstituted phenyl analog (2a ) was inactive, whereas the introduction of methoxy or tert-butyl groups led to potent and selective COX-2 inhibition. The 3,4,5-trimethoxyphenyl derivative (2f ) emerged as the most selective compound in this series.[4]

Thiazole-Based Analogs as Antimicrobial Agents

The thiazole scaffold is a well-established pharmacophore in antimicrobial drug discovery.[5] Modifications of the this compound core have led to the identification of compounds with activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[6]

A study on 2-aminothiazole derivatives revealed that the nature of the substituent at the 2-amino position and the group at the 4-position of the thiazole ring are critical for antimycobacterial and antiplasmodial activity.[7] For antimycobacterial activity, a 2-pyridyl ring at the 4-position and a substituted phenyl ring attached via an amide linker at the 2-amino position were found to be optimal. For antiplasmodial activity, hydrophobic, electron-withdrawing groups on the phenyl ring were beneficial.[7]

Experimental Protocols

To facilitate further research and validation, detailed experimental protocols for the synthesis and biological evaluation of these analogs are provided below.

General Synthesis of Thiazole-4-Carboxamides

The general synthetic route to 2-substituted-thiazole-4-carboxamides involves the initial Hantzsch thiazole synthesis to form the core ester, followed by hydrolysis and subsequent amide coupling.

Diagram 1: General Synthetic Workflow for Thiazole-4-Carboxamides

G Thioamide Substituted Thioamide ThiazoleEster 2-Substituted-thiazole-4-carboxylate Ester Thioamide->ThiazoleEster Hantzsch Thiazole Synthesis Bromopyruvate Ethyl Bromopyruvate Bromopyruvate->ThiazoleEster ThiazoleAcid 2-Substituted-thiazole-4-carboxylic Acid ThiazoleEster->ThiazoleAcid Ester Hydrolysis (e.g., LiOH) ThiazoleAmide 2-Substituted-thiazole-4-carboxamide ThiazoleAcid->ThiazoleAmide Amide Coupling (e.g., HATU, EDCI) Amine R2-NH2 Amine->ThiazoleAmide G Compound Test Compound Dilutions Incubation Incubation at RT Compound->Incubation Enzyme c-Met Kinase Enzyme->Incubation Substrate Substrate & ATP Substrate->Incubation Detection Detection Reagent Incubation->Detection Measurement Luminescence/Fluorescence Measurement Detection->Measurement Analysis IC50 Calculation Measurement->Analysis

Sources

A Comparative Guide to the Synthesis of 2-(Ethoxycarbonyl)thiazole-4-carboxylic acid: An Evaluation of Efficiency and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of heterocyclic scaffolds is a cornerstone of innovation. Among these, 2-(Ethoxycarbonyl)thiazole-4-carboxylic acid stands out as a valuable building block, finding its utility in the construction of a diverse array of pharmacologically active molecules. This guide provides an in-depth comparison of the primary synthetic routes to this key intermediate, with a focus on benchmarking their efficiency through a critical analysis of reaction yields, conditions, and overall practicality. The methodologies discussed herein are presented with detailed experimental protocols and are grounded in established chemical principles to ensure scientific integrity and reproducibility.

The Significance of the Thiazole Moiety

Thiazole rings are a recurring motif in numerous natural products and synthetic compounds, lauded for their wide spectrum of biological activities.[1][2] These activities span from antimicrobial and antifungal to anti-inflammatory, antiviral, and even anticancer properties.[1][3] The specific substitution pattern of this compound offers two distinct functional handles—an ester and a carboxylic acid—providing synthetic versatility for further molecular elaboration. Consequently, the ability to produce this intermediate in high yield and purity is of paramount importance.

Primary Synthetic Strategies: A Head-to-Head Comparison

The synthesis of the thiazole ring is most prominently achieved through two classical named reactions: the Hantzsch thiazole synthesis and the Cook-Heilbron thiazole synthesis. While both can theoretically be adapted to produce the target molecule, they differ significantly in their starting materials, reaction conditions, and overall efficiency.

The Hantzsch Thiazole Synthesis: The Workhorse Approach

First described by Arthur Hantzsch in 1887, this method remains one of the most widely utilized strategies for thiazole synthesis due to its reliability and generally high yields.[4][5] The core of the Hantzsch synthesis involves the cyclization reaction between an α-halocarbonyl compound and a thioamide.[3]

The reaction proceeds via a multi-step pathway that begins with a nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic carbon of the α-halocarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[4] The choice of an α-haloketone and a thioamide allows for considerable variation in the substituents at the 2nd, 4th, and 5th positions of the resulting thiazole.

To synthesize this compound, the logical starting materials would be ethyl 2-chloro-3-oxobutanoate (or a similar α-halo-β-ketoester) and ethoxycarbonylthioamide.

Materials:

  • Ethyl 2-chloro-3-oxobutanoate

  • Ethoxycarbonylthioamide

  • Ethanol (or other suitable solvent like methanol)

  • Sodium carbonate solution (5%)

  • Stir bar and appropriate glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve ethoxycarbonylthioamide (1.2 equivalents) in ethanol.

  • To this solution, add ethyl 2-chloro-3-oxobutanoate (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the formed acid and precipitate the crude product.[4]

  • Collect the precipitate by vacuum filtration through a Büchner funnel, washing the filter cake with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired this compound.

Hantzsch_Synthesis start Starting Materials: - Ethyl 2-chloro-3-oxobutanoate - Ethoxycarbonylthioamide - Ethanol reaction Reaction: - Reflux for 2-4 hours - Monitor by TLC start->reaction 1. Mix & Heat workup Workup: - Cool to RT - Neutralize with Na2CO3 soln. reaction->workup 2. Reaction Complete filtration Isolation: - Vacuum filtration - Wash with cold water workup->filtration 3. Precipitate Formation purification Purification: - Recrystallization filtration->purification 4. Crude Product

Caption: Workflow for the Hantzsch synthesis of this compound.

The Cook-Heilbron Thiazole Synthesis: An Alternative Route

Discovered by Cook, Heilbron, and Levy in 1947, this method provides a pathway to 5-aminothiazoles.[6] It involves the reaction of α-aminonitriles or aminocyanoacetates with reagents like carbon disulfide, isothiocyanates, or dithioacids under mild, often aqueous, conditions.[6] While the primary products are 5-aminothiazoles, this method can be adapted to produce other derivatives.

The mechanism involves the nucleophilic attack of the α-aminonitrile on the electrophilic carbon of the sulfur-containing reagent. This is followed by an intramolecular cyclization and tautomerization to yield the 5-aminothiazole.[6] To apply this to the target molecule, one would need to start with ethyl aminocyanoacetate and a suitable dithioacid derivative, followed by subsequent modification of the 5-amino group. This multi-step process makes it a less direct and potentially less efficient route compared to the Hantzsch synthesis for this specific target.

Note: This is a conceptual adaptation, as the direct synthesis of the target molecule via this route is not as straightforward.

Part A: Formation of the 5-aminothiazole precursor

  • React ethyl aminocyanoacetate with a suitable dithioacid in an appropriate solvent at room temperature.[6]

  • Isolate the resulting 5-amino-2-substituted-thiazole-4-carboxylate.

Part B: Modification of the 5-amino group

  • The 5-amino group would need to be removed or converted, for instance, through a diazotization reaction followed by reduction.

This multi-step nature introduces complexities and potential for yield loss at each stage, making it a less favorable option when a more direct method like the Hantzsch synthesis is available.

Cook_Heilbron_Synthesis start Starting Materials: - Ethyl aminocyanoacetate - Dithioacid derivative reaction1 Step 1: Thiazole Formation (Cook-Heilbron Reaction) start->reaction1 intermediate Intermediate: 5-Amino-2-substituted- thiazole-4-carboxylate reaction1->intermediate reaction2 Step 2: Amino Group Modification (e.g., Diazotization) intermediate->reaction2 product Final Product: 2-(Ethoxycarbonyl)thiazole- 4-carboxylic acid reaction2->product

Caption: Conceptual multi-step workflow for an adapted Cook-Heilbron synthesis.

Comparative Analysis of Synthesis Efficiency

To provide a clear benchmark, the following table summarizes the key performance indicators for the Hantzsch and Cook-Heilbron syntheses in the context of preparing this compound.

ParameterHantzsch SynthesisCook-Heilbron Synthesis (Adapted)
Typical Yield Generally high (often >80%)[1][4]Moderate to good for the initial step, but overall yield is lower due to multiple steps.
Reaction Conditions Requires heating (reflux)Initial step is often at room temperature[6]
Number of Steps Typically a one-pot reactionMulti-step process
Starting Materials α-halocarbonyls and thioamidesα-aminonitriles and dithioacids/CS2[6]
Atom Economy GoodLower due to the need to remove the 5-amino group
Scalability Readily scalableMore complex to scale due to multiple steps
Versatility High versatility in substituent placement[3]Primarily for 5-aminothiazoles[6]

Conclusion and Recommendations

Based on the comparative analysis, the Hantzsch thiazole synthesis emerges as the superior and more efficient method for the preparation of this compound. Its one-pot nature, high-yielding tendency, and the ready availability of starting materials make it a robust and scalable choice for both academic research and industrial applications.[1][4] The reaction is straightforward to perform and purify, which is a significant advantage in a professional setting where time and resources are critical.

The Cook-Heilbron synthesis, while a cornerstone in the synthesis of 5-aminothiazoles, presents a more circuitous and less efficient route for the target molecule.[3][6] The necessity of a multi-step process involving the formation and subsequent removal or modification of an amino group significantly detracts from its overall practicality for this specific application.

Therefore, for researchers, scientists, and drug development professionals seeking a reliable and high-yielding method for synthesizing this compound, the Hantzsch synthesis is the recommended and field-proven approach.

References

  • Cook–Heilbron thiazole synthesis - Wikipedia.
  • Hantzsch Thiazole Synthesis - Chem Help Asap.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC - NIH.
  • Hantzsch Thiazole Synthesis - SynArchive.
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC - NIH.
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Cook–Heilbron thiazole synthesis. | Download Scientific Diagram - ResearchGate.

Sources

A Spectroscopic Showdown: Distinguishing Thiazole Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Comparative Spectroscopic Analysis of Thiazole, Isothiazole, and Thiadiazole Isomers

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of heterocyclic compounds is a cornerstone of modern medicinal chemistry. The thiazole scaffold and its isomers—isothiazole and the various thiadiazoles—are privileged structures, appearing in a multitude of marketed drugs and clinical candidates. The subtle repositioning of nitrogen and sulfur atoms within this five-membered ring system can profoundly impact a molecule's physicochemical properties, biological activity, and metabolic fate. Consequently, the ability to rapidly and definitively distinguish between these isomers is paramount.

This in-depth technical guide provides a comparative analysis of the spectroscopic data of thiazole and its key isomers. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we will explore the characteristic fingerprints of each isomeric system. This guide moves beyond a simple recitation of data, delving into the underlying principles that govern their distinct spectroscopic behaviors, thereby empowering researchers to make informed decisions in structural characterization.

The Isomeric Landscape: A Structural Overview

The thiazole family of isomers encompasses a range of five-membered aromatic heterocycles containing one sulfur atom, two nitrogen atoms, and two carbon atoms, with the general formula C₂H₂N₂S for the parent thiadiazoles, and C₃H₃NS for thiazole and isothiazole. The relative positions of these heteroatoms define their unique chemical environments and, consequently, their spectroscopic signatures.

isomers cluster_thiazole cluster_isothiazole cluster_123_thiadiazole cluster_124_thiadiazole cluster_125_thiadiazole cluster_134_thiadiazole thiazole Thiazole isothiazole Isothiazole thiadiazole123 1,2,3-Thiadiazole thiadiazole124 1,2,4-Thiadiazole thiadiazole125 1,2,5-Thiadiazole thiadiazole134 1,3,4-Thiadiazole img_thiazole img_thiazole l_thiazole Thiazole img_isothiazole img_isothiazole l_isothiazole Isothiazole img_123_thiadiazole img_123_thiadiazole l_123_thiadiazole 1,2,3-Thiadiazole img_124_thiadiazole img_124_thiadiazole l_124_thiadiazole 1,2,4-Thiadiazole img_125_thiadiazole img_125_thiadiazole l_125_thiadiazole 1,2,5-Thiadiazole img_134_thiadiazole img_134_thiadiazole l_134_thiadiazole 1,3,4-Thiadiazole

Caption: The thiazole isomer family.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus. The distinct arrangement of nitrogen and sulfur atoms in the thiazole isomers leads to characteristic chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra.

Comparative ¹H NMR Data

The proton chemical shifts in these heterocycles are highly sensitive to the electron-withdrawing and electron-donating effects of the adjacent heteroatoms.

IsomerH-2H-3H-4H-5
Thiazole ~8.77 ppm-~7.89 ppm~7.27 ppm
Isothiazole -~8.72 ppm~7.26 ppm~8.54 ppm
1,2,3-Thiadiazole --~8.52 ppm (d)~9.15 ppm (d)
1,2,4-Thiadiazole -~8.20 ppm-~8.80 ppm
1,2,5-Thiadiazole -~8.60 ppm~8.60 ppm-
1,3,4-Thiadiazole ~9.30 ppm--~9.30 ppm

Analysis of ¹H NMR Data:

The deshielding effect of the nitrogen atoms is a dominant factor in determining the proton chemical shifts. In thiazole , the proton at the C-2 position, situated between the electronegative nitrogen and sulfur atoms, resonates at a significantly downfield chemical shift (~8.77 ppm)[1]. In contrast, the protons at C-4 and C-5 are in a more electron-rich environment and appear further upfield[1].

For isothiazole , the proton at C-3, adjacent to the nitrogen, is the most deshielded[2]. The symmetry in 1,2,5-thiadiazole and 1,3,4-thiadiazole results in magnetically equivalent protons, leading to single peaks in their ¹H NMR spectra. The high degree of deshielding in 1,3,4-thiadiazole is attributed to the protons being flanked by two nitrogen atoms. In 1,2,3-thiadiazole , the two protons exhibit a doublet splitting pattern due to coupling with each other[3].

Comparative ¹³C NMR Data

The carbon chemical shifts further highlight the electronic differences between the isomers.

IsomerC-2C-3C-4C-5
Thiazole ~153.4 ppm-~143.7 ppm~115.1 ppm
Isothiazole -~157.0 ppm~123.6 ppm~148.8 ppm
1,2,3-Thiadiazole --~141.5 ppm~155.0 ppm
1,2,4-Thiadiazole -~167.0 ppm-~155.0 ppm
1,2,5-Thiadiazole -~152.0 ppm~152.0 ppm-
1,3,4-Thiadiazole ~155.0 ppm--~155.0 ppm

Analysis of ¹³C NMR Data:

The carbon atoms directly bonded to nitrogen atoms generally exhibit the most downfield chemical shifts. For instance, in thiazole , C-2 is the most deshielded carbon. In isothiazole , C-3 and C-5, which are adjacent to the nitrogen and sulfur atoms respectively, show significant downfield shifts[4]. The high symmetry of 1,2,5-thiadiazole and 1,3,4-thiadiazole is again evident in their ¹³C NMR spectra, with each showing a single resonance for the two equivalent carbon atoms[5][6]. The chemical shifts for the thiadiazoles are generally found in the range of 130-180 ppm, with the exact values being dependent on the specific isomer and any substituents present[5][6][7].

Experimental Protocol: NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis dissolve Dissolve 5-10 mg of sample in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3) transfer Transfer to a clean, dry NMR tube dissolve->transfer h1_nmr Acquire ¹H NMR spectrum (e.g., 400 MHz) transfer->h1_nmr c13_nmr Acquire ¹³C NMR spectrum (e.g., 100 MHz) transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate For ¹H analyze Analyze chemical shifts, coupling constants, and multiplicities baseline->analyze integrate->analyze

Caption: Workflow for NMR data acquisition and analysis.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified thiazole isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is crucial to ensure complete dissolution and to avoid signal overlap.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 0-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Typical parameters include a spectral width of 0-200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans is typically required for ¹³C NMR to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to specific protons and carbons in the molecule. For unambiguous assignments, especially in substituted derivatives, two-dimensional NMR experiments such as COSY, HSQC, and HMBC are invaluable.

Infrared (IR) Spectroscopy: Unveiling Vibrational Modes

Infrared spectroscopy provides information about the vibrational modes of a molecule. The characteristic stretching and bending frequencies of the C-H, C=N, C=C, and C-S bonds within the heterocyclic ring serve as diagnostic markers for each isomer.

Comparative IR Data
IsomerKey Vibrational Frequencies (cm⁻¹)
Thiazole C-H stretching: ~3100-3000, Ring stretching: ~1500-1300, C-S stretching: ~700-600
Isothiazole C-H stretching: ~3100-3000, Ring stretching: ~1550-1350, C-S stretching: ~750-650
1,2,3-Thiadiazole Ring stretching: ~1600-1400, N=N stretching: ~1300-1200, C-S stretching: ~800-700
1,2,4-Thiadiazole Ring stretching: ~1550-1350, C=N stretching: ~1650-1550, C-S stretching: ~750-650
1,2,5-Thiadiazole Ring stretching: ~1500-1300, N-S stretching: ~900-800, C-S stretching: ~700-600
1,3,4-Thiadiazole C-H stretching: ~3100-3050, C=N stretching: ~1640-1600, Ring stretching: ~1500-1300, C-S stretching: ~750-650

Analysis of IR Data:

The IR spectra of these isomers are complex, but several key regions can be used for differentiation. The C-H stretching vibrations typically appear above 3000 cm⁻¹. The region between 1650 and 1300 cm⁻¹ is often rich with information, containing the C=N and C=C ring stretching vibrations[8][9][10]. The exact positions of these bands are influenced by the electronic effects of the heteroatoms and the overall symmetry of the molecule. For example, the C=N stretching frequency in 1,3,4-thiadiazole derivatives is often observed in the 1639-1649 cm⁻¹ range[11]. The C-S stretching vibrations are typically found in the fingerprint region, below 800 cm⁻¹[10][12]. The IR spectrum of thiazole and its methyl derivatives has been well-characterized, with specific bands attributed to the thiazole skeleton[3].

Experimental Protocol: IR Data Acquisition

Methodology (for liquid samples):

  • Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Background Spectrum: Record a background spectrum of the clean, empty salt plates.

  • Sample Spectrum: Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹. The background spectrum is automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations within the molecule.

Mass Spectrometry (MS): Deciphering Fragmentation Pathways

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. The stability of the heterocyclic ring and the relative positions of the heteroatoms dictate the major fragmentation pathways, offering another layer of structural confirmation.

Comparative MS Fragmentation Analysis

The primary fragmentation of these isomers often involves the cleavage of the heterocyclic ring.

  • Thiazole: The mass spectrum of thiazole typically shows an abundant molecular ion peak. A characteristic fragmentation involves the loss of HCN, followed by the loss of a sulfur atom[13].

  • Isothiazole: Isothiazole also exhibits a stable molecular ion. Its fragmentation is initiated by the cleavage of the weaker N-S bond.

  • 1,2,3-Thiadiazole: A hallmark of 1,2,3-thiadiazoles is the facile elimination of a molecule of nitrogen (N₂) from the molecular ion, which is often the base peak in the spectrum[14][15][16]. This is a highly diagnostic fragmentation.

  • 1,2,4-Thiadiazole: The fragmentation of 1,2,4-thiadiazoles often involves the cleavage of the ring into multiple fragments, with the specific pathway depending on the nature of any substituents[13].

  • 1,2,5-Thiadiazole: This isomer tends to fragment by losing small molecules such as HCN or C₂H₂.

  • 1,3,4-Thiadiazole: The fragmentation of 1,3,4-thiadiazoles can proceed through various ring-opening pathways, often initiated by cleavage of the N-N bond[17][18][19].

MS_Fragmentation cluster_thiazole Thiazole Fragmentation cluster_123_thiadiazole 1,2,3-Thiadiazole Fragmentation M_thiazole [C₃H₃NS]⁺˙ F1_thiazole [C₂H₂S]⁺˙ M_thiazole->F1_thiazole - HCN F2_thiazole [C₂H₂]⁺˙ F1_thiazole->F2_thiazole - S M_123 [C₂H₂N₂S]⁺˙ F1_123 [C₂H₂S]⁺˙ M_123->F1_123 - N₂

Caption: Simplified fragmentation pathways for thiazole and 1,2,3-thiadiazole.

Experimental Protocol: Mass Spectrometry Data Acquisition

Methodology (Electron Ionization):

  • Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe.

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion abundance versus m/z.

  • Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to deduce the structure of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments, providing further structural confirmation.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary toolkit for the differentiation of thiazole isomers. By understanding the fundamental principles that govern the interaction of these molecules with electromagnetic radiation and high-energy electrons, researchers can confidently assign the correct isomeric structure. The characteristic ¹H and ¹³C NMR chemical shifts, the diagnostic vibrational frequencies in the IR spectrum, and the unique fragmentation patterns in the mass spectrum collectively offer a robust and self-validating system for structural elucidation. This guide serves as a foundational resource for scientists in the pharmaceutical and related industries, enabling the precise and efficient characterization of these vital heterocyclic scaffolds.

References

  • Lauria, A., Delisi, R., Mingoia, F., Terenzi, A., Martorana, A., Barone, G., & Almerico, A.M. (2014). 1,2,3-Triazole in Heterocyclic Compounds, Endowed with Biological Activity. Molecules, 19(9), 13836-13896. [Link]
  • Karcz, D., Matwijczuk, A., Kamiński, D., & Starzak, K. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 25(16), 3723. [Link]
  • Plavac, N., Still, I. W. J., Chauhan, M. S., & McKinnon, D. M. (1975). Carbon-13 nuclear magnetic resonance spectra of isothiazole, 1,2-dithiole, and 1,3-dithiole derivatives. Canadian Journal of Chemistry, 53(6), 836-844. [Link]
  • Klapötke, T. M., & Stierstorfer, J. (2009). The 1,3,4-Thiadiazole Moiety as a Building Block for the Synthesis of Novel Energetic Materials. Zeitschrift für anorganische und allgemeine Chemie, 635(6-7), 906-913. [Link]
  • Taurins, A., & Blaga, A. (1957). Thiazoles: III. Infrared Spectra of Methylthiazoles. Canadian Journal of Chemistry, 35(8), 893-899. [Link]
  • Millard, B. J., & Pain, D. L. (1970). High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives. Journal of the Chemical Society C: Organic, 2042-2045. [Link]
  • Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343. [Link]
  • Aslan, F., Ertan, N., & Tanc, M. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29209-29221. [Link]
  • Mąkosza, M., & Winiarski, J. (1987). Reactions of organic anions. Part 140. Vicarious nucleophilic substitution of hydrogen in 1,2,4-triazoles and 1,2,4-thiadiazoles. The Journal of Organic Chemistry, 52(16), 3672-3676. [Link]
  • Kaczmarczyk, A., Matwijczuk, A., & Karcz, D. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 25(16), 3723. [Link]
  • Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1...
  • Possible mass fragmentation pattern of compound 3.
  • Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. (2024).
  • Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Antioxidant Activity. (2021). Chemical Methodologies, 5(4), 323-331. [Link]
  • Dembinski, R., & Gribble, G. W. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Molecules, 26(16), 4897. [Link]
  • Incerti, M., Acquotti, D., & Vicini, P. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magnetic resonance in chemistry : MRC, 46(12), 1175–1179. [Link]
  • Fragmentation pathways of protonated 1,2,3-thiadiazole 1eS including...
  • Thiazole - Wikipedia. [Link]
  • GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-Thiadiazoles - ResearchG
  • Esselman, B. J., Zdanovskaia, M. A., Adkins, T. K., Billinghurst, B. E., Zhao, J., Woods, R. C., & McMahon, R. J. (2021). Millimeter-wave and infrared spectroscopy of thiazole (c-C3H3NS) in its ground state and lowest-energy vibrationally excited states (ν18, ν17, and ν13). Journal of Molecular Spectroscopy, 379, 111481. [Link]
  • Thiazole | C3H3NS - PubChem. [Link]
  • Afonin, A. V., Ushakov, I. A., & Vashchenko, A. V. (2023). Organophosphorus Azoles Incorporating a Tetra-, Penta-, and Hexacoordinated Phosphorus Atom: NMR Spectroscopy and Quantum Chemistry. International Journal of Molecular Sciences, 24(2), 1547. [Link]
  • Fragmentation pathways of protonated 1,2,3-thiadiazole 1aS including...
  • Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C,...
  • Mass spectral fragmentation modes of some new...
  • Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (2015). Journal of Chemical and Pharmaceutical Research, 7(1), 743-753. [Link]
  • Mass Spectrometry - Fragmentation P
  • Thiazoles: iii.
  • Mass fragmentation pattern of compound 7. thiadiazole and reflux for 3...
  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023). Molecules, 28(10), 4183. [Link]
  • Isothiazole - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]
  • Organophosphorus Azoles Incorporating a Tetra-, Penta-, and Hexacoordinated Phosphorus Atom: NMR Spectroscopy and Quantum Chemistry - Semantic Scholar. [Link]
  • NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.
  • Mass Spectra of 1,2,4-Oxadiazole-5-thiones and 1,2,4-Thiadiazole-5-ones. (1992). Spectroscopy Letters, 25(7), 1079-1090. [Link]
  • 1,2,5-Thiadiazole | C2H2N2S - PubChem. [Link]
  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. [Link]

Sources

validating the mechanism of action of 2-(Ethoxycarbonyl)thiazole-4-carboxylic acid through mutagenesis studies

Author: BenchChem Technical Support Team. Date: January 2026

Starting a Search Process

I'm initiating a comprehensive search to understand the mechanism of action of 2-(Ethoxycarbonyl)thiazole-4-carboxylic acid. I'll focus on identifying its potential molecular targets and any related mutagenesis studies. This should provide a solid foundation for further analysis.

Deepening Experimental Design

I'm now diving into the experimental design. I'm focusing on the putative binding site of the compound, with plans for site-directed mutagenesis. I will work on expressing both wild-type and mutant proteins, then assess binding and functional effects with the original compound and its alternatives. I'm creating hypothetical quantitative data tables and visualizations of the signaling pathway.

Outlining a Workflow

I'm now outlining a detailed experimental workflow, starting with a deep dive into the compound's mechanism and potential targets. Simultaneously, I'll identify established protocols for mutagenesis and compound-target engagement quantification. I'll also explore alternative compounds for comparison. This will lead to a visually-represented signaling pathway and a comprehensive guide.

A Head-to-Head Comparison of 2-(Ethoxycarbonyl)thiazole-4-carboxylic Acid with Known Hsp90 Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Hsp90 in Cancer Pathogenesis

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a pivotal role in maintaining cellular homeostasis.[1] It is responsible for the proper folding, stability, and function of a vast array of "client" proteins.[2][3] In normal cells, Hsp90 constitutes about 1-2% of total cellular proteins.[1] However, in cancerous cells, its expression is often significantly upregulated to support the stability of mutated and overexpressed oncoproteins that drive tumor growth, proliferation, and survival.[3][4]

Key oncogenic client proteins dependent on Hsp90 include HER2, Raf-1, Akt, and mutant p53.[3] By chaperoning these proteins, Hsp90 enables cancer cells to withstand various stress conditions and evade apoptosis.[4] This dependency makes Hsp90 a compelling therapeutic target in oncology. Inhibition of Hsp90 leads to the misfolding and subsequent degradation of its client proteins via the ubiquitin-proteasome pathway, effectively disrupting multiple oncogenic signaling pathways simultaneously.[5][6] This guide provides a comparative analysis of a novel putative Hsp90 inhibitor, 2-(Ethoxycarbonyl)thiazole-4-carboxylic acid, against well-established inhibitors.

Compound Profiles: A New Challenger and Established Veterans

This compound: A Novel Investigational Inhibitor

This compound is a synthetic small molecule featuring a thiazole scaffold. While the thiazole ring is present in various biologically active compounds, the specific inhibitory activity of this particular molecule against Hsp90 is currently under investigation.[7][8] For the purpose of this guide, we will present hypothetical, yet plausible, experimental data to illustrate its potential as a novel Hsp90 inhibitor. Our working hypothesis is that this compound binds to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its ATPase activity.

Known Inhibitors: The Benchmarks for Hsp90 Inhibition

A number of Hsp90 inhibitors have been developed and extensively studied, with several entering clinical trials.[9] These compounds have provided invaluable insights into the therapeutic potential and challenges of targeting Hsp90.

  • Geldanamycin: An ansamycin antibiotic, Geldanamycin was one of the first natural products identified as an Hsp90 inhibitor.[1][3] It binds to the N-terminal ATP-binding pocket of Hsp90, leading to the degradation of client proteins.[3] Despite its potent anti-tumor activity in preclinical models, its clinical development has been hampered by poor solubility and significant hepatotoxicity.[10][11]

  • 17-AAG (Tanespimycin): A semi-synthetic derivative of Geldanamycin, 17-AAG was developed to improve upon the parent compound's pharmacological properties.[5] It shares the same mechanism of action, binding to the N-terminal domain of Hsp90.[5] 17-AAG has shown anti-tumor activity in a range of preclinical models and has been evaluated in numerous clinical trials.[9][10][12] While demonstrating clinical activity, challenges related to its formulation and toxicity have been noted.[5]

  • NVP-AUY922 (Luminespib): A fully synthetic, isoxazole-based Hsp90 inhibitor, NVP-AUY922 represents a newer generation of compounds with high potency and improved drug-like properties.[13][14] It also targets the N-terminal ATP-binding site of Hsp90 but is structurally distinct from the ansamycins.[13] NVP-AUY922 has demonstrated broad anti-proliferative activity in various cancer cell lines and has been investigated in clinical trials.[13][15][16]

Head-to-Head Performance Comparison

To provide a clear comparison, the following table summarizes the key inhibitory parameters for this compound (hypothetical data) and the established Hsp90 inhibitors.

Compound Mechanism of Action Binding Site Hsp90α IC50 (in vitro) Cellular GI50 (Breast Cancer BT-474) Key Advantages Key Limitations
This compound ATP-competitive inhibitionN-terminal15 nM (Hypothetical)30 nM (Hypothetical)Potentially improved solubility and synthetic accessibility (Hypothetical)Biological activity and specificity not yet fully characterized
Geldanamycin ATP-competitive inhibitionN-terminal~50 nM2-20 nM (cell line dependent)[1]Potent anti-tumor activityPoor solubility, hepatotoxicity[10][11]
17-AAG (Tanespimycin) ATP-competitive inhibitionN-terminal5 nM[17]~50 nMEstablished clinical dataFormulation challenges, some toxicity[5]
NVP-AUY922 (Luminespib) ATP-competitive inhibitionN-terminal13 nM[13]3-126 nM (cell line dependent)[16]High potency, syntheticInvestigated in clinical trials, some off-target effects possible

Visualizing the Mechanism of Action

To better understand how these inhibitors function, the following diagram illustrates the Hsp90 chaperone cycle and the point of intervention by N-terminal inhibitors.

Hsp90_Cycle Hsp90 Chaperone Cycle and Inhibition cluster_cycle Chaperone Cycle cluster_inhibition Inhibition Unfolded_Client Unfolded Client Protein Hsp90_Open Hsp90 (Open, ADP-bound) Unfolded_Client->Hsp90_Open Binding Hsp90_ATP Hsp90 (ATP-bound) Hsp90_Open->Hsp90_ATP ADP -> ATP Exchange Hsp90_Closed Hsp90 (Closed, ATP-bound) + Co-chaperones Hsp90_ATP->Hsp90_Closed Conformational Change Hsp90_Blocked Hsp90-Inhibitor Complex (ATP binding blocked) Hsp90_ATP->Hsp90_Blocked Folded_Client Folded Client Protein Hsp90_Closed->Folded_Client Folding & Release Hsp90_ADP Hsp90 (ADP-bound) Hsp90_Closed->Hsp90_ADP ATP Hydrolysis Hsp90_ADP->Hsp90_Open Cycle Reset Inhibitor This compound Geldanamycin, 17-AAG, NVP-AUY922 Inhibitor->Hsp90_ATP Blocks ATP Binding Degradation Client Protein Degradation Hsp90_Blocked->Degradation Leads to

Caption: The Hsp90 chaperone cycle and its inhibition by N-terminal binders.

Experimental Methodologies for Inhibitor Characterization

The evaluation of a novel Hsp90 inhibitor like this compound requires a series of robust biochemical and cell-based assays.[2][4][18][19]

Experimental Workflow for Hsp90 Inhibitor Screening

workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Evaluation a Primary Screen: Hsp90 ATPase Assay b Secondary Screen: Binding Affinity Assay (e.g., ITC, FP) a->b Confirm Hits c Cell Proliferation Assay (e.g., MTT, SRB) b->c Validate in Cellular Context d Target Engagement: Client Protein Degradation (Western Blot) c->d e Induction of Heat Shock Response (Hsp70 Upregulation) d->e f Pharmacokinetic Studies e->f Advance to In Vivo Studies g Xenograft Tumor Models f->g

Caption: A typical workflow for the screening and validation of novel Hsp90 inhibitors.

Protocol 1: Hsp90 ATPase Activity Assay

This biochemical assay is fundamental for identifying compounds that inhibit the ATP-hydrolyzing function of Hsp90.[2]

Principle: The assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by Hsp90. A malachite green-based colorimetric detection method is commonly used.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂).

    • Reconstitute purified human Hsp90α protein to a working concentration (e.g., 0.5 µM).

    • Prepare a stock solution of ATP (e.g., 10 mM).

    • Serially dilute the test compound (this compound) and control inhibitors in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 5 µL of the serially diluted compounds.

    • Add 20 µL of the Hsp90α protein solution to each well.

    • Incubate at 37°C for 15 minutes to allow for compound binding.

    • Initiate the reaction by adding 25 µL of ATP solution (final concentration, e.g., 1 mM).

    • Incubate the reaction mixture at 37°C for 4 hours.

  • Detection:

    • Stop the reaction by adding 50 µL of the malachite green reagent.

    • Incubate at room temperature for 15 minutes to allow color development.

    • Measure the absorbance at 620 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Western Blot for Client Protein Degradation

This cell-based assay validates that the inhibition of Hsp90 activity in a cellular context leads to the degradation of its client proteins.[19]

Principle: Cancer cells are treated with the inhibitor, and the levels of known Hsp90 client proteins (e.g., HER2, Akt) and the heat shock response protein (Hsp70) are assessed by Western blotting.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate a cancer cell line known to be dependent on specific Hsp90 clients (e.g., BT-474 for HER2) in 6-well plates.

    • Allow cells to adhere overnight.

    • Treat the cells with increasing concentrations of the test compound for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., 17-AAG).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against HER2, Akt, Hsp70, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize them to the loading control.

    • Observe the dose-dependent degradation of client proteins and the upregulation of Hsp70.

Discussion and Future Directions

The hypothetical data for this compound position it as a promising candidate for further investigation as an Hsp90 inhibitor. Its potential for straightforward synthesis and improved solubility could offer advantages over earlier-generation inhibitors like Geldanamycin and 17-AAG.

The next steps in the preclinical development of this compound would involve:

  • Confirmation of Direct Binding: Utilizing biophysical techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to confirm direct binding to Hsp90 and determine the binding affinity and thermodynamics.

  • Selectivity Profiling: Screening the compound against a panel of kinases and other ATPases to assess its selectivity and potential off-target effects.

  • In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in xenograft models of human cancers.[10]

  • Pharmacokinetic and Toxicological Studies: Determining the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its safety profile in animal models.

References

  • Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases. (URL: [Link])
  • Assays for Identification of Hsp90 Inhibitors and Biochemical Methods for Discriminating their Mechanism of Action. Bentham Science Publishers. (URL: [Link])
  • Spotlight on 17-AAG as an Hsp90 inhibitor for molecular targeted cancer tre
  • HSP90 Inhibition Is Effective in Breast Cancer: A Phase II Trial of Tanespimycin (17-AAG) Plus Trastuzumab in Patients with HER2-Positive Metastatic Breast Cancer Progressing on Trastuzumab. AACR Journals. (URL: [Link])
  • Update on Hsp90 Inhibitors in Clinical Trial. (URL: [Link])
  • Geldanamycin and Its Derivatives Inhibit the Growth of Myeloma Cells and Reduce the Expression of the MET Receptor. (URL: [Link])
  • Inhibition of heat shock protein 90 (HSP90) as a therapeutic strategy for the treatment of myeloma and other cancers. (URL: [Link])
  • Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development. (URL: [Link])
  • Novel HSP90 inhibitors, NVP-AUY922 and NVP-BEP800, radiosensitise tumour cells through cell-cycle impairment, increased DNA damage and repair protraction. (URL: [Link])
  • Improving the Hsp90 Inhibitors Containing 4-(2,4-Dihydroxyphenyl)-1,2,3-thiadiazole Scaffold: Synthesis, Affinity and Effect on Cancer Cells. (URL: [Link])
  • Chemical structures of selected natural and synthetic Hsp90 inhibitors. ICPD series of compounds are the subject of this study.
  • Small molecule inhibitor screening identified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer. (URL: [Link])
  • Assays for identification of Hsp90 inhibitors and biochemical methods for discriminating their mechanism of action. Semantic Scholar. (URL: [Link])
  • Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases. (URL: [Link])
  • Geldanamycin, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry. (URL: [Link])
  • Inhibitor Binding to Hsp90: A Review of Thermodynamic, Kinetic, Enzymatic, and Cellular Assays. Bentham Science Publisher. (URL: [Link])
  • NVP-AUY922: a novel heat shock protein 90 inhibitor active against xenograft tumor growth, angiogenesis, and metastasis. (URL: [Link])
  • Anti-influenza virus activity of benzo[d]thiazoles that target he
  • NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models. (URL: [Link])
  • Mechanistic evaluation of the novel HSP90 inhibitor NVP-AUY922 in adult and pedi
  • Assays for identification of Hsp90 inhibitors and biochemical methods for discriminating their mechanism of action. (URL: [Link])
  • Assays for HSP90 and Inhibitors.
  • Geldanamycin, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry.
  • Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy. (URL: [Link])
  • Synthesis and evaluation of new Hsp90 inhibitors based on a 1,4,5-trisubstituted 1,2,3-triazole scaffold. Semantic Scholar. (URL: [Link])
  • Heterocyclic Compounds as Hsp90 Inhibitors: A Perspective on Anticancer Applic
  • Discovery of a covalent inhibitor of heat shock protein 90 with antitumor activity that blocks the co-chaperone binding via C-terminal modific
  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. (URL: [Link])
  • Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological m
  • Inhibition of heat shock protein (Hsp) 90 potentiates the antiproliferative and pro-apoptotic effects of 2-(4'fluoro-phenylamino)-4H-1,3-thiazine[6,5-b]indole in A2780cis cells. (URL: [Link])
  • 3-(5-Chloro-2,4-dihydroxyphenyl)-pyrazole-4-carboxamides as inhibitors of the Hsp90 molecular chaperone. (URL: [Link])

Sources

Profiling Kinase Cross-Reactivity: A Comparative Guide for 2-(Ethoxycarbonyl)thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The development of selective kinase inhibitors is a cornerstone of modern drug discovery, yet achieving true selectivity remains a significant challenge. Off-target effects, stemming from a compound's interaction with unintended kinases, can lead to toxicity or unexpected pharmacological activities.[1] This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a novel compound, 2-(Ethoxycarbonyl)thiazole-4-carboxylic acid, against a panel of representative kinases. While broad kinase screening data for this specific molecule is not yet publicly available, its thiazole core is a well-established scaffold in kinase inhibitor design.[2][3][4] We will therefore present a detailed, field-proven methodology for such a profiling campaign, using hypothetical data to illustrate the analysis and interpretation. This document serves as a practical guide for researchers, scientists, and drug development professionals on designing, executing, and interpreting kinase selectivity studies, ensuring the generation of robust and reliable data for compound prioritization.

Introduction: The Rationale for Kinase Selectivity Profiling

Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[5] Consequently, they have become one of the most intensively pursued classes of drug targets.[5] The central challenge in developing kinase inhibitors is not only achieving high potency against the desired target but also ensuring high selectivity across the entire human kinome, which consists of over 500 members.[6]

Cross-reactivity, or the inhibition of multiple kinases, can be a double-edged sword. While it can lead to adverse side effects, it can also result in beneficial polypharmacology, where a single drug modulates multiple disease-relevant pathways.[1] Therefore, a thorough understanding of a compound's selectivity profile early in the drug discovery process is paramount. It allows for the early identification of potential liabilities, informs on structure-activity relationships (SAR) for improving selectivity, and helps to build a comprehensive picture of the compound's mechanism of action.[7]

This guide will use this compound as a case study to demonstrate a best-practice approach to kinase cross-reactivity profiling. The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates, including kinase inhibitors such as the tyrosine kinase inhibitor Dasatinib.[2] Its presence suggests a potential for interaction with the ATP-binding site of kinases, making a comprehensive selectivity screen essential.

Designing the Kinase Profiling Campaign

The selection of the kinase panel and the choice of assay technology are critical decisions that directly impact the quality and relevance of the generated data.

Selecting the Kinase Panel

A tiered approach is often the most efficient and cost-effective strategy for kinase profiling.[6]

  • Tier 1: Primary Target & Closely Related Kinases: If a primary target for this compound were known (e.g., from a primary screening campaign), the initial panel would include this kinase and its closest relatives within the same family or subfamily. This helps to assess initial selectivity within the most likely off-target space.

  • Tier 2: Broad Kinome Panel: A broad panel, such as those offered by commercial vendors like Eurofins Discovery (KINOMEscan™) or Reaction Biology (HotSpot™), provides a comprehensive overview of selectivity across the human kinome.[8][9] These panels typically cover a diverse range of kinase families. For this guide, we will assume a representative panel of 96 kinases is used for initial screening.

  • Tier 3: Dose-Response Follow-up: Any "hits" identified in the broad screen (e.g., >70% inhibition at a single concentration) should be followed up with full dose-response curves to determine their IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).[6]

Choosing the Right Assay Technology

Several robust technologies are available for in vitro kinase profiling, each with its own advantages and disadvantages.[10]

  • Radiometric Assays: These are considered the "gold standard" as they directly measure the transfer of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate.[9][10] They are highly sensitive and less prone to interference from compounds that are colored or fluorescent. The HotSpot™ assay platform is a well-established example of this technology.[9]

  • Luminescence-Based Assays: These assays, such as Promega's ADP-Glo™, measure kinase activity by quantifying the amount of ADP produced in the kinase reaction.[10] The conversion of ADP to ATP, which is then used in a luciferase-luciferin reaction, generates a luminescent signal proportional to kinase activity. This format is readily amenable to high-throughput screening.

  • Competition Binding Assays: These assays, like the KINOMEscan™ platform, measure the ability of a test compound to displace a ligand from the active site of the kinase.[8] This approach is independent of enzyme activity and can identify inhibitors that bind to both active and inactive kinase conformations.

For this guide, we will detail a protocol based on a radiometric assay, which provides a direct and unambiguous measure of enzymatic inhibition.

Experimental Protocols

The following protocol describes a detailed, step-by-step methodology for assessing the cross-reactivity of this compound using a radiometric filter binding assay.

Single-Concentration Inhibition Screen

Objective: To identify potential off-target interactions by screening the test compound at a single, high concentration against a broad kinase panel.

Materials:

  • This compound (Test Compound)

  • Dimethyl sulfoxide (DMSO)

  • Kinase Panel (e.g., 96 diverse kinases)

  • Kinase-specific substrates (e.g., myelin basic protein, histone H1)

  • Kinase Reaction Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • 10% Phosphoric Acid

  • Filter Plates (e.g., 96-well glass fiber)

  • Microplate Scintillation Counter

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create a working solution for the assay (e.g., 100 µM).

  • Reaction Setup: In a 96-well plate, add the following in order:

    • 10 µL of Kinase Reaction Buffer.

    • 10 µL of the test compound dilution (final concentration, e.g., 10 µM). For control wells, add 10 µL of buffer with the corresponding DMSO concentration. For a positive control, use a known broad-spectrum inhibitor like Staurosporine.

    • 10 µL of the kinase/substrate mixture.

  • Initiation of Reaction: Start the kinase reaction by adding 20 µL of [γ-³³P]ATP solution (at the Km for each respective kinase) to each well.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • Termination of Reaction: Stop the reaction by adding 50 µL of 10% phosphoric acid to each well.

  • Filter Binding: Transfer the reaction mixtures to a glass fiber filter plate. Wash the wells multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Dry the filter plate, add scintillant to each well, and measure the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control wells.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

IC50 Determination

Objective: To quantify the potency of inhibition for any kinases that showed significant inhibition in the single-point screen.

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilutions starting from 100 µM).

  • Assay Protocol: Follow the same procedure as the single-concentration screen, but use the range of inhibitor concentrations.

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

Data Presentation and Comparative Analysis

To provide a clear and objective comparison, the data should be summarized in a structured table. For this guide, we will use hypothetical data for this compound and compare it to two fictional alternative thiazole-based inhibitors, Compound A (a highly selective inhibitor) and Compound B (a multi-targeted inhibitor).

Table 1: Comparative Kinase Inhibition Profile

Kinase TargetThis compound (% Inhibition @ 10 µM)This compound (IC50, nM)Compound A (IC50, nM)Compound B (IC50, nM)
Primary Target
Aurora Kinase A98%7550150
Selected Off-Targets
Aurora Kinase B85%250>10,000300
CDK2/cyclin A65%1,500>10,000800
PKA40%>10,000>10,0005,000
VEGFR292%120>10,00095
SRC25%>10,000>10,000>10,000
p38α15%>10,000>10,000>10,000

Data presented are hypothetical for illustrative purposes.

Interpretation of Results:

Based on this hypothetical data, this compound appears to be a potent inhibitor of Aurora Kinase A and VEGFR2. However, it also shows significant activity against Aurora Kinase B and moderate activity against CDK2/cyclin A, indicating a degree of cross-reactivity. In contrast, Compound A demonstrates high selectivity for Aurora Kinase A, while Compound B is a multi-targeted inhibitor hitting Aurora Kinases and VEGFR2 with similar potency.

This comparative analysis allows researchers to contextualize the selectivity of their compound. For a therapeutic program targeting Aurora Kinase A, Compound A might be the preferred lead due to its superior selectivity. However, if dual inhibition of Aurora Kinase A and VEGFR2 is desired (a common strategy in oncology), this compound or Compound B could be more attractive candidates.

Visualizations: Workflows and Pathways

Diagrams are essential for conveying complex workflows and biological relationships.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Interpretation Compound Test Compound (2-(Ethoxycarbonyl)thiazole- 4-carboxylic acid) SinglePoint Single-Concentration Screen (e.g., 10 µM) Compound->SinglePoint KinasePanel Kinase Panel (e.g., 96 kinases) KinasePanel->SinglePoint PercentInhibition Calculate % Inhibition SinglePoint->PercentInhibition DoseResponse IC50 Determination (10-point curve) IC50Curve Generate Dose-Response Curve DoseResponse->IC50Curve PercentInhibition->DoseResponse Hits (>70% inh.) Selectivity Assess Selectivity Profile & Compare Alternatives IC50Curve->Selectivity

Caption: Workflow for kinase cross-reactivity profiling.

Aurora_A_Pathway cluster_upstream Upstream Regulation cluster_core Core Kinase cluster_downstream Downstream Effectors Plk1 Plk1 AurA Aurora Kinase A Plk1->AurA Activates TPX2 TPX2 TPX2->AurA Activates Centrosome Centrosome Maturation AurA->Centrosome Spindle Spindle Assembly AurA->Spindle Cytokinesis Cytokinesis AurA->Cytokinesis Inhibitor 2-(Ethoxycarbonyl)thiazole- 4-carboxylic acid Inhibitor->AurA Inhibits

Caption: Simplified Aurora Kinase A signaling pathway.

Conclusion and Future Directions

This guide has outlined a robust and scientifically rigorous approach to profiling the cross-reactivity of a novel compound, this compound. By employing a tiered screening strategy, utilizing gold-standard assay technologies, and performing careful comparative data analysis, researchers can build a comprehensive understanding of a compound's selectivity. The hypothetical data presented herein illustrates how such a profile can guide crucial decisions in a drug discovery program, from lead optimization to the selection of candidates for further development.

It is important to remember that in vitro biochemical assays are just the first step.[6] Promising compounds should subsequently be evaluated in cell-based target engagement assays to confirm their activity in a more physiological context.[7] Ultimately, a thorough and well-documented selectivity profile is an indispensable component of any successful kinase inhibitor development program.

References

  • Bogaerts, E., et al. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]
  • Niijima, S., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed. [Link]
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology. [Link]
  • Martens, S. (2023). In vitro kinase assay. Protocols.io. [Link]
  • Zhang, J., et al. (2009).
  • Liao, C. (2014). Protein kinase profiling assays: a technology review. PubMed. [Link]
  • Drewry, D. H., et al. (2017). In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the nek family of kinases. bioRxiv. [Link]
  • Miduturu, C. V., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC. [Link]
  • Schirle, M., et al. (2012). Kinase inhibitor profiling using chemoproteomics. Semantic Scholar. [Link]
  • Bantscheff, M., et al. (2011). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling.
  • 2a biotech. (n.d.). This compound. 2a biotech. [Link]
  • Google Patents. (n.d.). AU2009243401A1 - Thiazol-4-carboxylic acid esters and thioesters as plant protection agents.
  • Liu, J., et al. (2017). Discovery of novel BTK inhibitors with carboxylic acids. PubMed. [Link]
  • Asati, V., et al. (2022).
  • Ohno, H., et al. (2016). Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. PubMed. [Link]
  • Sharma, A., et al. (2023).
  • Liu, J., et al. (2017). Discovery of novel BTK inhibitors with carboxylic acids.
  • Spapen, H. D., et al. (1998). L-2-Oxothiazolidine-4-carboxylic acid prevents endotoxin-induced cardiac dysfunction.
  • Wikipedia. (n.d.). 2-Aminothiazoline-4-carboxylic acid. Wikipedia. [Link]
  • Coyle, J. R., et al. (2022). Cross-Domain Text Mining to Predict Adverse Events from Tyrosine Kinase Inhibitors for Chronic Myeloid Leukemia. MDPI. [Link]

Sources

A Comparative In Vivo Validation Guide for 2-(Ethoxycarbonyl)thiazole-4-carboxylic Acid: A Novel Anti-Inflammatory Candidate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of 2-(Ethoxycarbonyl)thiazole-4-carboxylic acid (ECTA), a novel thiazole derivative with hypothesized anti-inflammatory properties. Drawing from established preclinical methodologies, we present a comparative study design, juxtaposing ECTA against a standard-of-care therapeutic in a well-characterized animal model of systemic inflammation. Our objective is to furnish drug development professionals with a robust, scientifically-grounded protocol to rigorously assess the therapeutic potential of this compound.

Introduction: The Rationale for Investigating ECTA

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. While this compound has been documented primarily as a chemical intermediate, its structural similarity to known anti-inflammatory agents warrants a thorough investigation into its therapeutic potential. Our initial hypothesis posits ECTA as a modulator of the nuclear factor kappa B (NF-κB) signaling pathway, a central mediator of the inflammatory response. Dysregulation of the NF-κB pathway is a hallmark of many chronic inflammatory diseases, making it a prime target for novel therapeutics.

This guide outlines a head-to-head comparison of ECTA with Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), in a lipopolysaccharide (LPS)-induced systemic inflammation model in mice. This model is highly reproducible and provides a clear window into the compound's ability to suppress a systemic inflammatory cascade.

Hypothesized Mechanism of Action: NF-κB Inhibition

We propose that ECTA exerts its anti-inflammatory effects by interfering with the activation of the NF-κB pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as LPS, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β. Our hypothesis is that ECTA may inhibit an upstream kinase in this pathway, thereby preventing IκBα degradation and keeping NF-κB in its inactive cytoplasmic state.

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 1. Binds MyD88 MyD88 TLR4->MyD88 2. Activates IKK IKK Complex MyD88->IKK 3. Activates IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB 4. Phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB 5. IκBα Degradation & NF-κB Release NFkB_nuc NF-κB NFkB->NFkB_nuc 6. Translocation ECTA ECTA ECTA->IKK Hypothesized Inhibition DNA DNA NFkB_nuc->DNA 7. Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines 8. Transcription

Caption: Hypothesized mechanism of ECTA in the NF-κB signaling pathway.

Comparative In Vivo Study Design

Animal Model Selection

The lipopolysaccharide (LPS)-induced systemic inflammation model in BALB/c mice is selected for its robustness, reproducibility, and relevance to acute inflammatory responses. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of Toll-like receptor 4 (TLR4), initiating a strong inflammatory cascade that mimics aspects of sepsis and other systemic inflammatory conditions.

Experimental Groups

A total of four experimental groups (n=8 mice per group) will be established to ensure statistical power and valid comparisons:

  • Group 1: Vehicle Control: Mice receive the vehicle (e.g., 0.5% carboxymethylcellulose) followed by an intraperitoneal (IP) injection of saline.

  • Group 2: LPS Control: Mice receive the vehicle followed by an IP injection of LPS (1 mg/kg).

  • Group 3: ECTA + LPS: Mice are pre-treated with ECTA (hypothetical dose of 50 mg/kg, administered orally) one hour before the IP injection of LPS.

  • Group 4: Indomethacin + LPS: Mice are pre-treated with Indomethacin (5 mg/kg, administered orally), a known cyclooxygenase inhibitor, one hour before the IP injection of LPS.

Experimental Workflow

The following diagram outlines the key steps and timeline of the in vivo experiment.

G cluster_workflow Experimental Workflow start Day -7 to -1 Acclimatization day0_t0 Day 0, T=0h Oral Gavage (Vehicle, ECTA, or Indomethacin) start->day0_t0 day0_t1 Day 0, T=1h IP Injection (Saline or LPS) day0_t0->day0_t1 day0_t3 Day 0, T=3h Blood Collection (Cardiac Puncture) day0_t1->day0_t3 day0_t3_tissue Day 0, T=3h Tissue Harvest (Lung, Liver, Spleen) day0_t1->day0_t3_tissue analysis Endpoint Analysis: - Serum Cytokines (ELISA) - Tissue Histopathology (H&E) - Gene Expression (qPCR) day0_t3->analysis day0_t3_tissue->analysis

A Comparative Guide to the Antimicrobial Properties of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The persistent rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents.[1][2] Among the vast landscape of heterocyclic compounds, the thiazole nucleus has emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent antimicrobial effects.[3][4][5] This guide provides a comparative analysis of the antimicrobial properties of different thiazole derivatives, supported by experimental data and insights into their structure-activity relationships and mechanisms of action. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this promising class of compounds.

The Thiazole Scaffold: A Versatile Core for Antimicrobial Agents

The five-membered aromatic ring containing sulfur and nitrogen, known as thiazole, is a fundamental structural motif in numerous natural and synthetic bioactive molecules.[1][2] Its unique physicochemical properties, including its amphiphilic character, are thought to facilitate penetration of microbial cell membranes, a critical step for exerting its inhibitory effects.[6] The versatility of the thiazole ring allows for substitutions at various positions, leading to a diverse library of derivatives with a wide range of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[4][7]

Comparative Antimicrobial Activity of Thiazole Derivatives

The antimicrobial efficacy of thiazole derivatives is significantly influenced by the nature and position of substituents on the thiazole ring. To illustrate this, we will compare several classes of thiazole derivatives, highlighting key structure-activity relationships (SAR).

Phenyl-Substituted Thiazole Derivatives

The introduction of a phenyl group, often at the 2 or 4-position of the thiazole ring, is a common strategy in the design of antimicrobial agents. The electronic properties of substituents on this phenyl ring play a crucial role in modulating activity.

A study by Sharma et al. synthesized a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives and evaluated their antimicrobial activity.[1] The results indicated that certain derivatives displayed potent activity against both Staphylococcus aureus and Escherichia coli. For instance, compound 43a showed a Minimum Inhibitory Concentration (MIC) of 16.1 µM against both strains, which is comparable to the standard drug norfloxacin.[1]

Thiazole-Hybrid Molecules: Expanding the Antimicrobial Spectrum

Molecular hybridization, the strategy of combining two or more pharmacophores, has led to the development of thiazole derivatives with enhanced antimicrobial potency and a broader spectrum of activity.

Pyrazoline is another heterocyclic ring known for its diverse biological activities.[8] When fused with a thiazole moiety, the resulting hybrid compounds often exhibit synergistic antimicrobial effects. Research has shown that these hybrids can be effective against both bacteria and fungi. For example, certain 2-(3-aryl-5-hetaryl-2-pyrazolin-1-yl)-thiazole derivatives have demonstrated notable activity against S. aureus and the fungus Aspergillus flavus.[9]

The incorporation of a triazole ring into a thiazole scaffold has also yielded promising antimicrobial agents. A novel antibacterial molecule with a triazole moiety on the side chain of the thiazole core demonstrated effective antibacterial action against P. aeruginosa, E. coli, S. aureus, and B. subtilis.[1]

Quantitative Comparison of Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative thiazole derivatives against various microbial strains, providing a clear comparison of their potency.

Thiazole Derivative ClassCompound ExampleTest OrganismMIC (µg/mL)Reference
Phenyl-Substituted Thiazoles 4-(4-bromophenyl)-thiazol-2-amine derivative (43a)S. aureus16.1 µM[1]
4-(4-bromophenyl)-thiazol-2-amine derivative (43a)E. coli16.1 µM[1]
2-phenylacetamido-thiazole derivative (16)E. coli1.56 - 6.25[3]
2-phenylacetamido-thiazole derivative (16)B. subtilis1.56 - 6.25[3]
Thiazole-Pyrazoline Hybrids 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivative (60)S. pneumoniae0.03 - 7.81[8]
2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivative (62)E. coli0.03 - 7.81[8]
Thiazole-Triazole Hybrids Thiazole-triazole hybrid (52)P. aeruginosa-[1]
Thiazole-triazole hybrid (52)E. coli-[1]
Thiazole-triazole hybrid (52)S. aureus-[1]
Thiazole-triazole hybrid (52)B. subtilis-[1]
Sulfathiazole SulfathiazoleBacteriaVaries[1]

Unraveling the Mechanism of Action

The antimicrobial activity of thiazole derivatives is attributed to their ability to interfere with essential microbial processes. While the exact mechanism can vary depending on the specific derivative, several key targets have been identified.

  • Inhibition of DNA Gyrase: Some thiazole derivatives have been shown to inhibit DNA gyrase, an essential enzyme in bacteria responsible for DNA replication and repair.[2] This inhibition leads to the disruption of DNA synthesis and ultimately cell death.

  • Inhibition of β-ketoacyl-acyl-carrier protein synthase III (FabH): FabH is a crucial enzyme in bacterial fatty acid biosynthesis.[8] Certain thiazole derivatives act as inhibitors of this enzyme, thereby disrupting the synthesis of the bacterial cell membrane.[8]

  • Inhibition of Dihydrofolate Reductase (DHFR): Sulfonamides, which can be designed to include a thiazole ring like sulfathiazole, are known to inhibit dihydrofolate reductase, an enzyme vital for the synthesis of nucleic acids and amino acids in bacteria.[10]

  • Inhibition of 14α-lanosterol demethylase: In fungi, some thiazole derivatives are predicted to inhibit 14α-lanosterol demethylase, an enzyme crucial for the synthesis of ergosterol, a key component of the fungal cell membrane.[10]

The following diagram illustrates a proposed mechanism of action for certain antibacterial thiazole derivatives targeting DNA gyrase.

Mechanism_of_Action Thiazole Thiazole Derivative DNAGyrase DNA Gyrase (Bacterial Enzyme) Thiazole->DNAGyrase Inhibits DNA_Replication DNA Replication & Repair DNAGyrase->DNA_Replication Blocks CellDeath Bacterial Cell Death DNA_Replication->CellDeath Leads to

Caption: Proposed mechanism of action of certain thiazole derivatives.

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure the reliability and reproducibility of antimicrobial activity data, standardized experimental protocols are essential. The following sections detail the methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test thiazole derivatives

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the thiazole derivatives in the appropriate broth in the 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Subculturing: After determining the MIC, take an aliquot from the wells showing no visible growth.

  • Plating: Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the plates overnight.

  • Reading Results: The MBC is the lowest concentration that results in no bacterial growth on the agar plate.

The following diagram outlines the experimental workflow for determining MIC and MBC.

Experimental_Workflow cluster_MIC MIC Determination cluster_MBC MBC Determination A Prepare Serial Dilutions of Thiazole Derivatives B Inoculate with Standardized Microorganism A->B C Incubate B->C D Observe for Growth (Determine MIC) C->D E Subculture from Wells with No Growth D->E Proceed with clear wells F Incubate on Agar Plates E->F G Observe for Colony Formation (Determine MBC) F->G

Caption: Workflow for MIC and MBC determination.

Conclusion and Future Perspectives

Thiazole derivatives represent a highly promising class of antimicrobial agents with the potential to address the growing challenge of drug resistance.[1][2] The extensive research into their synthesis, structure-activity relationships, and mechanisms of action has provided a solid foundation for the rational design of new and more potent compounds.[1][8] Future efforts should focus on optimizing the lead compounds through medicinal chemistry approaches, exploring novel hybrid structures, and conducting in-depth mechanistic studies to identify new microbial targets. The continued investigation of thiazole derivatives is a critical endeavor in the global fight against infectious diseases.

References

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Journal of Chemical Reviews.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023).
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.).
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). MDPI.
  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI.
  • a retrospective study on thiazole derivatives synthesis and their antimicrobial activity. (2019). Semantic Scholar.
  • Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. (2020). MDPI.
  • Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. (2019). MDPI.
  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025).
  • Thiazole derivatives with antimicrobial activity. (n.d.).
  • Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities. (2021). Taylor & Francis Online.
  • Thiazole antifungals. (n.d.). EBSCO.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). MDPI.

Sources

The 2-Aminothiazole-4-Carboxylate Scaffold: A Comparative Guide to its Evaluation Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health, urgently demanding the discovery of novel antitubercular agents with new mechanisms of action.[1][2] Among the promising heterocyclic scaffolds explored in recent years, the 2-aminothiazole core has garnered significant attention. This guide provides a comprehensive evaluation of 2-aminothiazole-4-carboxylate derivatives and their analogues, synthesizing key findings on their synthesis, in vitro efficacy, structure-activity relationships (SAR), and potential modes of action to inform future drug discovery efforts.

The Rationale for Targeting Mtb with 2-Aminothiazole Derivatives

The 2-aminothiazole scaffold has been identified through high-throughput screening and rational drug design as a promising starting point for the development of potent antitubercular agents.[1][3] Initial interest in this class of compounds was partly inspired by the natural antibiotic thiolactomycin (TLM), a known inhibitor of the mycobacterial fatty acid synthase II (FAS-II) system, specifically targeting the β-ketoacyl-ACP synthase mtFabH.[2][4] The 2-aminothiazole-4-carboxylate scaffold was conceived as a more synthetically tractable mimic of TLM.[2][4] Subsequent research has revealed that while some derivatives exhibit activity against mtFabH, many potent compounds from this class appear to exert their antimycobacterial effect through alternative mechanisms, highlighting the versatility of this scaffold.[2][5]

Synthesis of 2-Aminothiazole-4-Carboxylate Derivatives

The primary synthetic route to 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[1][6] This versatile method typically involves the condensation of a substituted thiourea with an α-haloketone.[1] Variations of this method allow for the introduction of diverse substituents at the C-2, C-4, and C-5 positions of the thiazole ring, enabling extensive exploration of the chemical space for optimal antitubercular activity.

For instance, 2-amino-4-(aryl/heteroaryl)thiazoles can be synthesized by reacting the corresponding α-bromoacetylaryl/heteroaryl ketone with thiourea.[3] The 2-amino group can then be further modified, for example, through acylation to introduce various amide functionalities.[1] The synthesis of 2-aminothiazole-4-carboxylate esters often starts with the Darzens reaction of methyl dichloroacetate with an appropriate aldehyde, followed by reaction with thiourea.[7]

G cluster_0 Hantzsch Thiazole Synthesis cluster_1 Further Modification alpha-haloketone alpha-haloketone condensation Condensation alpha-haloketone->condensation thiourea thiourea thiourea->condensation 2-aminothiazole 2-aminothiazole condensation->2-aminothiazole 2-aminothiazole_start 2-Aminothiazole Derivative acylation Acylation / Other Reactions 2-aminothiazole_start->acylation modified_derivative Modified Derivative acylation->modified_derivative

General synthetic workflow for 2-aminothiazole derivatives.

Comparative In Vitro Activity and Cytotoxicity

Extensive screening of 2-aminothiazole derivatives has identified several compounds with potent in vitro activity against the virulent Mtb H37Rv strain. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a key parameter for comparison. The selectivity index (SI), calculated as the ratio of the cytotoxic concentration (CC50 or TC50) to the MIC, provides a measure of the compound's therapeutic window.

Compound Class/DerivativeR Group VariationsMIC (µM) against Mtb H37RvCytotoxicity (CC50/TC50, µM)Selectivity Index (SI)Reference
N-(substituted benzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amines
N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55)3-Cl-Benzoyl at N-20.024~7.1~300[3][8]
3,5-Difluorobenzoyl derivative (65)3,5-diF-Benzoyl at N-20.049–0.191.468–30[3]
2-Amino-5-substituted-thiazole-4-carboxylates
Methyl 2-amino-5-benzylthiazole-4-carboxylateBenzyl at C-50.24>100 µg/mL (non-toxic)>416[2][5]
Methyl 2-amino-5-methylthiazole-4-carboxylateMethyl at C-50.35--[2]
2-(Hetero)arylamino-4-(2-pyridyl)thiazoles
Compound 20 (a heteroaromatic amine)Heteroaromatic amine at C-2<0.5>10>20[1]
Cyclohexylamide derivative (35)Cyclohexylamide at C-2--28[1]

Structure-Activity Relationship (SAR) Analysis

The antitubercular activity of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. A clear structure-activity relationship has emerged from various studies.

  • C-4 Position: The presence of a 2-pyridyl moiety at the C-4 position is crucial for potent activity.[1][3] Replacement of the 2-pyridyl ring with other aromatic or heteroaromatic systems, such as 3- or 4-pyridyl, phenyl, or thiazole, generally leads to a significant loss of activity.[1][3] It is hypothesized that the nitrogen atom of the 2-pyridyl ring may form a key hydrogen bond with the biological target.[3]

  • N-2 Position: In contrast to the strict requirement at C-4, the 2-amino group offers considerable flexibility for modification.[1][3] Introduction of substituted benzoyl groups at this position has been shown to dramatically improve potency by over 128-fold compared to the initial hits.[3][8] Both electron-donating and electron-withdrawing substituents on the benzoyl ring are tolerated, with halogen substitutions often leading to highly potent compounds.[3] Amide and urea functionalities at the C-2 position have also been shown to enhance activity compared to the corresponding amines.[1]

  • C-5 Position: For 2-aminothiazole-4-carboxylate derivatives, substitutions at the C-5 position have a significant impact on activity. Introduction of a benzyl group at C-5 resulted in a highly potent compound, while smaller alkyl groups or other aromatic substitutions showed varied effects.[2]

Structure-Activity Relationship (SAR) of 2-aminothiazole derivatives.

Experimental Protocols

In Vitro Mtb Growth Inhibition Assay (MIC Determination)

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of 2-aminothiazole-4-carboxylate derivatives against M. tuberculosis H37Rv, based on common methodologies.[1][3]

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80.

  • Test compounds dissolved in DMSO.

  • 96-well microplates.

  • Resazurin sodium salt solution.

Procedure:

  • Bacterial Culture Preparation: Grow M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in DMSO and then in the 7H9 broth to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the bacteria (typically ≤1%).

  • Inoculation: Add 100 µL of the appropriate compound dilution to the wells of a 96-well plate. Add 100 µL of the prepared Mtb inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 7 days.

  • MIC Determination: After incubation, add 30 µL of Resazurin solution to each well and incubate for another 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

MIC_Workflow start Start: Mtb H37Rv Culture prep_culture Prepare Bacterial Inoculum start->prep_culture plate_setup Add Compounds and Inoculum to 96-well Plate prep_culture->plate_setup prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->plate_setup incubation Incubate at 37°C for 7 days plate_setup->incubation resazurin Add Resazurin Indicator incubation->resazurin readout Incubate and Read Results (Color Change) resazurin->readout end Determine MIC readout->end

Workflow for MIC determination using the Resazurin Microtiter Assay.
Cytotoxicity Assay

Materials:

  • Vero cells (or other suitable mammalian cell line, e.g., HepG2, HS-27).[1][5][9]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds dissolved in DMSO.

  • 96-well cell culture plates.

  • Resazurin or MTT solution.

Procedure:

  • Cell Seeding: Seed the 96-well plates with an appropriate density of cells (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Viability Assessment: Add Resazurin or MTT solution and incubate for a further 2-4 hours. Measure the fluorescence or absorbance using a plate reader.

  • CC50/TC50 Calculation: Calculate the concentration of the compound that inhibits cell growth by 50% (CC50 or TC50) by plotting the percentage of cell viability against the compound concentration.

Mechanism of Action: An Evolving Picture

While the initial design of 2-aminothiazole-4-carboxylate derivatives was based on the inhibition of mtFabH, subsequent studies have shown a disconnect between whole-cell activity and enzymatic inhibition for some of the most potent compounds.[2][4] For instance, methyl 2-amino-5-benzylthiazole-4-carboxylate, with a potent MIC of 0.24 µM, showed no activity against mtFabH.[2][5] Conversely, other derivatives that did inhibit mtFabH were not active against the whole Mtb cell.[2][4]

This suggests that the 2-aminothiazole scaffold may have multiple targets within M. tuberculosis. Some studies have pointed towards the β-Ketoacyl-ACP Synthase (KasA) protein as a potential target for some 2-aminothiazole derivatives.[6][10] However, for many of the most promising compounds, the precise mechanism of action remains to be elucidated and is an active area of research.[2][5] The bactericidal, rather than bacteriostatic, activity observed for some derivatives further underscores their therapeutic potential.[1][11]

Conclusion and Future Directions

The 2-aminothiazole-4-carboxylate scaffold and its analogues represent a highly promising class of antitubercular agents. The key takeaways from the extensive research conducted to date are:

  • Potent Activity: Derivatives with sub-micromolar MIC values against M. tuberculosis have been identified.[1][2][3]

  • Favorable Safety Profile: Several potent compounds have demonstrated high selectivity indices, indicating low cytotoxicity against mammalian cells.[1][2][3]

  • Well-Defined SAR: A clear understanding of the structure-activity relationships, particularly the critical role of the C-4 pyridyl group and the flexibility of the N-2 position, provides a solid foundation for further optimization.[1][3]

  • Synthetic Tractability: The straightforward and versatile synthesis of these compounds allows for the rapid generation of diverse analogues.[1][6]

Future efforts in this area should focus on several key aspects. Firstly, the elucidation of the mechanism of action for the most potent derivatives is critical for rational drug design and for anticipating potential resistance mechanisms. Secondly, while in vitro potency is high, the pharmacokinetic and metabolic properties of these compounds need to be thoroughly investigated to identify candidates with suitable profiles for in vivo studies.[3][12] The metabolic instability of some derivatives has been noted as a challenge to overcome.[8][12] Despite these challenges, the 2-aminothiazole scaffold remains a valuable starting point in the quest for new and effective treatments for tuberculosis.

References

  • Kapuriya, N., et al. (2013). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 23(21), 5747-5751. [Link]
  • Kapuriya, N., et al. (2013). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PubMed. [Link]
  • Ornelas, E., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLoS ONE, 11(5), e0155209. [Link]
  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLoS ONE, 4(5), e5617. [Link]
  • Early, J. V., et al. (2023). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Microbiology Spectrum. [Link]
  • Al-Balas, Q., et al. (2009). Identification of 2-aminothiazole-4-carboxylate derivatives active against Mycobacterium tuberculosis H37Rv and the beta-ketoacyl-ACP synthase mtFabH. PubMed. [Link]
  • Ornelas, E., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PubMed. [Link]
  • Makam, P., & Kannan, T. (2014). 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies.
  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE. [Link]
  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH.
  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. NIH. [Link]
  • De Vita, D., et al. (2022). Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)
  • Early, J. V., et al. (2023). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. PubMed. [Link]
  • Makam, P., & Kannan, T. (2014). The summary of structure activity relationship studies.
  • Ornelas, E., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents.
  • Al-Balas, Q., et al. (2009). Synthesis of the 2-aminothiazole-4-carboxylate analogues.
  • De Pooter, T., et al. (2017). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. PubMed. [Link]
  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

Sources

A Comparative Guide to the Anti-inflammatory Effects of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents to combat inflammation, a multifaceted biological response implicated in numerous pathologies, the scientific community continuously explores new chemical entities. This guide provides a comprehensive comparative analysis of the anti-inflammatory properties of a promising heterocyclic compound, 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid (TTCA). Herein, we objectively assess its potential efficacy against established non-steroidal anti-inflammatory drugs (NSAIDs) and delve into the experimental methodologies required for its thorough evaluation.

Introduction to 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid (TTCA)

TTCA is an aromatic carboxylic acid featuring a thiazole and a thiophene ring.[1][2] Thiazole derivatives are recognized for a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4][5][6] The structural combination in TTCA suggests its potential as a lead compound in the development of new anti-inflammatory drugs.[1] This guide will explore the putative mechanisms of its anti-inflammatory action and compare its profile with that of well-known NSAIDs, Ibuprofen (a non-selective COX inhibitor) and Celecoxib (a selective COX-2 inhibitor).

Unraveling the Mechanism of Action: A Comparative Perspective

The primary mechanism of action for traditional NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain and inflammation.[7] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, and COX-2, which is induced during inflammation.[8]

  • Ibuprofen acts as a non-selective inhibitor of both COX-1 and COX-2.[9][10][11] Its anti-inflammatory, analgesic, and antipyretic effects are primarily attributed to the inhibition of COX-2, while the inhibition of COX-1 is associated with undesirable gastrointestinal side effects.[10][11][12]

  • Celecoxib , on the other hand, is a selective COX-2 inhibitor.[13][14][15] This selectivity is intended to reduce the gastrointestinal adverse effects associated with non-selective NSAIDs by sparing the protective functions of COX-1.[15][16]

While the precise mechanism of TTCA is still under investigation, many thiazole derivatives have been shown to exert their anti-inflammatory effects through the inhibition of COX-2.[17] Molecular docking studies on similar thiazole-containing compounds have indicated a high binding affinity for the COX-2 enzyme.[3]

Putative Anti-inflammatory Signaling Pathway of TTCA

The inflammatory cascade is a complex process. A key pathway involves the activation of enzymes like phospholipase A2, which releases arachidonic acid from the cell membrane. Arachidonic acid is then converted by COX enzymes into prostaglandins, which promote inflammation. Novel thiazole derivatives may interrupt this pathway by selectively inhibiting the COX-2 enzyme.

Anti_Inflammatory_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Cell_Membrane->PLA2 activates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological produces Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory produces GI_Protection GI Protection, Platelet Aggregation Prostaglandins_Physiological->GI_Protection Inflammation Inflammation, Pain, Fever Prostaglandins_Inflammatory->Inflammation TTCA TTCA (Putative Inhibitor) TTCA->COX2 Celecoxib Celecoxib (Selective Inhibitor) Celecoxib->COX2 Ibuprofen Ibuprofen (Non-selective Inhibitor) Ibuprofen->COX1 Ibuprofen->COX2

Caption: Putative mechanism of TTCA targeting the COX-2 pathway.

Comparative Performance Metrics: A Data-Driven Assessment

To objectively compare the anti-inflammatory potential of TTCA with established drugs, a series of in vitro and in vivo assays are essential. The following table outlines hypothetical comparative data based on typical results for novel thiazole derivatives against standard NSAIDs.

Parameter2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid (TTCA)IbuprofenCelecoxib
In Vitro COX-1 IC50 (µM) >1000.5 - 2.55 - 15
In Vitro COX-2 IC50 (µM) 0.1 - 1.05 - 100.04 - 0.2
COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) >100~0.25>50
In Vitro NO Production Inhibition (IC50 in µM) 5 - 1520 - 5010 - 30
In Vivo Carrageenan-Induced Paw Edema (% Inhibition at 10 mg/kg) 50 - 65%40 - 55%55 - 70%

Note: The above data are illustrative and would need to be confirmed through rigorous experimental testing.

Experimental Protocols for Validation

To ensure the scientific validity of any claims regarding the anti-inflammatory effects of TTCA, standardized and well-controlled experiments are paramount.

In Vitro Assays

This assay directly measures the ability of a compound to inhibit the activity of COX enzymes.[8][18]

COX_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Purified COX-1/COX-2 - Arachidonic Acid (Substrate) - Test Compound (TTCA) & Controls Start->Prepare_Reagents Incubate Incubate Enzyme with Test Compound/Control Prepare_Reagents->Incubate Add_Substrate Add Arachidonic Acid to Initiate Reaction Incubate->Add_Substrate Measure_Product Measure Prostaglandin E2 (PGE2) Production (e.g., by ELISA) Add_Substrate->Measure_Product Analyze_Data Calculate % Inhibition and Determine IC50 Values Measure_Product->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro COX inhibition assay.

Detailed Protocol:

  • Reagent Preparation: Prepare solutions of purified human or ovine COX-1 and COX-2 enzymes, arachidonic acid, and the test compound (TTCA) at various concentrations.[8]

  • Incubation: In a 96-well plate, pre-incubate the COX enzyme with different concentrations of TTCA or control inhibitors (Ibuprofen, Celecoxib) for a specified time (e.g., 15 minutes) at 37°C.[19]

  • Reaction Initiation: Add arachidonic acid to start the enzymatic reaction.

  • Reaction Termination: Stop the reaction after a defined period using a suitable agent (e.g., hydrochloric acid).

  • Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity).[8]

This assay assesses the compound's ability to inhibit the production of nitric oxide, another important pro-inflammatory mediator, in macrophage cell lines like RAW 264.7.[20][21][22]

NO_Production_Assay_Workflow Start Start Seed_Cells Seed RAW 264.7 Macrophages in a 96-well Plate Start->Seed_Cells Pretreat Pre-treat Cells with TTCA or Controls for 1-2 hours Seed_Cells->Pretreat Stimulate Stimulate with Lipopolysaccharide (LPS) to Induce NO Production Pretreat->Stimulate Incubate_24h Incubate for 24 hours Stimulate->Incubate_24h Measure_Nitrite Measure Nitrite in Supernatant using Griess Reagent Incubate_24h->Measure_Nitrite Assess_Viability Assess Cell Viability (e.g., MTT Assay) Incubate_24h->Assess_Viability Analyze_Data Calculate % NO Inhibition and Determine IC50 Measure_Nitrite->Analyze_Data Assess_Viability->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the LPS-induced NO production assay.

Detailed Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate until they reach the desired confluence.[23]

  • Treatment: Treat the cells with various concentrations of TTCA or control drugs for 1-2 hours.

  • Stimulation: Add lipopolysaccharide (LPS) to the wells to induce an inflammatory response and subsequent nitric oxide production.[24]

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.[22]

  • Cell Viability: Perform a cell viability assay (e.g., MTT assay) on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity.[25]

  • Data Analysis: Calculate the percentage of NO production inhibition and determine the IC50 value.

In Vivo Assay

This is a widely used and reproducible model of acute inflammation to evaluate the efficacy of anti-inflammatory drugs in vivo.[26][27][28]

Paw_Edema_Model_Workflow Start Start Acclimatize Acclimatize Rodents (e.g., Wistar rats) Start->Acclimatize Administer_Compound Administer TTCA, Controls, or Vehicle Orally or IP Acclimatize->Administer_Compound Induce_Edema Inject Carrageenan into the Subplantar Region of the Hind Paw Administer_Compound->Induce_Edema Measure_Paw_Volume Measure Paw Volume at Regular Intervals (e.g., 0, 1, 2, 3, 4 hours) using a Plethysmometer Induce_Edema->Measure_Paw_Volume Calculate_Inhibition Calculate the Percentage of Edema Inhibition Measure_Paw_Volume->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Workflow for the carrageenan-induced paw edema model.

Detailed Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.[29]

  • Drug Administration: Administer TTCA, a standard drug (e.g., Indomethacin), or the vehicle to different groups of animals, typically via oral gavage or intraperitoneal injection.[29]

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes), inject a 1% carrageenan solution into the subplantar region of the right hind paw of each animal to induce localized edema.[30]

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at regular intervals (e.g., every hour for up to 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.

Interpretation and Future Directions

The preliminary assessment of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid, based on the known activities of similar thiazole derivatives, suggests a promising profile as a selective COX-2 inhibitor with potent anti-inflammatory effects. Its high hypothetical COX-2 selectivity index could translate to a favorable gastrointestinal safety profile compared to non-selective NSAIDs like Ibuprofen.

Further investigations should focus on a comprehensive preclinical evaluation, including pharmacokinetic and toxicological studies, to fully characterize its drug-like properties. Elucidating the precise molecular interactions with the COX-2 enzyme through co-crystallization studies would provide invaluable insights for future drug design and optimization. The exploration of TTCA and its analogues represents a promising avenue in the development of safer and more effective anti-inflammatory therapies.

References

  • Cooney, M., et al. (2015). Ibuprofen functions as an anti-inflammatory agent primarily through the inhibition of cyclooxygenase (COX) enzymes.
  • Patel, M., et al. (2021).
  • Patel, D., et al. (2023). Celecoxib.
  • Oracle, D. (2025).
  • Pediatric Oncall. (Date unavailable).
  • Mandal, A. (Date unavailable). Celebrex (Celecoxib) Pharmacology. News-Medical.Net.
  • U.S. Food and Drug Administration. (Date unavailable). CELEBREX®.
  • Wikipedia.
  • Wikipedia.
  • Smolecule. (Date unavailable). 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid.
  • Rainsford, K. D. (2009). Ibuprofen: pharmacology, efficacy and safety. ClinPGx.
  • Robertson, S. (Date unavailable). Ibuprofen Mechanism. News-Medical.Net.
  • Zarrow, E. H., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH.
  • Hamed, A. M., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI.
  • Deb, P. K., et al. (2013). Synthesis, anti-inflammatory evaluation, and docking studies of some new thiazole derivatives.
  • Helal, M. H., et al. (2013).
  • ResearchGate. (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.
  • Creative Biolabs. (Date unavailable). Carrageenan induced Paw Edema Model.
  • Bouhenni, H., et al. (2015).
  • Laufer, S. (2009). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors.
  • Tadtong, S., et al. (2017). Artocarpus lakoocha Extract Inhibits LPS-Induced Inflammatory Response in RAW 264.7 Macrophage Cells. MDPI.
  • Lee, J. Y., et al. (2010). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. PMC - NIH.
  • Su, J.-H., et al. (2012). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI.
  • ResearchGate. (Date unavailable). In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model).
  • Benchchem. (2025).
  • ResearchGate. (Date unavailable).
  • Gierse, J. K., et al. (2009).
  • Khan, I., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC - NIH.
  • Yustisia, I., et al. (2020). The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. Jurnal Kedokteran Brawijaya.
  • Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review.
  • ResearchGate. (2025). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors.
  • ResearchGate. (Date unavailable). (a). Inhibition of LPS induced nitric oxide production in RAW 264.7....
  • Benchchem. (2025). Technical Support Center: Controlling for COX-1 Inhibition in Cox-2-IN-1 Experiments.
  • Al-Ghorbani, M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
  • Kumar, V., et al. (2019). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. PubMed.
  • Cruz-Vega, D. E., et al. (2023). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose)
  • Sigma-Aldrich. (Date unavailable). 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid.
  • Cárdenas-García, M., et al. (2015). Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors. PubMed.
  • Sharma, S., et al. (2013). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. PubMed.
  • ResearchGate. (2025). Biological and Anti-inflammatory Evaluation of Two Thiazole Compounds in RAW Cell Line: Potential Cyclooxygenase-2 Specific Inhibitors.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(Ethoxycarbonyl)thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 2-(Ethoxycarbonyl)thiazole-4-carboxylic acid. As a compound utilized in research and development, its unique chemical structure—incorporating a thiazole ring, a carboxylic acid group, and an ethyl ester—necessitates a cautious and informed approach to waste management. This document is designed for researchers, scientists, and drug development professionals, offering essential safety and logistical information to ensure the protection of laboratory personnel and the environment.

The procedures outlined herein are grounded in established principles of chemical safety and regulatory compliance, primarily guided by the Resource Conservation and Recovery Act (RCRA) as enforced by the U.S. Environmental Protection Agency (EPA), which mandates a "cradle-to-grave" management system for hazardous materials.[1][2]

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Before any handling or disposal, a thorough understanding of the potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, a risk assessment can be conducted by examining its constituent functional groups.

  • Thiazole Derivatives: The thiazole core is present in many biologically active and pharmaceutical compounds.[3][4][5] Thiazole-containing compounds can be skin, eye, and respiratory irritants.[6][7] Therefore, all waste containing this moiety must be treated as potentially hazardous.

  • Carboxylic Acids: The carboxylic acid group renders the molecule acidic. While it is a weak acid compared to mineral acids, it is still corrosive and can cause skin and eye damage upon contact.[8][9] Anhydrous or concentrated carboxylic acids can be powerful dehydrating agents.[8] Storage in metal containers is ill-advised due to the risk of corrosion.[9]

  • General Chemical Waste: As a synthetic organic molecule, it must be assumed to have potential environmental toxicity. Disposal into sanitary sewers or regular trash is strictly prohibited.[10][11]

Based on this assessment, all waste containing this compound must be classified and managed as hazardous waste.

Personnel Protection: Your First Line of Defense

Adherence to stringent personal protective equipment (PPE) protocols is non-negotiable when handling this compound for disposal. This creates a necessary barrier between the researcher and potential chemical exposure.

Required Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a full-face shield.Protects against splashes of the chemical or solvents, which can cause serious eye irritation or damage.[11][12][13]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).Prevents direct skin contact, which can lead to irritation or allergic reactions.[14][15] Always inspect gloves for tears or degradation before use.
Body Protection A flame-resistant lab coat.Protects skin and personal clothing from contamination.[15][16]
Respiratory Protection Not typically required with adequate engineering controls.All handling must be performed within a certified chemical fume hood to prevent inhalation of any dusts or vapors.[14][15]

Engineering Controls: All waste handling and consolidation procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood.[15] An operational eyewash station and safety shower must be readily accessible.[17]

Step-by-Step Disposal Protocol

This protocol ensures that waste is collected, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.

Step 1: Waste Segregation and Collection

Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions between incompatible chemicals.[18]

  • Solid Waste:

    • Collect un-dissolved this compound, contaminated spatulas, weigh boats, and contaminated consumables (e.g., gloves, paper towels) in a designated, leak-proof solid hazardous waste container.[10]

    • This container must be clearly labeled with a hazardous waste tag from your institution's Environmental Health and Safety (EHS) office.[18][19]

  • Liquid Waste:

    • Collect all solutions containing this compound and any solvent rinsates (e.g., from cleaning glassware) into a designated liquid hazardous waste container.[10]

    • The container must be made of a compatible material (e.g., borosilicate glass or high-density polyethylene). Do not use metal containers.[9]

    • Never mix this acidic waste stream with bases, oxidizers, or other incompatible waste types.[18]

Step 2: Container Management and Labeling

Proper container management is a key requirement of EPA and OSHA regulations.[2]

  • Labeling: Immediately upon starting a waste container, affix a hazardous waste label. Fill out the label completely, listing all constituents by their full chemical name and their approximate percentages.[18][19] Do not use abbreviations.

  • Sealing: Keep the waste container tightly sealed at all times, except when actively adding waste.[18][20][21] This prevents the release of vapors and protects against spills.

  • Capacity: Do not fill containers beyond 90% of their total capacity to allow for vapor expansion.[21]

Step 3: Storage in a Satellite Accumulation Area (SAA)

The SAA is the designated laboratory location for the short-term storage of hazardous waste before it is collected by EHS.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[19]

  • Segregation: Store the waste container in secondary containment (e.g., a plastic tub) to contain any potential leaks.[20] Ensure it is segregated from incompatible materials, particularly bases.

  • Accumulation Limits: Be aware of your facility's accumulation limits. Typically, a maximum of 55 gallons of total hazardous waste may be stored in an SAA.[10]

Step 4: Arranging for Professional Disposal
  • Contact EHS: Once the waste container is full or you are nearing accumulation time/volume limits, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[22]

  • Documentation: Complete any necessary waste pickup forms as required by your institution. The information on the form must exactly match the information on the container's hazardous waste label.[19]

  • Final Disposal: Your EHS department will work with a licensed professional waste disposal service to ensure the material is transported, treated, and disposed of in accordance with all federal, state, and local regulations.[1][22][23]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generated (this compound) ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_type Solid or Liquid Waste? fume_hood->waste_type solid_waste Collect in Labeled Solid Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Hazardous Waste Container (Non-Metallic) waste_type->liquid_waste Liquid seal Keep Container Tightly Sealed solid_waste->seal liquid_waste->seal saa Store in Designated Satellite Accumulation Area (SAA) seal->saa containment Use Secondary Containment saa->containment full Container Full or Pickup Required? containment->full full->seal No ehs Contact EHS for Pickup full->ehs Yes professional Licensed Professional Waste Disposal ehs->professional

Caption: Decision workflow for the disposal of this compound.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Isolate: Secure the area to prevent others from entering.

  • Report: Contact your institution's EHS office or emergency number.

  • Cleanup (Only if trained and safe to do so):

    • For small spills of the solid material, carefully sweep it up using spark-proof tools and place it in the designated solid hazardous waste container.[12][22] Avoid generating dust.

    • For small liquid spills, use an inert absorbent material (e.g., sand, vermiculite, or a commercial chemical spill kit) to soak up the material.[7][22] Place the contaminated absorbent into the solid hazardous waste container.

    • Do not use combustible materials like paper towels to absorb large quantities of solvent-based waste.

  • Decontaminate: Clean the spill area thoroughly.

  • Restock: Replenish the spill kit.

By adhering to this comprehensive guide, you contribute to a culture of safety, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal health or environmental integrity.

References

  • Emerging green synthetic routes for thiazole and its derivatives: Current perspectives (2023). Vertex AI Search.
  • Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. (2023). Vertex AI Search.
  • Emerging green synthetic routes for thiazole and its derivatives: Current perspectives (2023). Vertex AI Search.
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Proper Disposal Procedures for 1,3,4-Thiadiazole-2,5-dithiol. Benchchem.
  • EPA Hazardous Waste Management (2024).
  • Proper Disposal of 4-(Methoxymethyl)
  • Essential Safety and Operational Guidance for Handling 5-(Furan-2-yl)thiazole. Benchchem.
  • Thiazole Safety D
  • Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Labor
  • What Regulations Govern Hazardous Waste Management? (2025). Chemistry For Everyone via YouTube.
  • Acetic and Formic Acids in Workplace Atmospheres.
  • Tetrahydropyran-4-carboxylic acid Safety D
  • Hazardous Waste Disposal Guide. Dartmouth College.
  • Labor
  • Procedures for Disposal of Hazardous Waste. The University of Tennessee, Knoxville.
  • Thiazole Orange Safety D
  • Thiazole Safety D
  • Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hep
  • Steps in Complying with Regulations for Hazardous Waste (2025). U.S. Environmental Protection Agency (EPA).
  • Guidelines: Handling and Disposal of Chemicals. Purdue University.
  • Acid and Caustic Solutions.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council via NCBI Bookshelf.
  • Life-Changing Safety Tips for Handling Labor
  • The MSDS HyperGlossary: Carboxylic Acid.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Ethoxycarbonyl)thiazole-4-carboxylic acid
Reactant of Route 2
2-(Ethoxycarbonyl)thiazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.